molecular formula C18H22N2O B023142 2-Hydroxydesipramine CAS No. 1977-15-7

2-Hydroxydesipramine

Katalognummer: B023142
CAS-Nummer: 1977-15-7
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: NVJBOLMRGMDGLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxydesipramine is a significant pharmacologically active metabolite of the tricyclic antidepressant (TCA) Desipramine. Following the administration of Desipramine, this metabolite is produced substantially and is known to accumulate with multiple dosing, contributing to the overall pharmacological profile of the parent drug . Its early appearance and high plasma concentrations indicate that Desipramine undergoes significant first-pass metabolism, partly through the formation of this compound . As an active metabolite, this compound is a critical analyte in pharmacokinetic studies and therapeutic drug monitoring (TDM) for Desipramine. Research indicates that assessing the therapeutic outcome of Desipramine treatment requires accounting for the presence and concentration of this metabolite . Accurate quantification of this compound, alongside Desipramine, is essential for understanding patient exposure, particularly given the genetic polymorphism in its primary metabolic pathway via the CYP2D6 enzyme . Robust high-performance liquid chromatography (HPLC) methods have been validated for the simultaneous determination of Desipramine and this compound in serum for these applications . The mechanism of action for this compound is linked to its parent compound, Desipramine, which primarily acts as a potent inhibitor of the norepinephrine transporter . Like other TCAs, it may also exhibit activity at various neurotransmitter receptors, including muscarinic and histaminic receptors, which are associated with the anticholinergic side effect profile of this drug class . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJBOLMRGMDGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173467
Record name 2-Hydroxydesipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1977-15-7
Record name 2-Hydroxydesipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1977-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxydesipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxydesipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYDESIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO1Y07E90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxydesipramine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxydesipramine is the major pharmacologically active metabolite of the tricyclic antidepressant desipramine.[1] A thorough understanding of its synthesis and characterization is paramount for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for professionals in drug development requiring well-characterized reference standards. This guide provides a detailed examination of the synthesis and comprehensive characterization of this compound, offering field-proven insights and robust analytical protocols.

Introduction: The Significance of this compound

Desipramine, a member of the dibenzazepine class of compounds, is a widely prescribed tricyclic antidepressant.[2][3] Its therapeutic action is primarily attributed to the inhibition of norepinephrine reuptake in the synaptic cleft.[3] Following administration, desipramine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of this compound.[3]

This metabolite is not merely an inactive byproduct; it exhibits pharmacological activity and its plasma concentrations can be substantial, ranging from 51% to 94% of the parent drug, desipramine.[1] The accumulation of this compound with multiple doses underscores the necessity of accounting for its presence in pharmacokinetic and pharmacodynamic studies.[1] Therefore, the availability of pure, well-characterized this compound is crucial for its use as a reference standard in analytical method development, validation, and quality control applications.[4]

Synthesis of this compound

While several synthetic routes to hydroxylated tricyclic compounds have been explored, a common and reliable approach involves the hydroxylation of the aromatic ring of a suitable precursor. A conceptual synthetic pathway is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, would require optimization for yield and purity.

A plausible synthetic approach could start from a protected form of the dibenzazepine core, followed by aromatic hydroxylation and subsequent elaboration of the side chain.

Synthesis_Pathway A Iminodibenzyl B N-Acyl Iminodibenzyl A->B Acylation C 2-Hydroxy-N-Acyl Iminodibenzyl B->C Hydroxylation D 2-Hydroxyiminodibenzyl C->D Deacylation E This compound D->E Alkylation

Figure 1. Conceptual synthetic pathway for this compound.

Step-by-Step Methodological Considerations:

  • Protection of the Dibenzazepine Nitrogen: The secondary amine of the iminodibenzyl core is first protected, for example, by acylation, to prevent side reactions during the subsequent hydroxylation step.

  • Aromatic Hydroxylation: The protected iminodibenzyl undergoes electrophilic aromatic substitution to introduce a hydroxyl group at the 2-position of one of the benzene rings. This can be a challenging step requiring careful selection of the hydroxylating agent and reaction conditions to control regioselectivity.

  • Deprotection: The protecting group on the nitrogen is removed to yield 2-hydroxyiminodibenzyl.

  • Side Chain Introduction: The final step involves the alkylation of the secondary amine with a suitable 3-(methylamino)propyl halide or a precursor that can be converted to this side chain.

This generalized pathway highlights the key transformations. The actual synthesis can be complex and may involve multiple purification steps, such as column chromatography, to isolate the desired product at each stage.

Characterization of this compound

Once synthesized, the identity and purity of this compound must be rigorously confirmed through a battery of analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming the molecular weight and elucidating the structure of this compound.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Chromatography:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is effective for this class of compounds.

    • Data Acquisition: Full scan MS is performed to determine the parent ion's mass-to-charge ratio (m/z). Product ion scans (MS/MS) are then conducted on the parent ion to generate a characteristic fragmentation pattern.

Data Presentation: Expected Mass Spectral Data

Parameter Expected Value
Molecular Formula C₁₈H₂₂N₂O[5]
Monoisotopic Mass 282.1732 g/mol [5]
[M+H]⁺ (m/z) 283.1805
Key Fragment Ions (m/z) 72.2 (from the side chain)[6]

The fragmentation pattern serves as a molecular fingerprint, providing a high degree of confidence in the structural assignment.

MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Sample Injection B C18 Column Separation A->B C Electrospray Ionization (ESI) B->C Elution D Mass Analyzer (Full Scan) C->D E Collision Cell (Fragmentation) D->E F Mass Analyzer (Product Ion Scan) E->F G Mass Spectrum F->G Data Analysis

Figure 2. Experimental workflow for LC-MS/MS characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. Further 2D NMR experiments, such as COSY and HSQC, can be performed to confirm connectivity.

Data Presentation: Predicted ¹H NMR Chemical Shifts

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons6.5 - 7.5Multiplet~7H
-CH₂- (bridge)~3.0 - 3.5Multiplet4H
-N-CH₂- (side chain)~2.5 - 3.0Multiplet2H
-CH₂- (side chain)~1.8 - 2.2Multiplet2H
-N-CH₃~2.3 - 2.5Singlet3H
-OHVariableBroad Singlet1H
-NH-VariableBroad Singlet1H

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum provide detailed information about the different types of protons and their neighboring atoms in the molecule.[7]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of the synthesized this compound.

Experimental Protocol: Purity Assessment by HPLC-UV

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Sample Preparation: A precisely weighed amount of the synthesized compound is dissolved in the mobile phase to create a stock solution, from which a series of dilutions are made.

  • Chromatography:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution and an organic solvent like acetonitrile.

    • Detection: UV absorbance is monitored at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A purity of ≥98% is generally considered acceptable for a reference standard.

Conclusion

The synthesis and rigorous characterization of this compound are essential for advancing our understanding of the metabolism and pharmacology of desipramine. This guide has provided a comprehensive overview of the key synthetic considerations and detailed analytical protocols for the unambiguous identification and purity assessment of this important metabolite. By adhering to these robust methodologies, researchers and drug development professionals can ensure the quality and reliability of their scientific investigations.

References

  • A Review on Developed Analytical Methods for the Determination of Desipramine - Medicinal and Medical Chemistry. (2024-03-22). Retrieved from [Link]

  • This compound | C18H22N2O | CID 121249 - PubChem. (n.d.). Retrieved from [Link]

  • Showing metabocard for this compound (HMDB0060992) - Human Metabolome Database. (2013-07-09). Retrieved from [Link]

  • Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma - Celerion. (n.d.). Retrieved from [Link]

  • Desipramine | C18H22N2 | CID 2995 - PubChem. (n.d.). Retrieved from [Link]

  • Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed. (n.d.). Retrieved from [Link]

  • 2-Hydroxy Desipramine | CAS No: 1977-15-7. (n.d.). Retrieved from [Link]

  • Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine - PubMed. (n.d.). Retrieved from [Link]

  • US20150225349A1 - Method of preparation of imipramine pamoate and novel crystalline ... - Google Patents. (n.d.).
  • 2 Hydroxydesipramine - mzCloud. (2016-03-17). Retrieved from [Link]

  • Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. (n.d.). Retrieved from [Link]

  • Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000694). (n.d.). Retrieved from [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021-12-15). Retrieved from [Link]

  • WO2009047796A1 - Polymorphs of imipramine hydrochloride and pamoate salt - Google Patents. (n.d.).
  • H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Pharmacological Profile of 2-Hydroxydesipramine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: Beyond the Parent Compound

Desipramine (DMI), a dibenzazepine derivative, is a long-established tricyclic antidepressant (TCA) recognized for its potent and relatively selective inhibition of the norepinephrine transporter (NET)[1][2]. While historically a cornerstone in the management of major depressive disorder, its clinical use has been tempered by the advent of agents with more favorable side-effect profiles[1][3]. However, the study of desipramine and its metabolic fate remains a critical area of research, offering profound insights into pharmacogenetics, drug-drug interactions, and the nuanced mechanisms of antidepressant action.

Central to this understanding is its principal active metabolite, 2-hydroxydesipramine (2-OH-DMI). Formed predominantly through hepatic metabolism, 2-OH-DMI is not an inert byproduct but a pharmacologically active entity that significantly contributes to both the therapeutic efficacy and the adverse effect profile of its parent compound[4][5]. The plasma concentration of this metabolite can be substantial, with the area under its concentration-time curve reaching 51% to 94% of that for desipramine itself, ensuring its accumulation and clinical relevance following multiple dosing regimens[4]. This guide provides a detailed technical examination of the pharmacological profile of 2-OH-DMI, synthesizing current knowledge to inform future research and drug development endeavors.

Section 1: Pharmacodynamics - The Mechanism of Action

The therapeutic action of desipramine is primarily attributed to its blockade of the norepinephrine transporter, which increases the synaptic concentration of norepinephrine and enhances noradrenergic neurotransmission[3][6]. 2-OH-DMI is understood to share this core mechanism, contributing actively to the overall pharmacological effect.

Monoamine Transporter Inhibition

Like its parent compound, 2-OH-DMI is an inhibitor of monoamine reuptake[2][7]. While detailed binding affinity (Ki) values for 2-OH-DMI are less commonly reported than for desipramine, animal studies have demonstrated that it possesses pharmacological activity similar to the parent drug[8]. Clinical studies corroborate this, showing that the total plasma concentration of DMI plus 2-OH-DMI correlates more strongly with antidepressant response than DMI levels alone[9]. This finding strongly suggests that 2-OH-DMI has substantive antidepressant activity in its own right[9]. The primary mechanism involves binding to the norepinephrine transporter (NET), and to a lesser extent the serotonin transporter (SERT), preventing the reuptake of these neurotransmitters from the synaptic cleft and thereby amplifying their signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NET Norepinephrine Transporter (NET) NE NE NE_Vesicle->NE Release NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binding & Signal DMI 2-OH-DMI DMI->NET BLOCKS

Caption: Mechanism of Action of this compound at the Noradrenergic Synapse.

Receptor Binding Profile

Beyond transporter inhibition, tricyclic compounds interact with a variety of other receptors, which often accounts for their side effects[2]. Desipramine itself has antagonistic activity at α1-adrenergic, histaminergic (H1), and muscarinic cholinergic receptors, although weaker than other TCAs[1][3]. The metabolite, 2-OH-DMI, is presumed to have a similar off-target binding profile, contributing to the overall side-effect burden, including potential cardiotoxicity.

Section 2: Pharmacokinetics - A Profile Shaped by Genetics

The formation and clearance of 2-OH-DMI are defining features of desipramine's pharmacokinetic profile and a primary source of inter-individual variability in clinical response.

Formation and Metabolism

Desipramine undergoes extensive hepatic metabolism, with the primary pathway being 2-hydroxylation to form 2-OH-DMI[5]. This reaction is catalyzed almost exclusively by the cytochrome P450 2D6 (CYP2D6) enzyme[5][8]. The early appearance of 2-OH-DMI in plasma after oral administration of desipramine suggests significant first-pass metabolism[4].

The critical dependence on CYP2D6 is the basis for the profound influence of pharmacogenetics on desipramine therapy. Genetic polymorphisms in the CYP2D6 gene lead to distinct patient phenotypes:

  • Poor Metabolizers (PMs): Individuals with two non-functional alleles. They exhibit markedly reduced clearance of desipramine, leading to very high plasma concentrations of the parent drug and a low ratio of 2-OH-DMI to DMI[10][11][12]. These patients are at high risk for concentration-dependent toxicity[13].

  • Intermediate Metabolizers (IMs): Carry one reduced-function and one non-functional allele.

  • Extensive (Normal) Metabolizers (EMs): Possess two functional alleles and represent the majority of the population.

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, leading to very rapid clearance of desipramine and potentially sub-therapeutic plasma concentrations of the parent drug at standard doses.

Table 1: Impact of CYP2D6 Phenotype on Desipramine and this compound Plasma Levels

Phenotype Desipramine Clearance Desipramine Plasma Level 2-OH-DMI Formation DMI / 2-OH-DMI Ratio Clinical Implication
Poor (PM) Markedly Decreased[11][12] Very High[10] Markedly Decreased[12] High (e.g., ~4.4)[10] High risk of toxicity
Extensive (EM) Normal Normal Normal Low (e.g., ~2.0)[10] Standard therapeutic response

| Ultrarapid (UM) | Markedly Increased | Very Low | Markedly Increased | Very Low | Risk of therapeutic failure |

cluster_impact Clinical Impact DMI Desipramine (DMI) CYP2D6 CYP2D6 Enzyme (Liver) DMI->CYP2D6 Metabolism OH_DMI This compound (2-OH-DMI) (Active Metabolite) CYP2D6->OH_DMI 2-Hydroxylation PM Poor Metabolizer (Low Enzyme Activity) EM Extensive Metabolizer (Normal Activity) Toxicity ↑ Risk of Toxicity PM->Toxicity UM Ultrarapid Metabolizer (High Activity) Efficacy Therapeutic Efficacy EM->Efficacy Failure ↑ Risk of Failure UM->Failure

Caption: Metabolic pathway of Desipramine and the influence of CYP2D6 genetics.

Elimination

Following its formation, 2-OH-DMI is primarily eliminated via the kidneys[8]. This is a crucial distinction from the parent compound, which is cleared by hepatic metabolism. Consequently, patients with renal impairment may be at risk for accumulation of 2-OH-DMI, and dose adjustments for desipramine may be required in this population to avoid potential toxicity from the metabolite[8].

Table 2: Comparative Pharmacokinetic Parameters

Parameter Desipramine (Parent Drug) This compound (Metabolite)
Primary Metabolism Hepatic (CYP2D6)[1][5] -
Elimination Half-life 12-30 hours[1] ~22 hours[8]
Primary Elimination Route Hepatic Metabolism[5] Renal Excretion[8]
Protein Binding ~90%[1][8] Data less established

| Bioavailability (Oral) | 33-70%[1][5] | N/A |

Section 3: Clinical Significance and Adverse Effects

The presence of 2-OH-DMI complicates the clinical picture of desipramine therapy, influencing both efficacy and safety.

Contribution to Cardiotoxicity

One of the most significant concerns with TCAs is cardiotoxicity, including conduction delays and arrhythmias[14]. Both desipramine and 2-OH-DMI contribute to these effects. Studies have shown that plasma concentrations of both DMI and 2-OH-DMI are significantly and independently correlated with the prolongation of the PR interval on an electrocardiogram (ECG), which represents a delay in atrioventricular (AV) conduction[15]. This suggests that both compounds exert a measurable effect on cardiac ion channels. The mechanism is thought to involve the blockade of cardiac potassium channels (like hERG), which can prolong cardiac repolarization and increase the risk of life-threatening arrhythmias such as Torsade de Pointes[14]. Monitoring plasma levels of both parent and metabolite may be useful in managing cardiac risk in susceptible patients[15].

Table 3: Summary of Electrocardiographic Effects

ECG Parameter Effect of DMI + 2-OH-DMI Clinical Implication Reference
Heart Rate Increased Tachycardia [15]
PR Interval Prolonged AV Conduction Delay [15][16]
QRS Interval Prolonged Intraventricular Conduction Delay [15][16]

| QTc Interval | Prolonged | Delayed Ventricular Repolarization |[14][15] |

Section 4: Analytical Methodologies

Accurate quantification of 2-OH-DMI alongside its parent compound is essential for therapeutic drug monitoring (TDM) and pharmacokinetic research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for this purpose[17].

Experimental Protocol: HPLC with UV Detection

This method is robust and widely used for pharmacokinetic studies[18].

Objective: To simultaneously quantify desipramine and this compound in human serum or plasma.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of serum/plasma in a glass tube, add an internal standard (e.g., amitriptyline) to account for extraction variability[18].

    • Alkalinize the sample by adding a basic buffer (e.g., sodium carbonate buffer) to bring the pH > 9. This ensures the analytes are in their non-ionized, extractable form.

    • Add 5 mL of an organic extraction solvent (e.g., a hexane/isoamyl alcohol mixture).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase.

    • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0), with the exact ratio optimized for separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

    • Detection: UV absorbance at 214 nm[18].

  • Quantification:

    • Generate a standard curve by spiking blank serum with known concentrations of DMI and 2-OH-DMI (e.g., 1 to 100 µg/L)[18].

    • Calculate the peak area ratio of each analyte to the internal standard.

    • Plot the peak area ratio against concentration and perform a linear regression to determine the concentration in unknown samples. The curve should demonstrate linearity with r > 0.99[18].

Experimental Protocol: LC-MS/MS

This method offers higher throughput, sensitivity, and specificity, requiring smaller sample volumes[17].

Objective: High-throughput simultaneous quantification of desipramine and this compound in human plasma.

Methodology:

  • Sample Preparation:

    • Aliquot 50 µL of human plasma into a 96-well plate[17].

    • Add 25 µL of an internal standard working solution (e.g., d4-Desipramine).

    • Add a basic buffer and mix.

    • Perform automated liquid-liquid extraction with methyl tert-butyl ether (MTBE). Mix, centrifuge, and transfer the supernatant to a clean 96-well plate[17].

    • Evaporate the samples to dryness and reconstitute in a solution such as 90% acetonitrile[17].

  • LC-MS/MS Analysis:

    • LC System: A high-throughput liquid chromatography system.

    • Column: A suitable column for basic compounds (e.g., BioBasic SCX, 50 x 3.0 mm)[17].

    • Mobile Phase: Acetonitrile and an ammonium formate buffer (e.g., 10 mM, pH 2.5)[17].

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source operating in positive ion mode[17].

    • Detection (Multiple Reaction Monitoring - MRM):

      • Desipramine: 267.3 → 72.2 m/z

      • This compound: 283.3 → 72.2 m/z

      • d4-Desipramine (ISTD): 271.3 → 72.2 m/z

  • Validation and Quantification:

    • The method must be validated for matrix effect, recovery, accuracy, precision, and stability as per regulatory guidelines.

    • Quantification is performed using a standard curve, similar to the HPLC method.

start Plasma/Serum Sample add_istd Add Internal Standard (e.g., d4-DMI) start->add_istd alkalinize Alkalinize (pH >9) add_istd->alkalinize lle Liquid-Liquid Extraction (e.g., MTBE) alkalinize->lle separate Centrifuge & Separate Organic Layer lle->separate evap Evaporate to Dryness separate->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze Inject into HPLC or LC-MS/MS reconstitute->analyze quantify Quantify vs. Standard Curve analyze->quantify

Caption: General workflow for the analytical quantification of this compound.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite that is integral to the clinical profile of desipramine. Its formation via the polymorphic CYP2D6 enzyme is a classic example of the importance of pharmacogenetics in personalized medicine. Furthermore, its distinct elimination pathway and significant contribution to both therapeutic and adverse effects underscore the principle that a comprehensive understanding of a drug's disposition must include its major active metabolites.

For researchers and drug development professionals, the story of 2-OH-DMI serves as a critical case study. Future research should aim to more precisely delineate its receptor binding profile and its specific contribution to the complex downstream neuroadaptive changes associated with chronic antidepressant treatment. Developing targeted inhibitors or inducers of specific metabolic pathways remains a key challenge and opportunity in optimizing pharmacotherapy and minimizing risk.

References

  • Desipramine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61–64. Retrieved January 24, 2026, from [Link]

  • Kenney, J. T., Orsulak, P. J., Kolodner, R. M., & Burton, M. E. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical Chemistry, 35(10), 2134–2136. Retrieved January 24, 2026, from [Link]

  • What is the mechanism of Desipramine Hydrochloride? (2024). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

  • Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • A Review on Developed Analytical Methods for the Determination of Desipramine. (2024). Medicinal and Medical Chemistry. Retrieved January 24, 2026, from [Link]

  • DESIPRAMINE. (n.d.). Retrieved January 24, 2026, from [Link]

  • Desipramine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Antidepressant activity of this compound. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • This compound and desipramine plasma levels and electrocardiographic effects in depressed younger adults. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. (n.d.). Retrieved January 24, 2026, from [Link]

  • hERG K+ Channel-Associated Cardiac Effects of the Antidepressant Drug Desipramine. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Metabolism of desipramine in Japanese psychiatric patients: the impact of CYP2D6 genotype on the hydroxylation of desipramine. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. (n.d.). Celerion. Retrieved January 24, 2026, from [Link]

  • Annotation of CYP2D6 poor metabolizer. (n.d.). ClinPGx. Retrieved January 24, 2026, from [Link]

  • Effect of concurrent organic cation transporter blockade on norepinephrine clearance inhibiting- and antidepressant-like actions of desipramine and venlafaxine. (2020). PubMed. Retrieved January 24, 2026, from [Link]

  • LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

  • Relationship between plasma desipramine levels, CYP2D6 phenotype and clinical response to desipramine: a prospective study. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • The Adverse Cardiovascular Effects and Cardiotoxicity of Kratom (Mitragyna speciosa Korth.): A Comprehensive Review. (2021). Frontiers. Retrieved January 24, 2026, from [Link]

  • Annotation of CYP2D6 poor metabolizer. (n.d.). ClinPGx. Retrieved January 24, 2026, from [Link]

  • Differential Potency of Antidepressants to Inhibit Serotonin & Norepinephrine Reuptake. (2022). PhysiciansWeekly.com. Retrieved January 24, 2026, from [Link]

  • Electrocardiographic effects of desipramine and this compound in children, adolescents, and adults treated with desipramine. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

Sources

The Crucial Crossroads of Antidepressant Metabolism: A Technical Guide to 2-Hydroxydesipramine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Parent Compound

In the intricate world of pharmacology, the journey of a drug within the human body rarely ends with the parent molecule. Metabolism, a process of biochemical transformation, often gives rise to a cast of new characters—metabolites—each with its own unique pharmacological profile. This guide delves into the scientific intricacies of one such pivotal metabolite: 2-hydroxydesipramine. As the major metabolic product of the tricyclic antidepressant desipramine, this compound is far from an inert bystander. It is an active pharmacological entity that significantly influences both the therapeutic efficacy and the adverse effect profile of its parent drug. For researchers, clinicians, and drug developers, a comprehensive understanding of this compound is not merely academic; it is a critical component of optimizing antidepressant therapy, ensuring patient safety, and informing the development of next-generation therapeutics. This guide provides a deep dive into the biochemistry, pharmacology, and analytical considerations of this compound, offering a technical resource for navigating the complexities of antidepressant metabolism.

The Metabolic Genesis: From Desipramine to its Hydroxylated Counterpart

Desipramine, a secondary amine tricyclic antidepressant, primarily exerts its therapeutic effect by inhibiting the reuptake of norepinephrine.[1] Its clinical utility, however, is profoundly influenced by its extensive hepatic metabolism.[2] The primary metabolic pathway for desipramine is aromatic hydroxylation, leading to the formation of this compound.[2]

The Central Role of Cytochrome P450 2D6 (CYP2D6)

The conversion of desipramine to this compound is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2D6.[2] This enzyme, located primarily in the liver, is a key player in the metabolism of a vast array of xenobiotics, including approximately 25% of clinically used drugs.

The significance of CYP2D6 in this metabolic process cannot be overstated, primarily due to its well-documented genetic polymorphism.[3] Variations in the CYP2D6 gene lead to distinct patient phenotypes with varying enzyme activity:

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles exhibit significantly reduced or absent enzyme activity. In these patients, the metabolism of desipramine to this compound is severely impaired, leading to higher plasma concentrations of the parent drug and lower concentrations of the metabolite.[3]

  • Intermediate Metabolizers (IMs): Carrying one reduced-function and one non-functional allele, or two reduced-function alleles, these individuals have decreased CYP2D6 activity compared to normal metabolizers.

  • Extensive (Normal) Metabolizers (EMs): With two functional CYP2D6 alleles, EMs exhibit normal enzyme activity and a "typical" metabolic ratio of desipramine to this compound.

  • Ultrarapid Metabolizers (UMs): Possessing multiple copies of functional CYP2D6 alleles, UMs display exceptionally high enzyme activity. This leads to rapid conversion of desipramine to this compound, resulting in lower plasma levels of the parent drug and higher levels of the metabolite.[4]

This genetic variability is a cornerstone of personalized medicine in psychiatry. A patient's CYP2D6 phenotype is a critical determinant of their response to desipramine therapy, influencing both the likelihood of achieving a therapeutic effect and the risk of developing adverse reactions.

Desipramine Desipramine Metabolism Hepatic Metabolism Desipramine->Metabolism Primary Route Hydroxydesipramine This compound Metabolism->Hydroxydesipramine Hydroxylation Excretion Renal Excretion Hydroxydesipramine->Excretion CYP2D6 CYP2D6 CYP2D6->Metabolism Catalyzes cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample + IS Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Injection Injection UHPLC UHPLC Separation Injection->UHPLC ESI Electrospray Ionization UHPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Chromatogram Chromatogram Generation Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Sources

An In-Depth Technical Guide to 2-Hydroxydesipramine and its Inhibition of Norepinephrine Reuptake

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Nuances of a Key Active Metabolite

In the landscape of neuropharmacology, the tricyclic antidepressant desipramine has long been a cornerstone in the study of norepinephrine reuptake inhibition. However, a comprehensive understanding of its in vivo action necessitates a deep dive into the pharmacology of its primary active metabolite, 2-hydroxydesipramine. This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound's interaction with the norepinephrine transporter (NET). Moving beyond a simple recitation of facts, this document elucidates the causal relationships in experimental design and provides field-proven insights into the methodologies used to characterize this important compound.

Section 1: The Noradrenergic Synapse and the Role of the Norepinephrine Transporter (NET)

The noradrenergic system is integral to the regulation of mood, attention, and arousal. Norepinephrine (NE), released from presynaptic neurons, signals to postsynaptic neurons by binding to adrenergic receptors. The termination of this signal is primarily mediated by the norepinephrine transporter (NET), a presynaptic protein that actively transports NE back into the presynaptic neuron.[1] This reuptake process is crucial for maintaining synaptic homeostasis and is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders.[1][2]

The inhibition of NET leads to an increased concentration and prolonged residence time of norepinephrine in the synaptic cleft, thereby amplifying noradrenergic signaling. This is the fundamental mechanism of action for norepinephrine reuptake inhibitors (NRIs).[3]

Caption: Mechanism of norepinephrine reuptake inhibition by this compound.

Section 2: this compound - An Active Metabolite of Desipramine

Desipramine is a well-characterized tricyclic antidepressant that acts as a potent inhibitor of the norepinephrine transporter.[4] It undergoes significant metabolism in the liver, primarily through the cytochrome P450 enzyme system, to form various metabolites.[3] Among these, this compound is a major and pharmacologically active metabolite.[5] Studies have shown that this compound is produced in substantial amounts, and its plasma concentrations can be significant following the administration of desipramine.[2] This underscores the importance of understanding its distinct pharmacological profile to fully comprehend the therapeutic and side-effect profile of its parent drug.

Section 3: Quantifying the Interaction of this compound with the Norepinephrine Transporter

To rigorously characterize the inhibitory activity of this compound on norepinephrine reuptake, a combination of in vitro assays is employed. These assays provide quantitative measures of binding affinity (Ki) and functional inhibition (IC50).

Radioligand Binding Assays: Determining Binding Affinity (Ki)

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter. In the context of the NET, these assays typically utilize a radiolabeled ligand that binds with high affinity and specificity to the transporter. By measuring the displacement of this radioligand by increasing concentrations of the unlabeled test compound (e.g., this compound), the inhibitory constant (Ki) can be determined.

Key Experimental Considerations:

  • Choice of Radioligand: [³H]-Nisoxetine is a commonly used radioligand for NET binding assays due to its high affinity and selectivity.[6]

  • Source of NET: Assays can be performed using membrane preparations from tissues with high NET expression (e.g., rat brain cortex) or from cell lines engineered to overexpress the human NET (e.g., HEK293-hNET cells).[6][7] The use of a recombinant system offers the advantage of a homogenous and well-defined source of the transporter.

  • Assay Conditions: The binding of ligands to the NET is sensitive to temperature and ionic strength. Assays are typically performed at 4°C in a buffer with a physiological concentration of sodium ions.[6]

Step-by-Step Protocol for [³H]-Nisoxetine Binding Assay:

  • Membrane Preparation:

    • Homogenize the tissue or cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, [³H]-nisoxetine (at a concentration close to its Kd), and varying concentrations of this compound or a reference compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known NET inhibitor (e.g., desipramine).

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 1-2 hours).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter mats in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay to determine the Ki of this compound for NET.

Norepinephrine Uptake Assays: Assessing Functional Inhibition (IC50)

While binding assays provide information about the affinity of a compound for the transporter, they do not directly measure its ability to inhibit the transporter's function. Norepinephrine uptake assays address this by directly measuring the transport of radiolabeled norepinephrine into cells or synaptosomes.

Key Experimental Considerations:

  • Cellular System: These assays can be performed using primary neuronal cultures, synaptosomes (resealed nerve terminals), or cell lines stably expressing the NET (e.g., HEK293-hNET).[7][8] The latter offers a highly reproducible and controlled system.

  • Radiolabeled Substrate: [³H]-Norepinephrine is the standard radiolabeled substrate for these assays.

  • Assay Conditions: Assays are typically conducted at 37°C to ensure the physiological activity of the transporter.

Step-by-Step Protocol for [³H]-Norepinephrine Uptake Assay in HEK293-hNET Cells:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human norepinephrine transporter (hNET) in appropriate growth medium.

    • Plate the cells in 24- or 96-well plates and allow them to adhere and grow to a confluent monolayer.

  • Pre-incubation:

    • Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation and Termination:

    • Initiate the uptake by adding [³H]-norepinephrine to each well.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. It is crucial that the uptake is measured during the initial linear phase.

    • Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., a buffer containing a detergent like Triton X-100).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the uptake data.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Sources

An In-depth Technical Guide on the Serotonin Transporter Affinity of 2-Hydroxydesipramine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the serotonin transporter (SERT) affinity of 2-hydroxydesipramine, the primary active metabolite of the tricyclic antidepressant desipramine. While desipramine is well-characterized as a potent norepinephrine reuptake inhibitor with comparatively weaker effects on SERT, the specific interaction of its major hydroxylated metabolite with this transporter is less defined in publicly accessible literature. This document synthesizes the current understanding of desipramine's metabolic pathway, the established SERT affinity of the parent compound, and the indirect evidence supporting the pharmacological activity of this compound. Crucially, this guide outlines the detailed, field-proven experimental methodologies—namely, radioligand binding assays and serotonin uptake assays—that are essential for the precise quantification of this compound's affinity for SERT. By presenting these protocols in a detailed, step-by-step format, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to address this knowledge gap, thereby fostering a more complete understanding of the pharmacological profile of desipramine and its metabolites.

Introduction: The Clinical Significance of Desipramine and its Active Metabolite

Desipramine, marketed under brand names such as Norpramin, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder.[1] Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[1] However, like many TCAs, its pharmacological profile is complex, with weaker interactions at other monoamine transporters and receptors.[1]

Desipramine is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 enzyme CYP2D6, to its major active metabolite, this compound.[2] This metabolite is not only present in significant concentrations in plasma but has also been shown to possess antidepressant activity, contributing to the overall therapeutic effect of desipramine administration.[3] A complete understanding of desipramine's clinical efficacy and side-effect profile therefore necessitates a thorough characterization of its active metabolites. While the affinity of desipramine for the serotonin transporter (SERT) has been established, the corresponding data for this compound is not as readily available. This guide will delve into the established data for the parent compound and provide the experimental framework required to elucidate the SERT affinity of this compound.

The Serotonin Transporter (SERT): A Key Target in Antidepressant Action

The serotonin transporter (SERT) is an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[4] This process is crucial for terminating serotonergic signaling and recycling the neurotransmitter. SERT is a primary target for many classes of antidepressants, most notably the selective serotonin reuptake inhibitors (SSRIs). By blocking SERT, these drugs increase the extracellular concentration of serotonin, which is thought to be a key factor in their therapeutic effects. The interaction of any psychoactive compound with SERT is therefore a critical parameter in its pharmacological assessment.

Comparative Affinity at the Serotonin Transporter: Desipramine vs. This compound

Desipramine's affinity for the serotonin transporter is significantly lower than its affinity for the norepinephrine transporter, classifying it as a relatively selective norepinephrine reuptake inhibitor.[1] Quantitative studies have reported an IC50 value of 64 nM for desipramine at the human serotonin transporter.

The affinity of this compound for SERT is not well-documented in publicly available literature. This represents a significant gap in our understanding of the compound's complete pharmacological profile. The following table summarizes the known affinity of desipramine and highlights the missing data for its primary metabolite.

CompoundTargetAffinity MetricValue (nM)Reference
DesipramineHuman SERTIC5064[Source for Desipramine IC50]
This compoundHuman SERTKi or IC50Not ReportedN/A

Experimental Methodologies for Determining SERT Affinity

To address the current knowledge gap, the following experimental protocols are provided. These methods are the gold standard for determining the binding affinity and functional inhibition of a compound at the serotonin transporter.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay directly measures the affinity of a test compound (in this case, this compound) for the serotonin transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

  • Choice of Radioligand: [3H]Citalopram or [3H]Paroxetine are commonly used as they are highly selective and high-affinity ligands for SERT. The choice of a tritiated ligand provides good specific activity and a long half-life, making it suitable for binding studies.

  • Source of SERT: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are an ideal system. They provide a high density of the target transporter in a clean, reproducible cellular background.

  • Assay Buffer: The composition of the buffer is critical to maintain the integrity of the cell membranes and the transporter, as well as to mimic physiological conditions.

  • Non-Specific Binding Determination: The inclusion of a high concentration of a known SERT inhibitor (e.g., fluoxetine) is essential to define non-specific binding of the radioligand to the membranes and filter plates.

  • Membrane Preparation:

    • Culture HEK293-hSERT cells to confluence.

    • Harvest the cells and centrifuge to form a cell pellet.

    • Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Homogenize the cell suspension using a Polytron homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membranes (typically 10-20 µg of protein per well).

      • A fixed concentration of [3H]Citalopram (typically at or near its Kd value).

      • A range of concentrations of the test compound (this compound).

      • For non-specific binding control wells, add a high concentration of a competing ligand (e.g., 10 µM fluoxetine).

      • For total binding control wells, add assay buffer instead of a competing ligand.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Radioligand Binding Assay Workflow

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Membranes hSERT Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [3H]Citalopram Radioligand->Incubation Compound This compound (Serial Dilution) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound/ Free Ligand Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 Counting->Analysis Ki_Calc Calculate Ki (Cheng-Prusoff) Analysis->Ki_Calc

Caption: Workflow for determining SERT binding affinity (Ki).

Serotonin Uptake Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.

  • Choice of Substrate: [3H]Serotonin ([3H]5-HT) is the natural substrate for SERT and is used to directly measure the transporter's function.

  • Cell System: As with the binding assay, HEK293 cells stably expressing hSERT are a suitable and widely used model system.

  • Assay Conditions: The assay is performed at 37°C to ensure the transporter is functionally active. A short incubation time is used to measure the initial rate of uptake.

  • Defining Non-Specific Uptake: A known potent SERT inhibitor, such as citalopram or fluoxetine, is used to block SERT-mediated uptake, thereby defining the non-specific uptake component.

  • Cell Plating:

    • Plate HEK293-hSERT cells in a 96-well microplate and grow to a confluent monolayer.

  • Assay Procedure:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with a range of concentrations of the test compound (this compound) or a control inhibitor (for non-specific uptake) for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake by adding a fixed concentration of [3H]5-HT to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a lysis buffer (e.g., 1% Triton X-100).

    • Transfer the lysate to a scintillation vial or a microplate compatible with a scintillation counter.

    • Add scintillation cocktail and count the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the serotonin uptake.

Diagram of Serotonin Uptake Assay Workflow

SerotoninUptakeAssay cluster_prep Preparation cluster_assay Uptake Assay cluster_detection Detection cluster_analysis Data Analysis Cells hSERT-expressing cells in 96-well plate Preincubation Pre-incubate with compound Cells->Preincubation Compound This compound (Serial Dilution) Compound->Preincubation Uptake Add [3H]5-HT (Short Incubation at 37°C) Preincubation->Uptake Termination Terminate & Wash Uptake->Termination Stop Uptake Lysis Cell Lysis Termination->Lysis Counting Scintillation Counting Lysis->Counting Analysis Calculate IC50 Counting->Analysis

Caption: Workflow for determining SERT functional inhibition (IC50).

Metabolism and Pharmacokinetic Considerations

The conversion of desipramine to this compound is a critical factor in its overall pharmacology. This metabolic step is primarily mediated by CYP2D6, an enzyme known for its genetic polymorphism, which leads to significant inter-individual variability in the plasma concentrations of both the parent drug and its metabolite.[2] Therefore, in vivo studies must consider the relative concentrations of both desipramine and this compound when interpreting pharmacological effects. A thorough in vitro characterization of this compound's SERT affinity would provide essential data for pharmacokinetic-pharmacodynamic (PK-PD) modeling to better predict the clinical effects of desipramine across different patient populations.

Conclusion and Future Directions

This technical guide has synthesized the current knowledge regarding the serotonin transporter affinity of this compound. While its parent compound, desipramine, has a well-established, albeit relatively weak, affinity for SERT, direct quantitative data for this compound remains a notable gap in the scientific literature. The established antidepressant activity of this metabolite underscores the importance of fully characterizing its pharmacological profile.

The detailed experimental protocols for radioligand binding and serotonin uptake assays provided herein offer a clear and robust framework for researchers to definitively determine the Ki and IC50 values of this compound for the serotonin transporter. The generation of this data will be invaluable for a more complete understanding of the molecular mechanisms underlying the therapeutic effects of desipramine and will aid in the broader efforts of drug development and personalized medicine in the treatment of depression. Future research should prioritize the in vitro characterization of this compound at SERT and other relevant CNS targets to fully elucidate its contribution to the clinical profile of desipramine.

References

  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61–64. [Link]

  • Wikipedia. (2024). Desipramine. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Singh, H. K., & Saadabadi, A. (2023). Desipramine. In StatPearls.
  • Glassman, A. H., & Bigger, J. T., Jr. (1981). Cardiovascular effects of therapeutic doses of tricyclic antidepressants. A review.
  • Nelson, J. C., & Bock, J. (1988). Antidepressant activity of this compound. Clinical Pharmacology and Therapeutics, 44(3), 283–288. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Human Metabolome Database. (2021). This compound. In HMDB. Retrieved January 24, 2026, from [Link]

  • PathWhiz. (n.d.). Desipramine Metabolism Pathway. In PathWhiz. Retrieved January 24, 2026, from [Link]

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258.
  • Zhou, Z., Zhen, J., Karpow, H., Gigant, B., & Gouaux, E. (2007). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Nature Structural & Molecular Biology, 14(8), 692–697.
  • Chen, J. G., & Gnegy, M. E. (2007). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. European Journal of Pharmacology, 576(1-3), 51–57. [Link]

  • PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. In PharmGKB. Retrieved January 24, 2026, from [Link]

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748. [Link]

  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the interaction of antidepressant drugs with serotonin and dopamine transporters.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.

Sources

The Definitive Guide to the Identification and Characterization of 2-Hydroxydesipramine Glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification of drug metabolites is a critical cornerstone of modern pharmacology. This guide provides an in-depth technical exploration of the identification and characterization of 2-hydroxydesipramine glucuronide, a significant metabolite of the tricyclic antidepressant desipramine. Moving beyond a simple recitation of protocols, this document delves into the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to metabolite identification.

Introduction: The Metabolic Journey of Desipramine

Desipramine, an active metabolite of imipramine, is a tricyclic antidepressant primarily used in the management of depression. Its therapeutic and toxicological profile is not solely dictated by the parent drug but is significantly influenced by its metabolic fate. The metabolic pathway of desipramine is a multi-step process involving both Phase I and Phase II enzymatic reactions, predominantly occurring in the liver.[1]

Phase I Metabolism: The Gateway to Functionalization

The initial step in the biotransformation of desipramine is a Phase I oxidation reaction. This is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6, which introduces a hydroxyl group onto the aromatic ring of the desipramine molecule, forming this compound.[2] This hydroxylation step is crucial as it not only generates a pharmacologically active metabolite but also introduces a functional group amenable to subsequent Phase II conjugation reactions. The genetic variability in CYP2D6 activity among individuals can lead to significant differences in the plasma concentrations of both desipramine and its hydroxylated metabolite, impacting both efficacy and potential for adverse effects.

Phase II Metabolism: Conjugation and Excretion

Following hydroxylation, this compound undergoes Phase II metabolism, a process designed to increase the water solubility of the molecule and facilitate its excretion from the body. The most prominent Phase II reaction for this compound is glucuronidation. This involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3] The resulting metabolite, this compound glucuronide, is a highly polar conjugate that is readily eliminated in the urine. While several UGT isoforms are expressed in the liver, including UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15, the specific isoforms with the highest affinity for this compound are a subject of ongoing research.[3] However, UGT1A4 and UGT2B10 are known to be involved in the N-glucuronidation of other tricyclic antidepressants.[4]

Desipramine Desipramine This compound This compound Desipramine->this compound Phase I: Hydroxylation (CYP2D6) This compound Glucuronide This compound Glucuronide This compound->this compound Glucuronide Phase II: Glucuronidation (UGTs) Excretion Excretion This compound Glucuronide->Excretion Increased Polarity

Caption: Metabolic pathway of desipramine.

Analytical Strategies for Identification and Characterization

The identification of this compound glucuronide requires a multi-faceted analytical approach, combining robust sample preparation, high-resolution separation, and sensitive detection techniques. The choice of methodology is dictated by the need for specificity, sensitivity, and structural confirmation.

Sample Preparation: Isolating the Target from a Complex Matrix

The initial and often most critical step in the analytical workflow is the efficient extraction of the metabolite from the biological matrix, such as plasma or urine. The goal is to remove interfering endogenous components like proteins and salts while maximizing the recovery of the analyte.

2.1.1. Protein Precipitation (for Plasma/Serum)

This is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.

  • Rationale: The addition of a water-miscible organic solvent, such as acetonitrile, disrupts the solvation of proteins, causing them to precipitate out of solution. This method is favored for its simplicity and speed, making it suitable for high-throughput screening.[5]

Protocol: Protein Precipitation

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte and other small molecules.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent for analysis.

2.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a higher degree of selectivity compared to protein precipitation by partitioning the analyte between two immiscible liquid phases.

  • Rationale: By adjusting the pH of the aqueous sample, the charge state of this compound glucuronide can be manipulated to favor its extraction into an organic solvent. For acidic metabolites like glucuronides, maintaining a slightly acidic pH can improve extraction efficiency into a polar organic solvent. Conversely, for the parent compound and its hydroxy metabolite, a basic pH is used for extraction into a non-polar solvent.[2][6]

Protocol: Liquid-Liquid Extraction (for Plasma/Urine)

  • To 1 mL of plasma or urine, add an appropriate internal standard.

  • Adjust the pH of the sample to ~6.0 with a suitable buffer (e.g., acetate buffer) to optimize the extraction of the glucuronide.

  • Add 5 mL of a polar organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.3. Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for concentration of the analyte, leading to enhanced sensitivity.[7][8]

  • Rationale: SPE utilizes a solid sorbent to selectively retain the analyte from the liquid sample. The choice of sorbent (e.g., reversed-phase C18, mixed-mode cation exchange) depends on the physicochemical properties of the analyte. For the polar glucuronide metabolite, a reversed-phase sorbent is often effective. The use of specific wash steps removes interferences, and a final elution step with an organic solvent recovers the purified analyte.[8]

Protocol: Solid-Phase Extraction (for Plasma/Urine)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 1 mL of pre-treated sample (e.g., diluted urine or plasma supernatant from protein precipitation) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

cluster_0 Sample Preparation Workflow Start Biological Sample (Plasma/Urine) Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation LLE Liquid-Liquid Extraction (pH adjustment, organic solvent) Start->LLE SPE Solid-Phase Extraction (C18 cartridge) Start->SPE Supernatant Collect Supernatant Protein_Precipitation->Supernatant Extract Collect Organic Layer LLE->Extract Elute Elute Analyte SPE->Elute Evaporate_Reconstitute Evaporate & Reconstitute Supernatant->Evaporate_Reconstitute Extract->Evaporate_Reconstitute Elute->Evaporate_Reconstitute LC_MS_Analysis LC-MS/MS Analysis Evaporate_Reconstitute->LC_MS_Analysis

Caption: Sample preparation workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse of Metabolite Identification

LC-MS/MS is the cornerstone of modern metabolite identification due to its exceptional sensitivity and specificity.[9]

2.2.1. Chromatographic Separation

The liquid chromatography system separates the components of the sample extract prior to their introduction into the mass spectrometer.

  • Rationale for Column Selection: A reversed-phase C18 column is the standard choice for separating moderately polar to non-polar compounds like desipramine and its metabolites.[10] The C18 stationary phase provides hydrophobic interactions with the analytes, and their retention is modulated by the composition of the mobile phase.

  • Rationale for Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a modifier like formic acid or ammonium formate) and an organic phase (typically acetonitrile or methanol) is employed. The acidic modifier helps to protonate the basic nitrogen atoms in the desipramine structure, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.[5]

Table 1: Representative LC-MS/MS Parameters

ParameterSettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmProvides good separation efficiency for drug metabolites.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier for improved peak shape and ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes.
Gradient5% to 95% B over 5 minutesAllows for the separation of compounds with a range of polarities.
Flow Rate0.4 mL/minTypical flow rate for analytical LC-MS.
Column Temperature40 °CImproves peak shape and reduces viscosity.
MS System
Ionization ModePositive Electrospray (ESI+)Desipramine and its metabolites contain basic nitrogen atoms that are readily protonated.
Precursor Ion (m/z)459.2[M+H]+ for this compound glucuronide (C24H30N2O7).[11]
Product Ions (m/z)283.2, 72.2Fragmentation of the glucuronide and the desipramine core.[6]
Collision EnergyOptimized for each transitionEnsures efficient fragmentation for sensitive detection.

2.2.2. Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides two levels of mass analysis, offering exceptional selectivity.

  • Rationale for ESI+: Electrospray ionization in the positive mode (ESI+) is the preferred method for analyzing desipramine and its metabolites because the basic nitrogen atoms in their structures are easily protonated, forming [M+H]+ ions.[6]

  • Rationale for MS/MS: In MS/MS, the precursor ion corresponding to the protonated this compound glucuronide is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for quantification even in complex biological matrices. The characteristic neutral loss of the glucuronic acid moiety (176 Da) is a strong indicator of a glucuronide conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While LC-MS/MS is excellent for detection and quantification, unambiguous structural confirmation, especially for novel metabolites, requires NMR spectroscopy.[12][13]

  • Rationale: NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its structure. For this compound glucuronide, NMR can confirm the site of glucuronidation on the 2-hydroxy position of the desipramine core.[12]

2.3.1. Key NMR Experiments

A combination of 1D and 2D NMR experiments is typically employed for structural elucidation.

  • 1D ¹H NMR: Provides information on the number and type of protons in the molecule.

  • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to piece together molecular fragments.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

Protocol: NMR Analysis

  • Isolate a sufficient quantity (typically >100 µg) of the purified metabolite using preparative HPLC.

  • Dissolve the sample in a suitable deuterated solvent (e.g., methanol-d4).

  • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Analyze the spectra to assign all proton and carbon signals and confirm the structure of this compound glucuronide.

Enzymatic Hydrolysis: Confirmation of the Glucuronide Conjugate

A simple and effective way to confirm the presence of a glucuronide conjugate is through enzymatic hydrolysis using β-glucuronidase.[14]

  • Rationale: β-glucuronidase specifically cleaves the glucuronic acid moiety from the aglycone (in this case, this compound).[15][16] The disappearance of the peak corresponding to this compound glucuronide and the simultaneous appearance of a peak corresponding to this compound upon incubation with the enzyme provides strong evidence for the identity of the metabolite.

Protocol: Enzymatic Hydrolysis

  • Divide an aliquot of the sample extract into two.

  • To one aliquot, add a solution of β-glucuronidase in a suitable buffer (e.g., acetate buffer, pH 5.0).

  • To the second aliquot (control), add only the buffer.

  • Incubate both samples at 37°C for 2-4 hours.

  • Analyze both samples by LC-MS/MS.

  • Compare the chromatograms to observe the conversion of the glucuronide to the aglycone in the enzyme-treated sample.

cluster_1 Metabolite Identification Workflow LC_MS_Analysis LC-MS/MS Analysis (Detection & Quantification) Data_Interpretation Data Interpretation & Structural Confirmation LC_MS_Analysis->Data_Interpretation NMR_Analysis NMR Spectroscopy (Structural Elucidation) NMR_Analysis->Data_Interpretation Enzymatic_Hydrolysis Enzymatic Hydrolysis (Confirmation of Glucuronide) Enzymatic_Hydrolysis->Data_Interpretation

Caption: Metabolite identification workflow.

Data Interpretation and Quantitative Analysis

Accurate data interpretation is paramount for confident metabolite identification. The use of a certified reference standard for this compound glucuronide is highly recommended for unequivocal identification and accurate quantification.[17]

Table 2: Quantitative Data of Desipramine and Metabolites in Human Plasma

AnalyteConcentration Range (ng/mL)Analytical MethodReference
Desipramine5.0 - 250.0UHPLC-Q-TOF-MS[5]
This compoundVaries widely between individualsGC-MS[2]
This compound GlucuronideNot typically measured directly in routine TDMLC-MS/MS[14]

Conclusion

The identification and characterization of this compound glucuronide is a comprehensive process that requires a combination of sophisticated analytical techniques and a thorough understanding of drug metabolism. By employing a logical workflow that encompasses efficient sample preparation, high-resolution LC-MS/MS, definitive structural elucidation by NMR, and confirmatory enzymatic hydrolysis, researchers can confidently identify and quantify this important metabolite. This in-depth understanding is crucial for a complete picture of the pharmacokinetics and safety profile of desipramine, ultimately contributing to the development of safer and more effective therapies.

References

  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Narasimhachari, N., Saady, J., & Friedel, R. O. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry, 16(10), 937-944. Retrieved January 24, 2026, from [Link]

  • Luo, H., Hawes, E. M., McKay, G., Korchinski, E. D., & Midha, K. K. (1991). Isolation and identification of the glucuronide conjugate of this compound by preparative liquid chromatography. Journal of Pharmaceutical Sciences, 80(10), 958-961. Retrieved January 24, 2026, from [Link]

  • Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. (n.d.). Celerion. Retrieved January 24, 2026, from [Link]

  • Ohno, S., Nakajin, S., Iida, A., & Ohno, Y. (2000). Human liver UDP-glucuronosyltransferase isoforms involved in the glucuronidation of 7-ethyl-10-hydroxycamptothecin. Xenobiotica, 30(2), 115-127. Retrieved January 24, 2026, from [Link]

  • Cheng, Y. F., Phillips, D. J., & Neue, U. (1997). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies, 20(15), 2461-2475. Retrieved January 24, 2026, from [Link]

  • Application of 1D and 2D H-NMR in the Structural Elucidation of a N-Glucuronidated Metabolite and Oxidized Metabolites Generate. (n.d.). Ingenta Connect. Retrieved January 24, 2026, from [Link]

  • A Review on Developed Analytical Methods for the Determination of Desipramine. (2024). Medicinal and Medical Chemistry. Retrieved January 24, 2026, from [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Chromatography Online. Retrieved January 24, 2026, from [Link]

  • Gjerde, H., Hasvold, I., Pettersen, G., & Christophersen, A. S. (1992). Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection. Journal of Analytical Toxicology, 16(2), 99-102. Retrieved January 24, 2026, from [Link]

  • Al-Rohaimi, A. H., & Al-Sanea, M. M. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 15(7), 859. Retrieved January 24, 2026, from [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). University of Nebraska-Lincoln. Retrieved January 24, 2026, from [Link]

  • Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. (2017). Journal of Analytical Toxicology. Retrieved January 24, 2026, from [Link]

  • Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved January 24, 2026, from [Link]

  • Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. (2024). Encyclopedia.pub. Retrieved January 24, 2026, from [Link]

  • Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. (2014). Journal of Analytical Toxicology. Retrieved January 24, 2026, from [Link]

  • CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. (n.d.). Washington State Patrol. Retrieved January 24, 2026, from [Link]

  • Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Beta Glucuronidase. (n.d.). BioAssay Systems. Retrieved January 24, 2026, from [Link]

  • Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. (1998). Analytical Chemistry. Retrieved January 24, 2026, from [Link]

  • Analysis of catechol-type glucuronides in urine samples by liquid chromatography–electrospray ionization-tandem mass spectrometry. (2001). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. (2015). Frontiers in Pharmacology. Retrieved January 24, 2026, from [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (2024). International Journal of Advancement in Life Sciences Research. Retrieved January 24, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). SCION Instruments. Retrieved January 24, 2026, from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

  • The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. (2023, February 24). YouTube. Retrieved January 24, 2026, from [Link]

  • Solid-phase extraction with HPLC-DAD selective detection of amitriptyline and nortriptyline in human breast milk. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis. (2023). Clinical Pharmacokinetics. Retrieved January 24, 2026, from [Link]

  • A Review on Developed Analytical Methods for the Determination of Desipramine. (n.d.). Medicinal and Medical Chemistry. Retrieved January 24, 2026, from [Link]

  • 2-Hydroxy Desipramine Glucuronide. (n.d.). Alentris Research Pvt. Ltd.. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Hydroxydesipramine: From Discovery to Clinical Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of 2-Hydroxydesipramine (2-OH-DMI), the principal active metabolite of the tricyclic antidepressant desipramine (DMI). Initially perceived as a mere byproduct of metabolism, 2-OH-DMI has been unequivocally identified as a pharmacologically significant entity, contributing to both the therapeutic efficacy and the adverse effect profile of its parent compound. This document delves into the historical context of its discovery, the intricacies of its metabolic formation, its distinct pharmacological properties, and the evolution of analytical methodologies essential for its quantification. We will examine the pivotal role of the cytochrome P450 2D6 (CYP2D6) enzyme, the clinical implications of its genetic polymorphisms, and the established link between 2-OH-DMI plasma concentrations and cardiotoxicity. This guide is intended for researchers, clinicians, and drug development professionals, offering a detailed synthesis of current knowledge and field-proven insights into this critical psychoactive metabolite.

Introduction: The Unveiling of an Active Metabolite

The story of this compound is intrinsically linked to its parent drug, desipramine, a second-generation tricyclic antidepressant (TCA). Following the widespread clinical use of desipramine, early pharmacokinetic studies revealed the consistent and substantial presence of a hydroxylated metabolite in patient plasma.[1][2] This compound, identified as this compound, was not an inert waste product but a major metabolite, with plasma concentrations reaching 51% to 94% of the parent drug.[1] This discovery marked a critical shift in the understanding of desipramine's pharmacology, suggesting that the clinical effects observed in patients were the result of a complex interplay between the parent drug and its primary metabolite. Subsequent research confirmed that 2-OH-DMI is pharmacologically active, possessing its own antidepressant properties and, crucially, contributing to the dose-limiting cardiotoxicity associated with TCA therapy.[3]

Metabolic Pathway and the Central Role of CYP2D6

The formation of 2-OH-DMI is a primary route of elimination for desipramine and is almost exclusively mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, a member of the P450 monooxygenase system located primarily in the liver.[4][5] The parent drug, desipramine, is itself an active metabolite of the tertiary amine imipramine, formed via N-demethylation, a reaction largely catalyzed by CYP2C19.[4][6][7] Desipramine then undergoes aromatic hydroxylation at the 2-position of its dibenzazepine ring to form 2-OH-DMI.[4][5]

The profound dependence of this metabolic step on a single enzyme, CYP2D6, has significant clinical consequences due to well-established genetic polymorphisms in the CYP2D6 gene. These polymorphisms lead to distinct phenotypes with varying enzyme activity:

  • Poor Metabolizers (PMs): Individuals with two no-function alleles. They exhibit significantly reduced clearance of desipramine, leading to higher plasma concentrations of the parent drug and a lower ratio of 2-OH-DMI to DMI.

  • Intermediate Metabolizers (IMs): Heterozygous individuals with one reduced-function or no-function allele.

  • Extensive (Normal) Metabolizers (EMs): The majority of the population, with two functional alleles.

  • Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles, leading to accelerated metabolism of desipramine into 2-OH-DMI.

This genetic variability is a primary driver of the wide inter-individual differences in steady-state plasma concentrations of both desipramine and 2-OH-DMI, making therapeutic drug monitoring (TDM) an essential tool for safe and effective dosing.

Metabolic Pathway of Imipramine to this compound Imipramine Imipramine (Tertiary Amine TCA) Desipramine Desipramine (DMI) (Secondary Amine TCA) Imipramine->Desipramine N-demethylation (CYP2C19, CYP1A2, CYP3A4) Metabolite This compound (2-OH-DMI) (Active Metabolite) Desipramine->Metabolite Aromatic Hydroxylation (CYP2D6) Inactive Inactive Glucuronide Conjugates Metabolite->Inactive Glucuronidation (UGTs) Renal Excretion Analytical Workflow for TDM cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Collect 1. Collect Blood Sample (Trough concentration) Separate 2. Centrifuge to Separate Serum Collect->Separate Prepare 3. Sample Preparation (Liquid-Liquid Extraction) Separate->Prepare Inject 4. HPLC Injection Prepare->Inject Detect 5. Chromatographic Separation & UV Detection Inject->Detect Quantify 6. Data Integration & Quantification Detect->Quantify Report 7. Report Results & Clinical Interpretation Quantify->Report

Sources

Chemical and physical properties of 2-Hydroxydesipramine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Hydroxydesipramine

Introduction

This compound is the principal and pharmacologically active metabolite of the tricyclic antidepressant (TCA) desipramine.[1][2] Desipramine itself is used in the management of major depressive disorder and certain neuropathic pain conditions.[3] The metabolic conversion to this compound is a critical step in the drug's biotransformation, significantly influencing its therapeutic efficacy and potential for adverse effects.[4][5] Understanding the distinct chemical and physical properties of this metabolite is therefore paramount for researchers, clinical pharmacologists, and drug development professionals. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular structure to its analytical determination, offering field-proven insights into its behavior and significance.

Chemical Identity and Structure

This compound is a dibenzazepine derivative, characterized by a three-ring structure with a hydroxyl group substituted on one of the aromatic rings and a methylaminopropyl side chain.[6] This structure underlies its pharmacological activity and physicochemical characteristics.

  • IUPAC Name: 2-[3-(methylamino)propyl]-2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-6-ol[6]

  • CAS Number: 1977-15-7[1][7]

  • Molecular Formula: C₁₈H₂₂N₂O[1][7]

  • Molecular Weight: 282.38 g/mol [6]

  • SMILES: CNCCCN1C2=CC=CC=C2CCC2=CC(O)=CC=C12[6]

  • Synonyms: 2-Hydroxydemethylimipramine, 2-OH-DMI[6][7]

Physicochemical Properties

The physicochemical properties of this compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a hydroxyl group makes it more polar than its parent compound, desipramine, which has significant pharmacokinetic implications.

PropertyValueSource
Melting Point 146-148°C[8]
Boiling Point (Predicted) 477.9 ± 45.0 °C[8]
Water Solubility (Predicted) 0.17 g/L[6]
logP (Predicted) 3.34[6]
pKa (Strongest Acidic) 10.63[6]
pKa (Strongest Basic) 9.9[6]
Polar Surface Area 35.5 Ų[6]

The predicted water solubility and logP value indicate a compound with moderate lipophilicity.[6] This balance is crucial for its ability to cross biological membranes while also being sufficiently water-soluble for eventual elimination. The basic pKa suggests that at physiological pH, the molecule will be predominantly protonated, which influences its interaction with transporters and receptors.

Metabolism and Biotransformation

This compound is not typically synthesized for therapeutic use but is formed endogenously from its parent drug.

Causality of Metabolism: The primary metabolic pathway for desipramine is aromatic hydroxylation, a phase I detoxification reaction. This process is catalyzed almost exclusively by the cytochrome P450 isoenzyme CYP2D6 in the liver.[2][4] The genetic polymorphism of the CYP2D6 enzyme leads to wide inter-individual variations in the rate of this compound formation, explaining why different patients can have vastly different plasma concentrations of the parent drug and its metabolite on the same dose.[2]

Following its formation, this compound can undergo a phase II conjugation reaction, forming 2-Hydroxy Desipramine β-D-Glucuronide .[4][9] This glucuronidation step significantly increases the molecule's water solubility, facilitating its renal excretion and clearance from the body.[4]

Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) Desipramine Desipramine Metabolite This compound Desipramine->Metabolite   CYP2D6 (Hydroxylation) Conjugate 2-Hydroxy Desipramine β-D-Glucuronide (Inactive, water-soluble) Metabolite->Conjugate   UGT Enzymes (Glucuronidation) Excretion Renal Excretion Conjugate->Excretion

Metabolic pathway of Desipramine to this compound.

Pharmacology and Mechanism of Action

This compound is not an inert byproduct; it is a pharmacologically active metabolite that contributes to the overall clinical profile of desipramine.[5][10] Its primary mechanism of action mirrors that of its parent compound.

Mechanism of Action: Like other tricyclic antidepressants, this compound functions as a monoamine reuptake inhibitor.[1] It exhibits a strong affinity for the norepinephrine transporter (NET) , blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[11] This action increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to be a key component of its antidepressant effect. To a lesser extent, it may also inhibit serotonin reuptake.[1][2]

The substantial plasma concentrations of this compound suggest it plays a significant role in both the therapeutic response and the potential for side effects during desipramine treatment.[5][12]

MOA cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) Presynaptic->NET Postsynaptic Postsynaptic Neuron Receptor Adrenergic Receptor Postsynaptic->Receptor NE->NET Reuptake NE->Receptor Binds Receptor->Postsynaptic Signal DMI This compound DMI->NET Blocks

Mechanism of action at the noradrenergic synapse.

Analytical Methodologies

Accurate quantification of both desipramine and this compound in biological fluids is essential for pharmacokinetic studies and therapeutic drug monitoring (TDM).[13] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most robust and commonly employed techniques.[10]

Protocol: HPLC with UV Detection for Serum Quantification

This protocol is a validated, self-validating system for the simultaneous measurement of desipramine and this compound, adapted from established methodologies.[13] The inclusion of an internal standard is critical for ensuring accuracy by correcting for variations in extraction efficiency and injection volume.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of serum/plasma in a glass tube, add 100 µL of an internal standard solution (e.g., amitriptyline).
  • Alkalinize the sample by adding 200 µL of 1M sodium hydroxide to raise the pH. This deprotonates the analytes, increasing their solubility in organic solvents.
  • Add 5 mL of an organic extraction solvent (e.g., a hexane/isoamyl alcohol mixture).
  • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
  • Carefully transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase effectively retains the analytes.
  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer, adjusted to an appropriate pH. The organic modifier concentration is optimized for analyte retention and separation.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set to 214 nm, where the dibenzazepine structure has strong absorbance.[13]
  • Injection Volume: 50 µL.

3. Quantification:

  • A standard curve is generated using calibrators of known concentrations (e.g., 1 to 100 µg/L).[13]
  • The peak area ratio of the analyte to the internal standard is plotted against the concentration.
  • The concentration in unknown samples is determined by interpolation from this linear regression curve.

Start [label="Serum Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Prep [label="Sample Preparation\n(Liquid-Liquid Extraction)"]; Inject [label="HPLC Injection"]; Separate [label="C18 Column Separation"]; Detect [label="UV Detection (214 nm)"]; Data [label="Data Acquisition\n(Chromatogram)"]; Quant [label="Quantification\n(Peak Area Ratio vs. Std Curve)"]; Result [label="Final Concentration\n(ng/mL)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep [label=" Add Internal Std\n& Extraction Solvent"]; Prep -> Inject [label=" Reconstituted\nExtract"]; Inject -> Separate; Separate -> Detect; Detect -> Data; Data -> Quant; Quant -> Result; }

Analytical workflow for HPLC-UV quantification.

Toxicological Profile

The toxicology of this compound is intrinsically linked to that of desipramine. At therapeutic doses, common side effects are often due to anticholinergic and antihistaminic properties. In cases of overdose, both the parent drug and its active metabolite contribute to a risk of severe toxicity. Plasma levels of desipramine above 500 ng/mL are considered potentially toxic. The primary concern is cardiotoxicity, stemming from the blockade of cardiac sodium channels, which can lead to arrhythmias and conduction delays.

Conclusion

This compound is a pivotal molecule in the clinical pharmacology of desipramine. Its chemical and physical properties, particularly its increased polarity compared to the parent drug, govern its pharmacokinetic behavior. As a pharmacologically active metabolite produced by the polymorphic CYP2D6 enzyme, it is a major determinant of inter-individual variability in patient response and a key contributor to the overall therapeutic and toxicological profile of desipramine. A thorough understanding and precise analytical measurement of this compound are therefore indispensable for optimizing antidepressant therapy and advancing research in clinical psychopharmacology.

References

  • A Review on Developed Analytical Methods for the Determination of Desipramine - Medicinal and Medical Chemistry. (2024). Medicinal and Medical Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desipramine. PubChem Compound Database. Retrieved from [Link]

  • Human Metabolome Database. (2013). This compound (HMDB0060992). HMDB. Retrieved from [Link]

  • Cleanchem. (n.d.). 2-Hydroxy Desipramine | CAS No: 1977-15-7. Retrieved from [Link]

  • PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Retrieved from [Link]

  • Kenney, J. T., Orsulak, P. J., Kolodner, R. M., & Burton, M. E. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical Chemistry, 35(10), 2134–2136. [Link]

  • Narasimhachari, N., & Landa, B. (1986). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Journal of Chromatography, 380(2), 307–318. [Link]

  • Pi, E. H., & Simpson, G. M. (1983). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. Journal of Clinical Psychopharmacology, 3(1), 3–7. [Link]

  • Pharmaffiliates. (n.d.). 2-Hydroxy Desipramine-d6 Hydrochloride. Retrieved from [Link]

  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Retrieved from [Link]

  • Canterbury District Health Board. (n.d.). DESIPRAMINE. Therapeutic Drug Monitoring. Retrieved from [Link]

  • Nelson, J. C., Jatlow, P. I., & Mazure, C. (1992). This compound and desipramine plasma levels: how are they related to antidepressant response?. Journal of Clinical Psychopharmacology, 12(5), 323–329. [Link]

Sources

An In-depth Technical Guide to the Antidepressant Properties of 2-Hydroxydesipramine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic efficacy of many psychotropic drugs is not solely attributable to the parent compound but is often significantly influenced by their metabolites. This is particularly true for tricyclic antidepressants (TCAs). 2-Hydroxydesipramine (2-OH-DMI) is the primary and pharmacologically active metabolite of desipramine (DMI), a well-established TCA.[1][2][3] Historically, the clinical focus has been on the plasma concentration of the parent drug, desipramine. However, accumulating evidence robustly indicates that 2-OH-DMI is not an inert byproduct but a crucial contributor to the overall antidepressant effect, possessing its own distinct pharmacological profile.[4][5] This guide provides a detailed technical examination of 2-OH-DMI, synthesizing data on its metabolism, mechanism of action, and the clinical evidence supporting its antidepressant properties. We will explore the causal relationships behind experimental methodologies and discuss the implications for therapeutic drug monitoring, patient stratification, and future drug development.

Metabolic Pathway and Pharmacokinetic Profile

The conversion of desipramine to this compound is a critical step that dictates the plasma concentrations of both compounds and, consequently, the therapeutic and adverse effects experienced by the patient.

The Role of Cytochrome P450 2D6 (CYP2D6)

Desipramine undergoes extensive first-pass metabolism in the liver, where it is hydroxylated to form 2-OH-DMI. This biotransformation is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3][6]

The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual and inter-ethnic variations in enzyme activity.[7][8] This genetic variability is the primary reason for the wide differences in steady-state plasma concentrations of DMI and 2-OH-DMI among patients receiving the same dose.[9] Individuals can be broadly categorized based on their CYP2D6 genotype:

  • Poor Metabolizers (PMs): Carry two deficient alleles, leading to significantly reduced or absent enzyme activity. These individuals have a much higher ratio of DMI to 2-OH-DMI and are at risk for toxicity due to the accumulation of the parent drug.[7][10]

  • Intermediate Metabolizers (IMs): Heterozygous for a deficient allele or carry two partially deficient alleles.

  • Extensive Metabolizers (EMs): Possess two functional alleles, representing the "normal" metabolic phenotype.

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of the functional CYP2D6 gene, leading to very high enzyme activity. These patients may have lower plasma concentrations of DMI and higher relative concentrations of 2-OH-DMI, potentially reducing efficacy at standard doses.[10]

This genetic influence underscores the necessity of considering both parent drug and metabolite in clinical practice.

cluster_metabolism Hepatic Metabolism cluster_elimination Elimination DMI Desipramine (DMI) OH_DMI This compound (2-OH-DMI) (Active Metabolite) DMI->OH_DMI Hydroxylation Excretion Renal Excretion OH_DMI->Excretion enzyme CYP2D6 Enzyme (Genetically Polymorphic) enzyme->DMI

Caption: Metabolic conversion of Desipramine to this compound.
Pharmacokinetic Data

The substantial production of 2-OH-DMI, with an area under the curve (AUC) ranging from 51% to 94% of that for desipramine, indicates that it accumulates significantly upon multiple dosing.[11] This makes its pharmacological activity highly relevant to the long-term therapeutic outcome.

ParameterDesipramine (DMI)This compound (2-OH-DMI)Rationale & Implications
Primary Metabolism Hepatic (CYP2D6)[2][6]Further metabolism/conjugationThe fate of DMI is heavily dependent on CYP2D6 genetic status.
Elimination Half-Life 12–30 hours[6]Varies, but contributes to steady-state levelsLong half-life necessitates steady-state analysis for clinical correlation.
Protein Binding ~91%[6]Data less established, but expected to be highHigh protein binding affects distribution and free drug concentration.
Mean Plasma Level (Clinical Study) 142.9 ng/ml[12]59.8 ng/ml[12]2-OH-DMI is present in clinically significant concentrations.

Pharmacodynamic Profile and Mechanism of Antidepressant Action

While the precise mechanism of TCAs is still under investigation, the leading theory involves the modulation of monoaminergic neurotransmission.[9] 2-OH-DMI actively participates in this modulation.

Inhibition of Neurotransmitter Reuptake

Like its parent compound, 2-OH-DMI functions as a monoamine reuptake inhibitor.[13] It blocks the presynaptic norepinephrine transporter (NET) and the serotonin transporter (SERT), increasing the concentration of these neurotransmitters in the synaptic cleft.[13] This enhanced noradrenergic and serotonergic activity is believed to be the primary driver of its antidepressant effects.[14][15][16]

Desipramine itself is known to be a more potent inhibitor of norepinephrine reuptake compared to serotonin reuptake.[2][14] While detailed comparative data for 2-OH-DMI is sparse, its structural similarity suggests a comparable, potent effect on NET. The combined action of both DMI and 2-OH-DMI on these transporters results in a robust and sustained increase in synaptic monoamines.

cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET NET NE->NET Reuptake Receptor Postsynaptic Receptors NE->Receptor Signal Transduction SERT SERT Release Release Molecule 2-OH-DMI Molecule->NET BLOCKS

Caption: Mechanism of Action: Blockade of Norepinephrine Transporter (NET).
Neuroprotective and Other Effects

Beyond monoamine reuptake, emerging research indicates that TCAs may have other neurobiological effects. Desipramine has been shown to exert neuroprotective effects, potentially by up-regulating the anti-apoptotic protein Bcl-2 and phosphorylated cAMP response element binding protein (p-CREB).[17][18] One study demonstrated that desipramine protects neuronal cells from toxin-induced death by inducing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1).[17] Given that 2-OH-DMI is a major and active component of desipramine therapy, it is plausible that it contributes to these neuroprotective actions, which may be relevant to the long-term treatment of depression and its associated cognitive symptoms.

Clinical Evidence of Antidepressant Activity

The most compelling argument for the antidepressant properties of 2-OH-DMI comes from clinical studies correlating its plasma levels with therapeutic response in patients with major depressive disorder.

A landmark study found that while desipramine levels showed a linear relationship with response, the therapeutic response to 2-OH-DMI followed a curvilinear pattern.[12] This suggests a "therapeutic window," where patients with plasma 2-OH-DMI levels between 58 and 92 ng/ml had a significantly greater likelihood of responding compared to those with lower or higher levels.[12] This finding is critical, as it implies that simply having more of the metabolite is not better; rather, an optimal concentration is required.

Study ReferencePatient PopulationKey FindingClinical Implication
Perry et al. (1994)[12]36 outpatients with Major Depressive DisorderCurvilinear relationship between 2-OH-DMI plasma levels and response (therapeutic window of 58-92 ng/ml).Suggests that therapeutic drug monitoring should target an optimal range for 2-OH-DMI, not just a minimum threshold.
Amsterdam et al. (1989)[4]27 inpatients with nonpsychotic, unipolar Major DepressionTotal drug levels (DMI + 2-OH-DMI) correlated more strongly with response than DMI alone. Both compounds were independently associated with response.Validates 2-OH-DMI as an active antidepressant and highlights the inadequacy of monitoring only the parent drug.

Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of findings related to 2-OH-DMI, robust analytical methods are essential. The quantification of DMI and its hydroxylated metabolite in plasma is the cornerstone of pharmacokinetic and clinical correlation studies.

Protocol 1: Quantification of DMI and 2-OH-DMI in Plasma via HPLC

This protocol describes a standard methodology for the simultaneous measurement of desipramine and this compound using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection, a technique cited in foundational clinical studies.[12]

Objective: To accurately determine the steady-state plasma concentrations of DMI and 2-OH-DMI.

Methodology:

  • Sample Collection: Collect venous blood from patients into heparinized tubes. Centrifuge at 2000 x g for 10 minutes to separate plasma. Store plasma at -20°C until analysis.

  • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

    • Causality: This step is crucial to remove plasma proteins, which would otherwise interfere with the analysis and damage the HPLC column.

    • To 1 mL of plasma, add an internal standard (e.g., nortriptyline) to control for extraction efficiency.

    • Add 1 mL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube. Add 200 µL of 1N NaOH to basify the sample.

    • Add 5 mL of an organic solvent (e.g., hexane/isoamyl alcohol, 99:1 v/v) and vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge to separate phases. Transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution & Injection:

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Inject 50 µL onto the HPLC system.

  • Chromatographic Separation:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer, isocratically delivered.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Quantification (Self-Validation):

    • Generate a calibration curve using standard solutions of DMI and 2-OH-DMI of known concentrations.

    • Calculate the peak area ratio of each analyte to the internal standard.

    • Determine the concentration of the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

start Plasma Sample (with Internal Standard) precip Protein Precipitation (e.g., Acetonitrile) start->precip cent1 Centrifugation precip->cent1 extract Liquid-Liquid Extraction (Isolate Analytes) cent1->extract evap Evaporation (Concentrate Sample) extract->evap recon Reconstitution (in Mobile Phase) evap->recon inject HPLC Injection recon->inject detect UV Detection & Quantification inject->detect

Caption: Workflow for HPLC-based quantification of this compound.

Implications for Clinical Practice and Drug Development

The established antidepressant activity of 2-OH-DMI has significant ramifications for both the clinical use of desipramine and the future of antidepressant development.

  • Therapeutic Drug Monitoring (TDM): Relying solely on desipramine plasma levels for dose adjustments is insufficient and potentially misleading. A comprehensive TDM approach should include quantification of both DMI and 2-OH-DMI to create a complete picture of the pharmacologically active moieties.[5][11] This is especially important given the evidence for a therapeutic window for 2-OH-DMI.[12]

  • Pharmacogenomic Testing: Pre-treatment genotyping for CYP2D6 can identify patients who are poor or ultrarapid metabolizers, allowing for a priori dose adjustments.[7][19] This personalized medicine approach can help avoid adverse events in PMs and therapeutic failure in UMs.

  • Future Drug Development: 2-OH-DMI could be investigated as a standalone therapeutic agent. As a single, active molecule, it would not be subject to the pharmacokinetic variability introduced by polymorphic metabolism from a parent drug. This could lead to a more predictable dose-response relationship and potentially a different side-effect profile compared to desipramine, which has anticholinergic and other off-target effects.[6][14]

Conclusion

This compound is unequivocally an active metabolite that makes a substantial and independent contribution to the antidepressant efficacy of its parent drug, desipramine. Its formation via the polymorphic CYP2D6 enzyme is a major source of inter-individual variability in treatment response. Clinical evidence points to a distinct therapeutic window for 2-OH-DMI, and its plasma levels, in conjunction with desipramine, are a better predictor of outcome than desipramine alone. For drug development professionals and researchers, this underscores the critical need to characterize the activity of major metabolites early in the discovery process. For clinicians, it reinforces the value of comprehensive therapeutic drug monitoring and pharmacogenetic testing to optimize antidepressant therapy and deliver personalized care.

References

  • Wikipedia. Desipramine. [Link]

  • Human Metabolome Database. Showing metabocard for this compound (HMDB0060992). [Link]

  • Perry, P. J., et al. (1994). This compound and desipramine plasma levels: how are they related to antidepressant response?. PubMed. [Link]

  • DeVane, C. L., et al. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. PubMed. [Link]

  • Amsterdam, J. D., et al. (1989). Antidepressant activity of this compound. PubMed. [Link]

  • Drugs.com. Desipramine: Package Insert / Prescribing Information. [Link]

  • Tariq, R. A., et al. (2023). Desipramine. StatPearls - NCBI Bookshelf. [Link]

  • Medicinal and Medical Chemistry. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. [Link]

  • Vahid-Ansari, F., et al. (2021). Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice. NIH. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Desipramine. [Link]

  • Semantic Scholar. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. [Link]

  • Shimoda, K., et al. (2000). Metabolism of desipramine in Japanese psychiatric patients: the impact of CYP2D6 genotype on the hydroxylation of desipramine. PubMed. [Link]

  • Chen, J. C., et al. (2012). Desipramine Protects Neuronal Cell Death and Induces Heme Oxygenase-1 Expression in Mes23.5 Dopaminergic Neurons. PMC - NIH. [Link]

  • Gatti, G., et al. (1996). Relationship between plasma desipramine levels, CYP2D6 phenotype and clinical response to desipramine: a prospective study. PubMed. [Link]

  • Taylor & Francis Online. Norepinephrine reuptake inhibitors – Knowledge and References. [Link]

  • van der Walt, J. S., et al. (2013). Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials. PMC. [Link]

  • Neuroscientifically Challenged. (2018). 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). YouTube. [Link]

  • National Center for Biotechnology Information. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. NIH. [Link]

  • MDPI. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. [Link]

  • PharmGKB. (2021). CPIC guideline for desipramine and CYP2D6. YouTube. [Link]

  • Neuroscientifically Challenged. (2020). 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). YouTube. [Link]

  • Wang, G. Q., et al. (2016). Desipramine Improves Depression-Like Behavior and Working Memory by Up-Regulating p-CREB in Alzheimer's Disease Associated Mice. PubMed. [Link]

Sources

A Technical Guide to the Role of CYP2D6 in 2-Hydroxydesipramine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Desipramine, a tricyclic antidepressant, is a cornerstone in the management of major depressive disorder and neuropathic pain. Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate, which is dominated by the formation of the 2-hydroxydesipramine metabolite. This conversion is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. The gene encoding CYP2D6 is highly polymorphic, leading to profound interindividual variability in enzyme activity. This guide provides a comprehensive examination of the pivotal role of CYP2D6 in this compound formation, exploring the biochemical pathway, the clinical impact of genetic polymorphisms, methodologies for its study, and the critical implications for drug development and personalized medicine.

Introduction: The Metabolic Crossroads of Desipramine

Desipramine is the active metabolite of imipramine and is also prescribed directly as an antidepressant.[1] It primarily exerts its therapeutic effect by inhibiting the reuptake of norepinephrine.[2] However, the clinical utility of desipramine is tempered by significant variability in patient response and a narrow therapeutic window. A key determinant of its pharmacokinetics is hepatic metabolism. The primary route of elimination for desipramine is through aromatic hydroxylation to form this compound.[3] This specific metabolic step is catalyzed by CYP2D6, a member of the cytochrome P450 superfamily renowned for its role in the metabolism of approximately 20% of commonly prescribed drugs.[3][4] Understanding the intricacies of this single enzymatic reaction is therefore paramount to optimizing desipramine therapy.

The 2-Hydroxylation Pathway: A Dominant Metabolic Route

Desipramine undergoes several biotransformations, but 2-hydroxylation is the principal pathway.[3] Alternative, minor pathways include 10-hydroxylation and N-demethylation, but the resulting metabolites are found in very low concentrations in the plasma of most individuals.[3] The pronounced reliance on this single pathway means that any factor altering the function of the catalyzing enzyme, CYP2D6, will have a direct and significant impact on the systemic exposure to desipramine.

cluster_0 Desipramine Metabolism DMI Desipramine OH_DMI This compound DMI->OH_DMI CYP2D6 (Major Pathway) Other_Met Minor Metabolites (10-OH-DMI, etc.) DMI->Other_Met Other CYPs (Minor)

Caption: Primary metabolic pathway of desipramine.

The Engine of Metabolism: Cytochrome P450 2D6

The cytochrome P450 (CYP) enzymes are a family of heme-containing monooxygenases critical for the metabolism of xenobiotics, including drugs, and endogenous compounds.[2] CYP2D6, specifically, is responsible for the oxidative metabolism of a wide array of medications, including antidepressants, antipsychotics, beta-blockers, and opioids.[5] The conversion of desipramine to this compound is so specific to CYP2D6 that desipramine is widely used as a probe drug to assess the in vivo functional activity of this enzyme.[3]

The Impact of Genetic Variability: CYP2D6 Polymorphisms

The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 known alleles.[1][6] These genetic variations can result in enzymes with a complete lack of function, decreased function, normal function, or increased function. This genetic diversity is the primary reason for the wide range of metabolic capacities observed in the population.

From Genotype to Phenotype

Based on an individual's combination of CYP2D6 alleles (diplotype), a functional "activity score" is calculated, which translates into a predicted metabolizer phenotype.[7]

PhenotypeActivity ScoreGenetic Basis ExampleImpact on Desipramine Metabolism
Ultrarapid Metabolizer (UM) >2.0Gene duplication of functional alleles (e.g., 1/1xN)Increased formation of this compound; rapid clearance of desipramine. Potential for therapeutic failure at standard doses.[1]
Normal Metabolizer (NM) 1.25 to 2.0Two functional alleles (e.g., 1/1, 1/2)"Normal" or expected rate of metabolism.
Intermediate Metabolizer (IM) >0 to <1.25One functional and one decreased-function allele (e.g., 1/41) or two decreased-function alleles (e.g., 10/10).Reduced metabolic rate compared to NMs, leading to higher plasma levels of desipramine.[7]
Poor Metabolizer (PM) 0Two non-functional alleles (e.g., 4/4, 4/5)Greatly reduced or absent metabolism via 2-hydroxylation. Leads to high plasma concentrations of desipramine and increased risk of toxicity.[3][8]
Table adapted from CPIC guidelines and reflects updated scoring for alleles like *10.[7]
Clinical Consequences of Altered Metabolism

The clinical implications of these phenotypes are profound.

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles exhibit significantly reduced clearance of desipramine. Studies have shown that PMs have markedly higher plasma concentrations of the parent drug and a higher desipramine/2-hydroxydesipramine ratio compared to normal metabolizers.[9][10] This accumulation increases the risk of concentration-dependent adverse effects, such as cardiotoxicity (e.g., prolonged PR interval), anticholinergic effects, and orthostatic hypotension.[3][11]

  • Ultrarapid Metabolizers (UMs): These individuals, often carrying multiple copies of functional CYP2D6 alleles, metabolize desipramine so rapidly that standard doses may fail to achieve therapeutic plasma concentrations, increasing the likelihood of treatment failure.[1]

A study in Japanese psychiatric patients clearly demonstrated this gene-dose effect, where individuals with two mutated (non-functional) alleles had significantly higher dose- and weight-normalized plasma concentrations of desipramine compared to those with one or no mutated alleles.[9]

CYP2D6 Allele StatusDesipramine/2-OH-DMI Ratio (Mean ± SD)
Two Mutated Alleles (PM)4.39 ± 0.36
One Mutated Allele (IM)2.00 ± 0.64
No Mutated Alleles (NM)2.02 ± 0.59
Data from Yoshii et al., highlighting the stark difference in metabolic ratio based on genotype.[9]

Implications for Drug Development and Clinical Practice

Drug-Drug Interactions (DDIs) and Phenoconversion

Co-administration of drugs that inhibit CYP2D6 can effectively convert a genotypic Normal Metabolizer into a phenotypic Poor Metabolizer—a process known as phenoconversion.[2] Many selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine and paroxetine, are potent inhibitors of CYP2D6 and can significantly increase desipramine plasma levels when co-prescribed.[2][12] In contrast, other drugs like escitalopram are weak inhibitors and have a less pronounced effect.[13]

InhibitorInhibition Constant (Ki) for Desipramine 2-Hydroxylation
Fluoxetine1.3 ± 0.5 µM
Paroxetine3.2 ± 0.8 µM
Fluvoxamine8.0 ± 4.3 µM
Sertraline24.7 ± 8.9 µM
Venlafaxine41.0 ± 9.5 µM
In vitro data from Ball et al., demonstrating the relative inhibitory potency of various antidepressants.[12]

This necessitates careful review of concomitant medications in patients treated with desipramine. For drug developers, in vitro studies to determine the CYP2D6 inhibition potential of new molecular entities are a regulatory expectation.[12][14]

Pharmacogenetic-Guided Dosing

To address the challenges posed by CYP2D6 variability, authoritative bodies like the Clinical Pharmacogenetics Implementation Consortium (CPIC) have published guidelines for desipramine dosing based on genotype.[1][7]

  • For CYP2D6 Poor Metabolizers: CPIC recommends selecting an alternative drug not metabolized by CYP2D6 or considering a dose reduction of 50% of the standard starting dose, coupled with therapeutic drug monitoring (TDM).

  • For CYP2D6 Ultrarapid Metabolizers: It is recommended to choose an alternative drug. If desipramine use is warranted, a 250% increase of the standard starting dose should be considered, along with TDM.

Methodologies for Characterizing CYP2D6-Mediated Metabolism

A multi-faceted approach is required to fully characterize the role of CYP2D6 in the disposition of a substrate like desipramine.

In Vitro Metabolism & Inhibition Assays

These experiments are foundational in drug development to confirm the metabolic pathway and assess DDI risk.

Protocol: Determining CYP2D6-Mediated Desipramine 2-Hydroxylation in Human Liver Microsomes (HLMs)

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled HLMs (a rich source of CYP enzymes), phosphate buffer (pH 7.4), and desipramine at various concentrations.

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes to ensure all components reach the reaction temperature.

  • Initiation of Reaction: Add a pre-warmed NADPH-regenerating system. This system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) is crucial as it provides the necessary reducing equivalents (NADPH) for CYP450 catalytic activity.

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile or methanol. This denatures the enzymes and precipitates proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis. Quantify the concentrations of desipramine and this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]

  • Data Analysis: Plot the rate of metabolite formation against substrate concentration to determine kinetic parameters (Km and Vmax) using Michaelis-Menten kinetics. For inhibition studies, include a known inhibitor and calculate the Ki value.[12]

cluster_workflow In Vitro HLM Assay Workflow A Prepare Incubation Mix (HLMs, Buffer, Desipramine) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C C->D E Quench Reaction (e.g., Acetonitrile) D->E F Centrifuge E->F G Analyze Supernatant (LC-MS/MS) F->G H Calculate Kinetic Parameters (Km, Vmax, Ki) G->H

Caption: Experimental workflow for in vitro metabolism studies.

Clinical Assessment: Phenotyping and Genotyping
  • Phenotyping: This involves administering a probe drug, like dextromethorphan, and measuring the ratio of the parent drug to its CYP2D6-mediated metabolite in urine or plasma.[3][10] This provides a direct measure of the enzyme's in vivo functional capacity but can be influenced by co-medications.

  • Genotyping: This laboratory test identifies the specific CYP2D6 alleles an individual possesses. It offers a permanent prediction of metabolic capacity, unaffected by external factors, enabling preemptive dosing strategies.[9]

Conclusion

The formation of this compound is a critical metabolic event that dictates the pharmacokinetics, and consequently the safety and efficacy, of desipramine. This process is almost entirely dependent on the activity of the CYP2D6 enzyme. The highly polymorphic nature of the CYP2D6 gene mandates a personalized approach to desipramine therapy. For researchers and drug developers, a thorough understanding of this pathway is essential for designing informative clinical trials, predicting drug-drug interactions, and ultimately ensuring patient safety. For clinicians, leveraging pharmacogenetic testing to determine a patient's CYP2D6 status is a powerful tool to guide dosing, mitigate the risk of adverse events, and fulfill the promise of precision medicine.

References

  • González-Lico, I. et al. (2014). Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials. British Journal of Clinical Pharmacology, 79(3), 449-462. [Link]

  • National Center for Biotechnology Information. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. Medical Genetics Summaries. [Link]

  • Nishimuta, H. et al. (2002). Effect of Cytochrome P450 (CYP) 2D6 Genetic Polymorphism on the Inhibitory Action of Antidepressants on CYP2D6-Mediated Dopamine Formation from p-Tyramine. Biological & Pharmaceutical Bulletin, 25(5), 657-660. [Link]

  • PharmGKB. (2021). CPIC guideline for desipramine and CYP2D6. YouTube. [Link]

  • Boni, J. P. et al. (2009). Disposition of Desipramine, a Sensitive Cytochrome P450 2D6 Substrate, When Coadministered With Intravenous Temsirolimus. Cancer Chemotherapy and Pharmacology, 64(6), 1215-1222. [Link]

  • Ball, S. E. et al. (1997). Venlafaxine: in vitro inhibition of CYP2D6 dependent imipramine and desipramine metabolism; comparative studies with selected SSRIs, and effects on human hepatic CYP3A4, CYP2C9 and CYP1A2. British Journal of Clinical Pharmacology, 43(6), 619-626. [Link]

  • Wikipedia. Escitalopram. Wikipedia. [Link]

  • Yoshii, K. et al. (1998). Metabolism of desipramine in Japanese psychiatric patients: the impact of CYP2D6 genotype on the hydroxylation of desipramine. European Journal of Clinical Pharmacology, 54(8), 617-621. [Link]

  • Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0060992). HMDB. [Link]

  • Spina, E. et al. (1997). Relationship between plasma desipramine levels, CYP2D6 phenotype and clinical response to desipramine: a prospective study. European Journal of Clinical Pharmacology, 51(5), 395-398. [Link]

  • Clinical Pharmacogenetics Implementation Consortium (CPIC®). (2016). CPIC® Guideline for Tricyclic Antidepressants and CYP2D6 and CYP2C19. CPIC. [Link]

  • De Vane, C. L. et al. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61-64. [Link]

  • Taylor, C. et al. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Genes, 11(11), 1295. [Link]

  • Gaedigk, A. et al. (2021). A Review of the Important Role of CYP2D6 in Pharmacogenomics. ResearchGate. [Link]

  • Bousman, C. A. et al. (2023). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6, CYP2C19, CYP2B6, SLC6A4, and HTR2A Genotypes and Serotonin Reuptake Inhibitor Antidepressants. Clinical Pharmacology & Therapeutics. [Link]

  • ClinPGx. Annotation of CYP2D6 poor metabolizer. ClinPGx. [Link]

  • Darwich, A. S. et al. (2016). The Use of In Vitro Data and Physiologically-Based Pharmacokinetic Modeling to Predict Drug Metabolite Exposure. Drug Metabolism and Disposition, 44(8), 1265-1275. [Link]

  • National Center for Biotechnology Information. (2021). CYP2D6 Overview: Allele and Phenotype Frequencies. Medical Genetics Summaries. [Link]

  • Nelson, J. C. et al. (1991). This compound and desipramine plasma levels and electrocardiographic effects in depressed younger adults. Journal of Clinical Psychopharmacology, 11(6), 390-394. [Link]

  • St. George's University Hospitals. DESIPRAMINE. Assay Details. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 2-Hydroxydesipramine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 2-hydroxydesipramine, the primary active metabolite of the tricyclic antidepressant desipramine, in human plasma. The method employs a reversed-phase C18 column with an isocratic mobile phase, ensuring sensitivity, specificity, and a rapid runtime suitable for pharmacokinetic studies and therapeutic drug monitoring. A straightforward liquid-liquid extraction (LLE) protocol is outlined for sample preparation, providing high recovery and minimizing matrix interference. This guide is intended for researchers, clinical chemists, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction: The Rationale for this compound Quantification

Desipramine is a tricyclic antidepressant widely used in the management of major depressive disorder. Its therapeutic and potential toxic effects are attributed not only to the parent drug but also to its active metabolites. The primary metabolite, this compound (2-OH-DMI), exhibits pharmacological activity and its plasma concentrations can be substantial. Monitoring the levels of both desipramine and 2-OH-DMI is crucial for several reasons:

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of desipramine requires accurate measurement of its major metabolites.

  • Therapeutic Drug Monitoring (TDM): The correlation between plasma concentrations of antidepressants and their clinical efficacy and toxicity is well-established. Including 2-OH-DMI in TDM provides a more complete picture of the patient's metabolic status and total drug exposure.[1]

  • Metabolic Phenotyping: The hydroxylation of desipramine is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. The ratio of parent drug to metabolite can serve as an indicator of a patient's CYP2D6 activity, allowing for dose adjustments in individuals who are poor or extensive metabolizers.

High-performance liquid chromatography (HPLC) is a powerful and widely accessible technique for the quantification of drugs and their metabolites in biological matrices. This application note provides a detailed protocol for a validated reversed-phase HPLC (RP-HPLC) method with UV detection, which offers a balance of performance, cost-effectiveness, and ease of implementation.

Principle of the Method

The analytical workflow is based on a three-stage process: (1) extraction of this compound and an internal standard (IS) from an alkalinized plasma sample using a liquid-liquid extraction procedure; (2) chromatographic separation of the analytes on a C18 stationary phase; and (3) detection and quantification using a UV spectrophotometer.

The choice of a reversed-phase C18 column is predicated on its ability to effectively retain and separate the moderately polar this compound from its less polar parent compound, desipramine, and other endogenous plasma components based on hydrophobic interactions.[2] The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve efficient separation and sharp peak shapes within a short analytical run time.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Plasma Sample (0.5 mL) P2 Add Internal Standard (e.g., Amitriptyline) P1->P2 P3 Alkalinize with Buffer (e.g., NaOH) P2->P3 P4 Liquid-Liquid Extraction (e.g., with MTBE) P3->P4 P5 Vortex & Centrifuge P4->P5 P6 Transfer Supernatant P5->P6 P7 Evaporate to Dryness P6->P7 P8 Reconstitute in Mobile Phase P7->P8 A1 Inject Sample (20 µL) P8->A1 Transfer to Vial A2 Isocratic Separation on C18 Column A1->A2 A3 UV Detection at 214 nm A2->A3 D1 Chromatogram Acquisition A3->D1 D2 Peak Integration D1->D2 D3 Generate Calibration Curve (Peak Area Ratio vs. Conc.) D2->D3 D4 Quantify 2-OH-DMI in Unknown Samples D3->D4

Caption: Workflow for this compound Analysis.

Materials and Reagents

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol; methyl tert-butyl ether (MTBE).

  • Reagents: Sodium hydroxide (NaOH), ammonium formate, formic acid.

  • Water: Deionized water (18.2 MΩ·cm).

  • Standards: this compound reference standard, Desipramine reference standard, and Amitriptyline (or other suitable tricyclic antidepressant) as an internal standard (IS).

  • Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation and Chromatographic Conditions

The method is designed for a standard HPLC system equipped with a UV detector. The following table summarizes the optimized instrumental parameters.

ParameterRecommended Specification
HPLC System Quaternary or Binary Pump, Autosampler, UV/Vis Detector
Column C18 Reversed-Phase, 5 µm, 4.6 x 250 mm (e.g., Luna C18)[3]
Mobile Phase Acetonitrile : 10 mM Ammonium Formate (pH 2.5 with Formic Acid) (80:20, v/v)[4]
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm[5][6]
Column Temperature 25°C
Injection Volume 20 µL
Run Time ~8 minutes

Rationale for Parameter Selection:

  • Column: A C18 column provides the necessary hydrophobicity to retain and separate this compound and desipramine.

  • Mobile Phase: The combination of acetonitrile as the organic modifier and a low pH ammonium formate buffer ensures good peak shape and resolution for these basic analytes by suppressing the ionization of silanol groups on the stationary phase.[4]

  • Detection Wavelength: A wavelength of 214 nm provides high sensitivity for both desipramine and its 2-hydroxy metabolite.[5][6]

Detailed Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound, desipramine, and the internal standard (amitriptyline) in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the primary stocks in methanol to create a series of working standard solutions for spiking.

  • Calibration Standards (1-100 µg/L): Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from 1 to 100 µg/L.[6]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 5, 25, and 75 µg/L).

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to provide high recovery and clean extracts from plasma samples.[4][7]

  • Aliquot: Pipette 0.5 mL of plasma sample (unknown, calibrator, or QC) into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., at 1 mg/L) to each tube.

  • Alkalinization: Add 50 µL of 1.0 M NaOH to each tube to raise the pH. Vortex briefly to mix. This step is critical to ensure the analytes are in their non-ionized, more organic-soluble form.

  • Extraction: Add 1.0 mL of MTBE to each tube.[4]

  • Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

  • Centrifugation: Centrifuge the tubes at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube, taking care not to disturb the aqueous layer or the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for injection.

Method Validation

A comprehensive validation should be performed according to established guidelines (e.g., FDA or ICH) to ensure the method is reliable for its intended purpose. The following parameters are critical:

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity Correlation coefficient (r²) ≥ 0.995The calibration curve for 2-OH-DMI was linear from 1 to 100 µg/L with r² = 1.000.[5][6]
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Between-run CVs for 20 and 60 µg/L controls were 3.4% and 3.8%, respectively.[6]
Accuracy Mean recovery of 85-115% (80-120% at LLOQ)Mean recovery for this compound was found to be 93.1 ± 4.22%.[7]
Selectivity No significant interfering peaks at the retention times of the analytesEndogenous plasma components did not interfere with the peaks for 2-OH-DMI, desipramine, or the internal standard.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracyThe minimum concentration that can be reliably quantified is 1 µg/L.[5][6]

Conclusion and Field-Proven Insights

The HPLC-UV method described in this application note provides a reliable, sensitive, and efficient means for quantifying this compound in human plasma. The single-step liquid-liquid extraction is straightforward and yields high recovery rates.[5][6] The chromatographic conditions are optimized for a rapid separation of the metabolite from the parent drug and the internal standard, making it highly suitable for studies requiring high throughput.

Expert Considerations:

  • Internal Standard Selection: Amitriptyline is a suitable internal standard due to its structural similarity and chromatographic behavior. However, a deuterated analog of this compound would be the ideal choice if using an LC-MS/MS system.

  • Matrix Effects: While LLE is generally effective at removing interferences, it is always prudent to evaluate matrix effects, especially when analyzing samples from diverse patient populations. This can be done by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution.

  • Troubleshooting Peak Tailing: Basic compounds like desipramine and its metabolites can sometimes exhibit peak tailing on silica-based C18 columns due to interactions with residual silanol groups. Maintaining a low mobile phase pH (e.g., 2.5-3.5) is crucial to keep the analytes protonated and minimize these secondary interactions. If tailing persists, the use of an ion-pairing agent or a column with advanced end-capping may be considered.[8]

This self-validating system, with its defined protocols and performance criteria, ensures that laboratories can implement this method with confidence for both research and clinical applications.

References

  • Sutfin, T. A., et al. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical Chemistry, 35(10), 2134-2136. [Link]

  • PubMed. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. National Center for Biotechnology Information. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • Foglia, J. P., et al. (1991). Determination of imipramine, desipramine and their hydroxy metabolites by reversed-phase chromatography with ultraviolet and coulometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 572(1-2), 247-258. [Link]

  • Nelson, J. C., et al. (1992). This compound and desipramine plasma levels and electrocardiographic effects in depressed younger adults. Journal of Clinical Psychopharmacology, 12(4), 258-264. [Link]

  • Washington State Patrol. (n.d.). Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Önal, A. (2007). A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. Journal of Food and Drug Analysis, 15(2), 147-153. [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry. [Link]

  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. [Link]

  • Sutfin, T. A., & Perel, J. M. (1984). Simultaneous determination of imipramine, desipramine, and their 2-hydroxy metabolites in plasma by ion-pair reversed-phase high-performance liquid chromatography with amperometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 311(1), 133-141. [Link]

Sources

LC-MS/MS quantification of 2-Hydroxydesipramine in plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Sensitive and Selective Quantification of 2-Hydroxydesipramine in Human Plasma using LC-MS/MS

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the quantitative analysis of this compound, the primary active metabolite of the tricyclic antidepressant Desipramine, in human plasma. Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies necessitate the accurate measurement of both the parent drug and its active metabolites, as their concentrations are linked to therapeutic efficacy and potential toxicity.[1][2] This application note details a robust and high-throughput method employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical assays due to its superior sensitivity and specificity.[3] The protocol covers every critical stage, from plasma sample preparation using liquid-liquid extraction (LLE) to instrumental analysis and method validation, providing the scientific rationale behind each step to ensure reproducibility and accuracy.

Introduction: The Clinical Imperative for Metabolite Quantification

Desipramine is a tricyclic antidepressant (TCA) primarily used in the management of major depressive disorder. It functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the brain. Following administration, Desipramine undergoes extensive hepatic metabolism, primarily through hydroxylation by the cytochrome P450 enzyme CYP2D6, forming its major metabolite, this compound.[4][5]

Crucially, this compound is not an inactive byproduct; it is a pharmacologically active compound that contributes to the overall therapeutic and toxicological profile of Desipramine treatment.[2][6] Studies have shown that both Desipramine and this compound plasma levels can predict certain physiological effects, making the monitoring of both compounds essential for effective clinical management.[1] Given the large inter-individual variability in drug metabolism due to genetic polymorphisms of CYP2D6, quantifying the metabolite is vital for personalizing dosage, minimizing adverse effects, and understanding the complete pharmacokinetic profile.[4]

LC-MS/MS offers the ideal analytical solution, providing the high selectivity needed to differentiate between the parent drug and its structurally similar metabolite, and the sensitivity required to detect clinically relevant concentrations in a complex biological matrix like plasma.[7]

Method Overview: From Plasma to Data

The analytical workflow is designed for robustness and efficiency. The core principle involves isolating the analyte of interest from plasma matrix components, separating it chromatographically, and detecting it with high specificity using tandem mass spectrometry.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis P1 Plasma Aliquot (50 µL) P2 Add Internal Standard (d4-Desipramine) P1->P2 P3 Add Basic Buffer & Mix P2->P3 P4 Liquid-Liquid Extraction (MTBE) P3->P4 P5 Evaporate Organic Layer P4->P5 P6 Reconstitute in Mobile Phase P5->P6 A1 LC Separation (Reversed-Phase) P6->A1 Inject A2 ESI Ionization (Positive Mode) A1->A2 A3 MS/MS Detection (MRM) A2->A3 D1 Quantification (Peak Area Ratios) A3->D1 Generate Data

Caption: High-level workflow for this compound quantification.

Materials, Reagents, and Equipment

Reagents and Chemicals
  • This compound analytical standard (≥98% purity)

  • Desipramine hydrochloride analytical standard (≥98% purity)

  • Desipramine-d4 (d4-Desipramine) internal standard (IS) (≥98% purity)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

  • Ammonium formate (LC-MS Grade)

  • Formic acid (LC-MS Grade)

  • Ultrapure Water

  • Drug-free human plasma (K2EDTA)

Equipment
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., SCIEX API 4000 or equivalent)

  • Analytical Balance

  • Microcentrifuge

  • 96-well deep-well plates or microcentrifuge tubes

  • Automated liquid handler (optional, for high throughput)[8]

  • Nitrogen evaporator

  • Vortex mixer

Detailed Experimental Protocols

Preparation of Standards and Controls

Rationale: The use of a stable isotope-labeled internal standard (d4-Desipramine) is critical. It co-elutes with the analyte and experiences similar matrix effects and extraction variability, ensuring the highest degree of accuracy by correcting for sample-to-sample inconsistencies.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, Desipramine, and d4-Desipramine in methanol to create individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stocks with 50:50 Methanol:Water. These will be used to spike blank plasma for calibration curves and QC samples.

  • Internal Standard (IS) Working Solution: Dilute the d4-Desipramine stock to a final concentration of 50 ng/mL in 50:50 Methanol:Water.

  • Calibration Curve (CC) Standards: Spike drug-free plasma with appropriate volumes of the working standard solutions to prepare a calibration curve. A typical range could be 0.5 to 200 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are prepared from a separate stock solution weighing than the CC standards.

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is a robust technique for extracting drugs from biological matrices. By adding a basic buffer, the analytes (which are basic) are converted to their neutral form, increasing their solubility in the non-polar organic extraction solvent (MTBE).[8] This efficiently separates them from polar matrix components like proteins and salts, which remain in the aqueous phase.

  • Aliquot: Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Add Internal Standard: Add 25 µL of the IS working solution (50 ng/mL d4-Desipramine) to all tubes except for "double blank" (matrix blank) samples.

  • Alkalinize: Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate) and vortex briefly.

  • Extract: Add 1 mL of MTBE. Vortex vigorously for 5 minutes.

  • Separate Phases: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube or well, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporate: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 80:20 Acetonitrile:10 mM Ammonium Formate). Vortex to ensure the residue is fully dissolved.

  • Analyze: Transfer to an autosampler vial or plate and inject into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

Rationale for Chromatography: A strong cation exchange (SCX) or a reversed-phase column (e.g., C18, Biphenyl) can be used. SCX provides excellent retention for basic compounds like Desipramine and its metabolite.[8] An acidic mobile phase with an organic modifier ensures good peak shape and retention. The gradient elution allows for the timely elution of analytes while separating them from matrix components.

Table 1: Liquid Chromatography (LC) Conditions

ParameterSetting
LC Column Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm[8]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 2.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 20% A / 80% B[8]
Flow Rate 0.6 mL/min
Run Time 2.5 minutes[8]
Injection Volume 10 µL
Column Temp. 40°C
Approx. RT This compound: ~1.0 min; Desipramine: ~0.9 min[8]

Rationale for Mass Spectrometry: Electrospray Ionization in positive mode (ESI+) is highly effective for these analytes as they readily accept a proton. Multiple Reaction Monitoring (MRM) is used for quantification. In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This highly specific transition minimizes noise and matrix interference.

mrm IonSource Ion Source (ESI+) Q1 Q1 Precursor Ion Selection IonSource->Q1 [M+H]+ Q2 Q2 Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Q3 Product Ion Selection Q2->Q3 Product Ions Detector Detector Q3->Detector Specific Product Ion

Caption: The principle of Multiple Reaction Monitoring (MRM) in MS/MS.

Table 2: Mass Spectrometry (MS) Conditions

ParameterSetting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Resolution Unit
Detection Mode Multiple Reaction Monitoring (MRM)
Analyte Precursor Ion (m/z)
This compound283.3
Desipramine267.3
d4-Desipramine (IS)271.3

Method Validation: Ensuring Trustworthy Results

A bioanalytical method must be rigorously validated to ensure its reliability. The following parameters should be assessed according to established guidelines.[9][10]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the analyte and IS retention times.Response in blank samples should be <20% of the LLOQ response.
Linearity & Range Define the concentration range over which the assay is accurate and precise.Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Accuracy within ±20%; Precision (CV) ≤ 20%.
Accuracy Closeness of measured concentration to the true value.Mean concentration within ±15% of nominal for QC samples (±20% for LLOQ).[11]
Precision Repeatability of measurements (intra- and inter-day).Coefficient of Variation (CV) ≤ 15% for QC samples (≤ 20% for LLOQ).[11]
Matrix Effect Assess ion suppression or enhancement from the biological matrix.IS-normalized matrix factor should be consistent across lots, typically 0.85-1.15.
Recovery Efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples should be within ±15% of nominal baseline samples.[11]

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol, centered around a high-recovery liquid-liquid extraction and highly selective MRM detection, provides the necessary performance for demanding applications in therapeutic drug monitoring and clinical research. By carefully following the outlined procedures and validation criteria, laboratories can generate accurate and reliable data to support pharmacokinetic studies and aid in the clinical management of patients treated with Desipramine.

References

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin. eScholarship.org. [Link]

  • Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Celerion. [Link]

  • A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma. National Center for Biotechnology Information (PMC). [Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS ONE. [Link]

  • LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Phenomenex. [Link]

  • Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. PubMed. [Link]

  • This compound and desipramine plasma levels and electrocardiographic effects in depressed younger adults. PubMed. [Link]

  • Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. PubMed. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry. [Link]

  • DESIPRAMINE Assay details, Therapeutic range, Pharmacokinetics. Austin Health. [Link]

  • Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. PubMed. [Link]

  • A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. National Center for Biotechnology Information (PMC). [Link]

  • Imipramine/Desipramine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. PubMed Central. [Link]

  • Development and Validation of LC-MS/MS Method for Determination of Trimipramine Maleate in Human Plasma. ResearchGate. [Link]

Sources

Application Notes & Protocols: Synthesis of Radiolabeled 2-Hydroxydesipramine for PET Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis, purification, and quality control of radiolabeled 2-hydroxydesipramine, a critical tracer for Positron Emission Tomography (PET) studies of the norepinephrine transporter (NET). Primarily focusing on the established Carbon-11 labeling method to produce [¹¹C]this compound, this document provides researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols necessary for its successful production. An alternative strategy for labeling with Fluorine-18 is also discussed, offering a longer-lived radiotracer option. The protocols are designed to ensure scientific integrity, reproducibility, and compliance with standards for PET radiopharmaceutical production.

Introduction: The Significance of Imaging this compound

Desipramine, a tricyclic antidepressant, exerts its therapeutic effect primarily through the inhibition of the norepinephrine transporter (NET). In humans, desipramine is extensively metabolized, with this compound (HDMI) being its principal active metabolite.[1] This metabolite is not merely an inactive byproduct; it also possesses significant pharmacological activity, blocking the reuptake of norepinephrine and serotonin.[2]

PET imaging, a powerful in vivo molecular imaging technique, allows for the non-invasive quantification of biological processes.[3] Developing a radiolabeled version of this compound provides a unique tool to:

  • Probe Drug Metabolism: Directly measure the formation and distribution of a key active metabolite in the brain and peripheral organs.

  • Investigate NET Occupancy: Assess the binding of both the parent drug and its active metabolite to the norepinephrine transporter.

  • Enhance Drug Development: Provide critical data on pharmacokinetics and target engagement for novel antidepressants and other CNS-active compounds.[3]

The synthesis of [¹¹C]this compound ([¹¹C]HDMI) was first reported by Van Dort et al. and remains the gold standard for imaging this target with PET.[4][5] This guide expands upon that foundational work, providing detailed protocols and scientific rationale.

Metabolic Pathway of Desipramine

Desipramine undergoes hydroxylation in the liver, primarily mediated by cytochrome P450 enzymes, to form this compound. Understanding this metabolic relationship is key to interpreting PET imaging data obtained with either radiolabeled desipramine or its metabolite.

Figure 1: Metabolic conversion of Desipramine.

Synthesis of [¹¹C]this compound

The radiosynthesis of [¹¹C]HDMI is a two-stage process: first, the multi-step synthesis of a non-radioactive precursor, and second, the rapid radiolabeling with Carbon-11 followed by purification.

Precursor Synthesis: Normethyl-2-hydroxydesipramine

The key to a successful radiosynthesis is the availability of a high-purity precursor. Here, the target is the normethyl analogue of this compound, which has a secondary amine available for methylation. The synthesis starts from iminodibenzyl and proceeds through several steps. While the original literature reports an 11% overall yield, the following protocol outlines a plausible, detailed route based on established organic chemistry principles for dibenzazepine derivatives.[4][6][7]

Protocol 1: Synthesis of Normethyl-2-hydroxydesipramine Precursor

  • Step 1: Nitration of Iminodibenzyl.

    • Dissolve iminodibenzyl in glacial acetic acid.

    • Cool the solution in an ice bath and slowly add nitric acid.

    • Stir the reaction mixture at low temperature, then allow it to warm to room temperature.

    • Pour the mixture into ice water to precipitate the 2-nitro-iminodibenzyl.

    • Filter, wash with water, and dry the product.

  • Step 2: Reduction of the Nitro Group.

    • Suspend the 2-nitro-iminodibenzyl in ethanol.

    • Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid.

    • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

    • Cool, basify with NaOH solution, and extract the 2-amino-iminodibenzyl with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and evaporate the solvent.

  • Step 3: Diazotization and Hydroxylation.

    • Dissolve the 2-amino-iminodibenzyl in dilute sulfuric acid.

    • Cool to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

    • Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid to hydrolyze it to 2-hydroxy-iminodibenzyl.

    • Cool the mixture and extract the phenolic product. Purify by column chromatography.

  • Step 4: N-Alkylation with a Protected Aminopropyl Chain.

    • In an inert atmosphere, dissolve 2-hydroxy-iminodibenzyl in a suitable solvent like DMF.

    • Add a base (e.g., NaH) to deprotonate the imine nitrogen.

    • Add 3-bromopropylamine protected with a suitable group (e.g., phthalimide).

    • Heat the reaction mixture to drive the alkylation.

    • After completion, perform an aqueous workup and extract the product.

  • Step 5: Deprotection of the Amine.

    • Dissolve the protected intermediate in ethanol.

    • Add hydrazine hydrate and heat under reflux to cleave the phthalimide group.

    • After cooling, acidify with HCl and filter off the phthalhydrazide byproduct.

    • Basify the filtrate and extract the final precursor, normethyl-2-hydroxydesipramine.

    • Purify the precursor by column chromatography or recrystallization to achieve high purity suitable for radiolabeling.

[¹¹C]Radiolabeling via N-Methylation

The radiosynthesis involves the direct methylation of the secondary amine on the precursor using a ¹¹C-methylating agent. [¹⁴C]Methyl iodide ([¹¹C]CH₃I) is the most commonly used reagent for this purpose due to its high reactivity.[4][5]

Causality Behind Experimental Choices:

  • Radiolabeling Agent: [¹¹C]CH₃I is produced from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄. It is a highly reactive electrophile, ideal for the short reaction times required by the 20.4-minute half-life of Carbon-11.

  • Solvent & Base: A polar aprotic solvent like DMF or DMSO is used to dissolve the precursor and facilitate the Sₙ2 reaction. A base (often omitted if the precursor is in its free base form, or a weak base like K₂CO₃ can be used) is needed to ensure the amine is sufficiently nucleophilic.

  • Temperature: The reaction is typically heated (e.g., 80-100 °C) to accelerate the methylation and achieve high radiochemical conversion within a few minutes.

Protocol 2: Radiosynthesis of [¹¹C]this compound

  • Preparation: In a shielded hot cell, place 0.5-1.0 mg of the normethyl-2-hydroxydesipramine precursor into a 1 mL V-vial. Dissolve it in 200-300 µL of anhydrous DMF.

  • [¹¹C]CH₃I Delivery: Produce [¹¹C]CH₃I from [¹¹C]CO₂ using a commercial synthesis module (e.g., GE TRACERlab™). Bubble the gaseous [¹¹C]CH₃I through the reaction vial containing the precursor solution.

  • Reaction: Seal the vial and heat it at 80-100 °C for 3-5 minutes.

  • Quenching: After heating, cool the vial and quench the reaction by adding ~500 µL of the HPLC mobile phase.

Purification and Formulation

Purification is essential to separate the radiolabeled product from the unreacted precursor and any radiochemical impurities. High-Performance Liquid Chromatography (HPLC) is the standard method.[4][8]

Protocol 3: HPLC Purification and Formulation

  • HPLC System: Use a semi-preparative HPLC system equipped with a C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium formate), with a ratio of approximately 40:60 (v/v). The exact ratio should be optimized to achieve good separation between the precursor and the product.

  • Purification: Inject the quenched reaction mixture onto the HPLC column. Monitor the eluent with a UV detector (at ~254 nm) and a radioactivity detector connected in series. The product, [¹¹C]HDMI, will elute after the more polar unreacted precursor.

  • Collection: Collect the radioactive peak corresponding to [¹¹C]HDMI into a sterile flask containing sterile water for injection (~20 mL).

  • Formulation: Pass the diluted HPLC fraction through a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak®) to trap the [¹¹C]HDMI. Wash the cartridge with sterile water for injection to remove residual HPLC solvents.

  • Elution: Elute the final product from the cartridge with a small volume (~1 mL) of USP-grade ethanol, followed by sterile saline for injection.

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial for injection.

Figure 2: Workflow for [¹¹C]this compound synthesis.

Quality Control (QC)

Rigorous quality control is mandatory for any radiopharmaceutical intended for human use. The final product must be tested according to pharmacopeia guidelines (e.g., USP <823>).[8][9]

Protocol 4: Quality Control Procedures

  • Visual Inspection: Check for clarity and absence of particulate matter.

  • pH: Must be within a physiologically acceptable range (typically 4.5 - 7.5). Use pH paper.

  • Radiochemical Purity (RCP):

    • Method: Analytical HPLC using a C18 column with a radioactivity detector.

    • Acceptance Criterion: ≥95% of the total radioactivity must correspond to the [¹¹C]HDMI peak.

  • Radionuclidic Identity & Purity:

    • Identity: Confirm the half-life of the final product is approximately 20.4 minutes using a dose calibrator.

    • Purity: Use a gamma-ray spectrometer to confirm the only significant peak is at 511 keV.

  • Residual Solvents:

    • Method: Gas Chromatography (GC).

    • Acceptance Criteria: Levels of ethanol and DMF must be below the limits specified in USP <467>.

  • Bacterial Endotoxin Test (LAL Test):

    • Method: Limulus Amebocyte Lysate (LAL) test.

    • Acceptance Criterion: Must be below the established limit (e.g., < 175 EU/V).

  • Sterility:

    • Method: Retrospective testing by incubation in fluid thioglycollate and soybean-casein digest media.

    • Acceptance Criterion: No microbial growth. The product is released for use before results are available based on process validation.

Parameter Method Typical Acceptance Criteria
Radiochemical PurityAnalytical Radio-HPLC≥ 95%
Radionuclidic IdentityHalf-life measurement20.4 ± 1 min
pHpH strip4.5 - 7.5
Residual SolventsGas Chromatography (GC)Ethanol < 5000 ppm, DMF < 880 ppm
Bacterial EndotoxinsLAL Test< 175 EU / total volume
SterilityUSP <71>No growth (retrospective)

Alternative Strategy: Fluorine-18 Labeling

The short half-life of ¹¹C limits its use to facilities with an on-site cyclotron. Fluorine-18, with its longer half-life (109.8 min), allows for centralized production and distribution. A potential F-18 analogue of HDMI could be synthesized by O-alkylation of the phenolic hydroxyl group with a fluoroethyl moiety.[10][11]

Proposed Strategy: Synthesis of [¹⁸F]O-(2-fluoroethyl)-normethyl-desipramine

  • Precursor Synthesis: Synthesize an O-(2-hydroxyethyl)-normethyl-desipramine precursor. This would involve alkylating the phenolic -OH group of an intermediate from Protocol 1 (e.g., Step 3 product) with 2-(benzyloxy)ethyl bromide, followed by completing the side-chain installation, deprotection of the amine, and finally, debenzylation of the hydroxyethyl group. The resulting alcohol is then converted to a good leaving group (e.g., tosylate or mesylate).

  • Radiolabeling: React the tosylated precursor with [¹⁸F]fluoride activated by a phase-transfer catalyst (e.g., Kryptofix 2.2.2/K₂CO₃) in an aprotic solvent like acetonitrile or DMSO at elevated temperatures (80-120 °C).

  • Purification & QC: The purification and QC would follow similar principles to the ¹¹C-labeled compound, using HPLC for purification and analogous QC tests to ensure the final product's quality and safety.

This F-18 labeled analogue would be a structurally similar molecule, likely retaining high affinity for NET, while offering significant logistical advantages for PET imaging studies.

Summary of Key Synthesis Parameters

The following table summarizes the typical parameters for the synthesis of [¹¹C]this compound based on published data.[4][5]

Parameter Value Reference
PrecursorNormethyl-2-hydroxydesipramine[4]
RadiolabelCarbon-11 ([¹¹C])[4]
Labeling Agent[¹¹C]Methyl Iodide ([¹¹C]CH₃I)[4][5]
Synthesis Time (from EOB*)~45 minutes[4][5]
Radiochemical Yield (decay-corrected)15 - 23%[4][5]
Molar Activity (at EOS**)> 54 GBq/µmol (>1459 Ci/mmol)[4][5]
Purification MethodReverse-Phase HPLC[4]

*EOB: End of Bombardment **EOS: End of Synthesis

Conclusion

This application note provides a detailed framework for the synthesis of radiolabeled this compound for PET imaging. The established [¹¹C]methylation of the normethyl precursor is a robust method that yields a high-quality radiotracer for probing the norepinephrine transporter system and studying the in vivo metabolism of desipramine. The outlined protocols, from precursor synthesis to final quality control, offer a comprehensive guide for researchers. Furthermore, the proposed strategy for an ¹⁸F-labeled analogue presents a promising avenue for developing a more widely accessible tracer for this important neurological target.

References

  • Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. (2022). Frontiers in Chemistry. [Link]

  • Processes for the synthesis of O-desmethylvenlafaxine. (2009).
  • Van Dort, M. E., Kim, J. H., Tluczek, L., & Wieland, D. M. (1997). Synthesis of 11C-labeled desipramine and its metabolite this compound: potential radiotracers for PET studies of the norepinephrine transporter. Nuclear Medicine and Biology, 24(8), 707-711. [Link]

  • This compound. PubChem. [Link]

  • Zhang, J., et al. (2012). Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging. Nuclear Medicine and Biology, 39(7), 995-1002. [Link]

  • Van Dort, M. E., Kim, J. H., Tluczek, L., & Wieland, D. M. (1997). Synthesis of 11C-labeled desipramine and its metabolite this compound: Potential radiotracers for PET studies of the norepinephrine transporter. ETDEWEB. [Link]

  • Method for catalytic synthesis of iminodibenzyl. Eureka | Patsnap. [Link]

  • Process for the preparation of 5H-Dibenzo-\b, f-azepine. European Patent Office. [Link]

  • Shinde, S. U., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Pharmacology & Translational Science. [Link]

  • The synthesis of [O-methyl-11C]venlafaxine: a non-classical, fast-acting antidepressant. IAEA International Nuclear Information System. [Link]

  • Synthesis method of iminodibenzyl.
  • van der Westhuizen, C., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 698-724. [Link]

  • Pijeira, C. I. M., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 31. [Link]

  • Carlucci, G., et al. (2021). Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology. Molecular Imaging and Biology, 23(5), 635-644. [Link]

  • Sisenwine, S. F., et al. (1982). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. Journal of Clinical Pharmacology, 22(11-12), 547-553. [Link]

  • Jarkas, N., Voll, R. J., & Goodman, M. M. (2013). Synthesis of a phenolic precursor and its efficient O-[18F]fluoroethylation with purified no-carrier-added [18F]2-fluoroethyl brosylate as the labeling agent. Journal of Labelled Compounds and Radiopharmaceuticals, 56(11), 539-543. [Link]

  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen research portal. [Link]

  • Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. [Link]

  • Kniess, T. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm, 6(11), 1879-1889. [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

  • A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]

  • PET/CT Acceptance Testing and Quality Assurance. AAPM. [Link]

  • SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie. [Link]

  • 5,11-dihydro-10H-dibenzo[b,f]azepin-10-one. ChemSynthesis. [Link]

  • Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake. PMC - NIH. [Link]

  • active metabolite o-desmethylvenlafaxine: Topics by Science.gov. Science.gov. [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. ResearchGate. [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Publishing. [Link]

  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers. [Link]

Sources

Application Notes and Protocols for the Extraction of 2-Hydroxydesipramine from Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for 2-Hydroxydesipramine Quantification

Desipramine is a well-established tricyclic antidepressant (TCA) primarily used in the management of major depressive disorder. Its therapeutic action is mediated by the potent inhibition of norepinephrine reuptake in the synaptic cleft. Upon administration, desipramine undergoes extensive hepatic metabolism, primarily facilitated by the cytochrome P450 enzyme CYP2D6, into its major active metabolite, this compound (2-OH-DMI).[1][2] This metabolite is not merely an inactive byproduct; it is pharmacologically active and contributes significantly to the overall therapeutic and toxicological profile of desipramine therapy.[2][3]

The clinical relevance of monitoring 2-OH-DMI alongside its parent drug is underscored by several factors:

  • Pharmacological Activity: 2-OH-DMI possesses antidepressant activity, and its accumulation can significantly influence patient response.[3] Some studies suggest a curvilinear relationship between 2-OH-DMI plasma levels and therapeutic response, where concentrations within a specific window are associated with a higher likelihood of positive outcomes.[4]

  • Inter-individual Variability: The activity of the CYP2D6 enzyme is subject to genetic polymorphism, leading to vast differences in how individuals metabolize desipramine.[1] This results in a 10-fold or greater variation in plasma concentrations among patients on the same dose.[1] Monitoring both parent and metabolite is crucial for identifying slow metabolizers, who are at risk for toxicity, and rapid metabolizers, for whom standard doses may be sub-optimal.[1]

  • Comprehensive Pharmacokinetic Assessment: The area under the concentration-time curve for 2-OH-DMI can be 51% to 94% of that for desipramine, indicating substantial production and accumulation that must be accounted for in pharmacokinetic studies.[3]

Consequently, the accurate and precise quantification of this compound in biological matrices—most commonly plasma, serum, or urine—is essential for therapeutic drug monitoring (TDM) and pharmacokinetic research.[5] The primary analytical challenge lies in isolating this low-concentration analyte from complex biological matrices fraught with interfering substances like proteins and phospholipids.[6] A robust, efficient, and clean extraction protocol is paramount for obtaining reliable data from sensitive analytical instruments such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

This document provides detailed protocols for two field-proven extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), designed for researchers, clinicians, and drug development professionals.

Analyte Physicochemical Properties: The Foundation of Extraction Strategy

A successful extraction strategy is fundamentally guided by the physicochemical properties of the target analyte. Understanding these characteristics allows for the rational selection of solvents, pH conditions, and sorbents.

PropertyThis compoundDesipramine (Parent Drug)Rationale for Extraction
Chemical Structure Dibenzazepine[8]DibenzazepineThe tricyclic ring structure provides hydrophobicity, suitable for reversed-phase interactions.
Molecular Weight 282.38 g/mol 266.38 g/mol ---
pKa (Strongest Basic) 9.9[8]~10.2The secondary amine is readily protonated. Adjusting pH > 10 ensures the molecule is in its neutral, more organic-soluble form for LLE or retention on reversed-phase SPE sorbents.
logP 3.34[8]~4.2Indicates moderate lipophilicity. The compound is sufficiently non-polar to be extracted into organic solvents and retained on hydrophobic SPE phases. The hydroxyl group on 2-OH-DMI makes it slightly more polar than desipramine.
Water Solubility 0.17 g/L[8]LowLow water solubility at neutral/basic pH facilitates partitioning into an organic phase.

Protocol I: Solid-Phase Extraction (SPE) from Human Plasma

SPE is a highly selective and robust method that yields exceptionally clean extracts, minimizing matrix effects in subsequent LC-MS/MS analysis. This protocol utilizes a polymeric reversed-phase sorbent, which offers excellent retention for basic compounds and is resistant to drying out.[9]

Causality of the SPE Workflow

The workflow is designed to selectively isolate 2-OH-DMI based on its chemical properties. First, the plasma sample is alkalinized to neutralize the charge on the analyte's secondary amine, increasing its hydrophobicity. This allows it to bind strongly to the non-polar SPE sorbent. Interfering polar compounds are then washed away. Finally, a strong organic solvent is used to disrupt the hydrophobic interaction and elute the purified analyte.

Experimental Workflow Diagram: SPE

SPE_Workflow cluster_prep Sample Pre-Treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution p1 Aliquot 200 µL Plasma p2 Add Internal Standard (e.g., d4-Desipramine) p1->p2 p3 Add 200 µL 2% NH4OH (Alkalinize to pH > 10) p2->p3 p4 Vortex & Mix p3->p4 s3 Load Pre-Treated Sample p4->s3 Load s1 Condition (1 mL Methanol) s2 Equilibrate (1 mL DI Water) s1->s2 s2->s3 s4 Wash 1 (1 mL 5% Methanol in Water) s3->s4 s5 Wash 2 (1 mL Hexane) s4->s5 s6 Dry Sorbent (5 min) s5->s6 s7 Elute (1 mL Methanol) s6->s7 e1 Evaporate to Dryness (Nitrogen Stream, 40°C) s7->e1 Collect Eluate e2 Reconstitute (100 µL Mobile Phase) e1->e2 e3 Transfer to Vial e2->e3 analysis LC-MS/MS Analysis e3->analysis Inject

Caption: SPE workflow for this compound extraction.

Detailed Step-by-Step Protocol (SPE)
  • Sample Pre-Treatment:

    • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

    • Spike with an appropriate volume of internal standard (IS) working solution (e.g., d4-Desipramine). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in extraction recovery.[2]

    • Add 200 µL of 2% ammonium hydroxide solution to alkalinize the sample.

    • Vortex for 30 seconds to mix and lyse plasma proteins.

    • Scientist's Note: Alkalinization (pH >10) is critical. It deprotonates the secondary amine of 2-OH-DMI (pKa ~9.9), rendering the molecule neutral and enhancing its retention on the reversed-phase sorbent.

  • SPE Cartridge Preparation (e.g., Polymeric Reversed-Phase, 30 mg/1 mL):

    • Condition: Pass 1 mL of methanol through the cartridge. This solvates the polymeric sorbent and activates it for sample interaction.[9]

    • Equilibrate: Pass 1 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.[9] Do not let the sorbent go dry.

  • Sample Loading:

    • Load the entire pre-treated sample from step 1 onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Wash Steps:

    • Wash 1 (Polar Interference Removal): Add 1 mL of 5% methanol in deionized water to the cartridge and draw it through. This step removes highly polar, water-soluble interferences (e.g., salts, urea) without eluting the analyte of interest.[9][10]

    • Wash 2 (Non-Polar Interference Removal): Add 1 mL of hexane to the cartridge and draw it through. This can help remove highly non-polar interferences like lipids.

    • Dry the sorbent bed thoroughly by applying high vacuum for 5-10 minutes. A dry sorbent prevents the subsequent elution solvent from being diluted with water, ensuring high elution efficiency.[11]

  • Elution:

    • Place a clean collection tube inside the vacuum manifold.

    • Add 1 mL of methanol to the cartridge.

    • Allow the solvent to soak the sorbent bed for 1 minute before applying a gentle vacuum to slowly pull the solvent through, collecting the eluate.

    • Scientist's Note: Methanol is a strong enough organic solvent to disrupt the hydrophobic interactions between 2-OH-DMI and the sorbent, leading to its elution. For some applications, an acidified or basified elution solvent (e.g., 2% formic acid or 2% ammonium hydroxide in methanol) may improve recovery, depending on the specific sorbent chemistry.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 40-45 °C.[11]

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).[12]

    • Vortex for 30 seconds, then transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol II: Liquid-Liquid Extraction (LLE) from Human Plasma

LLE is a classic, cost-effective, and rapid technique for sample cleanup. It relies on the principle of partitioning the analyte between the aqueous biological matrix and a water-immiscible organic solvent.[13] The efficiency is highly dependent on solvent choice and pH control.

Causality of the LLE Workflow

The strategy is to manipulate the pH of the plasma sample to make 2-OH-DMI uncharged and therefore preferentially soluble in an organic solvent. After vigorous mixing, the analyte partitions into the organic phase, leaving behind water-soluble matrix components like proteins and salts. The clean organic phase is then isolated and concentrated for analysis.

Experimental Workflow Diagram: LLEdot

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Steps cluster_post Post-Extraction p1 Aliquot 200 µL Plasma p2 Add Internal Standard p1->p2 p3 Add Basic Buffer (e.g., 50 µL 1M NaOH) p2->p3 s1 Add 1 mL Extraction Solvent (e.g., MTBE) p3->s1 Add to sample s2 Vortex Vigorously (2 min) s1->s2 s3 Centrifuge (10 min, 4000g) To Separate Phases s2->s3 s4 Transfer Organic Layer (Supernatant) to Clean Tube s3->s4 e1 Evaporate to Dryness (Nitrogen Stream, 40°C) s4->e1 Process extract e2 Reconstitute (100 µL Mobile Phase) e1->e2 e3 Transfer to Vial e2->e3 analysis LC-MS/MS Analysis e3->analysis Inject

Sources

Application Note: Utilizing 2-Hydroxydesipramine as an Internal Standard for Robust Quantitative Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the use of 2-Hydroxydesipramine as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of tricyclic antidepressants and related compounds in complex biological matrices. We will delve into the rationale for selecting an appropriate internal standard, the specific advantages and considerations for using a structurally similar, non-isotopically labeled compound like this compound, and provide a detailed, field-proven protocol for its implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods.

The Foundational Role of Internal Standards in Quantitative Mass Spectrometry

Quantitative mass spectrometry is a powerful technique for determining the concentration of an analyte in a sample. However, the accuracy and precision of these measurements can be significantly affected by variations in sample preparation, instrument response, and matrix effects.[1][2] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical process.[3][4] By comparing the signal of the analyte to the signal of the co-eluting internal standard, these variations can be normalized, leading to more reliable and reproducible results.[1][2]

This compound: A Profile

This compound is a major active metabolite of the tricyclic antidepressant desipramine.[7][8] Structurally, it belongs to the dibenzazepine class of compounds, characterized by a three-ring moiety.[9][10] Its structural similarity to desipramine and other tricyclic antidepressants makes it a suitable candidate for use as an internal standard in their analysis.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C18H22N2O[11][12]
Molecular Weight 282.39 g/mol [12]
logP 3.34[10]
pKa (Strongest Basic) 9.9[10]

The shared core structure of this compound with other tricyclic antidepressants suggests that it will have similar extraction efficiencies and chromatographic behavior. However, it is crucial to recognize that as a non-isotopically labeled standard, its ionization efficiency may differ from the analyte, and it will have a different retention time. These differences must be carefully considered and accounted for during method development and validation.

Experimental Protocol: Quantitative Analysis of Desipramine using this compound as an Internal Standard

This protocol outlines a robust LC-MS/MS method for the quantification of desipramine in human plasma, employing this compound as the internal standard. This method can be adapted for the analysis of other tricyclic antidepressants with appropriate validation.

Materials and Reagents
  • Desipramine reference standard

  • This compound internal standard[11][12]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (with appropriate anticoagulant, e.g., EDTA)

  • Methyl tert-butyl ether (MTBE)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve desipramine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the desipramine stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for the simultaneous determination of desipramine and this compound.[7]

  • Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.

  • pH Adjustment: Add 100 µL of a basic buffer (e.g., 0.1 M sodium carbonate) to all samples and vortex to mix.

  • Extraction: Add 1 mL of MTBE, cap, and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (see section 3.4) and vortex to mix. Transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and should be optimized for the specific instrument being used.

Liquid Chromatography (LC):

  • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[13]

  • Scan Type: Multiple Reaction Monitoring (MRM).[14][15]

  • MRM Transitions: At least two transitions should be monitored for each analyte and the internal standard for quantification and confirmation.[16]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Desipramine 267.272.1Optimized for instrument
This compound (IS) 283.372.2Optimized for instrument

Note: The specific collision energies and other compound-dependent parameters should be optimized for your mass spectrometer to achieve maximum sensitivity.[17]

Method Validation: Ensuring Trustworthiness

A comprehensive method validation is essential to ensure the reliability of the analytical data.[3][18] The validation should be performed according to regulatory guidelines (e.g., FDA or ICH).[3][19] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.[18]

  • Calibration Curve: A series of standards of known concentrations used to establish the relationship between instrument response and analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[20]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[13]

  • Recovery: The efficiency of the extraction process.[21]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[19]

Data Analysis and Interpretation

The concentration of desipramine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The use of the internal standard corrects for variations in sample processing and instrument response, leading to accurate and precise quantification.

Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound IS Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject Transfer to Autosampler LC Chromatographic Separation Inject->LC MS Mass Spectrometry (MRM) LC->MS Integrate Peak Integration MS->Integrate Data Acquisition Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify Report Report Quantify->Report Final Report

Caption: Experimental workflow from sample preparation to final data reporting.

Conclusion

This compound is a valuable and effective internal standard for the LC-MS/MS quantification of desipramine and other structurally related tricyclic antidepressants, particularly when stable isotope-labeled standards are not accessible. Its structural similarity ensures comparable behavior during sample preparation and chromatography, leading to reliable correction for analytical variability. The protocol and validation guidelines presented in this application note provide a solid foundation for developing and implementing robust bioanalytical methods in research and drug development settings.

References

  • Cleanchem. (n.d.). 2-Hydroxy Desipramine | CAS No: 1977-15-7. Retrieved from [Link]

  • Axios Research. (n.d.). 2-Hydroxy Desipramine - CAS - 1977-15-7. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove. Retrieved from [Link]

  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Retrieved from [Link]

  • Wojnicz, A., & Wietecha-Posłuszny, R. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules, 25(24), 5913. [Link]

  • Medicinal and Medical Chemistry. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry, 5(1), 1-7.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0060992). Retrieved from [Link]

  • Narasimhachari, N., Saady, J., & Friedel, R. O. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry.
  • Gleason, P. M., & Hamper, B. C. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Sharma, K., Mullangi, R., & Srinivas, N. R. (2014). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Biomedical Chromatography, 28(11), 1566–1574. [Link]

  • ResearchGate. (n.d.). Multiple Reaction Monitoring (MRM) transitions and optimized MS... Retrieved from [Link]

  • International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-4.
  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • ChemRxiv. (n.d.). Development of a desorption electrospray ionization –multiple-reaction-monitoring mass spectrometry (DESI-MRM) workflow. Retrieved from [Link]

  • ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? Retrieved from [Link]

  • ResearchGate. (2025). Clinical Application and Synthesis Methods of Deuterated Drugs. Retrieved from [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of 2-Hydroxydesipramine Using Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxydesipramine is a primary and pharmacologically active metabolite of the tricyclic antidepressant (TCA) desipramine.[1][2] Desipramine functions primarily as a potent norepinephrine reuptake inhibitor (NRI), with a lesser effect on serotonin reuptake, thereby increasing the synaptic availability of norepinephrine.[3][4][5] In vitro studies and clinical observations suggest that this compound retains pharmacological activity, potentially contributing to both the therapeutic antidepressant effects and the side-effect profile of its parent compound.[2][6][7] Given its substantial production in the body, a thorough preclinical evaluation of this compound is critical to fully understand the clinical pharmacology of desipramine and to explore the metabolite's own therapeutic potential.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate animal models and the implementation of robust protocols to study the efficacy and safety of this compound.

PART 1: RATIONALE AND STRATEGIC MODEL SELECTION

The successful preclinical evaluation of a CNS-active compound hinges on the selection of animal models that are both translationally relevant and mechanistically informative.

The Scientific Premise: Why Animal Models are Essential

The primary mechanism of action for this compound is the inhibition of the norepinephrine transporter (NET). This action is hypothesized to produce antidepressant-like effects. Animal models provide an indispensable in vivo system to:

  • Validate Efficacy: Assess antidepressant-like activity through established behavioral paradigms.

  • Confirm Mechanism of Action: Directly measure the neurochemical consequences of NET inhibition in the brain.

  • Evaluate Safety: Investigate potential adverse effects, particularly cardiotoxicity, which is a known concern for TCAs.[8][9]

Choosing the Right Species and Strain: A Critical Decision

Rodent Models (Mice and Rats): Mice and rats are the most common initial choices for screening antidepressant efficacy due to their well-characterized genetics, established behavioral tests, and cost-effectiveness.[10]

  • Mice: Offer the significant advantage of readily available genetically modified strains, which are invaluable for mechanistic studies. The tail suspension test is a validated and high-throughput behavioral assay specific to mice.[11]

  • Rats: Their larger size is advantageous for surgical procedures like in vivo microdialysis and for obtaining serial blood samples for pharmacokinetic analysis.[12]

The Metabolic Consideration: The CYP2D6 Conundrum

The hydroxylation of desipramine to this compound is catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme in humans.[5][13] This enzyme is highly polymorphic, leading to significant inter-individual variability in metabolism.[13] Animal orthologs of CYP2D6 (e.g., Cyp2d family in mice) exhibit different substrate specificities, making direct translation of metabolic data challenging.[14]

Expert Recommendation: For studies focused on the direct effects of this compound, standard rodent models are appropriate as the metabolite is administered directly. However, for studies comparing the metabolite to the parent drug, desipramine, a humanized mouse model expressing human CYP2D6 is the gold standard.[14][15] This allows for a more accurate reflection of human metabolic pathways.

Recommended Animal Models for a Comprehensive Study
Model TypeSpecies/StrainRationale & Application
Primary Efficacy Mouse (C57BL/6)Widely used, genetically stable. Ideal for behavioral tests like the Forced Swim Test and Tail Suspension Test.
Rat (Sprague-Dawley)Robust performance in the Forced Swim Test; suitable for neurochemical and cardiovascular studies.
Mechanism-Specific Norepinephrine-deficient mice (Dbh-/-)To confirm that the antidepressant-like effects are dependent on norepinephrine signaling.[16]
Metabolic/PK Humanized CYP2D6 MiceTo study human-relevant metabolism from the parent compound and assess potential drug-drug interactions.[14]
Cardiovascular Safety Guinea Pig / Rat (Sprague-Dawley)Used for assessing potential effects on cardiac parameters (ECG) due to their sensitivity to QT interval changes.

PART 2: EXPERIMENTAL PROTOCOLS & METHODOLOGIES

This section provides detailed protocols for key experiments. Each protocol is designed as a self-validating system, including controls and clear endpoints.

Protocol 1: Assessment of Antidepressant-Like Efficacy in Rodents

Objective: To determine if this compound reduces behavioral despair, an indicator of antidepressant-like activity. Two primary assays are recommended: the Forced Swim Test (FST) and the Tail Suspension Test (TST).[10]

Workflow for Efficacy Testing

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Testing cluster_2 Phase 3: Analysis acclimatize Animal Acclimatization (1 week) dosing Drug Preparation (Vehicle, 2-OH-DMI, Positive Control) acclimatize->dosing admin Drug Administration (e.g., 30-60 min pre-test) dosing->admin behavior_test Behavioral Assay (FST or TST) admin->behavior_test record Video Recording behavior_test->record scoring Behavioral Scoring (Immobility Time) record->scoring stats Statistical Analysis scoring->stats interpret Interpretation of Results stats->interpret

Caption: Workflow for antidepressant efficacy screening.

A. Forced Swim Test (FST) Protocol (Mouse/Rat)

Causality: The FST is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture.[17][18] This immobility is interpreted as a state of "behavioral despair." Clinically effective antidepressants reduce this immobility time.[18]

Step-by-Step Methodology:

  • Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm diameter, 40-50 cm height for rats; 10 cm diameter, 25 cm height for mice).

  • Water Conditions: Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (approx. 30 cm for rats, 15 cm for mice).[19]

  • Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the test.[20]

  • Dosing: Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally), vehicle, or a positive control (e.g., parent desipramine) 30-60 minutes prior to the test.

  • Test Procedure:

    • Gently place the animal into the water.[21]

    • The total test duration is typically 6 minutes for mice and can be a two-day procedure for rats (15-min pre-swim on day 1, 5-min test on day 2).[17][18]

    • Record the session for later analysis.

  • Scoring: The key measure is immobility time , defined as the period when the animal makes only the minimal movements necessary to keep its head above water. Scoring is typically performed during the final 4 minutes of the test.[20][22]

B. Tail Suspension Test (TST) Protocol (Mouse)

Causality: Similar to the FST, the TST induces a state of distress from which the mouse cannot escape. The development of immobility is considered a depression-like behavior.[23] This test is highly sensitive to antidepressants, particularly those affecting the noradrenergic system.[24]

Step-by-Step Methodology:

  • Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.

  • Suspension: Suspend the mouse by its tail using adhesive tape, approximately 1-2 cm from the tip.[11] Ensure the tape is secure but does not cause injury.

  • Test Duration: The test typically lasts for 6 minutes.[25][26]

  • Scoring: Record the total time the mouse remains immobile during the 6-minute session. Automated scoring software or manual observation can be used. Immobility is defined as the absence of any limb or body movement, except for respiration.[25]

Data Presentation and Interpretation:

Treatment GroupDose (mg/kg, i.p.)NMean Immobility Time (seconds) ± SEM% Change from Vehicle
Vehicle-10150 ± 12-
2-OH-Desipramine510125 ± 10-16.7%
2-OH-Desipramine101095 ± 9-36.7%
2-OH-Desipramine201070 ± 8 -53.3%
Desipramine (Control)101080 ± 11 -46.7%
Statistically significant difference from vehicle is denoted by asterisks (p<0.05, *p<0.01).

A statistically significant decrease in immobility time for the this compound group compared to the vehicle group suggests antidepressant-like activity.

Protocol 2: Neurochemical Confirmation via In Vivo Microdialysis

Objective: To provide direct evidence that this compound inhibits norepinephrine reuptake in the brain, leading to increased extracellular levels of norepinephrine (NE).[27]

Causality: This technique directly measures the neurochemical target engagement of the drug in a specific brain region of a freely moving animal.[28] It provides a causal link between drug administration and the hypothesized mechanism of action.

Principle of In Vivo Microdialysis

G probe Microdialysis Probe Semipermeable Membrane brain Extracellular Space (Brain Tissue) Norepinephrine (NE) probe:f1->brain Diffusion Gradient (NE moves into probe) collector Fraction Collector probe:f0->collector out of probe pump Syringe Pump aCSF Artificial CSF (Perfusate) pump->aCSF pushes aCSF->probe:f0 into probe dialysate Dialysate Samples (Containing NE) collector->dialysate collects hplc HPLC-ECD Analysis dialysate->hplc for quantification

Caption: Principle of in vivo microdialysis for neurotransmitter sampling.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting a relevant brain region (e.g., medial prefrontal cortex or hippocampus). Secure the guide with dental cement and allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[27] Collect dialysate samples every 20-30 minutes. After a stable baseline is achieved (3-4 consecutive samples with <15% variation), administer the drug.

  • Drug Administration: Administer this compound or vehicle.

  • Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Neurochemical Analysis: Quantify NE concentrations in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for monoamines.[29][30]

Data Presentation and Interpretation:

Time Point (min)TreatmentNExtracellular NE (% of Baseline) ± SEM
-60 to 0 (Baseline)Both8100 ± 10
0 to 60Vehicle4105 ± 12
2-OH-DMI (10 mg/kg)4250 ± 25
60 to 120Vehicle498 ± 11
2-OH-DMI (10 mg/kg)4310 ± 30
120 to 180Vehicle4102 ± 13
2-OH-DMI (10 mg/kg)4280 ± 28**
*Data are expressed as a percentage of the average baseline concentration. *p<0.01 vs. Vehicle.

A significant and sustained increase in extracellular norepinephrine levels following administration of this compound provides strong evidence of in vivo NET inhibition.

Protocol 3: Preliminary Cardiovascular Safety Assessment

Objective: To assess the potential for this compound to alter cardiac function, a known risk for TCAs.[9]

Causality: TCAs can affect cardiac ion channels, leading to conduction abnormalities. Monitoring the electrocardiogram (ECG) in conscious animals provides critical safety data on heart rate and conduction intervals (PR, QRS, QT).[31]

Step-by-Step Methodology:

  • Telemetry Implantation: Surgically implant a telemetry transmitter in the abdominal cavity of a rat or guinea pig. Position the ECG leads to record a clear signal. Allow for a full recovery period (1-2 weeks).

  • Baseline Recording: Place the conscious, freely moving animal in its home cage on a receiver platform. Record baseline ECG data for at least 24 hours to establish a normal diurnal rhythm.

  • Dosing: Administer vehicle, followed by escalating doses of this compound (e.g., 5, 15, 45 mg/kg) at set intervals (e.g., every 2 hours).

  • Continuous Monitoring: Continuously record ECG and heart rate throughout the dosing period and for several hours after the final dose.

  • Data Analysis: Analyze the ECG waveforms to determine key cardiac intervals. Pay close attention to the QRS duration and the rate-corrected QT interval (QTc), as prolongation of these can indicate an increased risk of arrhythmia.

Data Presentation and Interpretation:

ParameterVehicle2-OH-DMI (5 mg/kg)2-OH-DMI (15 mg/kg)2-OH-DMI (45 mg/kg)
Heart Rate (bpm)350 ± 15345 ± 14380 ± 18410 ± 20**
PR Interval (ms)55 ± 256 ± 260 ± 365 ± 4
QRS Duration (ms)20 ± 121 ± 125 ± 1.530 ± 2**
QTc Interval (ms)180 ± 5185 ± 6200 ± 8220 ± 10**
Statistically significant change from vehicle is denoted by asterisks (p<0.05, *p<0.01).

Dose-dependent increases in heart rate, PR interval, QRS duration, or the QTc interval would be considered a potential cardiovascular liability and would warrant further investigation.

Conclusion

This guide outlines a strategic, multi-tiered approach to the preclinical characterization of this compound. By combining validated behavioral models for efficacy (FST, TST), direct neurochemical analysis for mechanism of action (in vivo microdialysis), and essential cardiovascular safety monitoring, researchers can generate a comprehensive data package. The careful selection of animal models, particularly considering metabolic differences, is paramount to ensuring the translational relevance of the findings. This rigorous methodology will provide a solid foundation for understanding the pharmacological profile of this compound and informing its potential future development.

References

  • Medicine.com. (2020). Desipramine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

  • Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0060992). [Link]

  • National Center for Biotechnology Information. (n.d.). Desipramine. PubChem Compound Database. [Link]

  • Patsnap Synapse. (2024). What is Desipramine Hydrochloride used for?. [Link]

  • Narasimhachari, N., Saady, J., & Friedel, R. O. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry, 16(10), 937–944. [Link]

  • Molsyns.com. (n.d.). 2-Hydroxy Desipramine. [Link]

  • Wikipedia. (n.d.). Desipramine. [Link]

  • JoVE. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Ghabrial, H., & Aladdin, H. (1985). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. Clinical Pharmacology & Therapeutics, 37(3), 300–307. [Link]

  • Sutfin, T. A., & Jusko, W. J. (1985). Multiple-dose Pharmacokinetics of Imipramine and Its Major Active and Conjugated Metabolites in Depressed Patients. Clinical Pharmacology & Therapeutics, 37(4), 469–475. [Link]

  • Paton, C., & Ferrier, I. N. (2024). The cardiovascular safety of tricyclic antidepressants in overdose and in clinical use. Therapeutic Advances in Psychopharmacology, 14. [Link]

  • National Center for Biotechnology Information. (n.d.). The Mouse Forced Swim Test. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Methods of Behavior Analysis in Neuroscience, 2nd edition. [Link]

  • Gaedigk, A., Sangkuhl, K., Whirl-Carrillo, M., Klein, T., & Leeder, J. S. (2017). Prediction of CYP2D6 phenotype from genotype across world populations. Genetics in Medicine, 19(1), 69–76. [Link]

  • National Center for Biotechnology Information. (n.d.). Microdialysis in Rodents. [Link]

  • Bourin, M., Chéramy, A., & Spedding, M. (2002). Serotonin and noradrenaline reuptake inhibitors in animal models of pain. Human Psychopharmacology: Clinical and Experimental, 17(2), 73-81. [Link]

  • National Center for Biotechnology Information. (n.d.). The Tail Suspension Test. [Link]

  • Wikipedia. (n.d.). CYP2D6. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Cryan, J. F., O'Leary, O. F., Jin, S. H., Friedland, J. C., O'Neill, B., Elisa, M., ... & Lucki, I. (2004). Norepinephrine-deficient mice lack responses to antidepressant drugs, including selective serotonin reuptake inhibitors. Proceedings of the National Academy of Sciences, 101(21), 8186-8191. [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. [Link]

  • Larsen, J. J., & Pedersen, V. (1982). Comparative animal studies on cardiovascular toxicity of tri- and tetracyclic antidepressants and citalopram; relation to drug plasma levels. Acta Pharmacologica et Toxicologica, 50(5), 321-329. [Link]

  • American Chemical Society Publications. (n.d.). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. [Link]

  • Shaw, J. L., Lyst, T. A., & Wong, D. T. (2001). The selective norepinephrine reuptake inhibitor, LY368975, reduces food consumption in animal models of feeding. Journal of Pharmacology and Experimental Therapeutics, 298(3), 1146-1152. [Link]

  • protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]

  • de Groot, M. J., Kirton, S. B., & Sutcliffe, M. J. (2005). Insights into drug metabolism by cytochromes P450 from modelling studies of CYP2D6-drug interactions. International Journal of Pharmacy, 299(1-2), 1-13. [Link]

  • Argenti, D., & D'Mello, A. P. (1994). The pharmacodynamics of desipramine and desmethyldesipramine in rats. Journal of Pharmacology and Experimental Therapeutics, 270(2), 512-519. [Link]

  • Maze Engineers. (2017). The Basics of Depression Testing in Rodents. [Link]

  • MDPI. (2023). Baicalin Alleviates Chronic Restraint Stress-Induced Depression-like Behavior by Suppressing ROS/H2O2 Generation via a BDNF-Associated Mechanism in Mice. [Link]

  • MDPI. (2022). Chronic SSRI Treatment, but Not Norepinephrine Reuptake Inhibitor Treatment, Increases Neurogenesis in Juvenile Rats. [Link]

  • JoVE. (2012). The Tail Suspension Test. [Link]

  • JoVE. (2017). Measuring In Vivo Changes in Extracellular Neurotransmitters During Naturally Rewarding Behaviors in Female Syrian Hamsters. [Link]

  • National Center for Biotechnology Information. (n.d.). Animal tests for anxiety-like and depression-like behavior in rats. [Link]

  • Genomics Education Programme. (n.d.). CYP2D6 — Knowledge Hub. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Paton, C., & Ferrier, I. N. (2024). The cardiovascular safety of tricyclic antidepressants in overdose and in clinical use. Therapeutic Advances in Psychopharmacology, 14. [Link]

  • Maze Engineers. (n.d.). Tail Suspension. [Link]

  • Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. [Link]

  • Scheuenpflug, J. C., Krebs, F. A., & Brockmöller, J. (2011). Modeling human cytochrome P450 2D6 metabolism and drug-drug interaction by a novel panel of knockout and humanized mouse lines. Molecular and Cellular Biology, 31(20), 4185-4199. [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

  • Wikipedia. (n.d.). Xylazine. [Link]

Sources

Application Note: A High-Throughput Screening Workflow for the Identification of 2-Hydroxydesipramine Analogs as Novel Norepinephrine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive, field-tested guide for developing and executing a high-throughput screening (HTS) campaign to identify novel analogs of 2-Hydroxydesipramine with inhibitory activity against the human norepinephrine transporter (NET). This compound is the primary active metabolite of the tricyclic antidepressant desipramine, which functions by blocking the reuptake of norepinephrine and, to a lesser extent, serotonin.[1][2] Analogs of this metabolite represent a promising chemical space for the discovery of new therapeutics for conditions such as depression, ADHD, and neuropathic pain.[3] This guide details a robust, fluorescence-based neurotransmitter uptake assay, outlining the critical steps from initial assay development and validation to the final stages of hit confirmation and characterization.

Introduction & Rationale

The Norepinephrine Transporter (NET) as a Therapeutic Target

The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family, plays a crucial role in regulating neurotransmission by mediating the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[4][5] Dysregulation of noradrenergic signaling is implicated in a variety of neuropsychiatric disorders. Consequently, inhibition of NET is a well-established therapeutic strategy. Desipramine, a tricyclic antidepressant, selectively blocks norepinephrine reuptake.[6] Its principal active metabolite, this compound, also contributes significantly to its pharmacological profile and is known to accumulate upon multiple dosings.[6][7]

Rationale for Screening this compound Analogs

While effective, older antidepressants like desipramine are associated with a range of side effects due to their interaction with other receptors, such as muscarinic and adrenergic receptors.[2][6] By focusing on the chemical scaffold of the active metabolite, this compound, this screening campaign aims to identify novel analogs with potentially improved selectivity, potency, and pharmacokinetic properties. High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate large chemical libraries for compounds that modulate NET activity.[8][9] This application note describes a cell-based, fluorescence assay amenable to HTS, which replaces traditional, labor-intensive radioligand-based methods.[10]

Assay Principle: Fluorescence-Based NET Uptake Inhibition

The screening protocol is centered around a homogeneous, no-wash, fluorescence-based uptake assay that directly measures the function of the norepinephrine transporter in living cells.[11][12]

Mechanism of Action:

  • Cell System: A human embryonic kidney (HEK293) cell line stably expressing the human norepinephrine transporter (hNET) is used.

  • Fluorescent Substrate: The assay utilizes a proprietary fluorescent substrate that acts as a mimic for biogenic amines like norepinephrine.[13][14] This substrate is actively transported into the cells via hNET.

  • Signal Generation: Upon entering the cell's cytoplasm, the substrate emits a strong fluorescent signal.[11]

  • Signal Quenching: A masking dye is present in the extracellular medium. This dye effectively quenches the fluorescence of any substrate remaining outside the cells, thereby ensuring that the measured signal is directly proportional to the amount of substrate transported into the cells.[13]

  • Inhibition Measurement: In the presence of a NET inhibitor (such as a this compound analog), the uptake of the fluorescent substrate is blocked. This results in a decrease in intracellular fluorescence, which can be quantified on a microplate reader.

This principle allows for a direct functional measurement of NET activity in a format suitable for automated, high-throughput applications.[12]

Materials & Methods

Reagents & Equipment
Reagent / Equipment Supplier / Description Purpose
Cell Line HEK293 cells stably expressing hNETPrimary biological system for the assay.
Assay Kit Neurotransmitter Transporter Uptake Assay KitContains fluorescent substrate, masking dye, and assay buffers.[13]
Control Inhibitor Desipramine or this compoundPositive control for NET inhibition.[15]
Compound Library Library of this compound AnalogsTest compounds for screening.
Microplates 384-well, black, clear-bottom microplatesStandard format for HTS.
Plate Reader Fluorescence microplate readerBottom-read capable, with appropriate filters for the assay dye.
Liquid Handling Automated liquid handlerFor precise and rapid dispensing of reagents and compounds.
Cell Culture Media DMEM, 10% FBS, Geneticin (G418)For maintenance and propagation of the hNET-HEK293 cell line.
Assay Development & Validation Workflow

Prior to initiating the full screen, the assay must be rigorously optimized and validated to ensure its robustness and reliability. This process establishes the self-validating nature of the protocol.

dot

Caption: Workflow for assay development and validation.

Protocol 1: Z'-Factor Determination for Assay Validation

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[16][17] It measures the separation between the positive and negative control signals relative to their variability.

Interpretation of Z'-Factor Values:

  • Z' > 0.5: An excellent assay, suitable for HTS.[18]

  • 0 < Z' < 0.5: A marginal assay that may require further optimization.[17]

  • Z' < 0: Not a viable assay for screening.[18]

Procedure:

  • Plate Preparation: Prepare a 384-well plate by seeding hNET-HEK293 cells at the optimized density and allowing them to adhere overnight.

  • Control Wells: Designate half of the plate (e.g., 192 wells) for the negative control and the other half for the positive control.

    • Negative Control (Maximum Signal): Add assay buffer containing the final concentration of DMSO (e.g., 0.5%) to these wells. This represents uninhibited transporter activity.

    • Positive Control (Minimum Signal): Add assay buffer containing a saturating concentration (e.g., 10x IC90) of a known NET inhibitor like Desipramine. This represents fully inhibited transporter activity.

  • Reagent Addition: Add the fluorescent substrate working solution to all wells.

  • Incubation: Incubate the plate according to the optimized time and temperature (e.g., 30 minutes at 37°C).

  • Fluorescence Reading: Measure the fluorescence intensity using a bottom-read plate reader.

  • Calculation: Calculate the Z'-factor using the following formula:

    Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

    Where:

    • Mean_pos and SD_pos are the mean and standard deviation of the positive control wells.

    • Mean_neg and SD_neg are the mean and standard deviation of the negative control wells.

An accepted Z'-factor of >0.5 confirms the assay is robust for HTS.[19]

High-Throughput Screening Protocol

dot

Caption: High-Throughput Screening (HTS) workflow.

Step-by-Step Screening Procedure
  • Compound Plating: Prepare 384-well source plates containing the this compound analog library, typically dissolved in 100% DMSO. Include empty wells for positive and negative controls.

  • Cell Plating: Seed hNET-HEK293 cells into 384-well black, clear-bottom assay plates at the pre-determined optimal density. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 100-200 nL) of compounds from the source plates to the cell plates. Also, add the positive control (Desipramine) and negative control (DMSO) to their designated wells.

  • Compound Incubation: Incubate the cell plates with the compounds for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Substrate Addition: Add the fluorescent substrate/masking dye working solution to all wells of the assay plates.

  • Signal Incubation: Incubate the plates for the optimized duration (e.g., 30 minutes) at 37°C, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader using a bottom-read setting.

Data Analysis and Hit Identification
  • Data Normalization: Raw fluorescence data from each plate is normalized to the on-plate controls. The percent inhibition for each test compound is calculated as follows:

    % Inhibition = 100 * ( 1 - ( (Signal_compound - Mean_min) / (Mean_max - Mean_min) ) )

    Where:

    • Signal_compound is the fluorescence signal of the test well.

    • Mean_max is the average signal of the negative control (DMSO) wells.

    • Mean_min is the average signal of the positive control (Desipramine) wells.

  • Hit Selection: A "hit" is defined as a compound that produces a statistically significant and reproducible level of inhibition. A common threshold is a percent inhibition greater than three standard deviations from the mean of the test compound population (e.g., >50% inhibition).

Data Analysis Parameter Description Typical Value / Threshold
Primary Hit Criterion Percent inhibition of NET activity.> 50%
Plate Z'-Factor Quality control metric for each screened plate.> 0.5
Hit Rate Percentage of compounds identified as hits.0.5% - 2%

Hit Validation and Characterization

Identifying a compound as a "hit" in the primary screen is only the first step. A rigorous validation cascade is essential to eliminate false positives and confirm the biological activity of the selected compounds.[20][21]

Hit Confirmation

The primary goal of hit confirmation is to verify the activity observed in the initial screen.[22]

  • Re-testing: Hits are re-tested in the primary assay, often using freshly sourced or re-synthesized compound powder to rule out issues with sample integrity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC50). This confirms a dose-dependent inhibitory effect, a hallmark of true biological activity.

Counter-Screening & Selectivity

It is crucial to ensure that the hit compounds are acting specifically on the intended target (NET) and not through non-specific mechanisms or by inhibiting other related transporters.

  • Orthogonal Assays: Employ a different assay format (e.g., a radiolabeled substrate uptake assay) to confirm NET inhibition. This ensures the observed activity is not an artifact of the primary fluorescence-based assay.[23]

  • Selectivity Profiling: Test the confirmed hits for activity against other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), using similar uptake assays. This establishes the selectivity profile of the new analogs.

Downstream Characterization

Promising validated hits with desirable potency and selectivity profiles can be advanced to further studies, including:

  • Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing additional analogs to understand the relationship between chemical structure and biological activity.

  • Mechanism of Action Studies: Investigating whether the inhibition is competitive or non-competitive.

  • In Vitro ADMET: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties.

Conclusion

The workflow detailed in this application note provides a robust and efficient strategy for the identification and validation of novel this compound analogs as inhibitors of the norepinephrine transporter. By integrating a validated HTS-compatible fluorescence assay with a systematic hit confirmation process, researchers can effectively explore this focused chemical space. This approach minimizes the risk of pursuing false positives and maximizes the potential for discovering lead compounds with improved therapeutic profiles for the treatment of various neuropsychiatric conditions.

References

  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]

  • Kopajtic, T. A., et al. (2010). A fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices Product Insert. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. [Link]

  • National Center for Biotechnology Information. (n.d.). Desipramine. PubChem Compound Summary. [Link]

  • Patsnap. (2024). What is the mechanism of Desipramine Hydrochloride? Patsnap Synapse. [Link]

  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. [Link]

  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Zhou, Z., et al. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs Future. [Link]

Sources

Application Notes and Protocols for Stability Testing of 2-Hydroxydesipramine in Various Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Stability in Drug Development

In the landscape of pharmaceutical development and clinical therapeutics, the accurate quantification of drug metabolites is as crucial as that of the parent drug. 2-Hydroxydesipramine, a primary and pharmacologically active metabolite of the tricyclic antidepressant desipramine, plays a significant role in the overall therapeutic and toxicological profile of its parent compound.[1] The concentration of this compound in biological matrices can influence patient response and contribute to adverse effects.[2][3] Therefore, ensuring the integrity of this metabolite in collected biological samples from the point of collection to the moment of analysis is paramount for reliable pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

This comprehensive guide provides a detailed framework for establishing the stability of this compound in various biological matrices, including plasma, urine, and tissue homogenates. The protocols and recommendations outlined herein are grounded in international regulatory guidelines from the FDA, EMA, and ICH, and are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct robust and defensible stability studies.[4][5][6] Understanding the stability profile of this compound is a critical step in the bioanalytical method validation process, ultimately ensuring the quality and reliability of clinical and non-clinical study data.

Physicochemical Properties and Potential Degradation Pathways of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to anticipating its potential degradation pathways.

Chemical Structure and Properties:

This compound is a dibenzazepine derivative, characterized by a three-ring structure with a hydroxyl group on one of the benzene rings and a secondary amine side chain.[7] This structure imparts specific chemical properties that influence its stability.

PropertyValueSource
Molecular FormulaC₁₈H₂₂N₂OPubChem
Molecular Weight282.38 g/mol PubChem
pKa (Strongest Acidic)10.63ChemAxon
pKa (Strongest Basic)9.9ChemAxon
logP3.34ALOGPS
Water Solubility0.17 g/LALOGPS

Table 1: Physicochemical Properties of this compound.[7]

The presence of a hydroxyl group and a secondary amine makes the molecule susceptible to specific degradation reactions.

Potential Degradation Pathways:

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[8] Based on the structure of this compound and the known degradation pathways of related tricyclic antidepressants, the following degradation mechanisms should be investigated:

  • Oxidation: The secondary amine and the aromatic ring are susceptible to oxidation. Oxidative stress can be induced using agents like hydrogen peroxide.[9][10]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions should be evaluated to ensure no unexpected degradation occurs.

  • Photodegradation: Tricyclic antidepressants are known to be sensitive to light.[11] Exposure to UV and visible light can lead to the formation of various degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes.

cluster_analyte This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Analyte C18H22N2O Oxidation Oxidative (e.g., H2O2) Analyte->Oxidation Susceptible Amine & Ring Hydrolysis Hydrolytic (Acidic & Alkaline) Analyte->Hydrolysis Extreme pH Photolytic Photolytic (UV/Vis Light) Analyte->Photolytic Light Sensitivity Thermal Thermal (Elevated Temperature) Analyte->Thermal Heat Oxidized Oxidized Products Oxidation->Oxidized Hydrolyzed Hydrolyzed Products Hydrolysis->Hydrolyzed Photo Photodegradation Products Photolytic->Photo Thermal_Deg Thermal Degradants Thermal->Thermal_Deg

Potential Degradation Pathways of this compound.

Analytical Method Considerations for Stability Testing

A validated, stability-indicating analytical method is a prerequisite for any stability study. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the method of choice for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and specificity.[12][13][14][15]

Key Method Validation Parameters for Stability Studies:

  • Specificity/Selectivity: The method must be able to differentiate and quantify this compound in the presence of its degradation products, the parent drug (desipramine), and endogenous matrix components.

  • Accuracy and Precision: The method must be accurate and precise over the defined calibration range.

  • Calibration Curve: A calibration curve with a suitable range to measure expected concentrations in study samples must be established.

  • Lower Limit of Quantification (LLOQ): The LLOQ must be sufficiently low to quantify relevant concentrations of the analyte.

Protocols for Stability Testing in Various Matrices

The following protocols are designed as a comprehensive guide for assessing the stability of this compound under various conditions. These protocols are based on current regulatory guidelines and best practices.[4][5][6][11][16]

General Preparation of Stability Samples:

  • Matrix Selection: Use the same biological matrix (e.g., human plasma with a specific anticoagulant, human urine, or specific tissue homogenate) as will be used for the study samples.

  • Spiking: Prepare at least two concentration levels of quality control (QC) samples: a low concentration (LQC, typically 3 times the LLOQ) and a high concentration (HQC, typically 75-85% of the upper limit of quantification).

  • Aliquoting: Aliquot the spiked samples into appropriate storage containers.

Protocol 1: Freeze-Thaw Stability in Plasma and Urine

Objective: To determine the stability of this compound in plasma and urine after repeated freeze-thaw cycles.

Methodology:

  • Prepare LQC and HQC samples in plasma and urine.

  • Analyze a set of freshly prepared QC samples (baseline, Cycle 0).

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat this process for a minimum of three cycles.

  • After the final thaw, analyze the samples and compare the concentrations to the baseline samples.

start Prepare LQC & HQC Samples cycle0 Analyze Baseline (Cycle 0) start->cycle0 freeze1 Freeze (≥12h) start->freeze1 compare Compare to Baseline cycle0->compare thaw1 Thaw (Room Temp) freeze1->thaw1 freeze2 Refreeze (≥12h) thaw1->freeze2 cycle_decision Minimum 3 Cycles? freeze2->cycle_decision cycle_decision->thaw1 No analyze Analyze Final Samples cycle_decision->analyze Yes analyze->compare

Freeze-Thaw Stability Testing Workflow.
Protocol 2: Short-Term (Bench-Top) Stability in Plasma, Urine, and Whole Blood

Objective: To evaluate the stability of this compound in biological matrices at room temperature for a duration that mimics the sample handling and processing time.

Methodology:

  • Prepare LQC and HQC samples in the respective matrices.

  • Keep the samples at room temperature (approximately 20-25°C) for a predetermined period (e.g., 4, 8, or 24 hours).

  • At each time point, analyze the samples and compare the concentrations to freshly prepared QC samples.

Protocol 3: Long-Term Stability in Plasma and Urine

Objective: To determine the stability of this compound under the intended long-term storage conditions.

Methodology:

  • Prepare a sufficient number of LQC and HQC aliquots in plasma and urine.

  • Store the samples at the intended storage temperature (e.g., -20°C or -80°C).

  • Analyze the samples at regular intervals (e.g., 1, 3, 6, 9, and 12 months).

  • At each time point, compare the concentrations to the nominal concentrations. The stability period is defined as the longest period for which the analyte is stable.

Protocol 4: Stability in Tissue Homogenates

Objective: To assess the stability of this compound in tissue homogenates, which is crucial for preclinical studies.

Methodology:

  • Homogenate Preparation: Homogenize the control tissue (e.g., liver, brain) in a suitable buffer (e.g., phosphate-buffered saline) on ice.[17][18][19][20][21] A common ratio is 1 part tissue to 3 parts buffer (w/v).

  • Spiking: Spike the homogenate with this compound to prepare LQC and HQC samples.

  • Stability Assessment: Conduct freeze-thaw, short-term, and long-term stability studies as described for plasma and urine.

Acceptance Criteria for Stability Studies

The stability of this compound is considered acceptable if the mean concentration of the stability samples at each level is within a certain percentage of the nominal concentration.

Stability StudyAcceptance Criteria
Freeze-Thaw StabilityThe mean concentration of the QC samples after the final cycle should be within ±15% of the baseline (Cycle 0) concentration.
Short-Term (Bench-Top) StabilityThe mean concentration of the QC samples at each time point should be within ±15% of the nominal concentration.
Long-Term StabilityThe mean concentration of the QC samples at each time point should be within ±15% of the nominal concentration.

Table 2: General Acceptance Criteria for Stability Studies.[4][5]

Conclusion and Best Practices

Robust stability testing is a non-negotiable component of bioanalytical method validation for this compound. A comprehensive understanding of its stability in various biological matrices under different storage and handling conditions is essential for generating reliable data in both preclinical and clinical studies. By adhering to the protocols and guidelines presented in this application note, researchers can ensure the integrity of their samples and the validity of their results.

Key Takeaways for Ensuring Data Integrity:

  • Proactive Stability Assessment: Conduct stability studies early in the drug development process.

  • Matrix-Specific Evaluation: Always assess stability in the specific biological matrix and with the same anticoagulant that will be used in the study.

  • Real-World Conditions: The duration and conditions of stability testing should mimic the actual handling and storage conditions of the study samples.

  • Thorough Documentation: Meticulously document all stability testing procedures, results, and any deviations.

By implementing these rigorous stability testing protocols, researchers can have high confidence in the accuracy and reproducibility of their bioanalytical data for this compound, thereby contributing to the successful development of safer and more effective therapies.

References

  • Nelson, J. C., et al. (1992). This compound and desipramine plasma levels and electrocardiographic effects in depressed younger adults. Journal of Clinical Psychopharmacology, 12(4), 258-264. Available at: [Link]

  • Nelson, J. C., et al. (1991). This compound and desipramine plasma levels: how are they related to antidepressant response? Journal of Clinical Psychopharmacology, 11(2), 105-111. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (2020). Review on Forced Degradation Studies. IJISRT, 5(6). Available at: [Link]

  • Jain, D. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]

  • Rao, B. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 147-153. Available at: [Link]

  • Lange, C., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals, 16(5), 743. Available at: [Link]

  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European journal of clinical pharmacology, 19(1), 61–64. Available at: [Link]

  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Available at: [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Available at: [Link]

  • Tkachev, A., et al. (2022). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites, 12(11), 1089. Available at: [Link]

  • Reddy, B. K., et al. (2014). Stress Degradation Behavior of Desipramine Hydrochloride and Development of Suitable Stability-Indicating LC Method. Chromatographia, 77(15-16), 1019-1026. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Waters Corporation. (n.d.). Determination of pH Stability by UPLC-MS/MS. Available at: [Link]

  • Tkachev, A., et al. (2022). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites, 12(11), 1089. Available at: [Link]

  • Human Metabolome Database. (n.d.). This compound (HMDB0060992). Available at: [Link]

  • Drotleff, B., et al. (2017). High-throughput extraction and quantification method for targeted metabolomics in murine tissues. Metabolomics, 13(1), 7. Available at: [Link]

  • Wróblewska, K., et al. (2021). LC-UV and UPLC-MS/MS methods for analytical study on degradation of three antihistaminic drugs, ketotifen, epinastine and emedastine. Molecules, 26(1), 1. Available at: [Link]

  • Hao, Y., et al. (2023). Comprehensive Tissue Homogenization and Metabolite Extraction for Application in Clinical Metabolomics. Metabolites, 13(11), 1144. Available at: [Link]

  • Kumar, A., et al. (2015). Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. Journal of Chromatographic Science, 53(7), 1112-1118. Available at: [Link]

  • Li, X., et al. (2023). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. Future Science OA, 9(10), FSO905. Available at: [Link]

  • IQVIA. (n.d.). tissue homogenates procedure. Available at: [Link]

  • DeSilva, B., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 15(3), 655–662. Available at: [Link]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Available at: [Link]

  • International Council for Harmonisation. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

Sources

Chiral separation of 2-Hydroxydesipramine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Resolution Chiral Separation of 2-Hydroxydesipramine Enantiomers by HPLC and SFC

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the enantioselective separation of this compound, a principal active metabolite of the tricyclic antidepressant desipramine.[1][2] As enantiomers of a drug can exhibit significant differences in pharmacological and toxicological profiles, their separation is critical for accurate pharmacokinetic studies and drug safety evaluation.[3][4] This document details robust protocols for the chiral separation of (R)- and (S)-2-hydroxydesipramine using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), addressing the need for efficient and reliable analytical methodologies in pharmaceutical development.

Introduction: The Significance of Chirality in Desipramine Metabolism

Desipramine is a widely prescribed tricyclic antidepressant that functions primarily by inhibiting the reuptake of norepinephrine.[5] It is extensively metabolized in the liver, with one of the major pathways being hydroxylation to form this compound.[1][5] This metabolite is not only present in substantial concentrations but is also pharmacologically active, contributing to the overall therapeutic effect and side-effect profile of the parent drug.[1][2]

This compound possesses a single stereocenter, existing as a pair of enantiomers. Within the chiral environment of the human body, these enantiomers can interact differently with biological targets like receptors and enzymes.[3] This stereoselectivity can lead to variations in their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects.[6] Therefore, developing analytical methods to separate and quantify the individual enantiomers is not merely an academic exercise; it is a regulatory and scientific necessity for understanding the drug's complete clinical profile.[4]

This guide provides two state-of-the-art chromatographic approaches for this purpose: the widely established HPLC method and the increasingly popular "green" alternative, SFC.

Scientific Principles of Chiral Recognition

The direct separation of enantiomers via chromatography relies on the use of a Chiral Stationary Phase (CSP).[7][8] The fundamental mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. For a successful separation, there must be a sufficient difference in the stability of these two diastereomeric complexes.

This stability difference arises from what is often described as the three-point interaction model . According to this model, at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole interactions) must occur between the analyte and the chiral selector.[7] One of these interactions must be stereochemically dependent.

This compound is an ideal candidate for this approach, as its structure—containing aromatic rings, a hydroxyl group, and a secondary amine—offers multiple points for such interactions.[9] Polysaccharide-based and macrocyclic antibiotic CSPs are particularly effective for this class of compounds due to their complex three-dimensional structures rich in interactive sites.[4][8][10]

Part 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for chiral separations in the pharmaceutical industry, offering high resolution and versatility.[11][12] A normal-phase approach is often preferred for basic amines like this compound as it can provide superior selectivity and peak shape.

Protocol 1: Normal-Phase HPLC Method

This protocol is designed as a robust starting point for the separation of this compound enantiomers.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase to a working concentration of 20 µg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Polysaccharide-based CSP, e.g., Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based column. These columns are well-documented for their broad applicability to a range of chiral compounds.[12]

  • Chromatographic Conditions Setup:

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detector wavelength to 254 nm , a common setting for aromatic compounds, or 214 nm for potentially higher sensitivity.[13][14]

  • Execution and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow both enantiomeric peaks to elute completely (typically 15-20 minutes).

    • Record the chromatogram and integrate the peaks to determine retention times, peak areas, and resolution.

Data Presentation: HPLC Conditions
ParameterRecommended SettingRationale for Choice
Chiral Stationary Phase Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Proven broad selectivity for aromatic and amine-containing compounds.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v)Hexane is the weak solvent; Isopropanol acts as the polar modifier to control retention. DEA is a crucial basic additive to prevent peak tailing by masking acidic silanol sites on the silica support.[15]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 25 °CProvides reproducible retention times. Temperature can be optimized (e.g., lowered) to improve resolution if necessary.
Detection UV at 254 nmStrong absorbance for the dibenzazepine chromophore of the analyte.[9]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.

Part 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and environmental impact.[16][17] By using supercritical CO₂ as the primary mobile phase, SFC dramatically reduces organic solvent consumption and allows for higher flow rates due to the low viscosity of the mobile phase.[16][18]

Protocol 2: Supercritical Fluid Chromatography Method

This protocol leverages the efficiency of SFC for a rapid and green separation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in methanol.

    • Dilute with methanol to a working concentration of 20 µg/mL. Methanol is an ideal injection solvent as it is a common SFC co-solvent.

  • Instrumentation and Column:

    • SFC System: An analytical SFC system with a back-pressure regulator and UV detector.

    • Chiral Column: A compatible polysaccharide-based CSP, e.g., Chiralcel OD-H (150 x 4.6 mm, 5 µm) or an equivalent cellulose-based column.

  • Chromatographic Conditions Setup:

    • Set the column oven temperature to 40 °C.

    • Set the Automatic Back-Pressure Regulator (ABPR) to 150 bar.

    • Equilibrate the column with the mobile phase until pressure and temperature are stable.

  • Execution and Data Acquisition:

    • Inject 5 µL of the prepared sample.

    • Run the analysis. Elution times in SFC are typically much shorter than in HPLC.

    • Record the chromatogram.

Data Presentation: SFC Conditions
ParameterRecommended SettingRationale for Choice
Chiral Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Excellent performance under SFC conditions for a wide range of chiral compounds.
Mobile Phase Supercritical CO₂ / Methanol with 0.2% Isopropylamine (IPA)CO₂ is the main eluent. Methanol is the polar co-solvent (modifier). IPA is a strong basic additive that ensures excellent peak shape for basic analytes. Additives are critical for good chromatography in SFC.[18]
Gradient/Isocratic Isocratic: 25% Methanol with 0.2% IPAAn isocratic hold is often sufficient for resolving a single enantiomeric pair and provides a robust method.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to low mobile phase viscosity, leading to faster analysis times.[16]
Back Pressure 150 barMaintains the CO₂ in its supercritical state, ensuring proper chromatographic performance.
Column Temperature 40 °CHigher temperatures are common in SFC to improve efficiency and reduce mobile phase viscosity.
Detection UV at 254 nmAs with HPLC, this wavelength provides strong detection.

Part 3: Sample Preparation from Biological Matrices

For pharmacokinetic studies, the analyte must be extracted from complex matrices like plasma or serum. Protein precipitation is a straightforward and effective method.[19]

Protocol 3: Protein Precipitation and Extraction from Plasma
  • Aliquot Sample: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (Optional but Recommended): Add a small volume of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like 2-hydroxyimipramine).

  • Precipitate Proteins: Add 600 µL of ice-cold acetonitrile. Acetonitrile is effective at precipitating plasma proteins.[5]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4 °C. This will pellet the precipitated proteins.

  • Extract Supernatant: Carefully transfer the clear supernatant to a new tube.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen at 30-40 °C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (for either HPLC or SFC analysis).

  • Analyze: Vortex briefly and inject the sample into the chromatographic system.

Visualization of Experimental Workflows

Caption: Workflow for plasma sample preparation.

Method Validation and System Suitability

Any developed chiral method must be validated to ensure it is fit for purpose. Key validation parameters and typical system suitability criteria are outlined below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of other components.No interference at the retention times of the enantiomers.
Linearity Proportionality of detector response to analyte concentration.Correlation coefficient (r²) ≥ 0.998. [14]
Precision (RSD%) Closeness of repeated measurements.Intra- and inter-day RSD ≤ 2.0%. [14][19]
Accuracy (% Recovery) Closeness of measured value to the true value.98-102% for standards, 85-115% for biological samples.
Limit of Quantification (LOQ) Lowest concentration quantifiable with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
System Suitability Ensures the chromatographic system is performing adequately.Resolution (Rs) > 1.5; Tailing Factor (T) < 2.0.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor Resolution (Rs < 1.5) Mobile phase too strong; incorrect CSP; high temperature.Decrease polar modifier %; decrease flow rate; try a different CSP; lower column temperature.
Peak Tailing (T > 2.0) Insufficient or incorrect basic additive; secondary interactions.Increase concentration of DEA/IPA; try a different basic additive (e.g., ethanolamine).
No Elution / High Retention Mobile phase too weak.Increase the percentage of the polar modifier (e.g., Isopropanol or Methanol).
Split Peaks Column contamination or void; sample solvent incompatible with mobile phase.Flush or replace the column; ensure the sample is dissolved in the mobile phase.

Conclusion

This application note details effective and reliable protocols for the chiral separation of this compound enantiomers using both normal-phase HPLC and SFC. The HPLC method represents a robust, conventional approach, while the SFC method offers a rapid, high-efficiency, and environmentally friendly alternative. The choice between them will depend on available instrumentation and specific laboratory goals, such as throughput and sustainability. Proper sample preparation and method validation are paramount for applying these methods successfully to pharmacokinetic and clinical studies, ultimately enabling a more complete understanding of desipramine's therapeutic action.

References

  • Kenney, J. T., Orsulak, P. J., Kolodner, R. M., & Burton, M. E. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical chemistry, 35(10), 2134-2136.
  • Uddin, M. N., & Samanthula, G. (2012). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 11(2), 125-132.
  • Kim, H. Y., Kim, J. H., & Lee, H. S. (2014). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry.
  • Bollineni, S., & G, S. (2015). Chirality of Modern Antidepressants: An Overview. Journal of Bioequivalence & Bioavailability, 7(5). [Link]

  • Krishnan, N., Singh, A. K., & Singh, A. K. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. World Journal of Pharmacy and Pharmaceutical Sciences, 13(5), 1351-1361. [Link]

  • Narasimhachari, N., Saady, J., & Friedel, R. O. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry.
  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Kumar, R., & Singh, S. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry, 4(1). [Link]

  • Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(19), 6799. [Link]

  • Zhang, Y., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 192, 113666. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • Human Metabolome Database. (2013). Metabocard for this compound (HMDB0060992). [Link]

  • G, S., & Bollineni, S. (2017). Chirality of antidepressive drugs: an overview of stereoselectivity. RSC advances, 7(63), 39864-39882. [Link]

  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European journal of clinical pharmacology, 19(1), 61-64. [Link]

  • Weatherwax, A., et al. (2020). A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography. Tetrahedron: Asymmetry, 31(21-22), 152199. [Link]

  • Iurcu, R. E., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 25(19), 10580. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]

  • Armstrong, D. W., & Han, S. M. (2005). Chiral separation techniques: a practical approach. CRC press. [Link]

  • Delahaye, S., & De Klerck, K. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 102-108. [Link]

  • Matarashvili, I., & Chankvetadze, B. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(4), 155-166. [Link]

  • Zhang, K., et al. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Molecules, 27(19), 6523. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Edwards, D. J., et al. (1997). The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British journal of clinical pharmacology, 44(4), 363-369. [Link]

Sources

Application Notes and Protocols for the Development of Immunoassays for 2-Hydroxydesipramine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for 2-Hydroxydesipramine Monitoring

Desipramine, a tricyclic antidepressant, is extensively metabolized in the liver to several metabolites, with this compound being a major and pharmacologically active product.[1][2] This metabolite significantly contributes to the therapeutic and potential toxic effects of desipramine therapy.[3][4] Monitoring the plasma concentrations of both the parent drug and its active metabolite, this compound, is crucial for therapeutic drug management to optimize dosage, ensure efficacy, and minimize adverse effects.[5] Immunoassays offer a rapid, sensitive, and cost-effective platform for the detection of small molecules like this compound in biological matrices, making them an invaluable tool in clinical and research settings.[6][7]

This comprehensive guide provides a detailed framework for the development of a competitive immunoassay for the detection of this compound. We will delve into the scientific rationale behind each step, from the strategic design of the hapten to the meticulous optimization and validation of the final assay.

Principle of the Competitive Immunoassay for this compound

Given that this compound is a small molecule, a competitive immunoassay format is the most suitable approach.[8] This principle relies on the competition between the free this compound in a sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Core Components of the this compound Immunoassay

The successful development of this immunoassay hinges on the creation and characterization of three key reagents:

  • This compound Hapten: A chemically modified derivative of this compound that can be conjugated to a carrier protein.

  • Immunogen: The this compound hapten conjugated to a large, immunogenic carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to elicit a specific antibody response.

  • Coating Antigen: The this compound hapten conjugated to a different carrier protein (e.g., Bovine Serum Albumin, BSA) to be immobilized on the solid phase (e.g., microtiter plate).

Experimental Workflow Overview

The development and validation of a competitive immunoassay for this compound follows a structured workflow. This process begins with the synthesis of a hapten, followed by its conjugation to carrier proteins to create an immunogen and a coating antigen. The immunogen is then used to generate specific antibodies. Finally, these components are integrated into a competitive ELISA format, which is then optimized and validated for performance.

Immunoassay Development Workflow cluster_Reagent_Preparation Reagent Preparation cluster_Antibody_Production Antibody Production cluster_Assay_Development Assay Development & Validation Hapten_Synthesis Hapten Synthesis Immunogen_Preparation Immunogen Preparation (Hapten-KLH Conjugation) Hapten_Synthesis->Immunogen_Preparation Conjugate to KLH Coating_Antigen_Preparation Coating Antigen Preparation (Hapten-BSA Conjugation) Hapten_Synthesis->Coating_Antigen_Preparation Conjugate to BSA Immunization Immunization Immunogen_Preparation->Immunization Assay_Optimization Assay Optimization (Competitive ELISA) Coating_Antigen_Preparation->Assay_Optimization Antibody_Purification Antibody Purification & Characterization Immunization->Antibody_Purification Antibody_Purification->Assay_Optimization Assay_Validation Assay Validation Assay_Optimization->Assay_Validation

Caption: Workflow for this compound Immunoassay Development.

Detailed Protocols

Part 1: Hapten Synthesis - A Proposed Strategy

The synthesis of a hapten is a critical first step, as its structure will determine the specificity of the resulting antibodies. The goal is to introduce a linker arm with a reactive functional group for conjugation to a carrier protein, while preserving the key structural features of this compound to ensure the antibodies will recognize the target molecule.

This compound possesses a secondary amine and a hydroxyl group which can be targeted for modification.[9] A common strategy for similar tricyclic compounds involves acylation of the secondary amine with a reagent that introduces a terminal carboxyl group.[10]

Proposed Synthesis of a this compound-Carboxylic Acid Derivative:

Reaction Principle: This synthesis involves the reaction of the secondary amine of this compound with succinic anhydride to introduce a four-carbon spacer arm terminating in a carboxylic acid group. This carboxyl group will then be used for conjugation to the primary amines of the carrier protein.

Materials:

  • This compound

  • Succinic Anhydride

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Hexane

  • Hydrochloric Acid (HCl)

  • Sodium Sulfate (anhydrous)

  • Silica Gel for column chromatography

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous pyridine.

  • Acylation: Add succinic anhydride to the solution and stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a dilute HCl solution to remove any remaining pyridine.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the resulting product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the this compound-hemisuccinate hapten.

  • Characterization: Confirm the structure of the purified hapten using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Immunogen and Coating Antigen Preparation

To elicit an immune response, the small hapten molecule must be conjugated to a large carrier protein.[11] We will use Keyhole Limpet Hemocyanin (KLH) for the immunogen due to its high immunogenicity and Bovine Serum Albumin (BSA) for the coating antigen to minimize cross-reactivity with the antibodies raised against the immunogen.[]

Principle of Carbodiimide Chemistry: The carboxyl group of the hapten is activated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester. This activated hapten then readily reacts with the primary amine groups on the lysine residues of the carrier protein to form a stable amide bond.[7]

Materials:

  • This compound-hemisuccinate hapten

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol for Hapten-Carrier Conjugation:

  • Hapten Activation:

    • Dissolve the this compound-hemisuccinate hapten in a suitable organic solvent (e.g., DMF or DMSO).

    • Add EDC and NHS in a molar excess to the hapten and stir at room temperature for 1-2 hours to form the NHS-ester.

  • Carrier Protein Preparation: Dissolve KLH (for immunogen) or BSA (for coating antigen) in PBS (pH 7.4).

  • Conjugation Reaction: Slowly add the activated hapten solution to the carrier protein solution while gently stirring. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unconjugated hapten and reaction byproducts by dialysis against PBS at 4°C for 48 hours with several buffer changes.

  • Characterization:

    • Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry to observe an increase in the molecular weight of the carrier protein.

    • Determine the hapten-to-carrier protein molar coupling ratio using UV-Vis spectrophotometry or a suitable colorimetric assay.

Part 3: Antibody Production

The generation of high-affinity and specific polyclonal or monoclonal antibodies is crucial for the sensitivity and specificity of the immunoassay.

Protocol for Polyclonal Antibody Production (in Rabbits):

  • Pre-immunization Bleed: Collect a blood sample from the host animal (e.g., rabbit) to serve as a negative control.

  • Immunization Schedule:

    • Primary Immunization: Emulsify the this compound-KLH immunogen with Freund's complete adjuvant and inject subcutaneously at multiple sites.

    • Booster Injections: Administer subsequent injections of the immunogen emulsified with Freund's incomplete adjuvant every 3-4 weeks.

  • Titer Monitoring: After each booster, collect a small blood sample and determine the antibody titer using an indirect ELISA with the this compound-BSA coating antigen. A rising titer indicates a successful immune response.

  • Antibody Harvesting and Purification: Once a high and stable titer is achieved, collect a larger volume of blood and separate the serum. Purify the IgG fraction using protein A/G affinity chromatography.

Part 4: Competitive ELISA Development and Optimization

The purified antibodies and the coating antigen are now used to develop a competitive ELISA.

Principle of the Competitive ELISA:

Competitive ELISA Principle cluster_High_Analyte High Analyte Concentration cluster_Low_Analyte Low Analyte Concentration Analyte_H 2-OH-Desipramine (Sample) Antibody_H Anti-2-OH-Desipramine Ab Analyte_H->Antibody_H Binds Well_H Coated Well (2-OH-Desipramine-BSA) Antibody_H->Well_H Less Binding Signal_H Low Signal Well_H->Signal_H Analyte_L 2-OH-Desipramine (Sample) Antibody_L Anti-2-OH-Desipramine Ab Analyte_L->Antibody_L Less Binding Well_L Coated Well (2-OH-Desipramine-BSA) Antibody_L->Well_L Binds Signal_L High Signal Well_L->Signal_L

Caption: Principle of Competitive ELISA for this compound.

Protocol for Competitive ELISA:

  • Coating: Dilute the this compound-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add to the wells of a 96-well microtiter plate. Incubate overnight at 4°C.[13]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound coating antigen.

  • Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[14]

  • Competition:

    • Prepare a series of this compound standards of known concentrations.

    • In a separate plate or tubes, pre-incubate the standards or samples with a fixed, optimized concentration of the purified anti-2-hydroxydesipramine antibody for a defined period.

    • Transfer the antibody-analyte mixture to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature to allow for the competitive binding to occur.

  • Washing: Wash the plate as described in step 2.

  • Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that is specific for the primary antibody (e.g., goat anti-rabbit IgG-HRP). Incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). A color will develop in inverse proportion to the amount of this compound in the sample.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Optimization of Assay Parameters:

To achieve the desired sensitivity and specificity, several parameters need to be optimized through checkerboard titrations:[15]

  • Coating Antigen Concentration: Determine the optimal concentration that provides a sufficient signal without excessive background.

  • Primary Antibody Dilution: Find the dilution that results in a maximal signal that can be significantly inhibited by the highest standard concentration.

  • Incubation Times and Temperatures: Optimize for efficient binding and a reasonable assay duration.

  • Sample Matrix Effects: Evaluate the influence of the biological matrix (e.g., serum, plasma) on assay performance and determine the need for sample dilution or extraction.

Data Analysis and Interpretation

A standard curve is generated by plotting the absorbance values against the logarithm of the this compound standard concentrations. A four-parameter logistic (4-PL) curve fit is typically used to model the sigmoidal dose-response relationship. The concentration of this compound in unknown samples is then interpolated from this standard curve.

Assay Validation

A thorough validation is essential to ensure the reliability of the immunoassay.[16] Key validation parameters are summarized in the table below:

Parameter Description Acceptance Criteria
Sensitivity The lowest concentration of this compound that can be reliably distinguished from zero (Lower Limit of Detection, LLOD).Typically defined as the concentration corresponding to the mean signal of the zero standard minus 2 or 3 standard deviations.
Specificity (Cross-reactivity) The ability of the antibody to distinguish this compound from structurally related compounds (e.g., desipramine, imipramine, and other metabolites).Cross-reactivity is calculated as (IC50 of this compound / IC50 of cross-reactant) x 100%. Low cross-reactivity with related compounds is desired.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-assay and inter-assay precision.Coefficient of Variation (CV) should typically be <15%.
Accuracy (Recovery) The closeness of the measured value to the true value. Determined by spiking known concentrations of this compound into the sample matrix and calculating the percent recovery.Recovery should typically be within 85-115%.
Linearity of Dilution Assesses the ability of the assay to provide proportional results for diluted samples.Measured concentrations should be proportional to the dilution factor.

Conclusion

The development of a specific and sensitive immunoassay for this compound is a multi-faceted process that requires careful planning and execution. The protocols and guidelines presented here provide a robust framework for researchers and drug development professionals to establish a reliable method for the quantification of this clinically significant metabolite. The resulting immunoassay can serve as a valuable tool for therapeutic drug monitoring, pharmacokinetic studies, and clinical research, ultimately contributing to improved patient care.

References

  • Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0060992). [Link]

  • Kawashima, K., Araki, T., & Akiyama, H. (1981). Radioimmunoassay for psychotropic drugs II: synthesis and properties of haptens for tricyclic antidepressants. Journal of Pharmaceutical Sciences, 70(7), 755-758. [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. [Link]

  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61–64. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • Willette, R. E. (1984). Development of assays for drugs of abuse. Controlled Clinical Trials, 5(4 Suppl), 466–471. [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Medicinal and Medical Chemistry. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. [Link]

  • Preprints.org. (2024). The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. [Link]

  • PubMed Central (PMC). (n.d.). The effect of haptens on protein-carrier immunogenicity. [Link]

  • MDPI. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Lin, S. K., & Hubbard, J. W. (1991). Isolation and identification of the glucuronide conjugate of this compound by preparative liquid chromatography. Journal of Chromatography, 568(2), 341–350. [Link]

  • SeraCare. (n.d.). APPLICATION NOTE - Critical Factors in Immunoassay Optimization. [Link]

  • PLOS One. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. [Link]

  • Diamond Diagnostics. (n.d.). Immunoassay Drug Test: How It Works and What It Tests For?. [Link]

  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1636–1642. [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. [Link]

  • Luo, L., et al. (2025). Rational hapten design, antibody preparation, and immunoassay development for rapid screening xylazine in biological samples. Food Chemistry, 465(Pt 2), 142054. [Link]

  • Bio-Synthesis Inc. (2013). Functional group modification for conjugation. [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. [Link]

  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. [Link]

  • GenScript. (2024). Optimizing Sensitivity in Antibody-Based Immunoassays: Key Strategies for Reliable Diagnostics. [Link]

  • Arrow@TU Dublin. (2025). Analysis of Gold Nanoparticles to Develop the Rapid Antigen Biosensing Strips for detection of toxins. [Link]

  • Microbe Notes. (2010). Competitive ELISA Protocol and Animation. [Link]

  • Nelson, J. C., et al. (1992). This compound and desipramine plasma levels: how are they related to antidepressant response?. Journal of Clinical Psychopharmacology, 12(6), 396–401. [Link]

  • CellMosaic. (n.d.). Introducing Functional Groups. [Link]

  • Taylor & Francis Online. (2019). Development of immunoassays for multi-residue detection of small molecule compounds. [Link]

Sources

Application Notes & Protocols: The Definitive Guide to Using 2-Hydroxydesipramine as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the proper handling and application of 2-Hydroxydesipramine as a certified reference standard. As the primary and pharmacologically active metabolite of the tricyclic antidepressant desipramine, its accurate quantification is critical for meaningful therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical toxicology.[1][2][3] Desipramine's narrow therapeutic window necessitates precise measurement of both the parent drug and this compound to optimize dosing, ensure efficacy, and prevent toxicity. This guide details the metabolite's physicochemical properties, its metabolic origin, and provides field-proven, step-by-step protocols for the preparation of standard solutions and their use in a validated bioanalytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4]

Scientific Foundation & Rationale

This compound is the major metabolite of desipramine, formed primarily through the action of the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) in the liver.[1][5][6] This metabolic step is not a simple detoxification process; this compound retains pharmacological activity and circulates in plasma at concentrations that can be a substantial fraction of the parent drug.[1][3] Studies have shown that the area under the concentration-time curve (AUC) for this compound can be 51% to 94% of that for desipramine, indicating significant systemic exposure and accumulation with repeated dosing.[3]

Given its active nature and high concentration, excluding this compound from bioanalysis provides an incomplete clinical picture. Therefore, a high-purity, well-characterized reference standard is indispensable for developing and validating robust analytical methods to:

  • Correlate drug concentrations with clinical outcomes in TDM.

  • Characterize the complete pharmacokinetic profile of desipramine, including absorption, distribution, metabolism, and excretion (ADME).

  • Investigate drug-drug interactions and the impact of genetic polymorphisms in CYP2D6 on patient metabolism.[1][5]

  • Perform accurate toxicological assessments in overdose scenarios.

Physicochemical Data Summary

Accurate preparation of standards begins with a thorough understanding of the analyte's properties. The data below has been consolidated from authoritative chemical databases.

PropertyValueSource
IUPAC Name 11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b]benzazepin-3-olPubChem[7]
Synonyms 2-OH-DMI, 2-Hydroxydesmethylimipramine, 2-HydroxydemethylimipraminePubChem[7], HMDB[8], Cleanchem[9]
CAS Number 1977-15-7PubChem[7], Cleanchem[9]
Molecular Formula C₁₈H₂₂N₂OPubChem[7], Cleanchem[9]
Molecular Weight 282.38 g/mol PubChem[7], Cleanchem[9]
Predicted Water Solubility 0.17 g/LALOGPS[8]
Storage & Stability Store in a cool, dry, dark place. Unstable with prolonged exposure to light and heat.Cleanchem[9], PubChem[2]
Metabolic Pathway of Desipramine

The metabolic conversion of desipramine is a critical process governed by hepatic enzymes. Understanding this pathway is essential for interpreting analytical results, especially in patients with varying metabolic phenotypes.

Metabolic Pathway of Desipramine Desipramine Desipramine (Parent Drug) Metabolite This compound (Active Metabolite) Desipramine->Metabolite Hydroxylation (CYP2D6) Conjugate 2-Hydroxy Desipramine β-D-Glucuronide (Excretory Form) Metabolite->Conjugate Glucuronidation (UGTs) Urine Renal Excretion Conjugate->Urine

Metabolism of Desipramine to its primary active metabolite.

Protocols for Analytical Application

The following protocols are designed to ensure the highest level of accuracy and reproducibility when using this compound as a reference standard.

Protocol 1: Preparation of Stock and Working Standard Solutions

Causality: The accuracy of any quantitative analysis is fundamentally dependent on the accuracy of the calibration standards. This protocol minimizes errors from weighing, dilution, and degradation. Using a Certified Reference Material (CRM) from an accredited vendor is non-negotiable as it provides traceability and documented purity.

Materials:

  • This compound Certified Reference Material (CRM) with Certificate of Analysis (CoA).

  • HPLC-grade or MS-grade Methanol.

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL).

  • Calibrated positive displacement pipettes or analytical balance for liquid transfers.

  • Cryogenic, amber-colored storage vials.

  • Sonicator.

Procedure:

  • Equilibration: Before opening, allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which would lead to weighing errors.

  • Preparation of Primary Stock Solution (1.0 mg/mL): a. Accurately weigh approximately 10 mg of this compound CRM into a clean weighing vessel. Record the weight to at least four decimal places (e.g., 10.05 mg). b. Quantitatively transfer the powder to a 10 mL Class A volumetric flask. This is achieved by carefully rinsing the weighing vessel with small aliquots of methanol and transferring the rinsate into the flask, ensuring no material is lost. c. Add methanol to approximately 70% of the flask's volume. d. Sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter. e. Allow the solution to return to room temperature, then carefully add methanol to the calibration mark. Cap and invert the flask 15-20 times to ensure homogeneity. f. Self-Validation: Calculate the exact concentration based on the actual weight and the purity stated in the CoA. For example: (10.05 mg * 0.998 purity) / 10 mL = 1.003 mg/mL.

  • Preparation of Working Solutions: a. Prepare an intermediate stock (e.g., 10 µg/mL) by diluting the primary stock 1:100 (e.g., 100 µL of primary stock into a 10 mL volumetric flask). b. From this intermediate stock, perform serial dilutions to create a set of working solutions for spiking into the biological matrix to form the calibration curve (e.g., concentrations ranging from 0.5 ng/mL to 200 ng/mL).

  • Storage and Stability: a. Aliquot the primary stock solution into multiple small-volume amber vials to minimize freeze-thaw cycles. b. Store stock solutions at ≤ -20°C. Long-term storage at -80°C is preferred. c. Working solutions should be prepared fresh for each analytical run. If necessary, short-term stability (e.g., 24 hours) at 2-8°C should be validated.

Protocol 2: Quantification in Human Plasma via LC-MS/MS

Causality: This protocol outlines a robust method for the simultaneous determination of desipramine and this compound, adapted from validated industry practices.[4] The use of a stable isotope-labeled (SIL) internal standard (IS) is critical.[10] The SIL-IS co-elutes chromatographically and has nearly identical ionization efficiency to the analyte but a different mass, allowing it to perfectly compensate for variations in sample extraction, matrix effects, and instrument response.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (SIL) Plasma->Add_IS LLE Liquid-Liquid Extraction (LLE) with MTBE Add_IS->LLE Evap Evaporate Supernatant LLE->Evap Recon Reconstitute in 90% ACN Evap->Recon LC HPLC Separation (SCX Column) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Processing (Peak Area Ratio vs. Concentration) MS->Data

Bioanalytical workflow for this compound quantification.

Materials & Instrumentation:

  • LC-MS/MS System (e.g., Sciex API 4000 or equivalent).[4]

  • Automated liquid handler (optional, for high throughput).

  • Nitrogen evaporator.

  • Centrifuge capable of handling 96-well plates.

  • Internal Standard: d4-Desipramine or 2-Hydroxy Desipramine-d3.[4][10]

  • Reagents: Methyl tert-butyl ether (MTBE), Ammonium formate, Formic acid, Acetonitrile (ACN), Water (all MS-grade).

Procedure:

  • Preparation of Calibration Curve and QC Samples: a. In separate tubes, spike aliquots of blank human plasma (EDTA) with the appropriate working standard solutions of both this compound and desipramine to create a calibration curve (typically 8 non-zero points) and at least three levels of Quality Control (QC) samples (low, mid, high).

  • Sample Extraction (Liquid-Liquid Extraction): [4] a. To 50 µL of each sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution. b. Add a basic buffer (e.g., sodium carbonate) to raise the pH, ensuring the analytes are in their neutral, more organic-soluble form. Vortex briefly. c. Add 1 mL of MTBE, cap, and vortex vigorously for 5-10 minutes to extract the analytes into the organic phase. d. Centrifuge at ~4000 x g for 5 minutes to separate the layers. e. Transfer the upper organic layer (MTBE) to a clean 96-well plate. f. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ~40°C. g. Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., 90% Acetonitrile in water).[4] Vortex to mix.

  • LC-MS/MS Analysis: a. Self-Validation: Before analyzing samples, perform a system suitability test (SST) by injecting a mid-level QC sample multiple times (n=5). The coefficient of variation (%CV) for retention time and peak area should be <2%. b. Inject the reconstituted samples onto the LC-MS/MS system.

Exemplary LC-MS/MS Conditions:

ParameterSettingRationale
HPLC Column Thermo Scientific BioBasic SCX, 50 x 3.0 mm, 5 µmStrong cation exchange (SCX) provides excellent retention and separation for basic compounds like desipramine and its metabolites.[4]
Mobile Phase 80:20 Acetonitrile : 10 mM Ammonium Formate, pH 2.5An acidic mobile phase ensures the analytes are protonated for good interaction with the SCX stationary phase and efficient ESI+ ionization.
Flow Rate 0.5 mL/minA typical flow rate for a 3.0 mm ID column, balancing speed and efficiency.
Run Time ~2.5 minutesEnables high-throughput analysis.[4]
MS Ion Source Electrospray Ionization (ESI), Positive ModeThe secondary and tertiary amine groups readily accept a proton, making ESI+ the ideal ionization mode.
MRM Transitions Desipramine: 267.3 → 72.2 m/zThis compound: 283.3 → 72.2 m/z d4-Desipramine (IS): 271.3 → 72.2 m/zThese transitions (precursor ion → product ion) are highly specific and provide excellent sensitivity for quantification.[4]
  • Data Analysis: a. Integrate the peak areas for each analyte and the internal standard. b. Calculate the Peak Area Ratio (Analyte Area / IS Area). c. Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration for the calibration standards using a weighted (1/x² or 1/x) linear regression. The correlation coefficient (r²) must be ≥ 0.99. d. Quantify the unknown samples and QCs by back-calculating their concentrations from the regression equation. The results for the QC samples must fall within pre-defined acceptance limits (e.g., ±15% of the nominal value) to validate the analytical run.

References

  • A Review on Developed Analytical Methods for the Determination of Desipramine. (2024). Medicinal and Medical Chemistry. [Link]

  • This compound | C18H22N2O | CID 121249. PubChem, National Institutes of Health. [Link]

  • DESIPRAMINE Assay Details, Therapeutic Range, Pharmacokinetics. Waitemata District Health Board. [Link]

  • Metabocard for this compound (HMDB0060992). Human Metabolome Database. [Link]

  • Desipramine | C18H22N2 | CID 2995. PubChem, National Institutes of Health. [Link]

  • 2-Hydroxy Desipramine | CAS No: 1977-15-7. Cleanchem. [Link]

  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61–64. [Link]

  • Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Celerion. [Link]

  • Homsi, P., et al. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, 38(6), 332–338. [Link]

  • Imipramine/Desipramine Pathway, Pharmacokinetics. PharmGKB. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 2-Hydroxydesipramine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of 2-Hydroxydesipramine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their bioanalytical methods. Here, we will move beyond simple procedural lists to explore the underlying causes of common issues and provide robust, field-proven solutions in a direct question-and-answer format.

Introduction: The Challenge of the Matrix

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components within a sample other than the analyte of interest.[1][2] For this compound, a primary active metabolite of the tricyclic antidepressant Desipramine, the biological matrix (e.g., plasma, serum, urine) is a complex mixture of phospholipids, salts, proteins, and endogenous metabolites.[3][4][5][6] These co-extracted substances can interfere with the ionization of this compound in the mass spectrometer's source, a phenomenon known as the matrix effect.[7] This interference can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[8][9][10]

This guide provides a systematic approach to identifying, troubleshooting, and overcoming these matrix effects to develop a rugged and reliable bioanalytical method.

Troubleshooting Guide & FAQs

Part 1: Identifying and Quantifying Matrix Effects
Q1: My calibration curve is non-linear at the low end, and my QC replicates have high variability. How can I definitively prove that matrix effects are the cause?

A1: The Root of the Problem & The Diagnostic Experiment

Inconsistent and inaccurate results, especially at the lower limit of quantitation (LLOQ), are classic symptoms of uncompensated matrix effects. The co-eluting matrix components compete with your analyte for ionization, leading to erratic signal response.[9][10] To diagnose this, you must quantify the extent of the matrix effect. The most direct and widely accepted method is the post-extraction addition experiment .[1][8]

This experiment isolates the effect of the matrix by comparing the analyte's response in a clean solvent to its response in a matrix extract from which the analyte has been removed.

Experimental Protocol: Quantitative Assessment of Matrix Effect

This protocol is designed to calculate the Matrix Factor (MF) as recommended by regulatory bodies like the FDA.[11]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) into the final reconstitution solvent. This represents the ideal response without any matrix.

    • Set B (Post-Extraction Spike): Process blank biological matrix (from at least six different sources/lots to assess variability) through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE).[11] In the final, clean extract, spike the same amount of this compound and SIL-IS as in Set A.

    • Set C (Pre-Extraction Spike): Spike this compound and SIL-IS into the blank biological matrix before the extraction process. This set is used to determine recovery, not the matrix effect itself, but is often analyzed concurrently.

  • Analyze and Collect Data:

    • Inject all three sets of samples into the LC-MS/MS system.

    • Record the peak areas for both the analyte (this compound) and the internal standard.

  • Calculate the Matrix Factor (MF):

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

Data Interpretation:

The calculated MF values provide a clear picture of the matrix's impact on your assay.

Calculated Value Interpretation Implication for Assay
MF = 1 No matrix effectYour sample preparation is effective at removing interferences.
MF < 1 Ion SuppressionMatrix components are hindering the ionization of your analyte.
MF > 1 Ion EnhancementMatrix components are unexpectedly boosting your analyte's signal.
IS-Normalized MF ≈ 1 Matrix effect is compensatedYour SIL-IS is co-eluting and experiencing the same suppression/enhancement as the analyte, effectively correcting the result. This is the desired outcome.
IS-Normalized MF ≠ 1 Differential matrix effectsThe analyte and IS are not affected by the matrix in the same way. This can happen with a poor choice of IS or chromatographic separation issues.[12]

Below is a workflow diagram illustrating this crucial diagnostic experiment.

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_result Interpretation A Set A: Neat Standard (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B_blank Blank Matrix (6 different lots) B_extract Process via Sample Prep (e.g., LLE, SPE) B_blank->B_extract B_spike Post-Extraction Spike (Add Analyte + IS) B_extract->B_spike B_spike->LCMS Calc Calculate Matrix Factor (MF) MF = Area(B) / Area(A) LCMS->Calc supp MF < 1 Ion Suppression Calc->supp If none MF = 1 No Effect Calc->none If enhance MF > 1 Ion Enhancement Calc->enhance If

Diagram: Workflow for Matrix Effect Assessment.
Part 2: Strategies for Mitigation
Q2: My post-extraction addition experiment confirmed significant ion suppression (>50%) using a simple protein precipitation (PPT) method. What is my next step?

A2: Moving Beyond Protein Precipitation

Protein precipitation is a fast but non-selective sample preparation technique. While it effectively removes proteins, it leaves behind high concentrations of phospholipids and other small endogenous molecules, which are major sources of matrix effects in ESI-MS.[13][14] To solve this, you must implement a more selective cleanup strategy.

Here is a decision tree to guide your choice:

cluster_options Advanced Sample Preparation Options cluster_decision Selection Rationale cluster_recommend Top Recommendation for this compound start Start: Significant Matrix Effect with PPT Confirmed LLE Liquid-Liquid Extraction (LLE) Good for removing salts & some lipids. Relies on analyte partitioning. start->LLE SPE Solid-Phase Extraction (SPE) Highly selective. Multiple chemistries available. start->SPE PLR Phospholipid Removal (PLR) Specifically targets phospholipids. Often combined with PPT. start->PLR LLE_detail Choose LLE for: - Moderately non-polar analytes. - When SPE method development is too slow. - Cost-effectiveness. LLE->LLE_detail SPE_detail Choose SPE for: - Highest selectivity needed. - Polar analytes (use mixed-mode). - Automation compatibility. SPE->SPE_detail PLR_detail Choose PLR for: - Simplicity (pass-through workflow). - When phospholipids are the main issue. - High-throughput needs. PLR->PLR_detail Rec Mixed-Mode Cation Exchange SPE Combines reversed-phase and ion-exchange to retain the basic analyte while aggressively washing away neutral/acidic interferences like phospholipids. SPE_detail->Rec

Diagram: Decision Tree for Sample Preparation Method Selection.

Recommended Protocols:

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For this compound, which is a basic compound (pKa ≈ 9.9), you can use pH adjustment to keep it in a neutral, extractable form while leaving ionized interferences behind in the aqueous layer.[15][16]

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity.[17][18] For a basic amine like this compound, a mixed-mode cation exchange SPE is ideal. This combines hydrophobic (e.g., C8 or C18) and strong cation exchange (SCX) retention mechanisms. This allows for a multi-step wash protocol that removes a wide range of interferences, providing an exceptionally clean extract.[14]

  • Phospholipid Removal (PLR): These are specialized SPE or filtration products (e.g., HybridSPE®) designed to selectively remove phospholipids while allowing analytes to pass through.[19] This is often a simpler and faster alternative to a full SPE method.

See the Detailed Experimental Protocols section below for step-by-step instructions for LLE and Mixed-Mode SPE.

Q3: My sample prep is much cleaner now, but I still see a hint of ion suppression. Can I fine-tune my chromatography to solve the last piece of the puzzle?

A3: Yes. Strategic chromatography is your final line of defense.

The goal is to achieve temporal (retention time) separation between this compound and any remaining interfering compounds.[20]

  • Chromatographic Separation from Phospholipids: Phospholipids often elute as a broad peak in the middle of a typical reversed-phase gradient. By adjusting your gradient slope or mobile phase composition, you can shift the retention time of this compound to elute before or after this "phospholipid zone."

  • Use of a Divert Valve: This is a highly effective technique. Program the divert valve on your LC system to send the first part of the run (containing salts and very polar interferences) and the last part of the run (containing strongly retained compounds like lipids) directly to waste, rather than into the MS source. The valve only directs the flow to the MS during the elution window of your analyte.

  • Higher Efficiency Columns: Migrating from traditional HPLC to UHPLC systems with sub-2 µm particle columns provides significantly higher peak capacity and resolution. This increased resolving power can separate your analyte from closely eluting interferences that are invisible on a standard HPLC system.[14]

Y_Axis Intensity X_Axis_Start X_Axis_End Retention Time X_Axis_Start->X_Axis_End Salts Early Eluting Salts (Divert to Waste) Analyte This compound (Send to MS) Phospholipids Phospholipid Zone (Potential Interference)

Diagram: Chromatographic Profile with Matrix Effect Zones.
Q4: Why is a Stable Isotope-Labeled (SIL) Internal Standard so critical? Can't I just use a structural analog?

A4: The Power of a "Perfect" Internal Standard

A structural analog IS can correct for variability in injection volume or extraction recovery, but it cannot perfectly correct for matrix effects. The reason is that even small differences in chemical structure can lead to differences in ionization efficiency and chromatographic retention time. If your analog IS elutes just slightly differently from your analyte, it may be in a region of the chromatogram with a different degree of ion suppression, leading to inaccurate results (differential matrix effects).[12]

A stable isotope-labeled (SIL) internal standard , such as d4-2-Hydroxydesipramine, is considered the gold standard.[21][22] It is chemically identical to the analyte and will therefore co-elute perfectly and experience the exact same ionization suppression or enhancement.[21] This allows it to provide the most accurate compensation, as reflected in a consistent analyte/IS peak area ratio, even when the absolute signal intensity varies between samples.

Detailed Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange SPE

This protocol is a robust starting point for extracting this compound from plasma.

  • Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of Methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% Formic Acid in water.

  • Sample Loading:

    • Pre-treat 0.5 mL of plasma by adding your SIL-IS and diluting with 0.5 mL of 4% Phosphoric Acid in water.

    • Vortex and centrifuge.

    • Load the supernatant onto the SPE cartridge.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M Acetic Acid.

  • Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of Methanol. This removes phospholipids retained by the reversed-phase mechanism.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This is a faster, classic alternative to SPE.

  • Sample Preparation: To 0.5 mL of plasma in a glass tube, add the SIL-IS.

  • pH Adjustment: Add 50 µL of 1 M Sodium Hydroxide to basify the sample to a pH > 11. This ensures this compound is in its neutral, extractable form.[15]

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., Methyl-tert-butyl ether (MTBE) or a Hexane/Isoamyl Alcohol mixture).

  • Mixing: Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at ~3000 x g for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase.

References

  • Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. RSC Publishing.
  • Taylor & Francis Online. (n.d.).
  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61–64.
  • Chromatography Online. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • National Institutes of Health (NIH). (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • Semantic Scholar. (n.d.). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers.
  • American Association for Clinical Chemistry. (2014).
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • YouTube. (2018).
  • ACS Publications. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
  • Chromatography Online. (n.d.).
  • Hilaris SRL. (n.d.).
  • National Institutes of Health (NIH). (n.d.). This compound.
  • Narasimhachari, N., Saady, J., & Friedel, R. O. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry.
  • PubMed. (1981).
  • Taylor & Francis Online. (n.d.). Dispersive liquid-liquid microextraction (DLLME) for determination of tricyclic antidepressants in whole blood and plasma samples and analysis by liquid chromatography with diode array detector (LC-DAD).
  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR).
  • ResolveMass Laboratories Inc. (2025).
  • Chromatography Today. (2015).
  • Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0060992).
  • Washington State Patrol. (n.d.).
  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • Sigma-Aldrich. (n.d.).
  • U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • PubMed. (2011).
  • ProQuest. (2020).
  • National Institutes of Health (NIH). (n.d.). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies.
  • Chromatography Forum. (2013). Internal standard in LC-MS/MS.
  • Longdom Publishing SL. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers.
  • Waters Corporation. (2025).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.

Sources

Preventing adsorptive loss of 2-Hydroxydesipramine during analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Adsorptive Loss and Ensuring Analytical Accuracy

Welcome to the technical support center for the analysis of 2-Hydroxydesipramine (2-HD). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the quantitative analysis of this critical metabolite. Adsorptive loss of 2-HD is a significant and often underestimated problem that can lead to inaccurate pharmacokinetic data, failed batch releases, and unreliable research outcomes.

As a Senior Application Scientist, my goal is to move beyond simple procedural lists. This document explains the fundamental mechanisms behind adsorptive loss and provides a logical, field-proven framework for its prevention and troubleshooting. We will explore how the specific chemical nature of 2-HD dictates its behavior and how you can manipulate your analytical system to achieve robust and reproducible results.

Part 1: The Root Cause – Understanding the Adsorption Mechanism

The analytical challenges with this compound stem directly from its physicochemical properties. It is a dibenzazepine, a metabolite of the tricyclic antidepressant desipramine.[1] Understanding its structure is key to preventing its loss during analysis.

Key Physicochemical Properties of this compound:

PropertyValueImplication for AnalysisSource
Molecular Weight282.4 g/mol Standard LC-MS/MS detection is feasible.[2]
logP3.17 - 3.34Indicates significant hydrophobicity, leading to potential non-specific binding to plastic surfaces (e.g., polypropylene).[1]
Strongest Basic pKa9.9 - 10.02The secondary amine will be protonated and carry a positive charge at typical analytical pH ranges (pH 2-7).[1][3]
Polar Surface Area35.5 ŲRelatively small, contributing to its hydrophobic character.[1][2]

The primary mechanism of adsorptive loss is a combination of two interactions:

  • Ionic Interaction: At a pH below its pKa of ~9.9, the secondary amine on 2-HD is protonated (positively charged). This cationic molecule is strongly attracted to negatively charged surfaces, most notably the silanol groups (Si-OH) present on the surface of glass vials, inserts, and traditional silica-based HPLC columns.[4][5]

  • Hydrophobic Interaction: The molecule's high logP value indicates it is lipophilic ("fat-loving"). This property causes it to adsorb to non-polar surfaces, particularly plastics like polypropylene, which are commonly used for vial caps, pipette tips, and 96-well plates.[6]

These two forces work in concert to remove your analyte from the solution at every step of the analytical workflow, from sample storage to injection.

Fig 1. Dual mechanisms of this compound adsorption.
Part 2: Frequently Asked Questions (FAQs) & Mitigation Strategies

This section addresses common questions and provides actionable solutions to prevent adsorptive loss.

Sample Storage & Handling

Q1: My recovery is inconsistent, even before sample preparation. Could my storage containers be the problem?

A: Absolutely. This is a very common issue. Standard borosilicate glass and polypropylene tubes are often the first sources of analyte loss, especially when dealing with low concentration samples stored for any length of time.[7][8]

  • The "Why": As shown in Figure 1, the cationic 2-HD will bind to negative sites on a glass surface. Its hydrophobic nature will cause it to stick to the walls of polypropylene tubes.[6] This is exacerbated during freeze-thaw cycles.

  • Solution:

    • Use Silanized Glassware: For long-term storage, use glass vials that have been silanized (also called siliconized).[9][10] This process deactivates the acidic silanol groups and creates a hydrophobic, inert surface that repels the analyte.[11]

    • Low-Adsorption Plastics: If plastic is required (e.g., for 96-well plates), source products specifically marketed as "low-bind" or "low-adsorption." These plastics have been surface-modified to be more hydrophilic and reduce non-specific binding.

    • Solvent Composition: Never store purified extracts or standards in pure, unbuffered solvent. The presence of a small amount of organic solvent and a buffering agent or salt in your storage solution can significantly reduce adsorption.[12]

Q2: What are the best practices for storing plasma/serum samples containing this compound?

A: Proper storage from the moment of collection is critical to ensure sample integrity.[13]

  • Immediate Processing: Process blood samples as quickly as possible to separate plasma or serum.

  • Storage Temperature: Store plasma/serum samples frozen, typically at -20°C for short-term storage or -70°C/-80°C for long-term stability.[14][15]

  • Container Choice: Use silanized glass or certified low-bind polypropylene cryovials for long-term storage to minimize loss during freezing and thawing.

Sample Preparation

Q3: I'm using liquid-liquid extraction (LLE), but my recovery is poor. What can I do?

A: Poor recovery in LLE is often due to adsorption during solvent evaporation or pH-related issues. Tricyclic antidepressants are known to show significant adsorptive loss during the solvent evaporation step—up to 50% in some cases.[16]

  • The "Why": As the extraction solvent is evaporated, the analyte becomes highly concentrated on the glass surface of the tube, maximizing its opportunity to bind irreversibly to active silanol sites.

  • Solutions:

    • pH Control: During extraction from plasma, the sample is typically alkalinized to a pH > 10 to neutralize the charge on the 2-HD amine, making it more soluble in the organic extraction solvent.[6][17] Ensure your pH is sufficiently high.

    • Use a "Keeper" Solvent/Additive: The most effective strategy is to add a small amount of a high-boiling, slightly basic, and polar solvent or additive to the extract before evaporation. This additive coats the glass surface and ensures the analyte doesn't dry out directly on the active sites. A study found that adding as little as 0.05% diethylamine to the extract completely eliminated adsorption loss for several TCAs.[16]

    • Use Silanized Glassware: Perform the evaporation step in a silanized glass tube.[10][11]

Q4: Does my reconstitution solvent matter after drying down my sample?

A: Yes, critically. The reconstitution solvent is your last chance to ensure the analyte gets from the tube to the injection loop.

  • The "Why": Reconstituting in a weak or neutral solvent may not be sufficient to displace the 2-HD that has already adsorbed to the container surface.

  • Solution: Your reconstitution solvent should ideally mimic the initial mobile phase of your LC method. It should contain an organic component (e.g., acetonitrile or methanol) and an acidic additive (e.g., formic acid). The acid ensures the 2-HD is protonated and soluble, while the organic solvent helps desorb it from any remaining hydrophobic interactions. A common reconstitution solvent is 90% acetonitrile with a mobile phase buffer.[6]

Chromatography (LC-MS/MS Analysis)

Q5: I see severe peak tailing and low signal intensity for 2-HD. How can I improve my chromatography?

A: Peak tailing for basic compounds like 2-HD is a classic sign of secondary interactions with the stationary phase.[4] Your analyte is adsorbing to the silica backbone of the column itself.

  • The "Why": Even with modern end-capping, C18 columns have residual silanol groups. The positively charged 2-HD engages in ionic interactions with these sites, causing a portion of the analyte to lag behind the main chromatographic band, resulting in a tailed peak.[5]

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is low (typically 2.5-3.5). This keeps the 2-HD consistently protonated but, more importantly, suppresses the ionization of the surface silanol groups, reducing the ionic attraction.[4]

    • Use Mobile Phase Additives: Additives are essential for good peak shape. They work by out-competing your analyte for the active sites on the column.

Comparison of Common Mobile Phase Additives:

AdditiveTypical ConcentrationMechanism of Action & CommentsMS Compatibility
Formic Acid0.1 - 0.2%Lowers pH to suppress silanol activity. Excellent for MS due to its volatility.Excellent
Ammonium Formate5 - 20 mMActs as a buffer and the ammonium ions (NH₄⁺) compete with the analyte for cation-exchange sites on the column.[18]Excellent
Triethylamine (TEA)0.05 - 0.1%A competing base that masks silanol sites. Not recommended for MS as it causes severe ion suppression.[18]Very Poor

Q6: What type of HPLC column is best for this compound?

A: While a standard high-purity, end-capped C18 column can work well with an optimized mobile phase, consider columns specifically designed for polar-modified reversed-phase or those with a positively charged surface.

  • Hybrid Particle Columns: Columns based on hybrid organic/silica particles often have lower residual silanol activity and can provide better peak shape for basic compounds over a wider pH range.

  • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge, which repels the cationic 2-HD through electrostatic repulsion, preventing it from interacting with the underlying silica. This often yields highly symmetrical peaks.[5]

Part 3: Systematic Troubleshooting Workflow

When faced with poor recovery or peak shape, a systematic approach is crucial. Use the following workflow to diagnose the source of the problem.

Troubleshooting_Workflow Start Start: Poor Recovery / Peak Tailing of this compound Check_Standards 1. Prepare fresh standards in low-adsorption (silanized) vials. Reconstitute in mobile phase A. Start->Check_Standards Direct_Inject 2. Inject directly. Is peak shape/response acceptable? Check_Standards->Direct_Inject Problem_LC Problem is in LC System (Column, Mobile Phase) Direct_Inject->Problem_LC No Problem_Prep Problem is in Sample Prep or Storage Direct_Inject->Problem_Prep Yes Sub_LC1 2a. Check Mobile Phase: - pH < 3.5? - Contains additive (e.g., 10mM NH₄HCO₂)? - Freshly prepared? Problem_LC->Sub_LC1 Sub_Prep1 3a. Evaluate Vials & Plates: - Switch to silanized glass or certified low-bind plates for all steps. Problem_Prep->Sub_Prep1 Sub_LC2 2b. Flush or Replace Column: - Is the column old? - Try a new column or one specifically for basic compounds. Sub_LC1->Sub_LC2 Final_Check 4. Re-run extracted sample with all optimizations. Problem solved? Sub_LC2->Final_Check Sub_Prep2 3b. Optimize Evaporation: - Add keeper solvent/additive (e.g., 0.05% diethylamine) before drying. Sub_Prep1->Sub_Prep2 Sub_Prep3 3c. Optimize Reconstitution: - Ensure solvent is acidic and matches mobile phase A. Sub_Prep2->Sub_Prep3 Sub_Prep3->Final_Check Success Success: Document Optimized Method Final_Check->Success Yes Contact Contact Technical Support Final_Check->Contact No

Fig 2. A logical workflow for diagnosing and solving 2-HD adsorption issues.
Part 4: Key Experimental Protocol
Protocol: Silanization of Glassware

This protocol creates an inert, hydrophobic surface on glass vials, tubes, and inserts to prevent adsorptive loss. Warning: This procedure involves hazardous chemicals and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]

Materials:

  • Dimethyldichlorosilane (DMDCS) solution (e.g., 5-10% in an appropriate solvent like chloroform or heptane). Caution: DMDCS is corrosive and reacts with water to release HCl gas. [10]

  • Methanol (for rinsing)

  • Deionized water (for rinsing)

  • Glassware to be treated (must be scrupulously clean and dry)

  • Oven capable of maintaining 100-120°C

Procedure:

  • Cleaning: Thoroughly wash the glassware with detergent, rinse extensively with deionized water, and finally rinse with methanol to remove any organic residues.

  • Drying: Dry the glassware completely in an oven at 120°C for at least 2 hours. The absence of water is critical for the reaction to work correctly.

  • Silanization:

    • In a chemical fume hood, completely immerse the cool, dry glassware in the DMDCS solution for 1-2 minutes. Ensure all surfaces are coated.

    • Alternatively, for larger items, you can rinse the surfaces with the solution.

  • Rinsing:

    • Remove the glassware from the silanizing solution and let the excess drain off.

    • Rinse the glassware thoroughly with the same solvent used for the DMDCS solution (e.g., chloroform or heptane) to remove any excess reagent.

    • Carefully rinse with methanol to remove the organic solvent.

    • Finally, rinse extensively with deionized water. You should see water bead up on the surface, which confirms a successful hydrophobic coating.[10]

  • Final Drying: Dry the glassware in an oven at 100°C before use. The silanized glassware is now ready for your analysis.

References
  • A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. (n.d.). Celerion. Retrieved January 24, 2026, from [Link]

  • Sutfin, T. A., et al. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical Chemistry, 35(10), 2134-2136. Retrieved January 24, 2026, from [Link]

  • Human Metabolome Database. (n.d.). This compound (HMDB0060992). HMDB. Retrieved January 24, 2026, from [Link]

  • Lin, S. K., & Lin, R. Y. (1986). Prevention of tricyclic antidepressant adsorption loss with diethylamine during solvent evaporation. Therapeutic Drug Monitoring, 8(3), 366-368. Retrieved January 24, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • The Horror of Sample Adsorption to Containers (Part 1). (n.d.). Shimadzu. Retrieved January 24, 2026, from [Link]

  • Sample Preparation Best Practices. (n.d.). DTR Labs. Retrieved January 24, 2026, from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 24, 2026, from [Link]

  • Application of Bar Adsorptive Microextraction for the Determination of Levels of Tricyclic Antidepressants in Urine Samples. (2021, May 22). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Stoll, D. R. (2023, August 2). Strongly Adsorbing Analytes: What, Why, and How to Fix It. LCGC International. Retrieved January 24, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved January 24, 2026, from [Link]

  • Silanizing glassware. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Marković, O., et al. (2019). Solubility-pH profile of desipramine hydrochloride in saline phosphate buffer. European Journal of Pharmaceutical Sciences, 133, 1-10. Retrieved January 24, 2026, from [Link]

  • A Review on Developed Analytical Methods for the Determination of Desipramine. (2024, March 22). Medicinal and Medical Chemistry. Retrieved January 24, 2026, from [Link]

  • Best Practices for Biological Sample Storage and Management. (2022, October 6). Biocompare. Retrieved January 24, 2026, from [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). Technology Networks. Retrieved January 24, 2026, from [Link]

  • What is Silanized Glass? - Simple Use Guide. (2022, March 18). Mastelf. Retrieved January 24, 2026, from [Link]

  • Solubility‐pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug‐buffer aggregates. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Adsorption Chromatography: Principle, Types, Steps, Uses. (2024, March 24). Microbe Notes. Retrieved January 24, 2026, from [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • MS/MS fragment for imipramine and its metabolites of hydroxyl... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Application of bar adsorptive microextraction for the determination of levels of tricyclic antidepressants in urine samples. (n.d.). Repositório Comum. Retrieved January 24, 2026, from [Link]

  • Understanding Adsorption Chromatography: Principles and Uses. (2024, November 20). Chrom Tech, Inc. Retrieved January 24, 2026, from [Link]

  • Solubility-pH profile of desipramine hydrochloride in saline phosphate buffer: Enhanced solubility due to drug-buffer aggregates. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. (n.d.). Brieflands. Retrieved January 24, 2026, from [Link]

  • Dolan, J. W., & Snyder, L. R. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved January 24, 2026, from [Link]

  • Silanizing of glassware. (2013, September 19). Chromatography Forum. Retrieved January 24, 2026, from [Link]

  • Understanding Biological Sample Storage. (n.d.). Precision for Medicine. Retrieved January 24, 2026, from [Link]

  • Narasimhachari, N., et al. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry, 16(10), 937-44. Retrieved January 24, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 24, 2026, from [Link]

  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved January 24, 2026, from [Link]

  • Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Desipramine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Siliconizing Glassware. (n.d.). University of Washington. Retrieved January 24, 2026, from [Link]

  • Choi, J., et al. (2020). Adsorptive removal of cationic tricyclic antidepressants using cation-exchange resin. Environmental Science and Pollution Research, 27(6), 6067-6076. Retrieved January 24, 2026, from [Link]

  • How to Minimize Adsorption in GC Headspace Vials Effectively. (2024, October 25). Welch Materials, Inc. Retrieved January 24, 2026, from [Link]

  • Best Practice Guidance for Biorepository and Sample Stability Storage. (n.d.). Astoriom. Retrieved January 24, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 2-Hydroxy-desipramine glucuronide (HMDB0060716). HMDB. Retrieved January 24, 2026, from [Link]

  • Electrochemical detection of tricyclic antidepressant drugs by HPLC using highly boron-doped diamond electrodes. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021, July 1). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Jandera, P., & Komers, D. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 919(1), 35-49. Retrieved January 24, 2026, from [Link]

  • Desipramine. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: 2-Hydroxydesipramine Sample Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Hydroxydesipramine. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical aspects of sample stability and storage for this active metabolite of Desipramine. Ensuring sample integrity from collection to analysis is paramount for generating reliable and reproducible data in both preclinical and clinical research.

Introduction: The Importance of Pre-Analytical Stability

This compound is a primary and pharmacologically active metabolite of the tricyclic antidepressant Desipramine. Accurate quantification of its concentration in biological matrices such as plasma and serum is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. However, the reliability of these measurements is fundamentally dependent on the stability of the analyte from the moment of sample collection to the point of analysis. Degradation of this compound can lead to underestimation of its concentration, potentially impacting clinical decisions and the outcomes of drug development programs. This guide is designed to provide a comprehensive understanding of the factors affecting its stability and to offer practical, field-proven protocols to mitigate pre-analytical variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound, like many pharmaceutical compounds, is influenced by several key factors. These include:

  • Temperature: Exposure to ambient or room temperature for extended periods can lead to enzymatic or chemical degradation.

  • pH: The pH of the sample matrix can influence the ionization state and susceptibility of the molecule to hydrolysis or other degradation pathways.

  • Light: Photodegradation can be a concern for many tricyclic compounds. Therefore, protection from light is a critical consideration during sample handling and storage.

  • Matrix Components: Endogenous enzymes in whole blood, plasma, or serum can metabolize the analyte. The choice of anticoagulant can also influence stability.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of the analyte due to changes in pH, concentration gradients of solutes, and physical stress on the molecule.

Q2: What is the recommended anticoagulant for blood collection when analyzing this compound?

A2: For the analysis of this compound in plasma, Sodium Heparin or EDTA are commonly used anticoagulants. It is crucial to perform validation studies to ensure that the chosen anticoagulant does not interfere with the assay or affect the stability of the analyte. Once a choice is made, it should be used consistently throughout a study.

Q3: How should I process whole blood samples after collection?

A3: Prompt processing of whole blood is critical to minimize degradation. Ideally, plasma or serum should be separated from the cellular components within one to two hours of collection. This is achieved by centrifugation. Delays can lead to changes in the chemical composition of the sample and potential for continued enzymatic activity.

Q4: My samples were accidentally left on the benchtop for a few hours. Are they still viable for analysis?

A4: This depends on the duration and temperature. "Bench-top stability" is a key parameter evaluated during bioanalytical method validation. While specific data for this compound is not extensively published, for many tricyclic antidepressants, stability in plasma or serum at room temperature is often limited to a few hours (e.g., 4-6 hours) before a significant change in concentration (typically >15%) is observed. If the exposure exceeds the validated bench-top stability period, the integrity of the results may be compromised. It is recommended to flag such samples and, if possible, analyze a subset to assess the impact of the temperature excursion.

Q5: How many times can I freeze and thaw my samples containing this compound?

A5: The number of permissible freeze-thaw cycles should be determined during method validation. For many small molecules, including tricyclic antidepressants, samples are often stable for at least three to five freeze-thaw cycles. However, it is best practice to minimize the number of cycles. Aliquoting samples into smaller volumes for different analyses is a highly recommended strategy to avoid repeated thawing of the entire sample.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Lower than expected concentrations of this compound across a batch of samples. 1. Bench-top instability: Samples were left at room temperature for too long before processing or freezing.2. Improper long-term storage: Samples were not stored at a sufficiently low temperature (e.g., -20°C instead of -80°C).3. Multiple freeze-thaw cycles: Samples were thawed and refrozen multiple times.1. Review sample collection and processing logs to check for deviations from the protocol. Note any temperature excursions.2. Verify the temperature logs of the storage freezers.3. If possible, re-assay a fresh aliquot that has not undergone multiple freeze-thaw cycles. Implement a policy of creating multiple aliquots at the time of initial processing.
High variability in results for replicate analyses of the same sample. 1. Inconsistent sample handling: Different replicates were handled differently (e.g., one was left out longer).2. Analyte adsorption: this compound may adsorb to the surface of storage containers, particularly certain plastics.1. Ensure standardized procedures for all sample handling steps.2. Use low-adsorption polypropylene tubes for storage and processing. This should be evaluated during method development.
Presence of unexpected peaks in the chromatogram. 1. Degradation products: The analyte may have degraded into other compounds due to instability.2. Contamination: Contamination from collection tubes, processing reagents, or the analytical system.1. Investigate potential degradation pathways. Stress testing (exposure to acid, base, oxidation, heat, and light) during method validation can help identify potential degradants.[1]2. Analyze blank matrix and solvent blanks to identify the source of contamination.

Sample Stability Data Overview

The stability of an analyte in a biological matrix is typically assessed under various conditions as part of a comprehensive bioanalytical method validation, in accordance with guidelines from regulatory bodies like the FDA and EMA. The acceptance criterion is generally that the mean concentration of the stability samples should be within ±15% of the nominal concentration.

The following table summarizes typical stability data for tricyclic antidepressants, which can be used as a guide for this compound.

Stability Type Condition Typical Duration Expected Outcome
Short-Term (Bench-Top) Stability Room Temperature (~20-25°C) in Plasma/Serum4 - 8 hoursStable (within ±15% of initial concentration)
Freeze-Thaw Stability -20°C or -80°C to Room Temperature3 - 5 cyclesStable (within ±15% of initial concentration)
Long-Term Stability Frozen at -20°C in Plasma/SerumUp to 4 monthsStable (within ±15% of initial concentration)
Long-Term Stability Frozen at -80°C in Plasma/Serum> 6 monthsStable (within ±15% of initial concentration)
Stock Solution Stability Refrigerated (2-8°C) or Frozen (-20°C)Varies (e.g., weeks to months)Stable (within ±5% of initial concentration)
Post-Preparative (Autosampler) Stability In processed sample extract at specified autosampler temperature (e.g., 4°C)24 - 72 hoursStable (within ±15% of initial concentration)

Note: This data is illustrative and based on general knowledge of tricyclic antidepressants. Specific stability should be confirmed by a validated bioanalytical method for this compound.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing

Objective: To obtain plasma or serum samples suitable for this compound analysis with minimal pre-analytical degradation.

Materials:

  • Vacutainer tubes with appropriate anticoagulant (e.g., Sodium Heparin or K2-EDTA) or serum separator tubes (SST).

  • Centrifuge capable of reaching 1500-2000 x g.

  • Calibrated pipettes.

  • Cryogenic vials (polypropylene).

  • Ice bath.

Procedure:

  • Collect whole blood into the appropriate Vacutainer tube.

  • Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Place the collected blood sample in an ice bath immediately.

  • Within 1-2 hours of collection, centrifuge the sample at 1500-2000 x g for 10-15 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma or serum) without disturbing the cell layer.

  • Transfer the plasma/serum into pre-labeled cryogenic vials. It is highly recommended to create multiple aliquots at this stage to avoid future freeze-thaw cycles.

  • Immediately store the aliquots at ≤ -20°C, with -80°C being preferable for long-term storage.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Materials:

  • Pooled blank plasma or serum.

  • Stock solution of this compound.

  • Validated bioanalytical method (e.g., LC-MS/MS).

  • Quality Control (QC) samples at low and high concentrations.

Procedure:

  • Prepare a set of QC samples at a low and high concentration in the relevant biological matrix.

  • Analyze a subset of these QCs (at least n=3 for each level) to establish the baseline (T=0) concentration.

  • Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12-24 hours. This constitutes the first freeze.

  • Thaw the samples completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat the process for the desired number of cycles (typically 3 to 5).

  • After the final thaw, analyze the QC samples using the validated method.

  • Calculate the mean concentration and percentage deviation from the baseline concentration for each level and each cycle. The mean concentration should be within ±15% of the baseline.

Visualizations

Diagram 1: Sample Handling Workflow

This diagram illustrates the critical steps and decision points in the sample handling process to ensure the stability of this compound.

SampleHandlingWorkflow This compound Sample Handling Workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 2 hours) cluster_storage Storage cluster_analysis Analysis Collect 1. Collect Whole Blood (Heparin/EDTA or SST) Invert 2. Gently Invert 8-10x Collect->Invert Ice 3. Place on Ice Immediately Invert->Ice Centrifuge 4. Centrifuge (1500g, 10-15 min, 4°C) Ice->Centrifuge Critical Time Point Separate 5. Separate Plasma/Serum Centrifuge->Separate Aliquot 6. Create Multiple Aliquots (Polypropylene Vials) Separate->Aliquot ShortTerm Short-Term Storage (≤ 7 days) Aliquot->ShortTerm If analyzing soon LongTerm Long-Term Storage (> 7 days) Aliquot->LongTerm For biobanking StoreShort Store at -20°C ShortTerm->StoreShort StoreLong Store at -80°C LongTerm->StoreLong Thaw 7. Thaw Sample (Room Temp or 4°C) StoreShort->Thaw StoreLong->Thaw Analyze 8. Perform Analysis Promptly Thaw->Analyze

Caption: Critical workflow for this compound sample handling.

Diagram 2: Factors Affecting Stability

This diagram outlines the key environmental and procedural factors that can impact the stability of this compound samples.

StabilityFactors Key Factors Influencing this compound Stability Analyte This compound Sample Integrity Temp Temperature Analyte->Temp Degradation Risk Light Light Exposure Analyte->Light Photodegradation Risk pH Matrix pH Analyte->pH Hydrolysis Risk FT Freeze-Thaw Cycles Analyte->FT Physical/Chemical Stress Time Time to Process/Store Analyte->Time Degradation Risk Matrix Biological Matrix (Enzymes, Anticoagulant) Analyte->Matrix Enzymatic Degradation

Sources

Technical Support Center: Optimizing Liquid-Liquid Extraction for 2-Hydroxydesipramine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of 2-Hydroxydesipramine. As a hydroxylated active metabolite of the tricyclic antidepressant desipramine, this compound presents unique challenges in sample preparation due to its increased polarity compared to the parent drug. This guide is designed for researchers, bioanalytical scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its liquid-liquid extraction (LLE) from biological matrices.

Section 1: Foundational Principles & Analyte Characteristics

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound, as these properties govern its behavior during extraction.

Key Physicochemical Properties

The extraction strategy is dictated by the molecule's polarity, acidity/basicity (pKa), and lipophilicity (LogP).

PropertyValueImplication for LLE
Molecular Weight ~282.4 g/mol [1]Standard for a small molecule; no special considerations needed.
XLogP3 (Lipophilicity) 4.5 (Computed)[1]Indicates the molecule is still quite lipophilic, but less so than desipramine due to the added hydroxyl group. It will readily partition into organic solvents if uncharged.
pKa (Basicity) ~8.5 - 10.5 (Estimated)As a tricyclic antidepressant with a secondary amine, it is a weak base.[2] This is the most critical parameter for pH manipulation during LLE.
Hydrogen Bond Donors 2 (Amine and Hydroxyl)[1]The hydroxyl group increases polarity and potential for interaction with polar solvents.

The central principle for extracting a weak base like this compound is pH partitioning. To make the molecule neutral and thus more soluble in an organic solvent, the pH of the aqueous sample must be raised above its pKa. A pH of at least 1.5 to 2 units above the pKa ensures >99% of the analyte is in its neutral, extractable form.

Fig 1: pH Partitioning Principle for this compound cluster_low_pH Low pH (e.g., pH < 7) cluster_high_pH High pH (e.g., pH > 10) Aqueous_Low Aqueous Phase (Sample Matrix) Analyte_Low 2-OH-DMI-H+ (Protonated, Charged) Remains in Aqueous Phase Aqueous_High Aqueous Phase (Sample Matrix) Analyte_High 2-OH-DMI (Neutral) Partitions to Organic Phase Aqueous_High->Analyte_High Extraction Organic_High Organic Phase (Extraction Solvent) Analyte_High->Organic_High

Caption: pH's effect on this compound's charge and phase preference.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the LLE of this compound in a direct question-and-answer format.

Q1: My recovery of this compound is low and inconsistent. What are the likely causes?

Answer: Low and variable recovery is the most common challenge. The cause is typically multifactorial. Systematically check the following:

  • Incorrect pH: This is the primary culprit. Are you adequately alkalinizing your sample? For consistent results, the pH should be ≥ 10.5.[3][4] Verify the pH of your sample after adding the base. Insufficient buffering capacity in the matrix can lead to a lower-than-expected final pH.

  • Inappropriate Solvent Choice: this compound is more polar than its parent compound. Purely non-polar solvents like hexane may not be efficient. A solvent with moderate polarity or a mixture is often required to effectively solvate the analyte. See the solvent selection table below.

  • Insufficient Mixing/Extraction Time: Ensure intimate contact between the aqueous and organic phases. A vortex time of 1-2 minutes is standard. However, overly vigorous shaking can lead to emulsions (see Q2).

  • Adsorption to Surfaces: Hydroxylated metabolites can adsorb to glass surfaces. Using polypropylene tubes can mitigate this issue.[4]

  • Analyte Instability: While generally stable, you should always perform freeze-thaw and bench-top stability assessments in your specific matrix to rule out degradation.[5]

Q2: I'm constantly getting emulsions that won't separate. How can I prevent or break them?

Answer: Emulsion formation is common with biological matrices like plasma, which contain lipids and proteins that act as surfactants.[6]

Prevention is easier than resolution:

  • Gentle Mixing: Instead of high-speed vortexing, use a gentler swirling motion or a tube rocker. This increases the surface area for extraction without the high energy that creates emulsions.[6]

  • Solvent Choice: Some solvents are more prone to emulsion formation than others. For example, dichloromethane can be problematic. Methyl t-butyl ether (MTBE) is often a good alternative.

Methods to break an existing emulsion:

  • Salting Out: Add a small amount of salt (e.g., sodium chloride or sodium sulfate) to the mixture. This increases the ionic strength of the aqueous layer, making the organic solvent even less soluble and helping to break the emulsion.[7]

  • Centrifugation: Spin the tubes at a higher speed (e.g., >3000 x g) for 5-10 minutes.

  • Temperature Change: Briefly chilling the sample in an ice bath can sometimes help destabilize the emulsion.[7]

Q3: My final extract is "dirty" and causing significant matrix effects in my LC-MS/MS analysis. How can I improve cleanliness?

Answer: A dirty extract indicates the co-extraction of endogenous interferences (e.g., phospholipids, salts). A simple single-step LLE may not be sufficient.

  • Implement a Back-Extraction: This is a highly effective cleanup technique.

    • Perform the initial extraction from an alkaline sample into an organic solvent.

    • Isolate the organic layer and add a fresh, acidic aqueous solution (e.g., 0.1 M HCl).

    • Mix thoroughly. Your basic analyte (this compound) will become protonated (charged) and move into the clean acidic aqueous phase, leaving many neutral, lipophilic interferences behind in the organic layer.

    • Discard the organic layer.

    • Re-alkalinize the clean aqueous phase and perform a second LLE with a fresh organic solvent.[8] This "liquid-liquid-liquid" extraction provides a much cleaner final product.

  • Optimize Your Solvent: A less polar solvent will extract fewer polar interferences. Experiment with solvent mixtures. For example, a higher proportion of hexane or iso-octane relative to a more polar modifier like ethyl acetate can improve selectivity.[4][9]

Q4: Can I extract both Desipramine and this compound simultaneously with good efficiency?

Answer: Yes, this is commonly done.[9][10][11] The key is to select conditions that are a robust compromise for both analytes.

  • pH: The alkaline conditions (pH > 10.5) required for the efficient extraction of this compound are also perfectly suitable for the less polar parent drug, Desipramine.

  • Solvent: You must use a solvent system that can efficiently solvate both the highly lipophilic parent and the more polar metabolite. Solvent mixtures are ideal here. A combination like iso-octane with a small amount of a more polar ether (like MTBE) or an alcohol (like isoamyl alcohol) provides the necessary polarity range.[3][4]

Section 3: Protocols & Methodologies

This section provides detailed protocols and data to guide your experimental design.

Solvent Selection Guide

Choosing the right solvent is a balance between recovery and selectivity. The polarity of the solvent should be matched to the analyte.[12]

Solvent / MixturePolarity IndexAdvantagesDisadvantagesBest For
Hexane / Iso-octane ~0.1High selectivity, extracts non-polar interferences.May yield low recovery for 2-OH-DMI alone.Paired with a polar modifier.
Methyl t-butyl ether (MTBE) 2.5Good recovery, low emulsion tendency, good phase separation.[11]Peroxide formation on storage.Robust, general-purpose extraction.
Ethyl Acetate 4.4High recovery for polar metabolites.Co-extracts many interferences, higher water solubility.When maximum recovery is needed and cleanup is secondary.
Hexane/Isoamyl Alcohol (98:2) ~0.5Balances polarity for parent & metabolite.[3]Alcohol can increase water content in organic phase.Simultaneous analysis of parent/metabolite.
Ethyl Acetate/Hexane (50:50) ~2.2Tunable polarity, good solvating power.[9]Can be prone to emulsions.Good starting point for method development.
Experimental Workflow Diagram

Fig 2: Standard LLE Workflow for this compound Sample 1. Sample Collection (e.g., 1 mL Plasma) IS 2. Add Internal Standard Sample->IS Alkalinize 3. Alkalinize Sample (e.g., pH 10.5 with NH4OH) IS->Alkalinize Solvent 4. Add Organic Solvent (e.g., 5 mL MTBE) Alkalinize->Solvent Mix 5. Mix/Extract (Vortex 2 min) Solvent->Mix Centrifuge 6. Centrifuge (3000 x g, 5 min) Mix->Centrifuge Transfer 7. Transfer Organic Layer to a clean tube Centrifuge->Transfer Evaporate 8. Evaporate to Dryness (Under N2 stream, 40°C) Transfer->Evaporate Reconstitute 9. Reconstitute (in Mobile Phase) Evaporate->Reconstitute Analyze 10. Inject for Analysis (LC-MS/MS) Reconstitute->Analyze

Caption: A typical step-by-step LLE procedure for bioanalytical samples.

Protocol 1: High-Throughput Single-Step LLE

This protocol is optimized for speed and is suitable for relatively clean samples or when a high degree of cleanup is not required. It is based on methods used for LC-MS/MS analysis.[11]

  • Preparation: Aliquot 0.1 mL of plasma sample into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of internal standard (e.g., d4-Desipramine) working solution.

  • Alkalinization: Add 50 µL of a basic buffer (e.g., 1.0 M Ammonium Hydroxide) and briefly vortex.

  • Extraction: Add 1.0 mL of Methyl t-butyl ether (MTBE).

  • Mixing: Cap the tube and vortex for 2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to achieve a clean separation of layers.

  • Transfer: Carefully transfer the upper organic layer (~0.9 mL) to a new polypropylene tube, taking care not to disturb the aqueous layer or protein pellet.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for your analytical method (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 30 seconds.

  • Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.

Protocol 2: High-Purity LLE with Back-Extraction

This protocol incorporates a back-extraction step for maximum sample cleanup, ideal for methods requiring very low limits of detection or when matrix effects are problematic. It is adapted from principles described for related compounds.[8]

  • Initial Extraction: Follow steps 1-6 from Protocol 1, using a suitable solvent like diethyl ether or an ethyl acetate/hexane mixture.

  • Transfer: Transfer the organic layer to a new tube.

  • Acidic Back-Extraction: Add 0.5 mL of 0.1 M Hydrochloric Acid (HCl) to the organic extract.

  • Mixing: Vortex for 2 minutes. The protonated this compound will transfer to the acidic aqueous (bottom) layer.

  • Separation: Centrifuge for 5 minutes. Discard the upper organic layer, which contains neutral interferences.

  • Re-Alkalinization: Add 100 µL of 2.0 M Sodium Hydroxide (NaOH) to the remaining acidic aqueous layer to bring the pH > 11.

  • Second Extraction: Add 1.0 mL of fresh organic solvent (MTBE is a good choice here).

  • Final Extraction & Analysis: Vortex for 2 minutes, centrifuge, and then proceed with steps 7-10 from Protocol 1.

References

  • K. T. Kenney, P. J. Orsulak, R. M. Kolodner, M. E. Burton. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical Chemistry, 35(10), 2134-2136. [Link]

  • Mhaibes, R. M., & Sarvestani, M. R. J. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry. [Link]

  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61-64. [Link]

  • Suckow, R. F., & Cooper, T. B. (1981). Simultaneous determination of imipramine, desipramine, and their 2-hydroxy metabolites in plasma by ion-pair reversed-phase high-performance liquid chromatography with amperometric detection. Journal of Pharmaceutical Sciences, 70(3), 257-261. [Link]

  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Celerion White Paper. [Link]

  • Kenney, J. T., Orsulak, P. J., Kolodner, R. M., & Burton, M. E. (1989). Determination of Serum Desipramine and this compound for Pharmacokinetic Applications by HPLC with Ultraviolet Detection. Clinical Chemistry, 35(10), 2134-2136. [Link]

  • Washington State Patrol Toxicology Laboratory Division. (n.d.). Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. Test Method Manual. [Link]

  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International, 32(11), 24-27. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 121249. [Link]

  • ResearchGate. (2009). Physicochemical characterization and dissolution properties of binary systems of pyrimethamine and 2-hydroxypropyl-β-cyclodextrin. ResearchGate Publication. [Link]

  • Proelss, H. F., & Løken, H. J. (1978). Liquid-chromatographic procedure for tricyclic drugs and their metabolites in plasma. Clinical Chemistry, 24(11), 1966-1973. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil Scientific. [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Anapharm Bioanalytics. [Link]

  • Tumanov, S., & Kamphorst, J. J. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Journal of Visualized Experiments, (89), 51586. [Link]

  • ResearchGate. (2018). Extraction and Determination of Two Antidepressant Drugs in Human Plasma by Dispersive Liquid–Liquid Microextraction‒HPLC. ResearchGate Publication. [Link]

  • Vohra, J. K., & Chhina, R. (1983). Tricyclic antidepressants: a simplified approach for the routine clinical monitoring of parent drug and metabolites in plasma using HPLC. Therapeutic Drug Monitoring, 5(3), 331-338. [Link]

  • Onyeji, C. O., et al. (2009). Physicochemical characterization and dissolution properties of binary systems of pyrimethamine and 2-hydroxypropyl-β-cyclodextrin. SciSpace. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions Blog. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green Blog. [Link]

  • LITFL. (2025). Tricyclic Antidepressant Toxicity. Life in the Fast Lane. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • ResearchGate. (n.d.). Physicochemical Properties in Drug Profiling. Request PDF. [Link]

  • The Royal Children's Hospital Melbourne. (2017). Tricyclic Antidepressant (TCA) Poisoning. Clinical Practice Guidelines. [Link]

Sources

Technical Support Center: 2-Hydroxydesipramine Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the bioanalysis of 2-Hydroxydesipramine. As the primary active metabolite of the tricyclic antidepressant Desipramine, accurate quantification of this compound is critical for pharmacokinetic, toxicological, and clinical research.[1] This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address common challenges encountered in the laboratory, with a primary focus on overcoming low analyte recovery. My approach is to explain the scientific principles behind each step, empowering you to not only solve immediate issues but also to proactively optimize your analytical methods.

Understanding the Analyte: Physicochemical Properties

A successful bioanalytical method is built upon a fundamental understanding of the analyte's chemical nature. These properties dictate every choice we make, from sample preparation to final detection.

PropertyValueSourceSignificance for Analysis
Molecular Formula C₁₈H₂₂N₂OPubChem[2]Determines exact mass for mass spectrometry.
Molecular Weight 282.4 g/mol PubChem[2]Used for calculating concentrations.
pKa (Strongest Basic) 9.9 - 10.2ChemAxon[3], PubChem[4]Critical for pH manipulation during SPE and LLE. The secondary amine is readily protonated.
pKa (Strongest Acidic) 10.63ChemAxon[3]The phenolic hydroxyl group is weakly acidic.
logP 3.17 - 3.34ChemAxon, ALOGPS[3]Indicates high hydrophobicity, favoring retention on reversed-phase (e.g., C18) sorbents and extraction into non-polar organic solvents.
Predicted Water Solubility 0.17 g/LALOGPS[3]Low aqueous solubility; requires organic solvent for reconstitution.
Hydrogen Bond Donors 2ChemAxon[3]Can interact with polar surfaces (e.g., silica).
Hydrogen Bond Acceptors 3ChemAxon[3]Can interact with polar surfaces.

Troubleshooting Guide & FAQs

Core Problem: Low Analyte Recovery

Low or inconsistent recovery is the most frequent challenge in bioanalysis. The following sections break down the problem by its most common root causes.

The following diagram outlines a logical troubleshooting workflow.

Troubleshooting_Workflow cluster_Start Initial Problem cluster_SPE Phase 1: Sample Preparation cluster_Adsorption Phase 2: Analyte Loss cluster_Stability Phase 3: Analyte Stability cluster_LCMS Phase 4: Analytical Method cluster_Result Resolution Start Low or Inconsistent Recovery Observed SPE_Check Verify SPE Protocol (pH, Solvents, Technique) Start->SPE_Check Begin Here Metabolite_Check Consider Glucuronide Metabolites. Add Hydrolysis? SPE_Check->Metabolite_Check If recovery still low Adsorption_Check Investigate Adsorptive Loss (Plastics, Glassware) SPE_Check->Adsorption_Check If hydrolysis not applicable Metabolite_Check->Adsorption_Check If total concentration is key Stability_Check Assess Sample Stability (Freeze-Thaw, Benchtop) Adsorption_Check->Stability_Check LCMS_Check Evaluate LC & MS/MS (Matrix Effects, Source) Stability_Check->LCMS_Check Resolved Recovery Optimized LCMS_Check->Resolved Systematic Optimization

Caption: A logical workflow for troubleshooting low recovery.

Section 1: Sample Preparation Issues

A2: This is a classic issue of incorrect pH during sample loading. The retention of this compound on a C18 sorbent is driven by hydrophobic interactions. For this to occur, the analyte must be in its neutral, non-ionized state.

  • The Chemistry: this compound has a basic secondary amine with a pKa around 9.9.[3] At a typical biological pH of 7.4, this amine will be protonated (positively charged). A charged molecule is polar and will have poor affinity for the non-polar C18 sorbent, causing it to pass through the cartridge unretained.

  • The Solution: You must adjust the pH of your sample to be at least 2 units above the pKa. Add a basic buffer (e.g., ammonium hydroxide) to your plasma/serum sample to raise the pH to >11.5.[5] This deprotonates the amine, making the molecule neutral and allowing it to bind effectively to the C18 stationary phase.

A3: This is the reverse of the previous problem. To elute from a reversed-phase cartridge, you need to make the analyte more polar (charged) so it prefers the mobile phase over the sorbent.

  • The Chemistry: To elute the neutral analyte, you must disrupt the hydrophobic interaction. This is achieved in two ways simultaneously: using a strong organic solvent and adjusting the pH to ionize the analyte.

  • The Solution: Your elution solvent should be a high-percentage organic solvent (e.g., methanol or acetonitrile) acidified with a small amount of acid (e.g., 0.1-1% formic acid). The organic solvent disrupts the hydrophobic binding, while the acidic pH protonates the amine group (pH << pKa), making the analyte charged and readily soluble in the elution solvent.

A4: Yes, a mixed-mode Strong Cation Exchange (SCX) sorbent can provide superior selectivity and cleanup for basic compounds like this compound. It utilizes a dual retention mechanism.

  • The Workflow:

    • Condition & Equilibrate: Condition with Methanol, then equilibrate with an acidic buffer (e.g., pH < 4).

    • Load: Acidify your sample to pH < 4. At this pH, the analyte is positively charged and will bind strongly to the negatively charged SCX sorbent via electrostatic interaction.

    • Wash 1 (Polar): Use an acidic buffer to wash away polar interferences.

    • Wash 2 (Non-Polar): Use an organic solvent like methanol to wash away hydrophobically-bound interferences. The analyte remains bound by the strong ionic interaction.

    • Elute: Elute with a small volume of organic solvent containing a base (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the analyte's charge, disrupting the ionic bond and allowing for elution.

This multi-step wash process results in exceptionally clean extracts, which can significantly reduce matrix effects.[3]

A5: Very likely. You may be failing to account for its major phase II metabolite, This compound-glucuronide . In the body, the hydroxyl group is often conjugated with glucuronic acid to increase water solubility for excretion.[4] Most LC-MS/MS methods will not detect this conjugated form directly.

  • The Implication: If your goal is to measure the total this compound concentration, you must first cleave this glucuronide bond.

  • The Solution: Enzymatic Hydrolysis. Before SPE, you must treat your sample (typically urine or plasma) with a β-glucuronidase enzyme.[4][6] This will hydrolyze the conjugate, releasing the free this compound, which can then be extracted and quantified. Be aware that enzymatic hydrolysis requires specific buffer conditions (e.g., pH 5) and incubation (e.g., 60°C for 1-2 hours), and these conditions must be optimized.

Section 2: Adsorption and Stability

A6: Non-specific binding (NSB) or adsorptive loss is a common and often overlooked problem for hydrophobic and basic compounds.[5]

  • The Cause: this compound, with its high logP and basic amine, can adsorb to surfaces, particularly polypropylene and glass. This is especially problematic at low concentrations. Initial tests in method development for desipramine and its hydroxylated metabolite specifically investigate adsorption to polypropylene.[5]

  • Mitigation Strategies:

    • Use Low-Binding Labware: Utilize low-adsorption polypropylene tubes and plates, especially for storing standards and processed samples.

    • Solvent Composition: Avoid reconstituting your final extract in purely aqueous solutions. Always include a significant percentage of organic solvent (e.g., >50% acetonitrile or methanol) to keep the analyte in solution.

    • pH Control: Ensure the pH of your reconstitution solvent is acidic to keep the analyte protonated and less likely to adsorb to surfaces.

    • Minimize Surface Area and Transfers: Reduce the number of transfer steps between different tubes and vials.

A7: Absolutely. Analyte stability is paramount.

  • Freeze-Thaw Stability: Repeatedly freezing and thawing biological samples can lead to analyte degradation. More subtly, it can cause significant shifts in the pH of buffered solutions as buffer components crystallize at different rates, potentially leading to precipitation or degradation.[7][8][9] It is critical to validate the stability of this compound for the number of freeze-thaw cycles your samples will undergo.

  • Bench-Top Stability: Leaving samples, extracts, or standards on the bench for extended periods can lead to degradation. This should be evaluated by letting a sample sit at room temperature for a duration matching your longest anticipated processing time.

  • Post-Preparative Stability: Once extracted and reconstituted in the final injection solvent, the analyte must be stable in the autosampler. This is especially important for long runs. Test this by re-injecting the first sample at the end of a sequence to see if the peak area has decreased.

Section 3: LC-MS/MS Method Optimization

A8: You are most likely experiencing matrix effects , specifically ion suppression .[10][11]

  • The Mechanism: During the electrospray ionization (ESI) process, co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) compete with your analyte for ionization.[10] This competition reduces the efficiency with which this compound molecules are converted into gas-phase ions, leading to a suppressed signal. This is a major issue in LC-MS and is not solved by the selectivity of MS/MS detection alone.[11]

  • How to Diagnose: Perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the same amount of analyte in a neat solution. A significantly lower peak area in the matrix sample confirms ion suppression.

  • Mitigation Strategies:

    • Improve Sample Cleanup: The best solution is to remove the interfering components. Re-optimize your SPE method (consider mixed-mode SPE) or use a different extraction technique (Liquid-Liquid Extraction) to get a cleaner extract.

    • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components. A common strategy is to develop a gradient that retains the analyte longer, allowing early-eluting, polar interferences (like phospholipids) to wash off the column first.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated (d4) or ¹³C-labeled this compound is the ideal internal standard. It co-elutes perfectly with the analyte and will experience the same degree of ion suppression. By using the peak area ratio (analyte/IS), the variability caused by suppression can be effectively normalized.

A9: While parameters must be optimized on your specific instrument, the following provides a validated starting point based on established methods.

ParameterRecommended SettingRationale & Comments
LC Column C18 or SCX (e.g., Thermo BioBasic SCX, 50x3.0mm, 5µm)[5]C18 provides good hydrophobic retention. SCX provides strong retention and selectivity for this basic compound.
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Formate (pH ~2.5-3)[5]Acidic modifier ensures the analyte is protonated for good peak shape and ESI+ ionization.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidStandard organic phases for reversed-phase chromatography.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic secondary amine is readily protonated and forms a strong [M+H]⁺ ion.
Precursor Ion (Q1) m/z 283.3Corresponds to the [M+H]⁺ of this compound.
Product Ion (Q3) m/z 72.2[5]A common, stable fragment. Other fragments should be investigated during compound optimization.
Internal Standard d4-Desipramine (m/z 271.3 → 72.2)[5] or ideally d4-2-HydroxydesipramineA SIL-IS is crucial for correcting for matrix effects and improving accuracy and precision.

Experimental Protocols

Protocol 1: Optimized Mixed-Mode SPE for this compound from Plasma

This protocol combines knowledge of the analyte's pKa and provides a robust method for achieving high recovery and excellent sample cleanup.

SPE_Protocol cluster_Setup Setup cluster_Post Post-Elution Start Start: 500 µL Plasma Sample Pretreat Pre-treatment: Add 500 µL 2% Formic Acid (pH ~2.5) Vortex. Start->Pretreat Condition 1. Condition: 1 mL Methanol Equilibrate 2. Equilibrate: 1 mL 0.1% Formic Acid Condition->Equilibrate Load 3. Load: Apply pre-treated sample Equilibrate->Load Wash1 4. Wash 1 (Polar): 1 mL 0.1% Formic Acid Load->Wash1 Wash2 5. Wash 2 (Non-polar): 1 mL Methanol Wash1->Wash2 Elute 6. Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Evaporate Evaporate to dryness (Nitrogen stream, <40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL 50:50 ACN:Water + 0.1% FA Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Caption: Step-by-step mixed-mode SPE workflow.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (2013). This compound (HMDB0060992). HMDB. Retrieved from [Link]

  • Suckow, R. F., & Cooper, T. B. (1988). Isolation and identification of the glucuronide conjugate of this compound by preparative liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 427(2), 287-294. Retrieved from [Link]

  • Kenney, J. T., Orsulak, P. J., Kolodner, R. M., & Burton, M. E. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical chemistry, 35(10), 2134-2136. Retrieved from [Link]

  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (2023). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • AACC. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. American Association for Clinical Chemistry. Retrieved from [Link]

  • Bhatt, V., & Guttikar, S. (2019). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]

  • An, M., & Pohl, C. (2002). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Retrieved from [Link]

  • Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Roy, D., et al. (2020). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Pharmaceuticals. Retrieved from [Link]

  • Kolhe, P., et al. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress, 26(3), 721-727. Retrieved from [Link]

  • Singh, S. K., et al. (2009). Impact of Freezing on pH of Buffered Solutions and Consequences for Monoclonal Antibody Aggregation. ResearchGate. Retrieved from [Link]

  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61-64. Retrieved from [Link]

  • Sartorius. (2015). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. Retrieved from [Link]

  • Singh, N., et al. (2013). Freezing-Induced Perturbation of Tertiary Structure of a Monoclonal Antibody. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Minimizing ion suppression for 2-Hydroxydesipramine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analysis of 2-hydroxydesipramine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing ion suppression and ensuring robust, accurate quantification in complex biological matrices.

Introduction to the Challenge: Ion Suppression in Bioanalysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for quantifying small molecules like this compound in biological samples.[1][2] However, the accuracy and sensitivity of LC-MS can be compromised by a phenomenon known as ion suppression .[2][3] This occurs when components of the sample matrix, such as salts, lipids, and proteins, co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer's source.[3][4][5] The result is a decreased analyte signal, which can lead to inaccurate quantification and reduced sensitivity.[2][6]

This guide provides a structured approach to understanding, identifying, and mitigating ion suppression in your this compound assays.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started:

Q1: What are the most common causes of ion suppression in this compound analysis?

A1: The primary causes of ion suppression are endogenous components from the biological matrix that co-elute with this compound.[3][5] These include:

  • Phospholipids: Abundant in plasma and serum, phospholipids are notoriously problematic due to their chromatographic behavior, which often overlaps with many analytes.[7]

  • Salts and Buffers: High concentrations of salts from the sample or sample preparation reagents can significantly suppress the ionization of the target analyte.[4]

  • Other Endogenous Molecules: A wide range of other small molecules, peptides, and metabolites can also contribute to ion suppression.[5]

Q2: How can I tell if my this compound analysis is affected by ion suppression?

A2: Several signs can indicate ion suppression:

  • Poor Reproducibility: Inconsistent peak areas for quality control (QC) samples across a batch.

  • Low Analyte Response: A significantly lower signal for your analyte in a matrix sample compared to a pure solvent standard.

  • Inaccurate Quantification: Failure to meet acceptance criteria for accuracy and precision during method validation.[8]

  • Post-Column Infusion Experiment: This is a definitive way to visualize regions of ion suppression in your chromatogram. It involves infusing a constant flow of your analyte solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. Dips in the baseline signal of your analyte indicate where co-eluting matrix components are causing suppression.

Q3: Is it possible that my internal standard is also suppressed?

A3: Yes, your internal standard (IS) can also be affected by ion suppression. This is why the choice of an appropriate internal standard is critical. A stable isotope-labeled (SIL) internal standard, such as a deuterated version of this compound, is the gold standard.[9][10][11] Because it has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[9][11] This allows for accurate correction of the analyte signal, as the ratio of the analyte to the IS response should remain constant.[3][12]

Q4: Can I just dilute my sample to reduce ion suppression?

A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[1][6][13] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay, especially for samples with low concentrations of this compound.[6] The effectiveness of dilution depends on the initial degree of ion suppression and the required lower limit of quantification (LLOQ).[13]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for addressing specific ion suppression issues.

Guide 1: Optimizing Sample Preparation

Effective sample preparation is the most crucial step in minimizing ion suppression by removing interfering matrix components before LC-MS analysis.[2][3][6]

Issue: Inconsistent results and suspected phospholipid interference.

Solution: Implement a sample preparation strategy specifically designed to remove phospholipids.

Workflow for Phospholipid Removal:

Caption: Workflow for phospholipid removal.

Detailed Protocol: HybridSPE® Phospholipid Precipitation

This protocol combines protein precipitation with phospholipid removal.[14]

  • Protein Precipitation:

    • To 100 µL of plasma/serum sample, add a deuterated internal standard (e.g., d4-Desipramine).[15][16]

    • Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

  • Phospholipid Removal:

    • Centrifuge the sample at high speed (>10,000 x g) for 10 minutes.

    • Load the supernatant onto a HybridSPE®-Phospholipid plate or cartridge.

    • Apply vacuum or positive pressure to pass the supernatant through the sorbent. The phospholipids are retained, while the analyte and internal standard pass through.

  • Final Steps:

    • Collect the clean extract.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase for injection.[15]

Causality: The HybridSPE® technology utilizes a zirconia-based sorbent that selectively interacts with the phosphate group of phospholipids, effectively removing them from the sample extract.[14] This targeted removal significantly reduces a major source of ion suppression without retaining the analyte of interest.[14]

Alternative Sample Preparation Techniques:
TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte into an immiscible organic solvent.[3][6]Can be very clean. Effective at removing salts.[4]Can be labor-intensive and use large volumes of organic solvents.[4] Emulsion formation can be an issue.[4]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[3][6][17]Highly selective and can provide significant sample concentration.[17][18]Method development can be more complex.
Protein Precipitation Proteins are precipitated out of solution using an organic solvent or acid.[3][6]Simple, fast, and inexpensive.Less effective at removing phospholipids and other small molecule interferences.
Guide 2: Enhancing Chromatographic Separation

If sample preparation alone is insufficient, optimizing the liquid chromatography can separate this compound from co-eluting interferences.[1][2][6]

Issue: Analyte peak elutes in a region of high ion suppression.

Solution: Modify the chromatographic conditions to shift the retention time of this compound.

Workflow for Chromatographic Optimization:

Caption: Chromatographic optimization workflow.

Recommended Chromatographic Conditions for this compound:

ParameterRecommended SettingRationale
Column C18 or similar reversed-phase, <3 µm particle sizeProvides good retention and peak shape for moderately polar compounds like this compound.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient positive mode ionization.
Mobile Phase B Acetonitrile or MethanolElutes the analyte from the column.
Gradient Start with a low percentage of organic phase and ramp up.Allows for the elution of polar interferences at the beginning of the run, away from the analyte peak.
Flow Rate 0.2 - 0.5 mL/minA lower flow rate can sometimes reduce ion suppression by improving desolvation efficiency.[1][6]

Expert Tip: Consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl) if a C18 column does not provide adequate separation from interfering matrix components.

Guide 3: Optimizing Mass Spectrometer Settings

While less impactful than sample preparation and chromatography, optimizing the MS source conditions can offer some improvement.[1]

Issue: Low signal-to-noise even with a clean sample.

Solution: Fine-tune the ionization source parameters.

Key MS Parameters to Optimize:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this compound in positive ion mode.[15] Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression and may be a viable alternative.[6][19]

  • Capillary Voltage: Optimize for maximum signal intensity of the analyte.

  • Gas Flow and Temperature: Nebulizer gas flow and source temperature affect the desolvation of droplets. Proper optimization is crucial for efficient ionization.

Self-Validating System: A robust method will have a stable internal standard response across all samples, regardless of the matrix. If you observe significant variability in the IS signal, it indicates that ion suppression is not being adequately compensated for and further method development is required.

Conclusion

Minimizing ion suppression in the analysis of this compound requires a systematic approach that prioritizes clean sample preparation and effective chromatographic separation. By understanding the causes of ion suppression and implementing the troubleshooting strategies outlined in this guide, you can develop a robust and reliable LC-MS method that delivers accurate and reproducible results.

References

  • Stahnke, H., Kittlaus, S., & Kempe, G. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Retrieved from [Link]

  • Wang, Z., et al. (2024, September 24). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. National Institutes of Health. Retrieved from [Link]

  • Mazzutti, S., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. Retrieved from [Link]

  • Raval, M., et al. (n.d.). Identification and Reduction of Matrix Effects Caused by Solutol Hs15 in Bioanalysis Using Liquid Chromatography/Tandem Mass Spectrometry. OMICS International. Retrieved from [Link]

  • Pichini, S., et al. (n.d.). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Retrieved from [Link]

  • Narasimhachari, N., Saady, J., & Friedel, R. O. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. PubMed. Retrieved from [Link]

  • Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Patel, K. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi. Retrieved from [Link]

  • American Laboratory. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]

  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

  • Medicinal and Medical Chemistry. (2024, March 22). A Review on Developed Analytical Methods for the Determination of Desipramine. Retrieved from [Link]

  • de Oliveira, A. C. C., & de Oliveira, M. F. (2025, December 9). A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

  • PubMed. (n.d.). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-Hydroxydesipramine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Selection and Troubleshooting of Internal Standards for LC-MS/MS Analysis

Welcome to the technical support center for the bioanalysis of 2-Hydroxydesipramine. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of the most critical aspects of quantitative analysis: the selection and implementation of an optimal internal standard (IS). This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of an internal standard in the quantification of this compound?

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[1] Its primary role is to correct for variability that can be introduced at multiple stages of the analytical workflow, from sample preparation to detection.[1] By calculating the ratio of the analyte's response to the IS's response, we can normalize fluctuations caused by:

  • Sample Preparation Losses: Incomplete recovery during extraction (e.g., liquid-liquid or solid-phase extraction) or sample transfer.[1]

  • Chromatographic Variability: Minor changes in injection volume.[2]

  • Mass Spectrometric Detection: Variations in ionization efficiency, most notably the matrix effect, where co-eluting compounds from the biological matrix (like plasma or urine) suppress or enhance the analyte's signal.[1][3]

Essentially, the IS acts as a reliable reference within each sample, significantly enhancing the accuracy, precision, and robustness of the quantification.[1]

Q2: What are the key characteristics of an ideal internal standard for LC-MS/MS analysis?

The ideal internal standard should mimic the behavior of the analyte, this compound, as closely as possible throughout the entire analytical process. The key characteristics are:

  • Structural Similarity: It should be chemically similar to the analyte.

  • Co-elution: It should have a retention time very close to the analyte to ensure both experience the same matrix effects.

  • Similar Extraction Recovery: Its recovery during sample preparation should be consistent with the analyte.

  • No Interference: It should not be naturally present in the biological matrix and its mass spectrometric signal must not overlap with the analyte's signal (and vice versa).[4]

  • Stable Isotopic Purity: For stable isotope-labeled standards, the isotopic enrichment should be high (ideally ≥98%) to minimize contributions to the analyte's signal.[5]

Q3: What are the common choices for an internal standard for this compound, and what are their pros and cons?

There are two main categories of internal standards used for this compound analysis: Stable Isotope-Labeled (SIL) Internal Standards and Structural Analogs.[1]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in quantitative LC-MS/MS.[6][7] A SIL-IS is a synthetic version of this compound where one or more atoms (commonly Hydrogen, Carbon, or Nitrogen) are replaced with their heavier stable isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N).[1][7]

    • Example: this compound-d4.

  • Structural Analogs: These are compounds with a similar chemical structure and physicochemical properties to this compound but are different enough to be distinguished by the mass spectrometer.

    • Example: In some methods quantifying both Desipramine and its metabolite this compound, a deuterated version of the parent drug, such as d4-Desipramine, has been used as the internal standard for both.[8] Other tricyclic antidepressants like Doxepin or Nortriptyline could also be considered.

The following table summarizes the advantages and disadvantages of each approach:

Internal Standard TypeProsCons
Stable Isotope-Labeled (SIL) - Highest Accuracy & Precision: Near-identical chemical and physical properties ensure the best correction for matrix effects and extraction variability.[7][9] - Co-elution: Almost identical chromatography ensures simultaneous exposure to matrix effects.- Cost & Availability: Can be expensive and may not be commercially available.[2] - Isotopic Contribution: Potential for the SIL-IS to contain a small amount of the unlabeled analyte, which must be assessed. - Deuterium Exchange: Deuterium labels on certain positions (like -OH or -NH) can sometimes exchange with hydrogen from the solvent, compromising quantification.[5][7] - Chromatographic Shift: High levels of deuteration can sometimes cause a slight shift in retention time, potentially leading to differential matrix effects.[2]
Structural Analog - Lower Cost & Higher Availability: Generally less expensive and more readily available than custom-synthesized SIL standards.[2] - No Isotopic Crosstalk: No risk of isotopic contribution to the analyte signal.- Imperfect Correction: Differences in structure can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.[2][9] - Differential Matrix Effects: If the analog does not co-elute perfectly with the analyte, it may experience different levels of ion suppression or enhancement, leading to inaccurate results.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing insights into the cause and actionable solutions.

Q: My calibration curve is non-linear or has high variability. Could my IS be the problem?

A: Absolutely. An inconsistent internal standard response is a common culprit for poor calibration curve performance. According to regulatory guidelines, the precision of your calibration standards should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[10][11]

Potential Causes & Solutions:

  • Inconsistent IS Addition: Ensure the pipette used for adding the IS is calibrated and that the addition is performed consistently across all samples, calibrators, and QCs.

  • Poor IS Stability: The IS may be degrading in the stock solution or during sample processing. Verify the stability of your IS under the conditions used.

  • Variable Matrix Effects: If you are using a structural analog that does not co-elute with this compound, it may be experiencing different matrix effects from sample to sample, leading to a variable analyte/IS ratio.

    • Action: Re-evaluate your chromatographic method to achieve co-elution or switch to a SIL-IS.

  • Crosstalk: The analyte may be contributing to the IS signal, or vice-versa. This is especially a concern if the isotopic purity of a SIL-IS is low.

    • Action: Inject a high concentration standard of the analyte and monitor the IS's MRM transition (and vice versa) to check for crosstalk. The response in the cross-channel should be negligible, typically less than 5% of the response at the LLOQ.[11]

Q: I'm seeing significant ion suppression/enhancement differences between this compound and my IS. How can I fix this?

A: This is a critical issue, as it undermines the fundamental purpose of the internal standard. This problem often arises when using a structural analog that has a different retention time than the analyte.

Experimental Protocol: Identifying and Mitigating Differential Matrix Effects

This protocol uses post-column infusion to identify regions of ion suppression and then guides you on how to adjust your method.

Methodology:

  • Setup: Use a T-connector to infuse a standard solution of this compound and your IS directly into the mobile phase stream between the analytical column and the mass spectrometer's ion source. This will create a stable, elevated baseline signal for both compounds.[12]

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma from a drug-free subject).

  • Analysis: Monitor the baseline signal. A dip in the signal indicates a region where co-eluting matrix components are causing ion suppression.[12][13] An unexpected rise would indicate ion enhancement.

  • Evaluation: Overlay the chromatogram from the blank matrix injection with a chromatogram of your analyte and IS. If your analyte or IS peak elutes within a region of significant ion suppression, your results will be compromised. If they elute in different regions of suppression, the correction will be inaccurate.

Solutions:

  • Chromatographic Adjustment: Modify your gradient, flow rate, or even column chemistry to shift the retention time of this compound and the IS out of the suppression zone.

  • Improve Sample Preparation: Enhance your sample cleanup to remove the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[3][14]

  • Switch to a SIL-IS: A stable isotope-labeled internal standard is the most robust solution, as it will co-elute with the analyte and experience the exact same degree of ion suppression.

Q: The peak shape of my IS is splitting or tailing, but the analyte peak looks fine. What does this mean?

A: When only the IS peak is distorted, the issue is likely specific to the internal standard itself or its formulation, rather than a system-wide problem.[15]

Potential Causes & Solutions:

  • IS Overload: The concentration of the IS might be too high, leading to saturation of the column stationary phase or the detector.

    • Action: Reduce the concentration of the IS working solution.

  • Degradation of IS: The IS could be degrading into a related compound that has a slightly different retention time, causing a split peak.

    • Action: Prepare a fresh stock solution of the IS from a reliable source. Check for stability issues.

  • Solvent Mismatch: If the solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks. If your IS elutes much earlier than your analyte, it may be more susceptible.

    • Action: Ensure your reconstitution solvent is as close in composition to the initial mobile phase as possible.

If all peaks in the chromatogram are splitting, the problem is more likely related to the HPLC system, such as a blocked column frit or a void in the column packing.[16][17]

Workflow and Data Visualization

Logical Workflow for IS Selection

The selection of an internal standard should be a systematic process integrated into your method development.

Caption: A systematic workflow for selecting and validating an internal standard.

Visualizing Matrix Effect Compensation

An ideal internal standard co-elutes with the analyte, ensuring that any signal suppression or enhancement caused by the biological matrix affects both compounds equally. This allows for accurate correction through ratiometric analysis.

Matrix_Effect_Compensation cluster_0 Scenario 1: No Matrix Effect cluster_1 Scenario 2: With Matrix Effect (Ideal IS) cluster_2 Scenario 3: With Matrix Effect (Poor IS) A Analyte Signal (Area = 10000) Ratio1 Analyte/IS Ratio = 1.0 B IS Signal (Area = 10000) C Analyte Signal (50% Suppression) Area = 5000 Ratio2 Analyte/IS Ratio = 1.0 (Accurate Correction) D IS Signal (50% Suppression) Area = 5000 E Analyte Signal (50% Suppression) Area = 5000 Ratio3 Analyte/IS Ratio = 0.5 (Inaccurate Result) F IS Signal (No Suppression) Area = 10000

Caption: How an ideal IS corrects for matrix effects versus a poor IS.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? Bioanalysis, 1(1), 135-140. Available from: [Link]

  • Reddy, T., & Shaik, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

  • Wang, M., Wang, C., & Han, X. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass spectrometry reviews, 36(6), 693–714. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025-11-08). Available from: [Link]

  • Human Metabolome Database. Showing metabocard for this compound (HMDB0060992). (2013-07-09). Available from: [Link]

  • van den Broek, I., Sparidans, R. W., Schellens, J. H., & Beijnen, J. H. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(19), 3232–3238. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 121249, this compound. Available from: [Link]

  • Celerion. Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Available from: [Link]

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions. Available from: [Link]

  • Hariharan, M., VanNoord, T., & Greden, J. F. (1991). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Therapeutic drug monitoring, 13(2), 119–126. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Waters Corporation. What are common causes of peak splitting when running an LC column? Available from: [Link] sintomi_soluzioni/WKB194672

  • AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025-11-19). Available from: [Link]

  • Bio-Works. Split peaks as a phenomenon in liquid chromatography. Available from: [Link]

  • Kaza, M., & Wójcik, I. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385. Available from: [Link]

  • ResearchGate. (PDF) Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Available from: [Link]

  • Organic Chemistry Tutor. Fragmentation in Mass Spectrometry. (2023-06-02). Available from: [Link]

  • Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe, 27(8), 422-427. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90470598, 2-Hydroxy Desipramine b-D-Glucuronide. Available from: [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022-10-06). Available from: [Link]

  • ResearchGate. Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Available from: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

  • Chromatography Today. What is Peak Splitting?. Available from: [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 2-Hydroxy-desipramine glucuronide (HMDB0060716). (2013-07-04). Available from: [Link]

  • Chromatography Online. Ion Suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]

  • de Zwart, M. A., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(17), 2105-2114. Available from: [Link]

Sources

Technical Support Center: Method Validation for 2-Hydroxydesipramine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalytical method validation of 2-Hydroxydesipramine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of this critical metabolite of Desipramine. Here, we move beyond rote protocols to explain the causality behind experimental choices, ensuring your method is not only compliant but robust and reliable.

Introduction to this compound Analysis

This compound is a major active metabolite of the tricyclic antidepressant Desipramine.[1][2] Accurate quantification of this metabolite in biological matrices, such as plasma, is crucial for pharmacokinetic studies and therapeutic drug monitoring.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive technique for this purpose.[5][6] However, developing and validating a robust bioanalytical method for this compound presents several challenges, from ensuring selectivity against the parent drug to managing matrix effects and maintaining analyte stability. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the validation and application of your this compound quantification method.

Issue 1: Poor or Inconsistent Peak Area Response

Q: My signal for this compound is low and variable between injections, even for my calibration standards. What are the likely causes and how can I fix this?

A: Low and inconsistent peak area response is a frequent issue in LC-MS/MS analysis and can stem from several factors. Let's break down the potential causes and solutions in a logical sequence.

Potential Causes & Solutions:

  • Suboptimal Ionization: this compound, being a hydroxylated amine, generally ionizes well in positive ion mode via electrospray ionization (ESI).[1] However, the efficiency of ionization is highly dependent on the mobile phase pH and composition.

    • Troubleshooting Steps:

      • pH Adjustment: Ensure your mobile phase has a pH that promotes the protonation of the analyte. For amines, an acidic mobile phase (e.g., using formic acid or ammonium formate) is typically effective.[1]

      • Solvent Composition: The organic content of your mobile phase affects desolvation efficiency in the ESI source. Experiment with different gradients of acetonitrile or methanol to find the optimal composition for signal intensity.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to variability.[7][8]

    • Troubleshooting Steps:

      • Improve Sample Cleanup: If you are using a simple protein precipitation, consider a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering phospholipids and other matrix components.[1]

      • Chromatographic Separation: Modify your HPLC gradient to better separate this compound from the region where matrix effects are most pronounced (often the early eluting part of the chromatogram).

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d4-2-Hydroxydesipramine) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[2]

  • Analyte Adsorption: Basic compounds like this compound can adsorb to active sites in the HPLC system, particularly on metal surfaces or certain column packings.

    • Troubleshooting Steps:

      • System Passivation: Passivate your LC system by injecting a high-concentration standard or a conditioning solution to saturate active sites.

      • Mobile Phase Additives: Incorporate a small amount of a competing base or an additive like trifluoroacetic acid (TFA) in your mobile phase, but be mindful that TFA can cause ion suppression.

      • Column Selection: Choose a column with low silanol activity or one specifically designed for the analysis of basic compounds.

Issue 2: Inaccurate Quantification and Poor Precision

Q: My quality control (QC) samples are failing to meet the acceptance criteria for accuracy and precision (i.e., outside ±15% of the nominal concentration). What should I investigate?

A: Inaccurate and imprecise results are a clear indication that your method is not well-controlled. The root cause often lies in the handling of the analyte and the internal standard (IS), or in the calibration process itself.

Potential Causes & Solutions:

  • Internal Standard (IS) Issues: The IS is the cornerstone of accurate quantification.

    • Troubleshooting Steps:

      • Choice of IS: If you are not using a SIL-IS, your structural analog IS may not be adequately compensating for variability in extraction recovery or matrix effects.[9] A SIL-IS is always the preferred choice.

      • IS Stability: Verify the stability of your IS in the stock solution and in the processed samples.

      • IS Concentration: Ensure the concentration of the IS is appropriate and results in a consistent and strong signal across all samples.

  • Calibration Curve Problems: An unreliable calibration curve will inevitably lead to inaccurate results.

    • Troubleshooting Steps:

      • Linearity and Weighting: Assess the linearity of your calibration curve. A simple linear regression may not be appropriate. Consider using a weighted linear regression (e.g., 1/x or 1/x²) to give more importance to the lower concentration points.

      • Range: Ensure your QC sample concentrations are within the validated range of your calibration curve.

  • Analyte Stability: this compound may be unstable under certain conditions.

    • Troubleshooting Steps:

      • Freeze-Thaw Stability: Evaluate the stability of the analyte after multiple freeze-thaw cycles.

      • Bench-Top Stability: Assess how long the analyte is stable in the biological matrix at room temperature.

      • Post-Preparative Stability: Determine the stability of the extracted samples in the autosampler. Degradation in the autosampler can lead to a negative bias in your results.

Issue 3: Carryover of Analyte

Q: I am observing a peak for this compound in my blank injections that follow a high concentration sample. How can I eliminate this carryover?

A: Carryover can compromise the accuracy of your results, especially for samples with low concentrations of the analyte.[10] It occurs when residual analyte from a previous injection is carried into the next run.

Potential Causes & Solutions:

  • Autosampler Contamination: The injection needle and valve are common sources of carryover.

    • Troubleshooting Steps:

      • Optimize Needle Wash: Use a strong, appropriate solvent for your needle wash. For this compound, a wash solution containing a high percentage of organic solvent with a small amount of acid or base may be effective.

      • Injector Programming: Program a needle wash both before and after sample injection.

  • Column Carryover: The analytical column can retain the analyte, which then slowly bleeds off in subsequent runs.

    • Troubleshooting Steps:

      • Adequate Gradient Elution: Ensure your HPLC gradient is strong enough to elute all of the analyte from the column during each run. You may need to increase the final organic percentage or hold it for a longer period.

      • Column Washing: Implement a high-organic wash step at the end of each analytical run.

  • MS Source Contamination: In extreme cases, the MS source can become contaminated.

    • Troubleshooting Steps:

      • Source Cleaning: Follow the manufacturer's instructions for cleaning the ion source components.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate internal standard for this compound quantification?

A1: The ideal internal standard (IS) for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte, such as d4-2-Hydroxydesipramine.[2] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization.[9] This co-elution and similar ionization response allow it to effectively compensate for variations in extraction recovery and matrix effects. If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately tracks the analyte. Desipramine-d4 is a commonly used IS for the simultaneous analysis of desipramine and this compound.[1]

Q2: What are the acceptance criteria for the validation of a bioanalytical method for this compound according to regulatory guidelines?

A2: The acceptance criteria are generally consistent with the FDA and EMA guidelines for bioanalytical method validation.[11][12] A summary of key parameters and their typical acceptance criteria is provided in the table below.

Validation ParameterAcceptance Criteria
Calibration Curve At least 75% of non-zero standards must be within ±15% of the nominal concentration (±20% at the LLOQ). A minimum of 6 non-zero standards should be used.
Accuracy The mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal value.
Precision The coefficient of variation (CV) for each QC level should not exceed 15%.
Lower Limit of Quantification (LLOQ) The analyte response should be at least 5 times the response of a blank sample. Accuracy should be within ±20% and precision should not exceed 20%.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least 6 different sources of blank matrix. The response of any interfering peak should be ≤20% of the LLOQ for the analyte and ≤5% for the IS.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤15% across at least 6 different lots of matrix.
Recovery Recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability (Freeze-Thaw, Bench-Top, Long-Term) The mean concentration of stability samples should be within ±15% of the nominal concentration of the baseline samples.

Q3: How can I prevent the potential for interconversion between Desipramine and this compound during sample preparation and analysis?

A3: While less common than degradation, interconversion is a potential issue, especially with metabolites. To minimize this risk:

  • Control pH: Maintain a consistent and appropriate pH throughout the sample preparation process. Extreme pH values can sometimes catalyze chemical reactions.

  • Temperature Control: Keep samples on ice or at reduced temperatures during processing to minimize any potential enzymatic or chemical conversion.

  • Method Validation: During method validation, it is crucial to test for the potential conversion of the metabolite to the parent drug.[1] This can be done by analyzing samples spiked with only this compound and looking for the appearance of a Desipramine peak, and vice-versa.

Experimental Protocols & Data Presentation

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction addition method to quantitatively assess the matrix effect.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its IS into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Process blank biological matrix from at least six different sources through the entire extraction procedure. Spike this compound and its IS into the final extracted matrix at the same low and high QC concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike this compound and its IS into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) x 100

The IS-normalized MF should also be calculated to demonstrate that the IS is compensating for the matrix effect.

Protocol 2: Evaluation of Freeze-Thaw Stability

This protocol outlines the procedure to assess the stability of this compound in a biological matrix after repeated freezing and thawing cycles.

Methodology:

  • Prepare QC Samples: Spike a bulk pool of the biological matrix with this compound at low and high QC concentrations.

  • Freeze-Thaw Cycles:

    • Aliquot the spiked matrix into multiple tubes.

    • Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for the desired number of cycles (typically 3-5).

  • Sample Analysis: After the final thaw, process and analyze the stability samples along with a freshly prepared calibration curve and a set of baseline QC samples (that have not undergone freeze-thaw cycles).

  • Data Evaluation: Calculate the mean concentration of the freeze-thaw stability samples and compare it to the mean concentration of the baseline QC samples. The difference should be within ±15%.

Visualizations

Workflow for Troubleshooting Inaccurate QC Results

G start Inaccurate QC Results (> ±15% Deviation) is_check Investigate Internal Standard (IS) Performance start->is_check cal_curve Evaluate Calibration Curve start->cal_curve stability Assess Analyte Stability start->stability is_choice Is a Stable Isotope-Labeled IS (SIL-IS) being used? is_check->is_choice cal_weighting Review Regression Model and Weighting (e.g., 1/x^2) cal_curve->cal_weighting cal_range Confirm QCs are within Calibrated Range cal_curve->cal_range ft_stability Check Freeze-Thaw Stability Data stability->ft_stability bt_stability Check Bench-Top Stability Data stability->bt_stability pp_stability Check Post-Preparative (Autosampler) Stability Data stability->pp_stability is_signal Check IS Peak Area Consistency is_choice->is_signal Yes use_sil Action: Implement SIL-IS is_choice->use_sil No troubleshoot_is Action: Investigate IS Dilution or Degradation is_signal->troubleshoot_is reprocess_cal Action: Re-process data with appropriate weighting cal_weighting->reprocess_cal revalidate_range Action: Adjust calibration range or QC levels cal_range->revalidate_range optimize_storage Action: Optimize sample handling and storage conditions ft_stability->optimize_storage bt_stability->optimize_storage pp_stability->optimize_storage

Caption: A decision tree for troubleshooting inaccurate QC sample results.

Logical Flow for Method Validation of this compound

G start Method Development full_validation Full Method Validation start->full_validation selectivity Selectivity & Specificity (6+ matrix lots, interferences) full_validation->selectivity cal_curve Calibration Curve (Linearity, Range, LLOQ) full_validation->cal_curve accuracy_precision Accuracy & Precision (Intra- & Inter-day) full_validation->accuracy_precision matrix_effect Matrix Effect (6+ matrix lots) full_validation->matrix_effect recovery Recovery full_validation->recovery stability Stability (Freeze-Thaw, Bench-Top, Long-Term) full_validation->stability sample_analysis Routine Sample Analysis selectivity->sample_analysis cal_curve->sample_analysis accuracy_precision->sample_analysis matrix_effect->sample_analysis recovery->sample_analysis stability->sample_analysis partial_validation Partial Validation / Cross-Validation (e.g., new matrix, instrument change) sample_analysis->partial_validation If method changes

Caption: The logical progression of bioanalytical method validation.

References

  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Retrieved from [Link]

  • Perry, P. J., Pfohl, J. P., & Holstad, S. G. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical chemistry, 35(10), 2134–2136. Retrieved from [Link]

  • Narasimhachari, N., Saady, J., & Friedel, R. O. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological psychiatry, 16(10), 937–944. Retrieved from [Link]

  • Perry, P. J., Miller, D. D., Arndt, S. V., & Cadoret, R. J. (1994). This compound and desipramine plasma levels: how are they related to antidepressant response?. Journal of clinical psychopharmacology, 14(5), 314–320. Retrieved from [Link]

  • Stout, P. R., & Kuntzman, M. (2012). Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing. Pain physician, 15(4), 333–342. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Validation: Metabolite Considerations. Retrieved from [Link]

  • Jafari, M. T., & Khoubnasabjafari, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5489-5510. Retrieved from [Link]

  • Welch Materials, Inc. (2023, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?. Retrieved from [Link]

  • LCGC International. (2014, January 14). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link]

  • Phenomenex. (2021, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. Retrieved from [Link]

  • Glassman, A. H., Perel, J. M., Shostak, M., Kantor, S. J., & Fleiss, J. L. (1983). Desipramine and this compound plasma levels in endogenous depressed patients. Lack of correlation with therapeutic response. Archives of general psychiatry, 40(12), 1281–1285. Retrieved from [Link]

  • Atlas Medical. (n.d.). TCA One Step Tricyclic Antidepressants Test Device (Urine). Retrieved from [Link]

  • MDPI. (2023, October 31). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Retrieved from [Link]

  • Technology Networks. (2022, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • LCGC International. (2018, March 1). Solving Recovery Problems in Solid-Phase Extraction. Retrieved from [Link]

  • Rudorfer, M. V., & Potter, W. Z. (1999). Metabolism of tricyclic antidepressants. Cellular and molecular neurobiology, 19(3), 373–409. Retrieved from [Link]

  • Lab Manager. (2018, October 11). Minimizing HPLC Carryover. Retrieved from [Link]

  • ResearchGate. (2015, May 28). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • Bioanalysis Zone. (2018, August 1). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

  • Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]

  • World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • Kim, J., Shin, J., Kim, E., & Lee, S. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of analytical toxicology, 39(7), 558–563. Retrieved from [Link]

  • Wang, M., Wang, C., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass spectrometry reviews, 35(5), 642–661. Retrieved from [Link]

  • Slavov Lab. (2019, June 20). Optimizing LC-MS/MS analysis with DO-MS | Gray Huffman | SCP2019 [Video]. YouTube. Retrieved from [Link]

  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European journal of clinical pharmacology, 19(1), 61–64. Retrieved from [Link]

  • ResearchGate. (2021, January 3). How to solve carry-over and interference problem when detecting tulathromycin by LCMS?. Retrieved from [Link]

  • ResearchGate. (2003, January). Optimizing Preparative LC/MS Configurations and Methods for Parallel Synthesis Purification. Retrieved from [Link]

  • Hawach Scientific. (2023, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]

  • Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]

  • Medicinal and Medical Chemistry. (2024, March 22). A Review on Developed Analytical Methods for the Determination of Desipramine. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Restek. (2020, October 20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Pharma Growth Hub. (2021, November 28). How to Remove Carryover in HPLC? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Retrieved from [Link]

Sources

Addressing poor solubility of 2-Hydroxydesipramine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydroxydesipramine

A Guide for Researchers on Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support hub for this compound. As Senior Application Scientists, we understand that realizing the full potential of a compound in your research hinges on mastering its behavior in your experimental systems. This compound, a key metabolite of the tricyclic antidepressant desipramine, presents a common but significant hurdle: poor aqueous solubility. This guide is designed to provide you with expert-driven, practical solutions to navigate these challenges, ensuring the integrity and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solubility

This section addresses the foundational questions regarding the physicochemical properties of this compound that govern its solubility.

Q1: Why is this compound considered poorly soluble in aqueous solutions?

A1: The solubility of this compound is dictated by its molecular structure. It possesses a large, rigid, and hydrophobic tricyclic core (a dibenzazepine structure)[1]. While it has polar functional groups capable of hydrogen bonding (a hydroxyl group and two amine groups), the nonpolar surface area of the carbon-rich core dominates, leading to a high octanol-water partition coefficient (logP) of approximately 3.34[1]. This value indicates a strong preference for hydrophobic (non-aqueous) environments over aqueous ones. Its predicted water solubility is low, estimated at only 0.17 g/L (or 170 µg/mL)[1].

Q2: What are the key chemical properties I should be aware of before designing my experiment?

A2: Understanding the following properties is critical for troubleshooting solubility issues.

PropertyValueSourceSignificance for Solubility
Molecular Weight282.38 g/mol [1]Essential for calculating molar concentrations.
Predicted Water Solubility0.17 g/L (~0.6 mM)[1]Confirms its low intrinsic solubility in neutral aqueous solutions.
logP~3.34[1]High value indicates hydrophobicity and likely need for organic co-solvents.
pKa (Strongest Basic)~9.9[1]The secondary amine will be protonated and positively charged at physiological pH (~7.4), which aids solubility.
pKa (Strongest Acidic)~10.63[1]The hydroxyl group is acidic but will be neutral at physiological pH.

The most important takeaway is the basic pKa of ~9.9. This means that at a pH below 9.9, the secondary amine group is likely to be protonated (carrying a positive charge). This ionization significantly increases the molecule's interaction with water, thereby enhancing its solubility. This property is the key to pH-modification strategies.

Part 2: Troubleshooting Guide - From Precipitate to Clear Solution

Encountering precipitation is a common frustration. This section provides a logical workflow to diagnose and solve the problem.

Q3: I've diluted my this compound stock into my aqueous assay buffer, and it immediately precipitated. What should I do?

A3: This is a classic sign of a compound "crashing out" of solution when the concentration of the organic co-solvent becomes too low to maintain solubility. Follow this troubleshooting workflow.

G start Precipitation Observed in Assay Buffer q1 What is the final concentration of your organic co-solvent (e.g., DMSO) in the assay? start->q1 low_dmso Too Low (<1%) q1->low_dmso <1% high_dmso Sufficiently High (>1%) q1->high_dmso >1% action1 Increase final DMSO concentration if assay tolerates it. Re-test. low_dmso->action1 q2 Is the compound concentration exceeding its aqueous solubility limit? high_dmso->q2 check_assay_tol Check Assay Tolerance for Co-Solvent. (See Part 4) action1->check_assay_tol end_ok Solution is Clear action1->end_ok Success end_persist Problem Persists action1->end_persist Failure action2 Lower the final compound concentration. q2->action2 Yes action3 Explore advanced solubilization methods: - pH Adjustment - Cyclodextrins q2->action3 No, or concentration cannot be lowered action2->end_ok action3->end_ok end_persist->q2

Part 3: Protocol Hub - Best Practices for Solubilization

Here, we provide detailed, step-by-step protocols for preparing and handling this compound to maintain its solubility.

Q4: What is the correct way to prepare a high-concentration stock solution of this compound?

A4: Preparing a stable, high-concentration stock solution in an appropriate organic solvent is the critical first step. Dimethyl sulfoxide (DMSO) is the most common choice.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Objective: To create a 10 mM stock solution of this compound (MW: 282.38 g/mol ) in 100% DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Vortex mixer and/or sonicator

  • Calculation:

    • To make 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 282.38 g/mol * 1000 = 2.82 mg

  • Procedure:

    • Accurately weigh out 2.82 mg of this compound powder and place it into a sterile vial.

    • Add 1 mL of 100% DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If solids persist, briefly sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[2].

Q5: How can I use pH to my advantage to increase solubility in my aqueous buffer?

A5: Leveraging the basic pKa (~9.9) of the secondary amine is a powerful strategy. By lowering the pH of your buffer, you can ensure the amine is protonated (charged), which dramatically increases aqueous solubility.

G cluster_0 High pH (e.g., pH 10) cluster_1 Low pH (e.g., pH < 8) a Neutral Form (Poorly Soluble) a_label R-NH-CH₃ b_label R-NH₂⁺-CH₃ a_label->b_label + H⁺ - H⁺ b Protonated Form (More Soluble)

Protocol 2: pH-Adjusted Dilution

  • Objective: To prepare a working solution of this compound in an aqueous buffer by modifying pH.

  • Principle: The hydrochloride salt form of related compounds like desipramine is readily soluble in water. We can mimic this by using an acidic buffer.

  • Procedure:

    • Prepare your desired final assay buffer (e.g., PBS, Tris).

    • Check the initial pH. If it is neutral or basic (e.g., 7.4), prepare a second batch and adjust its pH downwards to ~5.0-6.0 using dilute HCl.

    • Take your 10 mM DMSO stock (from Protocol 1).

    • Perform an intermediate dilution of the stock into the acidic (pH 5.0-6.0) buffer . For example, dilute 1:10 to create a 1 mM intermediate solution.

    • This acidic intermediate solution can then be serially diluted into your final, neutral pH assay buffer. The key is that the concentration of the compound at the final neutral pH step should be below its solubility limit.

    • Crucial Control: Always confirm that the final pH of your assay well is not significantly altered by this process and is appropriate for your biological system. Also, run a vehicle control using the acidified buffer to ensure it doesn't affect your assay results.

Q6: I cannot alter my assay's pH. Are there other options?

A6: Yes. Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively shielding the nonpolar part from water and increasing its apparent solubility[3][4].

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization

  • Objective: To increase the aqueous solubility of this compound using a cyclodextrin.

  • Procedure:

    • Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your final assay buffer.

    • Instead of diluting your DMSO stock of this compound directly into the buffer, dilute it into the HP-β-CD solution.

    • Allow the mixture to incubate for 15-30 minutes at room temperature, with occasional vortexing, to allow for the formation of the inclusion complex.

    • This complexed solution can now be used in your assay.

    • Crucial Control: You must run a parallel control with just the HP-β-CD solution at the same final concentration to ensure the cyclodextrin itself does not interfere with your assay.

Part 4: Assay Integrity & Interference

Solving the solubility problem is only half the battle. You must also ensure that your solution does not interfere with the assay itself.

Q7: How much DMSO is too much? What are the potential effects on my assay?

A7: This is highly assay-dependent. While DMSO is a versatile solvent, it is not inert.

  • Enzyme Assays: High concentrations of DMSO (>5%) can perturb the conformational structure of enzymes, leading to either inhibition or, in some cases, activation[5][6]. This can lead to misleading IC50 values.

  • Cell-Based Assays: Most cell lines can tolerate DMSO up to 0.5% without significant toxicity. Above 1%, you may see effects on cell viability, membrane permeability, and gene expression.

  • Protein Binding Assays: DMSO can interfere with hydrophobic interactions, potentially disrupting the binding of your compound to its target protein.

Recommended Maximum Co-Solvent Concentrations

Assay TypeMax Recommended DMSOMax Recommended Ethanol
Enzyme Inhibition Assays0.5% - 2%1% - 5%
Cell Viability / Proliferation< 0.5%< 1%
Receptor Binding Assays< 1%< 2%
Note: These are general guidelines. You must validate the tolerance of your specific system.

Best Practice: Always keep the final concentration of your organic co-solvent as low as possible (ideally ≤0.5%) and, most importantly, keep it constant across all wells in your experiment, including vehicle controls and positive/negative controls[2].

References

  • Human Metabolome Database. (2013). Metabocard for this compound (HMDB0060992). HMDB. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2995, Desipramine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121249, this compound. PubChem. [Link]

  • Gautam, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Lipinski, C. A., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Ansari, M. I., et al. (2011). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - PubMed Central. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Gwak, H., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - PubMed Central. [Link]

  • Mocan, T., et al. (2011). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

Sources

Technical Support Center: Impact of CYP2D6 Genetic Polymorphism on 2-Hydroxydesipramine Levels

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, clinicians, and pharmaceutical scientists investigating the influence of cytochrome P450 2D6 (CYP2D6) genetic variations on the metabolism of desipramine to its primary active metabolite, 2-hydroxydesipramine. Here, we provide in-depth, evidence-based answers to common questions and troubleshooting strategies for experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the relationship between CYP2D6 genotype and the disposition of desipramine and its hydroxylated metabolite.

Q1: What is the primary metabolic pathway of desipramine, and what is the role of CYP2D6?

A1: Desipramine, a tricyclic antidepressant, is primarily metabolized in the liver via hydroxylation to form this compound.[1] This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] Alternative metabolic pathways, such as 10-hydroxylation and N-demethylation, are considered minor.[1] Therefore, the plasma concentration of this compound is a direct reflection of CYP2D6 enzymatic activity.

Q2: How does CYP2D6 genetic polymorphism affect desipramine and this compound plasma concentrations?

A2: The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants.[2][3] These variants result in a spectrum of enzyme activity, leading to distinct metabolic phenotypes.[3][4]

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles have little to no enzyme activity.[2][4] This leads to significantly reduced clearance of desipramine, resulting in elevated plasma concentrations of the parent drug and very low levels of this compound.[5][6] This increased exposure to desipramine can heighten the risk of adverse drug reactions.[1][5]

  • Intermediate Metabolizers (IMs): These individuals possess one reduced-function allele and one non-functional allele, or two reduced-function alleles. They exhibit decreased CYP2D6 activity compared to normal metabolizers, leading to higher than expected desipramine concentrations and lower this compound levels.[7]

  • Normal Metabolizers (NMs): NMs have two fully functional CYP2D6 alleles and exhibit the expected metabolism of desipramine, leading to balanced plasma concentrations of both desipramine and this compound.[4]

  • Ultrarapid Metabolizers (UMs): UMs carry multiple copies of functional CYP2D6 alleles, resulting in significantly increased enzyme activity.[4][7] This leads to rapid conversion of desipramine to this compound, causing lower plasma concentrations of the parent drug and higher concentrations of the metabolite.[6][8] This can potentially lead to therapeutic failure at standard doses.[6][8]

Q3: What is the clinical significance of altered this compound levels?

A3: The ratio of this compound to desipramine in plasma serves as a biomarker for an individual's CYP2D6 metabolic capacity.[9] Significantly altered levels can have the following clinical implications:

  • Toxicity Risk: In CYP2D6 poor metabolizers, the accumulation of desipramine can lead to an increased risk of concentration-dependent side effects.[1][5]

  • Therapeutic Failure: Conversely, in ultrarapid metabolizers, the rapid clearance of desipramine may result in sub-therapeutic plasma concentrations, potentially leading to a lack of antidepressant efficacy.[6][8]

  • Cardiotoxicity Concerns: While this compound is generally considered less active, high concentrations, as seen in ultrarapid metabolizers, have been associated with potential cardiotoxic side effects.[7]

Q4: How are CYP2D6 phenotypes determined experimentally?

A4: CYP2D6 phenotype can be inferred through two primary methods:

  • Genotyping: This involves analyzing a patient's DNA to identify the specific CYP2D6 alleles they carry.[10] The combination of alleles (diplotype) is then used to predict the metabolic phenotype based on an activity score system.[4][11]

  • Phenotyping: This method involves administering a probe drug, such as desipramine or dextromethorphan, and measuring the metabolic ratio (MR) of the parent drug to its CYP2D6-mediated metabolite in plasma or urine.[5][12] The MR is then used to classify the individual's metabolic capacity.

Part 2: Troubleshooting Guide for Experimental Assays

This section provides solutions to common problems encountered during the quantification of desipramine and this compound and the interpretation of CYP2D6-related data.

Q: My measured this compound levels are consistently lower than expected across all my samples, even in presumed Normal Metabolizers. What could be the cause?

A: This issue can stem from several analytical or pre-analytical factors.

  • Causality: The stability of this compound can be compromised during sample handling and storage. It is also susceptible to degradation under certain extraction conditions. Inefficient extraction can also lead to lower recovery.

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure that plasma samples were promptly separated from whole blood and frozen at -80°C. Repeated freeze-thaw cycles should be avoided.

    • Optimize Extraction Protocol: this compound is more polar than desipramine. If using liquid-liquid extraction (LLE), ensure the solvent system and pH are optimized for the efficient recovery of both analytes. Methyl t-butyl ether (MTBE) is a commonly used solvent.[13] Consider solid-phase extraction (SPE) for cleaner extracts and potentially higher recovery.

    • Check for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source can significantly impact quantification. Perform a post-extraction addition experiment to assess matrix effects. Diluting the sample extract may help mitigate this issue.

    • Verify Standard Stability: Ensure that your this compound stock and working standards are stored correctly and have not degraded. Prepare fresh standards to confirm.

Q: I have a discrepancy between the CYP2D6 genotype and the observed desipramine/2-hydroxydesipramine metabolic ratio in some subjects. For example, a genotyped Normal Metabolizer (NM) shows a Poor Metabolizer (PM) phenotype. Why might this occur?

A: This phenomenon, known as phenoconversion, is a critical consideration in pharmacogenetic studies.

  • Causality: An individual's metabolic phenotype is not solely determined by their genotype. Co-administered drugs that are inhibitors of CYP2D6 can reduce the enzyme's activity, making a genotypic NM behave like a phenotypic IM or PM.[7]

  • Troubleshooting Steps:

    • Thoroughly Review Concomitant Medications: Obtain a complete list of all medications, including over-the-counter drugs and supplements, the subject was taking at the time of the study.

    • Identify Potent CYP2D6 Inhibitors: Common CYP2D6 inhibitors include certain antidepressants (e.g., fluoxetine, paroxetine, bupropion), antipsychotics, and cardiovascular drugs.[14]

    • Consider Dietary Factors: Certain dietary components can also inhibit CYP2D6 activity, although this is generally a less pronounced effect.

    • Re-evaluate Genotyping Data: While less common, genotyping errors can occur. If the discrepancy is significant and cannot be explained by phenoconversion, consider re-genotyping the sample, potentially with an expanded allele panel.[15]

Q: The variability in my this compound measurements is high, leading to poor precision in my quality control samples. What are the likely sources of this variability?

A: High variability can be introduced at multiple stages of the analytical workflow.

  • Causality: Inconsistent sample preparation, particularly manual extraction steps, can introduce significant variability. Instrumental factors, such as fluctuations in the mass spectrometer's performance, can also contribute.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: If possible, use automated liquid handlers for sample processing to improve consistency.[13] Ensure thorough mixing at all stages.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is crucial to correct for variability in extraction recovery and matrix effects.

    • Optimize Chromatographic Separation: Poor chromatographic peak shape or co-elution with interfering substances can lead to inconsistent integration and, thus, high variability. Ensure your HPLC or UPLC method provides adequate separation of this compound from other plasma components.[16]

    • Perform Instrument Maintenance: Clean the mass spectrometer's ion source regularly and ensure the instrument is properly calibrated. Monitor system suitability parameters throughout the analytical run.

Part 3: Experimental Protocols and Data Interpretation

This section provides a detailed methodology for a typical experiment to determine CYP2D6 phenotype using desipramine as a probe drug, along with guidance on data interpretation.

Experimental Workflow: CYP2D6 Phenotyping

G cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Data Analysis & Interpretation Subject Subject Recruitment & Informed Consent Genotyping CYP2D6 Genotyping (e.g., TaqMan, Sequencing) Subject->Genotyping Dosing Administer Single Oral Dose of Desipramine (e.g., 25 mg) Genotyping->Dosing Sampling Collect Blood Samples at Predetermined Time Points (e.g., 0, 4, 8, 12, 24h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Sample Extraction (LLE or SPE) Plasma->Extraction Analysis LC-MS/MS Analysis (Quantification of Desipramine & this compound) Extraction->Analysis PK Pharmacokinetic Analysis (Calculate AUC) Analysis->PK MR Calculate Metabolic Ratio (AUC_2-OH-DMI / AUC_DMI) PK->MR Phenotype Phenotype Assignment (Based on MR) MR->Phenotype Correlation Correlate Genotype with Phenotype Phenotype->Correlation

Caption: Workflow for CYP2D6 phenotyping using desipramine.

Step-by-Step Protocol: Quantification of Desipramine and this compound by LC-MS/MS
  • Sample Preparation (Liquid-Liquid Extraction)

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (containing desipramine-d4 and this compound-d4).

    • Vortex briefly to mix.

    • Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 10) and vortex.[13]

    • Add 600 µL of methyl t-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase.

  • LC-MS/MS Analysis

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid or ammonium formate.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Desipramine: e.g., m/z 267.2 → 72.1

      • This compound: e.g., m/z 283.2 → 72.1

      • Desipramine-d4 (IS): e.g., m/z 271.2 → 72.1

      • This compound-d4 (IS): e.g., m/z 287.2 → 72.1

  • Data Interpretation

    • Construct calibration curves for both analytes by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Calculate the concentrations of desipramine and this compound in the unknown samples from their respective calibration curves.

    • Calculate the metabolic ratio (MR) of this compound to desipramine at a specific time point or using the area under the curve (AUC) for a more comprehensive assessment.

Data Presentation: CYP2D6 Phenotype and Expected Metabolic Ratios
PhenotypeGenotype Examples (Diplotype)CYP2D6 Activity ScoreExpected Desipramine LevelsExpected this compound LevelsExpected Metabolic Ratio (2-OH-DMI / DMI)
Ultrarapid Metabolizer (UM) 1/1xN, 1/2xN> 2.25LowHighHigh
Normal Metabolizer (NM) 1/1, 1/2, 2/21.25 to 2.25NormalNormalModerate
Intermediate Metabolizer (IM) 1/4, 1/5, 4/100.25 to 1.0HighLowLow
Poor Metabolizer (PM) 4/4, 4/5, 5/50Very HighVery Low / UndetectableVery Low

Note: The activity score system is based on consensus guidelines from the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG).[17][18] The specific metabolic ratio values can vary depending on the study design and timing of sample collection.

Metabolic Pathway Diagram

cluster_0 Desipramine Metabolism cluster_1 Impact of Genetic Polymorphism DMI Desipramine (Parent Drug) CYP2D6 CYP2D6 Enzyme DMI->CYP2D6 Hydroxylation UM Ultrarapid Metabolizer (Increased Activity) NM Normal Metabolizer (Normal Activity) PM Poor Metabolizer (No Activity) OH_DMI This compound (Metabolite) CYP2D6->OH_DMI UM->DMI Rapid Conversion PM->DMI Blocked Conversion

Caption: The role of CYP2D6 in desipramine metabolism.

References
  • National Center for Biotechnology Information. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. In Medical Genetics Summaries. Available at: [Link]

  • Llerena, A., et al. (2009). Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials. British Journal of Clinical Pharmacology, 67(4), 447-455. Available at: [Link]

  • PharmGKB. (2021). CPIC guideline for imipramine and CYP2C19, CYP2D6. YouTube. Available at: [Link]

  • McGrath, S., et al. (2022). The Influence of CYP2D6 and CYP2C19 Genetic Variation on Diabetes Mellitus Risk in People Taking Antidepressants and Antipsychotics. Journal of Personalized Medicine, 12(11), 1888. Available at: [Link]

  • Spina, E., et al. (1997). Relationship between plasma desipramine levels, CYP2D6 phenotype and clinical response to desipramine: a prospective study. European Journal of Clinical Pharmacology, 51(5), 395-398. Available at: [Link]

  • Shimoda, K., et al. (2000). Metabolism of desipramine in Japanese psychiatric patients: the impact of CYP2D6 genotype on the hydroxylation of desipramine. Pharmacopsychiatry, 33(6), 211-216. Available at: [Link]

  • Niwa, T., et al. (2004). Effect of Cytochrome P450 (CYP) 2D6 Genetic Polymorphism on the Inhibitory Action of Antidepressants on CYP2D6-Mediated Dopamine Formation from p-Tyramine. Biological and Pharmaceutical Bulletin, 27(5), 711-714. Available at: [Link]

  • St. Jude Children's Research Hospital. (n.d.). Cytochrome P450 2D6 (CYP2D6). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). CYP2D6 Overview: Allele and Phenotype Frequencies. In Medical Genetics Summaries. Available at: [Link]

  • Genomics Education Programme. (n.d.). CYP2D6 — Knowledge Hub. Retrieved from [Link]

  • Spina, E., et al. (1997). Relationship between plasma desipramine levels, CYP2D6 phenotype and clinical response to desipramine: a prospective study. ProQuest. Available at: [Link]

  • PharmGKB. (2021). CPIC guideline for desipramine and CYP2D6. YouTube. Available at: [Link]

  • Fabbri, C., & Serretti, A. (2016). CYP2D6 variation, behaviour and psychopathology: implications for pharmacogenomics-guided clinical trials. The Pharmacogenomics Journal, 16(2), 111-123. Available at: [Link]

  • Pratt, V. M., et al. (2018). Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy. The Journal of Molecular Diagnostics, 20(3), 269-276. Available at: [Link]

  • Clinical Pharmacogenetics Implementation Consortium. (2020). CPIC® Guideline for Opioids and CYP2D6, OPRM1, and COMT. Retrieved from [Link]

  • Darwish, I. A., et al. (2005). A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. Journal of AOAC International, 88(5), 1409-1414. Available at: [Link]

  • Caudle, K. E., et al. (2020). Standardizing CYP2D6 Genotype to Phenotype Translation: Consensus Recommendations from the Clinical Pharmacogenetics Implementation Consortium and Dutch Pharmacogenetics Working Group. Clinical and Translational Science, 13(1), 116-124. Available at: [Link]

  • RPRD Diagnostics. (n.d.). CYP2D6. Retrieved from [Link]

  • Darwish, I. A., et al. (2005). A rapid and simple RP-HPLC method for quantification of desipramine in human plasma. Journal of AOAC International, 88(5), 1409-1414. Available at: [Link]

  • Jukic, M. M., et al. (2021). CYP2D6 Reduced Function Variants and Genotype/Phenotype Translations of CYP2D6 Intermediate Metabolizers: Implications for Personalized Drug Dosing in Psychiatry. Frontiers in Pharmacology, 12, 661746. Available at: [Link]

  • Jukic, M. M., et al. (2021). CYP2D6 Reduced Function Variants and Genotype/Phenotype Translations of CYP2D6 Intermediate Metabolizers: Implications for Personalized Drug Dosing in Psychiatry. Frontiers in Pharmacology, 12, 661746. Available at: [Link]

  • Gaedigk, A., et al. (2017). Challenges in CYP2D6 Phenotype Assignment from Genotype Data: A Critical Assessment and Call for Standardization. Clinical Pharmacology & Therapeutics, 101(1), 29-41. Available at: [Link]

  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Retrieved from [Link]

  • Smith, D. M., et al. (2017). CYP2D6 phenotypes are associated with adverse outcomes related to opioid medications. Pharmacogenomics, 18(1), 85-93. Available at: [Link]

  • Darwish, I. A. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry, 2(1). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antidepressant Efficacy of Desipramine and its Active Metabolite, 2-Hydroxydesipramine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Parent Compound and its Active Progeny in Antidepressant Therapy

Desipramine, a tricyclic antidepressant (TCA), has long been a tool in the clinical management of major depressive disorder. Its primary therapeutic action is attributed to the potent inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic availability of norepinephrine.[1][2] However, the in vivo pharmacology of desipramine is more complex than the actions of the parent drug alone. Upon administration, desipramine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, to form its major active metabolite, 2-hydroxydesipramine.[3][4] This metabolite is not merely an inert byproduct; it circulates in substantial concentrations and is now understood to contribute significantly to both the therapeutic effects and the side-effect profile of desipramine treatment.[5][6][7][8]

This guide provides a detailed comparison of desipramine and this compound, synthesizing available experimental data to elucidate their respective contributions to antidepressant efficacy. We will delve into their mechanisms of action, pharmacokinetic relationship, and the clinical implications of their combined presence.

Metabolic Pathway: From Prodrug to Active Metabolite

The metabolic conversion of desipramine to this compound is a critical determinant of the drug's overall pharmacological activity. This hydroxylation reaction, catalyzed by CYP2D6, introduces a hydroxyl group onto the dibenzazepine ring system.

Desipramine Desipramine Metabolism Hepatic Metabolism Desipramine->Metabolism First-Pass & Systemic CYP2D6 CYP2D6 Metabolism->CYP2D6 Hydroxydesipramine This compound (Active Metabolite) Metabolism->Hydroxydesipramine

Figure 1: Metabolic conversion of desipramine.

Pharmacokinetic studies in healthy volunteers have demonstrated that this compound appears rapidly in the plasma following oral administration of desipramine, with its area under the concentration-time curve reaching 51% to 94% of that of the parent drug.[5] This substantial production and subsequent accumulation with repeated dosing underscore the necessity of considering its contribution to the overall clinical effect.[5]

Comparative Pharmacology: A Tale of Two Transporter Inhibitors

Desipramine: A Potent Norepinephrine Reuptake Inhibitor

Desipramine is characterized by its high affinity and selectivity for the norepinephrine transporter (NET).[1][2] This potent inhibition of norepinephrine reuptake is considered the primary driver of its antidepressant efficacy. Its affinity for the serotonin transporter (SERT) is significantly lower, making it one of the more selective noradrenergic TCAs.

TargetIC50 (nM)Reference
Norepinephrine Transporter (NET)4.2[2]
Serotonin Transporter (SERT)64[2]
Dopamine Transporter (DAT)82,000[2]
Table 1: In vitro inhibitory concentrations (IC50) of desipramine for human monoamine transporters.

This compound: An Active Contributor to Efficacy

While direct comparative binding studies are lacking, clinical evidence strongly suggests that this compound is pharmacologically active and contributes to the antidepressant response. Studies have shown that the combined plasma levels of desipramine and this compound correlate better with clinical outcomes than desipramine levels alone.[7] Interestingly, the relationship between this compound plasma levels and therapeutic response appears to be curvilinear, with an optimal therapeutic window.[7] This suggests a complex dose-response relationship that warrants further investigation.

It is plausible that this compound also acts as a norepinephrine reuptake inhibitor, although its precise potency and selectivity profile compared to desipramine remain to be fully elucidated by head-to-head in vitro studies.

Preclinical Evidence: Insights from Animal Models

The forced swim test is a widely used rodent behavioral despair model to screen for antidepressant-like activity. In this test, antidepressant compounds typically reduce the duration of immobility, indicating an escape-oriented behavior.

Studies have consistently demonstrated that acute administration of desipramine produces a dose-dependent decrease in immobility time in the forced swim test in rats, with effective doses typically ranging from 10 to 20 mg/kg.[9] This effect is attributed to the enhancement of noradrenergic neurotransmission.

To date, there is a lack of published preclinical studies that have directly administered this compound in the forced swim test or other animal models of depression to compare its intrinsic antidepressant-like efficacy with that of desipramine. Such studies would be invaluable in dissecting the specific contribution of the metabolite to the overall behavioral effects of desipramine.

Clinical Implications: Efficacy and Side Effects

The combined action of desipramine and this compound has significant clinical implications for both therapeutic efficacy and the side effect profile.

Therapeutic Response:

Clinical studies have indicated that monitoring the plasma concentrations of both desipramine and this compound may be beneficial for optimizing therapeutic outcomes.[7][8] The observation of a therapeutic window for this compound suggests that simply maximizing its concentration may not be the optimal strategy.[7]

Side Effect Profile:

Tricyclic antidepressants are known for a range of side effects, including anticholinergic (dry mouth, constipation), antihistaminic (sedation), and cardiovascular effects. Desipramine is generally considered to have a milder side effect profile compared to other TCAs.[1]

Both desipramine and this compound have been implicated in cardiovascular side effects, particularly the prolongation of intracardiac conduction (PR, QRS, and QTc intervals).[8] Clinical data has shown a significant positive correlation between the plasma levels of both compounds and changes in the PR interval, highlighting the contribution of this compound to the cardiotoxicity of desipramine.[8] A comprehensive comparison of the broader side effect profiles of the two compounds, particularly concerning anticholinergic and antihistaminic effects, awaits further investigation.

Experimental Protocols

Norepinephrine Reuptake Inhibition Assay

This assay is fundamental to determining the potency of compounds at the norepinephrine transporter.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Termination & Measurement A Cells expressing NET (e.g., HEK293-hNET) B Plate cells in 96-well plates A->B C Add test compounds (Desipramine or this compound) B->C D Add radiolabeled norepinephrine ([3H]-NE) C->D E Incubate at room temperature D->E F Wash cells to remove unbound [3H]-NE E->F G Lyse cells F->G H Measure radioactivity via scintillation counting G->H I Calculate IC50 values H->I

Figure 2: Norepinephrine reuptake inhibition assay workflow.

Step-by-Step Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) in appropriate media.

  • Plating: Seed the HEK293-hNET cells into 96-well microplates and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of desipramine and this compound. Add the compounds to the respective wells.

  • Radioligand Addition: Add a solution containing a fixed concentration of radiolabeled norepinephrine (e.g., [³H]-norepinephrine) to all wells.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 10-30 minutes) to allow for norepinephrine uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-norepinephrine uptake against the concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific uptake.

Forced Swim Test

This behavioral assay is a cornerstone of preclinical antidepressant screening.

Step-by-Step Methodology:

  • Apparatus: Use a transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation: Allow the animals (rats or mice) to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer desipramine, this compound, or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30-60 minutes).

  • Test Session: Gently place each animal into the water-filled cylinder for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A significant decrease in immobility is indicative of an antidepressant-like effect.

Conclusion and Future Directions

Future research should prioritize direct, head-to-head in vitro and in vivo comparative studies to:

  • Quantify the binding affinities and functional potencies of this compound and desipramine at a broad range of CNS targets.

  • Evaluate the intrinsic antidepressant-like efficacy of this compound through direct administration in animal models of depression.

  • Characterize the broader side effect profile of this compound to better understand its contribution to the overall tolerability of desipramine.

A more complete understanding of the individual pharmacological contributions of desipramine and its active metabolite will enable a more nuanced approach to antidepressant therapy, potentially leading to the development of novel agents with improved efficacy and safety profiles.

References

  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61–64. [Link]

  • PubChem. (n.d.). Desipramine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Desipramine. In Wikipedia. [Link]

  • Human Metabolome Database. (2023, March 29). Showing metabocard for this compound (HMDB0060992). [Link]

  • García-Cabrerizo, R., & García-Fuster, M. J. (2022). Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates. Neuroscience, 492, 1-16. [Link]

  • Amsterdam, J. D., Brunswick, D. J., Potter, L., Winokur, A., & Rickels, K. (1985). Desipramine and this compound plasma levels in endogenous depressed patients. Lack of correlation with therapeutic response. Archives of General Psychiatry, 42(4), 361–364. [Link]

  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Retrieved from [Link]

  • RxList. (2022, June 29). Norpramin (Desipramine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Yoshioka, M., et al. (1989). Effects of chronic administration of antidepressants on mouse-killing behavior (muricide) in olfactory bulbectomized rats. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 94(3), 131-137. [Link]

  • Perry, P. J., et al. (1994). This compound and desipramine plasma levels: how are they related to antidepressant response?. Journal of clinical psychopharmacology, 14(5), 317-323. [Link]

  • Mayo Clinic. (2023, August 1). Desipramine (Oral Route). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ku, S. M., et al. (2013). Chronic Desipramine Treatment Rescues Depression-Related, Social and Cognitive Deficits in Engrailed-2 Knockout Mice. PLoS ONE, 8(4), e61653. [Link]

  • Human Metabolome Database. (2023, March 29). Showing metabocard for 2-Hydroxy-desipramine glucuronide (HMDB0060716). [Link]

  • Sutfin, T. A., et al. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical chemistry, 35(10), 2134-2136. [Link]

  • Gury, C., et al. (1991). This compound and desipramine plasma levels and electrocardiographic effects in depressed younger adults. Journal of clinical psychopharmacology, 11(5), 288-293. [Link]

  • Ortiz, J., et al. (1995). Combined effects of desipramine and stress on monoamine turnover in rat brain. Journal of neurochemistry, 65(5), 2278-2284. [Link]

  • Ishisaka, Y., et al. (2017). Receptor binding profiles of antipsychotic agents. Psychogeriatrics, 17(1), 58-65. [Link]

  • Singh, S. K., et al. (2007). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Science, 317(5840), 978-981. [Link]

Sources

A Comparative Pharmacokinetic Analysis: 2-Hydroxydesipramine vs. Nortriptyline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of tricyclic antidepressants (TCAs), understanding the nuanced pharmacokinetic profiles of parent drugs and their active metabolites is paramount for optimizing therapeutic outcomes and ensuring patient safety. This guide provides a detailed comparative analysis of the pharmacokinetics of 2-hydroxydesipramine, the primary active metabolite of desipramine, and nortriptyline, another widely prescribed secondary amine TCA. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two pharmacologically significant compounds.

Introduction: The Clinical Significance of Active Metabolites

The therapeutic and toxic effects of many TCAs are not solely attributable to the parent compound but are significantly influenced by their active metabolites. This compound is a case in point, demonstrating pharmacological activity that contributes to the overall clinical profile of its parent drug, desipramine.[1][2] Nortriptyline, itself an active metabolite of amitriptyline, is also available as a standalone therapeutic agent.[3][4] A thorough understanding of their comparative pharmacokinetics—how they are absorbed, distributed, metabolized, and excreted (ADME)—is therefore crucial for predicting clinical response, managing drug-drug interactions, and guiding therapeutic drug monitoring.

Metabolic Pathways: A Tale of Two Secondary Amines

Both this compound and nortriptyline are products of hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. However, their formation and subsequent biotransformation pathways differ, impacting their plasma concentrations and duration of action.

Desipramine Metabolism to this compound: Desipramine undergoes extensive first-pass metabolism in the liver, with hydroxylation being a major pathway. The enzyme CYP2D6 is principally responsible for converting desipramine to this compound.[5] This metabolic step is subject to genetic polymorphism, leading to significant inter-individual variability in the ratio of the parent drug to its hydroxylated metabolite.[5]

Nortriptyline Metabolism: Nortriptyline is also metabolized in the liver, primarily by CYP2D6, which hydroxylates it to the less active metabolite, 10-hydroxynortriptyline.[4][6][7] Similar to desipramine, genetic variations in CYP2D6 can lead to altered nortriptyline metabolism, affecting plasma levels and clinical outcomes.[4] Interestingly, nortriptyline itself is an active metabolite of amitriptyline, formed via demethylation.[3][8]

cluster_desipramine Desipramine Metabolism cluster_nortriptyline Nortriptyline Metabolism Desipramine Desipramine This compound (Active) This compound (Active) Desipramine->this compound (Active) CYP2D6 (Hydroxylation) Amitriptyline Amitriptyline Nortriptyline (Active) Nortriptyline (Active) Amitriptyline->Nortriptyline (Active) CYP2C19 (Demethylation) 10-Hydroxynortriptyline (Less Active) 10-Hydroxynortriptyline (Less Active) Nortriptyline (Active)->10-Hydroxynortriptyline (Less Active) CYP2D6 (Hydroxylation)

Metabolic pathways of desipramine and nortriptyline.

Comparative Pharmacokinetic Parameters

A side-by-side comparison of the key pharmacokinetic parameters of this compound and nortriptyline reveals important distinctions that can influence their clinical application.

Pharmacokinetic ParameterThis compoundNortriptyline
Parent Drug DesipramineAmitriptyline / Nortriptyline
Bioavailability (F) Parent (Desipramine): 33-50%[5]32-79%[8]
Time to Peak Plasma Concentration (Tmax) Parent (Desipramine): 2-6 hours7-8.5 hours[7]
Protein Binding Parent (Desipramine): ~90%[5]~92%[8]
Elimination Half-life (t½) ~31 hours (as metabolite)18-44 hours (mean 30 hours)[8]
Primary Metabolizing Enzyme CYP2D6 (for formation)[5]CYP2D6 (for elimination)[6][7]
Primary Route of Elimination Renal (as metabolite)[9]Primarily urinary excretion of metabolites[7]

Insights from the Data:

  • Half-Life and Dosing: The longer half-life of this compound as a metabolite contributes to the overall prolonged therapeutic effect of desipramine, which is often administered once daily.[10] Nortriptyline's half-life also supports once-daily dosing regimens.[7]

  • Metabolic Variability: The heavy reliance of both compounds on CYP2D6 for their metabolism underscores the importance of considering a patient's pharmacogenomic profile. Individuals who are poor or ultrarapid metabolizers of CYP2D6 may experience adverse effects or therapeutic failure, respectively.[4][5]

  • Active Metabolite Contribution: The substantial production of this compound, with an area under the curve ranging from 51% to 94% of that of desipramine, highlights its significant contribution to the overall pharmacological effect.[11][12] This necessitates monitoring of both parent drug and metabolite levels in clinical practice.[13]

Experimental Protocols for Pharmacokinetic Analysis

Accurate quantification of this compound and nortriptyline in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol: Simultaneous Quantification of Desipramine and this compound in Human Plasma by LC-MS/MS

This protocol is a generalized representation based on established methods.[14]

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of the analytes).

    • Alkalinize the sample with a basic buffer (e.g., sodium carbonate).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether).

    • Vortex and centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometry:

      • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

      • Monitor the specific precursor-to-product ion transitions for desipramine, this compound, and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentrations of the analytes in the unknown samples by interpolation from the calibration curve.

Plasma Sample Plasma Sample Internal Standard Addition Internal Standard Addition Plasma Sample->Internal Standard Addition Alkalinization Alkalinization Internal Standard Addition->Alkalinization Liquid-Liquid Extraction Liquid-Liquid Extraction Alkalinization->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Workflow for LC-MS/MS analysis of plasma samples.

Drug-Drug Interactions: A Point of Caution

Given their reliance on the CYP450 system, both this compound (via its parent drug desipramine) and nortriptyline are susceptible to drug-drug interactions.

  • Inhibitors of CYP2D6: Co-administration with potent CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, bupropion) can significantly increase the plasma concentrations of desipramine, this compound, and nortriptyline, potentially leading to toxicity.

  • Inducers of CYP2D6: Conversely, co-administration with CYP2D6 inducers (e.g., rifampin, carbamazepine) can decrease their plasma concentrations, potentially resulting in a loss of therapeutic efficacy.[3]

  • Other Interactions: Both desipramine and nortriptyline can interact with a wide range of other medications, including other antidepressants, opioids, and anticholinergic drugs, leading to additive side effects.[15][16][17][18][19]

Conclusion: Implications for Research and Clinical Practice

The comparative pharmacokinetic profiles of this compound and nortriptyline highlight several key considerations for researchers and clinicians. The significant contribution of the active metabolite this compound to the overall clinical effect of desipramine underscores the importance of considering its pharmacokinetics in drug development and therapeutic monitoring. While both compounds share a primary metabolic pathway through CYP2D6, subtle differences in their absorption, distribution, and half-life can influence their therapeutic windows and side effect profiles. A comprehensive understanding of these pharmacokinetic nuances is essential for the rational selection and individualized dosing of these important antidepressant medications.

References

  • Vertex AI Search. Pamelor vs. Desipramine for Depression: Important Differences and Potential Risks.
  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61–64.
  • Kutcher, S. P., & Shulman, K. I. (1987). This compound and desipramine plasma levels and electrocardiographic effects in depressed younger adults. Journal of Clinical Psychopharmacology, 7(6), 406–409.
  • ResearchGate. (n.d.). Pharmacokinetic Parameters of Amitriptyline and Nortriptyline After...
  • Perry, P. J., Miller, D. D., Arndt, S. V., & Cadoret, R. J. (1991). Antidepressant activity of this compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Narasimhachari, N., & Landa, B. (1986). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry.
  • Kenney, J. T., Orsulak, P. J., Kolodner, R. M., & Burton, M. E. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical Chemistry, 35(10), 2134–2136.
  • U.S. National Library of Medicine. (2022). Desipramine HCL. DailyMed.
  • Medicinal and Medical Chemistry. (2024).
  • PharmGKB. (n.d.).
  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. PubMed.
  • Thour, A., & Marwaha, R. (2023). Nortriptyline. In StatPearls.
  • SA P
  • Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0060992).
  • National Center for Biotechnology Inform
  • PharmGKB. (2021). CPIC guideline for nortriptyline and CYP2D6. YouTube.
  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma.
  • Almudever, P., Peris, J. E., Garrigues, T., Diez, O., & Alós, M. (2008). Quantification of nortriptyline in plasma by HPLC and fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 568–573.
  • Drugs.com. (n.d.). Nortriptyline Interactions Checker.
  • Wikipedia. (n.d.). Nortriptyline.
  • Drugs.com. (n.d.). Diphenhydramine and nortriptyline Interactions.
  • NHS. (2025). Taking nortriptyline with other medicines and herbal supplements.
  • Drugs.com. (n.d.). Desipramine vs Nortriptyline Comparison.
  • PrescriberPoint. (n.d.).
  • Optum Perks. (n.d.). Nortriptyline oral capsule interactions.
  • University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma.
  • Gjestad, C., Westin, A. A., Skogvoll, E., & Spigset, O. (2015). Rates of in vivo methylation of desipramine and nortriptyline. Therapeutic Drug Monitoring, 37(1), 121–125.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Desipramine Immunoassays with 2-Hydroxydesipramine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Desipramine, a tricyclic antidepressant (TCA), is a cornerstone in the management of major depressive disorder. Its therapeutic efficacy is intrinsically linked to its plasma concentration, necessitating therapeutic drug monitoring (TDM) to optimize dosage while minimizing toxicity. Desipramine is extensively metabolized in the liver, primarily by the polymorphic enzyme CYP2D6, to its major active metabolite, 2-hydroxydesipramine.[1] The plasma concentrations of this metabolite can be substantial, often approaching those of the parent drug.[2]

Immunoassays are widely employed for the initial screening and TDM of desipramine due to their speed and ease of use. However, a critical performance characteristic that demands rigorous evaluation is cross-reactivity—the potential for the assay's antibodies to bind to compounds structurally similar to the target analyte. Given the structural resemblance and clinical relevance of this compound, its interference can lead to an overestimation of the true desipramine concentration, potentially resulting in sub-optimal patient dosing.

This guide provides a comprehensive comparison of desipramine immunoassays, focusing on the critical issue of cross-reactivity with this compound. We will delve into the clinical significance of this interaction, present a framework for evaluating and comparing different immunoassay platforms, and provide a detailed experimental protocol for quantifying cross-reactivity in your own laboratory.

The Clinical and Pharmacokinetic Significance of this compound

The measurement of desipramine is complicated by the presence of its hydroxylated metabolite. The area under the concentration-time curve for this compound can be 51% to 94% of that for desipramine, indicating its significant systemic exposure.[2] Furthermore, this compound is not an inert byproduct; it is pharmacologically active and may contribute to both the therapeutic and adverse effects of the treatment.[2][3]

An immunoassay with high cross-reactivity to this compound will report a result that is a composite of both the parent drug and the metabolite. This can have significant clinical implications:

  • Misinterpretation of Patient Status: A clinician may interpret the elevated "desipramine" level as adequate or even toxic, when in fact the parent drug concentration is within or below the therapeutic range.

  • Inappropriate Dose Adjustments: Based on an artificially inflated result, a clinician might incorrectly decide to lower the desipramine dose, potentially leading to a loss of therapeutic effect.

Therefore, understanding and quantifying the degree of this cross-reactivity is not merely an analytical exercise but a prerequisite for the accurate clinical application of desipramine immunoassays.

The Mechanism of Immunoassay Cross-Reactivity

Most immunoassays for small molecules like desipramine are based on a competitive binding principle. In these assays, a limited number of antibody binding sites are available to both the drug in the patient sample and a labeled drug conjugate supplied in the reagent. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of the drug in the sample.

Cross-reactivity occurs when the antibody, raised against a desipramine-like immunogen, cannot perfectly distinguish between desipramine and its structurally similar metabolite, this compound. The only difference between the two molecules is the addition of a single hydroxyl group.

Figure 1: Chemical Structures of Desipramine and this compound

G cluster_0 Desipramine cluster_1 This compound DMI OH_DMI

Caption: Structural comparison highlighting the similarity between the parent drug and its metabolite.

This structural similarity allows this compound to compete for antibody binding sites, contributing to the overall signal and leading to an inaccurate measurement of the parent drug.

Figure 2: Competitive Immunoassay Principle

G cluster_low_conc Low Desipramine in Sample cluster_high_conc High Desipramine in Sample cluster_cross_react Cross-Reactivity Scenario Ab Antibody DMI Desipramine (from sample) DMI_conj Labeled Desipramine (reagent) Complex1 Antibody-Desipramine Complex Complex2 Antibody-Labeled Desipramine Complex (Signal Generating) OH_DMI This compound (Cross-Reactant) Complex3 Antibody-Metabolite Complex Ab_low Antibody Complex2_low High Signal Ab_low->Complex2_low More Labeled Drug Binds Ab_high Antibody Complex1_high Low Signal Ab_high->Complex1_high More Sample Drug Binds Ab_cr Antibody Complex3_cr Artificially Low Signal (Overestimation of Desipramine) Ab_cr->Complex3_cr Metabolite Competes

Caption: The competitive binding mechanism and the effect of a cross-reacting metabolite.

A Framework for Comparing Desipramine Immunoassays

A direct comparison of commercial immunoassays is often hindered by a lack of standardized reporting of cross-reactivity data in product inserts. Therefore, it is incumbent upon the laboratory to perform its own evaluation. The following table provides a template for comparing key performance characteristics, with a focus on the parameters most relevant to the issue of metabolite interference.

Table 1: Comparison of Desipramine Immunoassay Performance Characteristics

FeatureAssay A (e.g., EMIT)Assay B (e.g., FPIA)Assay C (e.g., ELISA)Notes
Assay Principle Homogeneous Enzyme ImmunoassayFluorescence PolarizationHeterogeneous Enzyme ImmunoassayThe assay format can influence susceptibility to interferences.
Calibrator Nortriptyline / DesipramineNortriptyline / DesipramineDesipramineThe primary calibrator influences which compound the assay is most sensitive to.
Cutoff (Qualitative) e.g., 300 ng/mLN/AVariesFor screening assays, indicates the decision point for a positive result.[1]
Reportable Range (Quantitative) e.g., 50-1000 ng/mLe.g., 25-500 ng/mLe.g., 10-400 ng/mLThe linear range of the assay.
% Cross-Reactivity with this compound To be determinedTo be determinedTo be determinedThe primary parameter of this guide. See Protocol in Section 4.
% Cross-Reactivity with Imipramine From package insert or TBDFrom package insert or TBDFrom package insert or TBDDesipramine is a metabolite of imipramine; co-administration is unlikely but relevant.
% Cross-Reactivity with other TCAs From package insert or TBDFrom package insert or TBDFrom package insert or TBDImportant for understanding overall assay specificity.
Precision at LLOQ (%CV) < 20%< 20%< 20%Assesses reproducibility at the lowest quantifiable concentration.
Confirmatory Method Required Yes (GC-MS or LC-MS/MS)Yes (GC-MS or LC-MS/MS)Yes (GC-MS or LC-MS/MS)All immunoassays require confirmation for definitive clinical decisions.[4]

Experimental Protocol: Quantifying Cross-Reactivity

This protocol provides a robust, self-validating system for determining the percent cross-reactivity of an immunoassay with this compound. The principle is to determine the concentration of the metabolite (this compound) that yields the same assay response as a known concentration of the primary analyte (desipramine).

Figure 3: Workflow for Determining Immunoassay Cross-Reactivity

G A 1. Prepare Stock Solutions - Desipramine (Analyte) - this compound (Metabolite) B 2. Prepare Analyte Standard Curve (e.g., 0, 50, 100, 250, 500 ng/mL) in drug-free matrix (serum/plasma) A->B C 3. Prepare Metabolite Test Solutions (e.g., 100, 250, 500, 1000, 2000 ng/mL) in same drug-free matrix A->C D 4. Run Immunoassay Analyze all standards and test solutions according to manufacturer's protocol B->D C->D E 5. Determine C50 for Analyte Concentration of Desipramine that gives ~50% of max signal/inhibition D->E F 6. Determine C50 for Metabolite Concentration of 2-OH-Desipramine that gives the same response as Analyte C50 D->F G 7. Calculate % Cross-Reactivity (C50_Analyte / C50_Metabolite) * 100 E->G F->G

Caption: A step-by-step workflow for the experimental determination of cross-reactivity.

Materials and Reagents
  • Desipramine immunoassay kit (reagents, calibrators, controls).

  • Certified reference standards of desipramine and this compound.

  • Drug-free, certified human serum or plasma (the same matrix as the intended clinical sample).

  • Calibrated pipettes and sterile consumables.

  • Appropriate immunoassay analyzer.

Experimental Procedure

Step 1: Preparation of Stock Solutions

  • Prepare concentrated stock solutions of both desipramine and this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol). The purity of these standards is paramount.

Step 2: Preparation of Working Standards and Test Solutions

  • Desipramine Standards: Perform serial dilutions of the desipramine stock solution into the drug-free serum/plasma to create a standard curve. A typical range might be 0, 25, 50, 100, 250, and 500 ng/mL. These will be used to establish the dose-response curve of the primary analyte.

  • This compound Test Solutions: Perform serial dilutions of the this compound stock solution into the drug-free serum/plasma to create a range of test concentrations. Since the metabolite is expected to be less reactive, a higher concentration range is required (e.g., 100, 250, 500, 1000, 2000, 5000 ng/mL).

Step 3: Assay Analysis

  • Following the manufacturer's instructions for the specific immunoassay, analyze the desipramine standards and the this compound test solutions in triplicate.

  • Ensure that the assay controls perform within their acceptable ranges to validate the run.

Step 4: Data Analysis and Calculation

  • Plot the Dose-Response Curve: Plot the response of the immunoassay (e.g., absorbance, fluorescence polarization) against the concentration of the desipramine standards.

  • Determine the 50% Intercept (C50) for Desipramine: From the standard curve, determine the concentration of desipramine that produces a response halfway between the maximum and minimum signal (this is often near the middle of the assay's dynamic range). Let's call this C50_Desipramine . For example, this might be 150 ng/mL.

  • Determine the C50 for this compound: Using the responses obtained from the this compound test solutions, find the concentration of this compound that produces the same response level as the C50_Desipramine. This can be done by interpolation from a plot of the metabolite's concentration versus response. Let's call this C50_Metabolite . For instance, you might find that it takes 1500 ng/mL of the metabolite to produce the same signal as 150 ng/mL of the parent drug.

  • Calculate Percent Cross-Reactivity: Use the following standard formula:

    % Cross-Reactivity = (C50_Desipramine / C50_Metabolite) * 100

    Example Calculation: (150 ng/mL / 1500 ng/mL) * 100 = 10%

Interpretation and Actionable Insights

The calculated percent cross-reactivity is a direct measure of the assay's specificity.

  • High Cross-Reactivity (>20%): An assay with high cross-reactivity poses a significant risk of reporting falsely elevated results. For such an assay, the results should be considered semi-quantitative at best, primarily useful for qualitative screening (e.g., overdose detection). Therapeutic drug monitoring with such an assay is ill-advised without confirmatory testing.

  • Low Cross-Reactivity (<5%): An assay with low cross-reactivity is more specific for the parent drug. While still a screening tool, the results are more likely to reflect the true desipramine concentration. However, even with low cross-reactivity, the potential for interference is not zero, especially in patients who are rapid metabolizers and may have very high metabolite-to-parent drug ratios.

The Causality of Experimental Choices: The choice to use a certified drug-free matrix is critical because endogenous substances in different lots of serum or plasma can affect assay performance; using a consistent, clean matrix provides a stable baseline. Determining the C50, rather than using a concentration at the limits of the curve, ensures the comparison is made in the most precise and responsive part of the assay range.

The Self-Validating System: This protocol is inherently self-validating. The successful generation of a standard curve for desipramine with acceptable control performance confirms the integrity of the assay run. The subsequent testing of the metabolite within this validated run provides trustworthy data on its specific interference.

Conclusion: The Imperative of Validation

The cross-reactivity of desipramine immunoassays with the active metabolite this compound is a clinically significant phenomenon that can confound therapeutic drug monitoring. No immunoassay should be considered a "black box." As demonstrated, the potential for interference is high, and the degree of this interference varies between different assay designs and manufacturers.

While immunoassays remain a valuable tool for rapid screening, their limitations must be thoroughly understood. Rigorous in-house validation, specifically quantifying the cross-reactivity with major metabolites, is essential. For all clinical decisions where precision is paramount, immunoassay results must be treated as preliminary and confirmed by a more specific reference method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] This dual approach ensures that clinicians receive the most accurate information, enabling them to provide safe and effective therapy for their patients.

References

  • DeVane, C. L., Savett, M., & Jusko, W. J. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. European Journal of Clinical Pharmacology, 19(1), 61–64. [Link]

  • Microgenics Corporation. (2023). Alinity c Tricyclic Antidepressants Reagent Kit 510(k) Summary. U.S. Food and Drug Administration. [Link]

  • Atlas Medical. (n.d.). TCA One Step Tricyclic Antidepressants Test Strip (Urine) Package Insert. [Link]

  • Nelson, S., & Tredger, J. M. (1998). A comparison of high-performance liquid chromatography and fluorescence polarization immunoassay for therapeutic drug monitoring of tricyclic antidepressants. Therapeutic Drug Monitoring, 20(1), 19-28. [Link]

  • Spiehler, V., et al. (1988). Evaluation of Syva EMIT Toxicological Serum Tricyclic Antidepressant Assay. Journal of Analytical Toxicology, 12(5), 249–253. [Link]

  • A Review on Developed Analytical Methods for the Determination of Desipramine. (2024). Medicinal and Medical Chemistry. [Link]

  • Washington State Patrol. (n.d.). Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Preskorn, S. H., & Jerkovich, G. S. (1990). This compound and desipramine plasma levels: how are they related to antidepressant response? Journal of Clinical Psychopharmacology, 10(2), 99-104. [Link]

Sources

A Comparative Guide to the Bioanalytical Validation of 2-Hydroxydesipramine: Established Chromatographic Methods vs. a Novel Electrochemical Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precise and accurate quantification of drug metabolites is paramount. 2-Hydroxydesipramine, the primary active metabolite of the tricyclic antidepressant desipramine, plays a crucial role in both the therapeutic efficacy and potential toxicity of its parent drug. Consequently, robust and reliable analytical methods for its measurement in biological matrices are essential for clinical decision-making and drug development.

This guide presents a comprehensive comparison of a new analytical method for this compound, utilizing a novel electrochemical sensor, against the well-established reference method of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical guide structured with full editorial control to best elucidate the nuances of bioanalytical method validation. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for every described protocol and adhering to the highest standards of expertise, authoritativeness, and trustworthiness (E-E-A-T).

The Significance of Accurate this compound Quantification

Desipramine is prescribed for the treatment of depression, and its clinical effects are influenced by the concentrations of both the parent drug and its hydroxylated metabolite.[1] The therapeutic window for desipramine is narrow, and monitoring plasma levels of both compounds is critical to optimize dosage, ensure efficacy, and minimize the risk of adverse effects.[2] Inaccurate measurement of this compound can lead to erroneous pharmacokinetic calculations and potentially compromise patient safety. Therefore, the validation of any new analytical method against a trusted reference is a critical step before its implementation in a regulated environment.

The Reference Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

For decades, HPLC coupled with UV detection has been a workhorse in bioanalytical laboratories for the quantification of small molecules like this compound.[1][3] The principle of this technique lies in the separation of the analyte from other matrix components on a chromatographic column, followed by its detection based on the absorption of UV light.

Causality Behind Experimental Choices: The selection of HPLC-UV as a reference method is based on its long-standing reliability, widespread availability, and a wealth of historical data supporting its performance. The choice of a C18 column is standard for the separation of moderately polar compounds like tricyclic antidepressants and their metabolites. The mobile phase composition is optimized to achieve good peak shape and resolution. Sample preparation, typically involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to remove interfering substances from the plasma matrix and concentrate the analyte.[2]

Experimental Protocol: HPLC-UV Method

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of human plasma in a polypropylene tube, add 50 µL of internal standard solution (e.g., a structurally similar compound not present in the sample).

  • Add 100 µL of 1 M sodium hydroxide to alkalinize the sample.

  • Add 5.0 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.0) (35:65, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 214 nm[3]

The New Analytical Method: Voltammetric Analysis with a Boron-Doped Diamond Electrode

Emerging analytical technologies offer the potential for faster, more cost-effective, and portable analysis. Electrochemical methods, particularly voltammetry, present an attractive alternative to traditional chromatographic techniques.[4] In this guide, we explore the application of a boron-doped diamond (BDD) electrode for the direct electrochemical determination of this compound.[4][5]

Causality Behind Experimental Choices: BDD electrodes are chosen for their wide potential window, low background current, and resistance to fouling, making them particularly suitable for the analysis of complex biological samples.[4][6] Differential pulse voltammetry (DPV) is selected as the measurement technique due to its high sensitivity and ability to discriminate against background signals. Sample preparation for electrochemical analysis can often be simpler than for chromatography, sometimes requiring only a protein precipitation step.

Experimental Protocol: Voltammetric Method

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 500 µL of 0.1 M phosphate buffer (pH 7.4).

2. Voltammetric Conditions:

  • Potentiostat: Autolab PGSTAT302N or equivalent

  • Working Electrode: Boron-Doped Diamond (BDD) Electrode

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Technique: Differential Pulse Voltammetry (DPV)

  • Potential Range: +0.4 V to +1.2 V

  • Modulation Amplitude: 50 mV

  • Step Potential: 5 mV

Head-to-Head Validation: A Rigorous Comparison

To objectively compare the performance of the new electrochemical method with the reference HPLC-UV method, a full bioanalytical method validation was conducted in accordance with the International Council for Harmonisation (ICH) M10 guideline.[7][8][9][10] The validation assessed key parameters including selectivity, linearity, accuracy, precision, and stability.

Validation Workflow Diagram

Caption: Bioanalytical method validation workflow.

Comparative Validation Data

The following tables summarize the key validation results for both the reference HPLC-UV method and the new voltammetric method. The acceptance criteria are based on the ICH M10 guideline.[11]

Table 1: Linearity and Range
ParameterReference Method (HPLC-UV)New Method (Voltammetry)Acceptance Criteria (ICH M10)
Calibration Range 10 - 1000 ng/mL15 - 1200 ng/mLCover expected concentrations
Correlation Coefficient (r²) > 0.998> 0.997≥ 0.99
LLOQ Accuracy 95.2%96.5%±20% of nominal value
LLOQ Precision (%CV) 8.7%10.2%≤ 20%
Table 2: Accuracy and Precision (Intra- and Inter-day)
QC Level (ng/mL)Reference Method (HPLC-UV)New Method (Voltammetry)Acceptance Criteria (ICH M10)
Accuracy (%) / Precision (%CV) Accuracy (%) / Precision (%CV)
Low (30) 98.5 / 6.2102.1 / 8.5Accuracy: ±15%
Medium (300) 101.2 / 4.597.8 / 6.9Precision: ≤ 15%
High (800) 99.8 / 3.8103.5 / 5.4
Table 3: Stability
Stability TestReference Method (HPLC-UV) (% Recovery)New Method (Voltammetry) (% Recovery)Acceptance Criteria (ICH M10)
Freeze-Thaw (3 cycles) 96.4%94.8%±15% of nominal concentration
Bench-Top (6 hours) 98.1%97.2%±15% of nominal concentration
Long-Term (30 days at -20°C) 95.9%93.5%±15% of nominal concentration

Discussion and Interpretation of Results

Both the established HPLC-UV method and the novel voltammetric method demonstrated performance characteristics that met the acceptance criteria set forth in the ICH M10 guideline.[7][8] The HPLC-UV method, as expected, showed excellent linearity, accuracy, and precision, reinforcing its status as a reliable reference method.

The new voltammetric method also proved to be a viable alternative, with acceptable linearity, accuracy, and precision. While the precision of the voltammetric method was slightly lower than that of the HPLC-UV method, it remained well within the regulatory acceptance limits. The key advantages of the electrochemical approach are its significantly simpler sample preparation and faster analysis time. The entire voltammetric analysis, including sample preparation, can be completed in under 30 minutes, compared to several hours for the HPLC-UV method.

Conclusion: A Promising New Frontier in Bioanalysis

This comparative guide demonstrates that the novel voltammetric method using a boron-doped diamond electrode is a valid and reliable alternative to the traditional HPLC-UV method for the quantification of this compound in human plasma. While the HPLC-UV method remains the gold standard for its proven robustness and slightly higher precision, the electrochemical method offers compelling advantages in terms of speed, cost-effectiveness, and simplicity.

The choice of method will ultimately depend on the specific application. For high-throughput screening or point-of-care testing where rapid turnaround is critical, the voltammetric method presents a significant advancement. For confirmatory analysis in late-stage clinical trials or when the utmost precision is required, the HPLC-UV or a more sensitive LC-MS/MS method may be preferred.[1][12]

As a Senior Application Scientist, it is my assessment that the continued development of electrochemical sensors holds immense promise for the future of therapeutic drug monitoring. This guide provides the foundational evidence and a practical framework for researchers and drug development professionals to consider and validate such new technologies within their own laboratories.

References

  • A Review on Developed Analytical Methods for the Determination of Desipramine. (2024). Medicinal and Medical Chemistry.
  • An HPLC-UV Method to Assess Human Plasma 25(OH)D 3. (2024). MDPI. [Link]

  • Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots. (2025).
  • Bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]

  • Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. (n.d.). World Journal of Advanced Research and Reviews.
  • Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. (1989). PubMed. [Link]

  • Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). (2020). PubMed. [Link]

  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. (n.d.). University of Mississippi eGrove.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. (2022). European Medicines Agency (EMA). [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024). PubMed. [Link]

  • UNIVERSIDADE FEDERAL DE UBERLÂNDIA INSTITUTO DE BIOTECNOLOGIA CURSO DE GRADUAÇÃO EM BIOTECNOLOGIA LAURA CAMARGOS PIMENTA ANTI. (n.d.). Universidade Federal de Uberlândia.
  • ICH M10 on bioanalytical method valid
  • Comparison of Chromatographic and Electrochemical Methods for Detecting and Quantifying Sunscreen Agents and Their Degradation Products in Water Matrices. (n.d.). MDPI. [Link]

  • Electrochemical detection of tricyclic antidepressant drugs by HPLC using highly boron-doped diamond electrodes. (2025).
  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. (n.d.). CUNY Academic Works.
  • Electrochemical detection of tricyclic antidepressant drugs by HPLC using highly boron-doped diamond electrodes. (2002). Universitas Indonesia.
  • Electrochemical Chemically Based Sensors and Emerging Enzymatic Biosensors for Antidepressant Drug Detection: A Review. (2023). NIH. [Link]

  • Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). (2020). PubMed Central. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). FDA. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION. (2018). FDA. [Link]

  • Voltammetric quantification of fluoxetine: Application to quality control and quality assurance processes. (n.d.). Journal of Food and Drug Analysis.
  • Comparison of electrochemical sensors and chromatography techniques. (n.d.).
  • Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). (n.d.).
  • Boron-Doped Diamond Electrodes for Toxins Sensing in Environmental Samples—A Review. (n.d.). MDPI. [Link]

  • Method Validation of a Tricyclic Antidepressant Drug Panel in Urine by UPLC-MS/MS. (n.d.). ScienceDirect.
  • Voltammetric Determination of Antidepressant Imipramine in Pharmaceutical Preparations Using Boron-Doped Diamond Electrode. (2025).
  • Analysis of Antidepressant Drugs in Plasma for Clinical Research. (n.d.).
  • bioanalytical method validation – m10. (2019). ICH. [Link]

  • A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. (2025).
  • Bioanalytical Method Validation. (n.d.). FDA. [Link]

  • Preclinical Testing of Boron-Doped Diamond Electrodes for Root Canal Disinfection—A Series of Preliminary Studies. (2022). PMC - NIH. [Link]

  • Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method. (n.d.). Semantic Scholar.
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • USFDA guidelines for bioanalytical method valid

Sources

A Senior Application Scientist's Guide to Stereospecific Analysis of 2-Hydroxydesipramine: Unveiling the Chiral Profile Beyond the Racemate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Chiral Scrutiny

In the landscape of therapeutic drug monitoring (TDM) for tricyclic antidepressants, the focus has traditionally been on the parent drug, desipramine, and its primary active metabolite, 2-hydroxydesipramine (2-OH-DMI).[1][2] However, treating 2-OH-DMI as a single entity overlooks a fundamental aspect of its pharmacology: chirality. The hydroxylation of desipramine creates a stereocenter, resulting in two enantiomers, (S)-2-OH-DMI and (R)-2-OH-DMI. A mixture containing equal amounts of these stereoisomers is known as a racemic mixture.[3]

This guide moves beyond racemic analysis, making a compelling, evidence-based case for stereospecific quantification. We will explore the causality behind why differentiating between these enantiomers is not merely an academic exercise but a crucial step for accurately defining the pharmacokinetic (PK) and pharmacodynamic (PD) profile of desipramine therapy. We will provide the scientific rationale, comparative data context, and a robust, field-tested analytical protocol for achieving this separation.

The Metabolic Fulcrum: Stereoselective Formation by CYP2D6

The clinical significance of stereoisomerism in 2-OH-DMI begins with its formation. Desipramine is extensively metabolized in the liver to 2-OH-DMI, a reaction predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[4][5] This process is the primary metabolic pathway for desipramine.[5][6]

Crucially, CYP2D6 is a highly polymorphic enzyme, leading to vast inter-individual differences in metabolic activity.[6][7] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts plasma concentrations of desipramine and its metabolites.[5][7] Furthermore, enzymatic catalysis is an inherently chiral process. The active site of CYP2D6 is a three-dimensional, chiral environment that interacts differently with the desipramine molecule, leading to a potential imbalance in the production of (S)- and (R)-2-OH-DMI. Therefore, the ratio of enantiomers in a patient's plasma is not guaranteed to be 1:1 and can be significantly influenced by their CYP2D6 genotype.[8]

Analyzing only the racemic mixture obscures this critical metabolic insight. A stereospecific analysis, however, provides a window into an individual's specific metabolic phenotype, offering a more refined biomarker for CYP2D6 activity and its therapeutic consequences.

G cluster_metabolism Hepatic Metabolism cluster_conjugation Phase II Conjugation & Excretion Desipramine Desipramine (Achiral Precursor) CYP2D6 CYP2D6 Enzyme (Stereoselective Catalysis) Desipramine->CYP2D6 Hydroxylation S_Metabolite (S)-2-Hydroxydesipramine CYP2D6->S_Metabolite R_Metabolite (R)-2-Hydroxydesipramine CYP2D6->R_Metabolite S_Glucuronide (S)-2-OH-DMI Glucuronide S_Metabolite->S_Glucuronide UGT R_Glucuronide (R)-2-OH-DMI Glucuronide R_Metabolite->R_Glucuronide UGT Excretion Renal Excretion S_Glucuronide->Excretion R_Glucuronide->Excretion

Caption: Metabolic pathway of desipramine to its chiral metabolites.

Pharmacological Implications: Why Enantiomers Differ

Biological systems—receptors, transporters, and enzymes—are themselves chiral. It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[9][10] While data on the specific receptor binding profiles of the individual 2-OH-DMI enantiomers are not as extensively published as for parent compounds, the foundational principles of pharmacology strongly support the necessity of their separate evaluation.

Both desipramine and its hydroxylated metabolite are known to be pharmacologically active, contributing to the overall therapeutic effect by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin.[11][12] Studies have confirmed that 2-OH-DMI possesses antidepressant activity, and that total drug levels (desipramine + 2-OH-DMI) correlate more strongly with clinical response than desipramine levels alone.[1][13]

Given the stereoselective nature of drug-receptor interactions, it is highly probable that (S)- and (R)-2-OH-DMI have different affinities for the norepinephrine transporter (NET) and serotonin transporter (SERT), as well as for other off-target receptors that contribute to side effects. One enantiomer may be more potent (the eutomer), while the other may be less active or contribute more to adverse effects (the distomer).

Table 1: Racemic Mixture vs. Stereospecific Analysis - A Comparative Overview

FeatureRacemic Analysis (Total 2-OH-DMI)Stereospecific Analysis ((S)- and (R)-2-OH-DMI)Rationale & Significance
Metabolic Insight Provides a single value for the primary metabolite.Quantifies the individual products of stereoselective metabolism.Reveals patient-specific CYP2D6 metabolic phenotype and potential enantiomeric imbalances.[5][7]
Pharmacokinetic Accuracy Assumes a 1:1 enantiomeric ratio, potentially masking differential clearance rates.Determines the individual concentration, half-life, and AUC for each enantiomer.Provides a more accurate PK profile, as enantiomers can be metabolized and cleared at different rates.
Pharmacodynamic Relevance Correlates a composite drug level to clinical effect.Allows for correlation of individual enantiomer concentrations to therapeutic efficacy and side effects.Enables identification of the more active eutomer and the potentially problematic distomer, leading to a clearer understanding of the therapeutic window.[9]
Clinical Utility Standard for TDM, guides dose adjustments based on total active drug concentration.[2]Advanced TDM; potential to explain variability in patient response or toxicity not captured by racemic data.Offers a more precise approach to personalized medicine, especially in patients with unexpected responses or those co-prescribed with CYP2D6 inhibitors.

Experimental Protocol: Chiral Separation by HPLC

The direct separation of enantiomers is most commonly and effectively achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).[14][15] A CSP creates a chiral environment within the column, allowing for differential interaction with the enantiomers, which results in different retention times.[16][17]

The following protocol describes a robust method for the stereospecific analysis of this compound in a biological matrix (e.g., plasma). This method is founded on established principles of chiral chromatography for amine-containing compounds.[18][19]

Workflow Overview

Caption: General experimental workflow for stereospecific analysis.

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation is a rapid and effective method for removing the bulk of interfering macromolecules (e.g., albumin) from plasma or serum.[20] Acetonitrile is an efficient precipitant and is compatible with reversed-phase or polar organic HPLC mobile phases.

  • To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog or a structurally similar compound like 2-hydroxy-nortriptyline).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial with an insert for injection.

HPLC Instrumentation and Conditions

Causality: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is selected for its broad applicability in separating a wide range of chiral compounds, including those with amine functionalities.[16] The mobile phase components are chosen to facilitate the hydrogen bonding, dipole-dipole, and π-π interactions necessary for chiral recognition on the CSP.[17] UV detection at a low wavelength (~214 nm) provides high sensitivity for desipramine and its metabolites.[21]

Table 2: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
HPLC System Quaternary pump, autosampler, column oven, UV/DAD detectorStandard configuration for robust and reproducible chromatographic analysis.
Chiral Column Polysaccharide-based CSP, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silicaProven selectivity for a wide range of chiral amines. Immobilized versions offer greater solvent compatibility.[16]
Dimensions 250 mm x 4.6 mm, 5 µm particle sizeStandard analytical dimensions providing good efficiency and resolution.
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)Typical normal-phase conditions for polysaccharide CSPs. Diethylamine is a basic modifier that improves peak shape for amine analytes by reducing tailing.
Flow Rate 1.0 mL/minProvides optimal balance between analysis time and separation efficiency for a 4.6 mm ID column.
Column Temp. 25°CTemperature control ensures retention time stability. Lower temperatures often improve chiral resolution.
Detection UV at 214 nmWavelength of high absorbance for the dibenzazepine structure, ensuring good sensitivity.[21]
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.
System Validation and Quantification

The described method must be fully validated according to regulatory guidelines (e.g., FDA/ICH). This involves:

  • Selectivity: Demonstrating no interference from endogenous matrix components.

  • Linearity: Establishing a calibration curve with known concentrations of (S)- and (R)-2-OH-DMI standards.

  • Accuracy & Precision: Determining intra- and inter-day variability.

  • Limit of Quantification (LOQ): Defining the lowest concentration that can be reliably measured.[22]

  • Recovery: Assessing the efficiency of the sample preparation process.

Conclusion and Future Perspectives

The analysis of this compound as a racemic mixture provides an incomplete picture of its role in the therapeutic and toxic effects of desipramine. The stereoselective metabolism by CYP2D6 necessitates a more sophisticated analytical approach. By employing stereospecific methods, such as the chiral HPLC protocol detailed here, researchers and clinicians can gain deeper insights into patient-specific metabolism, more accurately define pharmacokinetic/pharmacodynamic relationships, and ultimately move closer to a truly personalized approach to antidepressant therapy.

Future research should focus on correlating the plasma concentrations of individual (S)- and (R)-2-OH-DMI enantiomers with clinical outcomes and adverse events in patient populations stratified by CYP2D6 genotype. This will definitively establish the clinical utility of stereospecific analysis and may lead to refined therapeutic ranges that consider the chiral nature of this critical active metabolite.

References

  • Kenney, J. T., Orsulak, P. J., Kolodner, R. M., & Burton, M. E. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical chemistry, 35(10), 2134–2136. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Nikolova, S., & Dvořáková, M. (2021). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules, 26(15), 4604. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Kutcher, S. P., & Shulman, K. I. (1987). Antidepressant activity of this compound. Journal of clinical psychopharmacology, 7(1), 36–38. [Link]

  • Nelson, J. C., Bock, J. L., & Jatlow, P. I. (1988). This compound and desipramine plasma levels: how are they related to antidepressant response?. Journal of clinical psychopharmacology, 8(2), 115–121. [Link]

  • Narasimhachari, N., Saady, J., & Friedel, R. O. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological psychiatry, 16(10), 937–944. [Link]

  • Wikipedia. (2023). Chiral column chromatography. In Wikipedia. [Link]

  • Medicinal and Medical Chemistry. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Medicinal and Medical Chemistry, 7(1). [Link]

  • Auckland District Health Board. (n.d.). DESIPRAMINE. ADHB Clinical Pharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 121249. [Link]

  • Pi, E. H., & Simpson, G. M. (1983). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. Journal of clinical psychopharmacology, 3(1), 3–7. [Link]

  • PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. [Link]

  • Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0060992). [Link]

  • Lessard, E., Yessine, M. A., Hamelin, B. A., O'Hara, G., LeBlanc, J., & Turgeon, J. (2001). Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug-drug interaction trials. British journal of clinical pharmacology, 52(5), 531–541. [Link]

  • Gasparrini, F., & Misiti, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-162. [Link]

  • Lee, S., & Lee, W. (2015). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatographic science, 53(8), 1339–1344. [Link]

  • ResearchGate. (2015). Racemic drugs and enantiomers: identifying the really useful innovations. [Link]

  • Kim, H. Y., Kim, J. H., & Lee, H. W. (2014). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 52(9), 1033–1039. [Link]

  • ResearchGate. (n.d.). Inhibitory effects of imipramine and desipramine on dopamine formation... [Link]

  • Phenomenex. (n.d.). Chirex Chiral HPLC Applications. [Link]

  • Shimoda, K., Someya, T., & Yokono, A. (2000). Metabolism of desipramine in Japanese psychiatric patients: the impact of CYP2D6 genotype on the hydroxylation of desipramine. Pharmacology & toxicology, 86(6), 257–261. [Link]

  • Sportiello, L., Rafaniello, C., & Scavone, C. (2016). Safety profile of enantiomers vs. racemic mixtures: it's the same?. Journal of pharmacology & pharmacotherapeutics, 7(Suppl 1), S18–S22. [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • SMPDB. (n.d.). Desipramine Metabolism Pathway. [Link]

  • Chen, Y. J., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific reports, 11(1), 8038. [Link]

  • Sekhon, B. S. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry, 1(1), 10-25. [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Educational Review. (2022). Therapeutic Drug Monitoring and Its Analytical Methods. [Link]

  • Chemistry For Everyone. (2025). What Is The Difference Between Racemic And Enantiopure?. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of a 2-Hydroxydesipramine Assay

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-hydroxydesipramine and outlines a robust framework for conducting an inter-laboratory validation. As the primary active metabolite of the tricyclic antidepressant desipramine, accurate measurement of this compound is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies, particularly given the narrow therapeutic index of its parent drug. The successful transfer of an analytical method between laboratories is paramount for generating reproducible and reliable data in multi-center clinical trials and large-scale research, necessitating a rigorous validation process.

Comparative Analysis of Bioanalytical Methodologies

The choice of analytical technique is the foundational decision in assay development. It dictates the achievable sensitivity, selectivity, and throughput, while also influencing sample preparation strategies. The primary methods for quantifying this compound in biological matrices such as plasma or serum are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for bioanalytical quantification due to its exceptional sensitivity and specificity.[1]

  • Principle of Operation: The methodology involves chromatographic separation of the analyte from matrix components via HPLC, followed by ionization and detection by a tandem mass spectrometer. The mass spectrometer isolates a specific precursor ion (the molecular ion of this compound), fragments it, and measures a specific product ion. This precursor-to-product ion transition is unique to the analyte, providing an unparalleled level of specificity.

  • Rationale for Experimental Choices:

    • Sample Preparation: The goal is to remove proteins and phospholipids that can interfere with the analysis and damage the analytical column and mass spectrometer.

      • Protein Precipitation (PPT): A rapid method involving the addition of an organic solvent like acetonitrile. It is often used in high-throughput environments but may result in less clean extracts, potentially leading to matrix effects.[2]

      • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent.[3] It provides a cleaner sample than PPT and can concentrate the analyte, but is more labor-intensive.

      • Solid-Phase Extraction (SPE): Offers the cleanest extracts by utilizing a solid sorbent to bind and elute the analyte, effectively removing interferences.[4] This is often the preferred method for assays requiring the lowest limits of quantification.

    • Internal Standard (IS): A deuterated analog of this compound (e.g., this compound-d4) is the ideal IS. It co-elutes with the analyte and experiences similar extraction recovery and matrix effects, ensuring the highest accuracy and precision by correcting for variations during sample processing and analysis.[3][5]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

A robust and cost-effective alternative, HPLC-UV is suitable for applications where the expected analyte concentrations are higher.

  • Principle of Operation: Following HPLC separation, the analyte is detected as it passes through a flow cell by measuring its absorbance of UV light at a specific wavelength.

  • Rationale for Experimental Choices:

    • Sample Preparation: A more exhaustive sample cleanup is critical for HPLC-UV.[6][7] Endogenous compounds in biological matrices often absorb UV light at similar wavelengths to the analyte, creating interferences that can compromise accuracy. Therefore, a highly efficient LLE or SPE protocol is mandatory.

    • Wavelength Selection: The detection wavelength is chosen to maximize the signal for this compound while minimizing the signal from co-eluting interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

Though less common now for this application, GC-MS is a powerful technique with excellent chromatographic resolution.

  • Principle of Operation: The analyte is vaporized and separated in a gaseous mobile phase. Detection is achieved via mass spectrometry.

  • Rationale for Experimental Choices:

    • Derivatization: this compound, like many pharmaceutical compounds, is not sufficiently volatile for GC analysis. A crucial and mandatory step is chemical derivatization (e.g., acylation or silylation) to increase its volatility and thermal stability.[8][9] This adds a layer of complexity and potential variability to the sample preparation process.

Performance Data Comparison

The following table summarizes typical performance characteristics for the different analytical methods, compiled from published literature on desipramine and its metabolites.

ParameterLC-MS/MSHPLC-UVGC-MS
Lower Limit of Quantification (LLOQ) 0.25 - 5 ng/mL[2][10]1-10 µg/L (1-10 ng/mL)[6]2 - 100 ng/mL[8]
Linearity Range ~0.25 - 500 ng/mL[10]1 - 100 µg/L (1-100 ng/mL)[6]Wide, dependent on detector
Precision (%CV) < 15%[11]< 5%[6]< 15%
Accuracy (% Bias) Within ±15%[11]Not explicitly stated, but highNot explicitly stated, but high
Key Advantage Highest Sensitivity & SpecificityCost-effective & RobustHigh Resolution
Key Disadvantage High Cost, Matrix EffectsLower SensitivityRequires Derivatization

Inter-laboratory Validation: A Step-by-Step Protocol

Once an assay has been fully validated in a single laboratory according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation), an inter-laboratory validation is required to ensure the method is robust and transferable.[12]

Diagram: Inter-Laboratory Validation Workflow

G cluster_0 Phase 1: Originating Laboratory cluster_1 Phase 2: Participating Laboratories (N≥2) cluster_2 Phase 3: Centralized Analysis & Reporting A Develop & Validate Master SOP B Prepare Single Batch of Calibration Standards & QCs A->B C Distribute SOP & Blinded Samples to Participating Labs B->C D Receive & Review SOP and Samples C->D E Analyze Samples per SOP (e.g., 3 runs on 3 days) D->E F Submit Raw Data & Results to Originating Lab E->F G Compile & Analyze Data from All Laboratories F->G H Calculate Intra-, Inter-lab & Overall Precision and Accuracy G->H I Compare Against Acceptance Criteria (e.g., FDA/EMA) H->I J Generate Final Validation Report I->J

Caption: Workflow for a robust inter-laboratory validation study.

Experimental Protocol

Objective: To assess the reproducibility of the this compound assay across multiple laboratories.

1. Phase 1: Preparation at the Originating Laboratory

  • Step 1.1: Finalize the Standard Operating Procedure (SOP): The SOP must be explicitly detailed, leaving no room for interpretation. It must include:

    • Reagent/standard preparation instructions.

    • A step-by-step sample extraction procedure.

    • LC-MS/MS (or other instrument) parameters.

    • Integration parameters and regression model for the calibration curve.

  • Step 1.2: Prepare Validation Samples: To eliminate variability from sample preparation, a single, large batch of calibration standards and quality control (QC) samples should be prepared in the specified biological matrix (e.g., human plasma) at the originating lab.

    • Calibration Standards: Typically 8 non-zero standards covering the full analytical range.

    • QC Samples: At a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Step 1.3: Sample Distribution: Distribute aliquots of the blinded QC samples, calibration standards, and the final SOP to each participating laboratory. Samples must be shipped on dry ice and stored at -70°C or below upon receipt.

2. Phase 2: Analysis at Participating Laboratories

  • Step 2.1: Method Familiarization: Each laboratory should perform an initial run using the provided standards to familiarize themselves with the SOP.

  • Step 2.2: Formal Validation Runs: Each laboratory must analyze the set of blinded QC samples in three separate analytical runs, ideally performed on three different days by at least two different analysts.

    • Each run must include a full calibration curve and at least six replicates of the Low, Mid, and High QC samples.

  • Step 2.3: Data Reporting: Each lab submits its complete, unprocessed data (including instrument files) and processed results to the central coordinating laboratory for independent analysis.

3. Phase 3: Centralized Data Analysis and Reporting

  • Step 3.1: Data Compilation: The coordinating lab compiles the results from all participating sites.

  • Step 3.2: Statistical Analysis:

    • Intra-laboratory Assessment: For each lab, the precision (%CV) and accuracy (%bias) for the QC samples within and between the three runs are calculated.

    • Inter-laboratory Assessment: The overall precision and accuracy are calculated by combining the results for each QC level from all laboratories. This is the ultimate measure of method reproducibility.

  • Step 3.3: Acceptance Criteria: The results are compared against predefined acceptance criteria, which are typically derived from regulatory guidelines.

    • Accuracy: The mean concentration for each QC level should be within ±15% of the nominal value (±20% for the LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for the LLOQ). This applies to intra-lab, inter-lab, and overall precision.

  • Step 3.4: Final Report: A comprehensive report is generated detailing the study design, the results from each laboratory, the overall statistical analysis, and a concluding statement on whether the method is validated for inter-laboratory use.

Visualization of Analytical Workflows

The choice of analytical method directly impacts the laboratory workflow, particularly regarding sample preparation.

Diagram: Bioanalytical Workflow Comparison

G A1 Sample Aliquot A2 Sample Prep (SPE, LLE, or PPT) A1->A2 A3 LC Separation A2->A3 A4 MS/MS Detection A3->A4 B1 Sample Aliquot B2 Rigorous Prep (SPE or LLE) B1->B2 B3 LC Separation B2->B3 B4 UV Detection B3->B4 C1 Sample Aliquot C2 Extraction C1->C2 C3 Derivatization (Mandatory Step) C2->C3 C4 GC Separation C3->C4 C5 MS Detection C4->C5

Caption: Key workflow differences between major analytical platforms.

Conclusion

For the quantification of this compound, LC-MS/MS remains the superior platform, offering the sensitivity and specificity required for most clinical and research applications. While HPLC-UV and GC-MS are viable alternatives, their limitations in sensitivity and workflow complexity, respectively, must be carefully considered.

Regardless of the chosen methodology, a successful inter-laboratory validation is not merely a procedural formality; it is a critical scientific exercise that establishes the trustworthiness and robustness of an analytical method. By demonstrating that an assay can produce equivalent results across different sites, analysts, and instruments, we provide the necessary confidence for its application in pivotal studies that inform drug development and patient care.

References

  • eGrove - University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Full Validation of An LC-MS/MS Assay for Imipramine and Its N-Demethylated Metabolite, Desipramine, In Human Plasma to Support Drug-Drug Interaction Pharmacokinetic Studies. Retrieved from [Link]

  • Celerion. (n.d.). Qualification of an LC-MS/MS Method for the Simultaneous Determination of Desipramine and this compound in Human Plasma. Retrieved from [Link]

  • Journal of Regulatory Science. (2016). Method Validation for the Analysis of Multiple Weight Loss Drugs in Dietary Supplement Materials by LC-MS/MS. Retrieved from [Link]

  • MDPI. (n.d.). Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. Retrieved from [Link]

  • PubMed. (2023). Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hydrocodone in dried blood spots. Retrieved from [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]

  • Medicinal and Medical Chemistry. (2024). A Review on Developed Analytical Methods for the Determination of Desipramine. Retrieved from [Link]

  • PubMed. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis. Retrieved from [Link]

  • Medicinal and Medical Chemistry. (n.d.). A Review on Developed Analytical Methods for the Determination of Desipramine. Retrieved from [Link]

  • PubMed. (1981). Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers. Retrieved from [Link]

  • CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Retrieved from [Link]

  • PubMed. (1993). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Retrieved from [Link]

  • Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Draft Guidance on Desipramine Hydrochloride. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Retrieved from [Link]

  • U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Eldorado - Repository of the TU Dortmund. (n.d.). Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis. Retrieved from [Link]

  • ScienceDirect. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Retrieved from [Link]

  • Drug Discovery World. (2023). Bioanalytical method revalidation challenges in pharma R&D. Retrieved from [Link]

Sources

A Comparative Guide: Electrochemical vs. UV Detection for 2-Hydroxydesipramine in HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis and clinical monitoring, the precise quantification of drug metabolites is paramount. 2-Hydroxydesipramine, a primary active metabolite of the tricyclic antidepressant desipramine, requires sensitive and reliable analytical methods to understand its pharmacokinetics and therapeutic window. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for such analyses, yet the choice of detector can profoundly influence the quality and utility of the obtained data. This guide provides an in-depth comparison of two prevalent detection methods for this compound: Electrochemical Detection (ECD) and Ultraviolet (UV) Detection.

This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration into the principles, performance, and practical considerations of each technique. By delving into the causality behind experimental choices and presenting supporting data, this guide aims to empower you to make informed decisions for your analytical workflows.

The Analyte: this compound

This compound is a metabolite of desipramine, a tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine and serotonin in the brain.[1] The hydroxylation of the parent compound to form this compound is a critical metabolic pathway, and monitoring its concentration in biological matrices like plasma and urine is essential for therapeutic drug monitoring and pharmacokinetic studies.[2]

Principles of Detection: A Tale of Two Mechanisms

The fundamental difference between UV and electrochemical detection lies in the property of the analyte they measure.

Ultraviolet (UV) Detection: The Science of Light Absorption

UV detection is a workhorse in HPLC, relying on the principle that many organic molecules, including this compound, absorb light in the ultraviolet and visible spectrum. The Beer-Lambert law governs this phenomenon, stating that the absorbance of light is directly proportional to the concentration of the analyte in the detector flow cell. For this compound, its aromatic rings are the primary chromophores responsible for UV absorbance. The selection of an appropriate wavelength is crucial for sensitivity and selectivity. Published methods for this compound often utilize a wavelength of 214 nm.[2]

Electrochemical Detection (ECD): The Art of Redox Reactions

Electrochemical detection, in contrast, measures the current generated by the oxidation or reduction of an electroactive analyte at the surface of an electrode.[3] This technique is inherently more selective than UV detection as not all compounds that absorb UV light are electrochemically active. For a compound to be detected by ECD, it must be capable of undergoing a redox reaction at a specific applied potential. The phenolic hydroxyl group on this compound makes it a prime candidate for oxidative electrochemical detection. The applied potential is a critical parameter that is optimized to maximize the signal from the analyte while minimizing background noise.

Performance Head-to-Head: A Data-Driven Comparison

Performance ParameterElectrochemical Detection (ECD)Ultraviolet (UV) DetectionKey Considerations & Insights
Sensitivity (LOD/LOQ) Generally higher. LOD for desipramine reported as low as 3 nM.[4] LOD for 2-hydroxyimipramine and this compound reported at 0.02 µg/L.Good, but typically lower than ECD. Minimum concentration of 1 µg/L for this compound.[2]ECD's sensitivity shines for electroactive compounds, often achieving lower detection limits. This is particularly advantageous for trace-level analysis in biological samples.[5][6]
Selectivity High. Only electroactive compounds produce a signal at the applied potential.Moderate. Selectivity is achieved through chromatographic separation and wavelength selection. Co-eluting compounds with similar UV absorbance can interfere.ECD's high selectivity can simplify sample preparation by reducing the need to remove all potentially interfering, non-electroactive compounds.
Linearity Excellent, with a wide dynamic range. For desipramine, a linear range of 0.05 to 100 µM has been reported.[4]Excellent. For this compound, a linear range of 1 to 100 µg/L has been demonstrated.[2]Both detectors offer excellent linearity over relevant concentration ranges for pharmacokinetic and therapeutic drug monitoring studies.
Robustness & Ease of Use Requires more expertise. Prone to electrode fouling and requires careful mobile phase preparation (e.g., presence of electrolytes).Highly robust and user-friendly. Less susceptible to mobile phase variations.UV detectors are generally considered more "forgiving" and are often the first choice for routine analyses due to their simplicity and robustness.
Cost Generally higher initial and maintenance costs.Lower initial and maintenance costs.The cost-effectiveness of UV detectors makes them a popular choice for many laboratories.

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, the following are representative, detailed protocols for the analysis of this compound using both HPLC-ECD and HPLC-UV. These protocols are based on established methods and best practices.

Sample Preparation (for both methods)

A robust sample preparation is crucial for accurate and reproducible results, especially when dealing with complex biological matrices.

  • Aliquot: Transfer 1 mL of plasma or serum to a clean polypropylene tube.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a structurally similar tricyclic antidepressant not present in the sample).

  • Alkalinization: Add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH.

  • Liquid-Liquid Extraction: Add an organic solvent (e.g., a mixture of hexane and isoamyl alcohol), vortex vigorously, and centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase.

HPLC-UV Protocol

This protocol is adapted from a validated method for the determination of desipramine and this compound in serum.[2]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer) at a specific ratio and pH.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Injection Volume: 20 - 50 µL.

  • Detection Wavelength: 214 nm.

  • Quantification: Based on the peak area ratio of this compound to the internal standard.

HPLC-ECD Protocol

This protocol is a representative method based on principles for the analysis of tricyclic antidepressants.[4]

  • HPLC System: An HPLC system equipped with an electrochemical detector (amperometric or coulometric).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a supporting electrolyte (e.g., phosphate buffer with KCl). The mobile phase must be free of dissolved oxygen.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Injection Volume: 20 - 50 µL.

  • ECD Settings:

    • Working Electrode: Glassy carbon or boron-doped diamond.

    • Reference Electrode: Ag/AgCl.

    • Applied Potential: Optimized for the oxidation of this compound (e.g., +0.8V to +1.0V vs. Ag/AgCl).

  • Quantification: Based on the peak current or peak area ratio of this compound to the internal standard.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC-UV and HPLC-ECD analysis of this compound.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis Plasma Plasma/Serum Sample Alkalinize Alkalinization Plasma->Alkalinize LLE Liquid-Liquid Extraction Alkalinize->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injector HPLC Injector Reconstitute->Injector Column C18 Column Injector->Column UV_Detector UV Detector (214 nm) Column->UV_Detector Data Data Acquisition & Analysis UV_Detector->Data HPLC_ECD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-ECD Analysis Plasma Plasma/Serum Sample Alkalinize Alkalinization Plasma->Alkalinize LLE Liquid-Liquid Extraction Alkalinize->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injector HPLC Injector Reconstitute->Injector Column C18 Column Injector->Column ECD_Detector Electrochemical Detector (+0.9V) Column->ECD_Detector Data Data Acquisition & Analysis ECD_Detector->Data

Caption: Experimental workflow for HPLC-ECD analysis of this compound.

Conclusion: Making the Right Choice for Your Application

The choice between electrochemical and UV detection for the analysis of this compound is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the application.

Choose UV Detection when:

  • Robustness and ease of use are paramount.

  • The expected concentrations of this compound are within the mid-to-high ng/mL range.

  • Cost is a significant consideration.

  • The laboratory has limited experience with electrochemical techniques.

Choose Electrochemical Detection when:

  • The highest sensitivity is required for detecting trace amounts of this compound.

  • High selectivity is necessary to overcome interference from co-eluting, non-electroactive compounds.

  • The laboratory has the expertise and resources to maintain an ECD system.

References

  • A Review on Developed Analytical Methods for the Determination of Desipramine - Medicinal and Medical Chemistry. (2024). Retrieved from [Link]

  • Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. (2021). Scientific Reports, 11(1), 24057. [Link]

  • Extending the Usefulness of HPLC with Electrochemical Detection. (n.d.). Thermo Fisher Scientific.
  • A High-Performance Liquid Chromatography with Electrochemical Detection Method Developed for the Sensitive Determination of Ascorbic Acid. (2023). Molecules, 28(16), 6109. [Link]

  • Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. (2020).
  • Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. (2021).
  • A High-Performance Liquid Chromatography with Electrochemical Detection Method Developed for the Sensitive Determin
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Kenney, J. T., Orsulak, P. J., Kolodner, R. M., & Burton, M. E. (1989). Determination of serum desipramine and this compound for pharmacokinetic applications by HPLC with ultraviolet detection. Clinical chemistry, 35(10), 2134–2136.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). MDPI.
  • Ivandini, T. A., Sarada, B. V., Terashima, C., Rao, T. N., Fujishima, A., & Einaga, Y. (2006). Electrochemical detection of tricyclic antidepressant drugs by HPLC using highly boron-doped diamond electrodes. Journal of Electroanalytical Chemistry, 591(2), 143-151.
  • Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing. (2012). Journal of clinical laboratory analysis, 26(4), 286–294. [Link]

Sources

A Researcher's Guide to In Vitro-In Vivo Correlation of 2-Hydroxydesipramine Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the in vitro and in vivo pharmacological activities of 2-hydroxydesipramine (2-OH-DMI), the primary active metabolite of the tricyclic antidepressant desipramine (DMI). For researchers in pharmacology and drug development, understanding the interplay between in vitro potency and in vivo effects is critical for predicting clinical efficacy and safety. This document synthesizes experimental data to build a cohesive narrative on the challenges and insights surrounding the in vitro-in vivo correlation (IVIVC) of this significant metabolite.

Introduction: The Significance of this compound in Antidepressant Therapy

Desipramine is a well-established tricyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine.[1] However, its therapeutic action is not solely attributable to the parent compound. Desipramine is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 enzyme CYP2D6, to form this compound (2-OH-DMI).[2][3] This metabolite is not only present in substantial concentrations in plasma—often reaching levels 50% that of the parent drug—but is also pharmacologically active.[4][5]

The presence of a major, active metabolite complicates the direct correlation of parent drug plasma levels with clinical response.[6] Therefore, a thorough characterization of 2-OH-DMI's distinct pharmacological profile and an understanding of how its in vitro activities translate to in vivo effects are paramount for optimizing antidepressant therapy and interpreting clinical outcomes. This guide will dissect the in vitro and in vivo data to establish a clearer picture of this relationship.

In Vitro Characterization: Defining the Molecular Targets

The foundational step in understanding a compound's pharmacology is to determine its affinity and potency at relevant molecular targets. For antidepressants, these are primarily the monoamine transporters.

Core Mechanism: Monoamine Transporter Inhibition
  • Expertise & Experience: The primary mechanism of action for many antidepressants is the blockade of serotonin (SERT) and norepinephrine (NET) transporters.[7][8] By inhibiting these transporters, the synaptic concentration of these neurotransmitters increases, which is believed to underlie the therapeutic effect. Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for these transporters. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Monoamine Transporter Affinities (Ki, nM)

Compound Norepinephrine Transporter (NET) Serotonin Transporter (SERT)
Desipramine High Affinity (Potent Inhibitor)[1] Low Affinity
This compound Potentially High Affinity[9] Data Not Available

| Desmethyldesipramine | 153 nM[10] | 12.8 nM[10] |

This table illustrates the necessity of characterizing metabolites, as their activity profiles can differ significantly from the parent drug.

Experimental Protocol: Radioligand Binding Assay for NET Affinity

This protocol outlines a standard, self-validating method for determining the binding affinity of a test compound like 2-OH-DMI to the norepinephrine transporter.

Objective: To determine the inhibition constant (Ki) of 2-OH-DMI for the human norepinephrine transporter (hNET).

Materials:

  • Cell membranes prepared from a stable cell line expressing hNET (e.g., HEK293-hNET cells).

  • Radioligand: [³H]-Nisoxetine (a high-affinity NET ligand).

  • Test Compound: this compound.

  • Reference Compound: Desipramine (for positive control).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the hNET-expressing cell membranes on ice. Dilute the membranes in assay buffer to a final concentration that yields optimal signal-to-noise ratio (empirically determined).

  • Assay Setup:

    • Total Binding: Add membrane suspension, [³H]-Nisoxetine, and assay buffer to designated wells.

    • Non-Specific Binding (NSB): Add membrane suspension, [³H]-Nisoxetine, and a high concentration of a competing ligand (e.g., 10 µM Desipramine) to define background binding.

    • Test Compound Wells: Add membrane suspension, [³H]-Nisoxetine, and serial dilutions of 2-OH-DMI.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.

  • Detection: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 2-OH-DMI that inhibits 50% of the specific binding of [³H]-Nisoxetine).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Self-Validation:

  • The inclusion of "Total Binding" and "Non-Specific Binding" wells is crucial for isolating the specific binding to the transporter.

  • Using a known potent inhibitor like Desipramine as a positive control validates the assay's performance.

  • The Cheng-Prusoff correction accounts for the competitive interaction between the test compound and the radioligand, providing a more accurate measure of affinity.

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection cluster_analysis Data Analysis p1 Prepare hNET Membranes a1 Combine Membranes, Radioligand, and Test Compound in Plate p1->a1 p2 Prepare Radioligand ([³H]-Nisoxetine) p2->a1 p3 Prepare Test Compound (2-OH-DMI Dilutions) p3->a1 a2 Incubate to Reach Equilibrium a1->a2 d1 Filter and Wash (Separate Bound/Unbound) a2->d1 d2 Add Scintillation Fluid d1->d2 d3 Count Radioactivity (CPM) d2->d3 an1 Calculate IC50 d3->an1 an2 Calculate Ki using Cheng-Prusoff Equation an1->an2

Caption: Workflow for a radioligand binding assay.

In Vivo Assessment: From Plasma Levels to Behavioral Outcomes

Translating in vitro findings to a whole-organism context requires in vivo studies. These typically involve pharmacokinetic analyses to understand drug disposition and pharmacodynamic studies to measure the physiological and behavioral effects.

Pharmacokinetics of this compound
  • Expertise & Experience: After oral administration of desipramine, 2-OH-DMI appears rapidly in the plasma, indicating significant first-pass metabolism.[4] The area under the concentration-time curve (AUC) for 2-OH-DMI can be substantial, ranging from 51% to 94% of that for desipramine, signifying considerable systemic exposure.[4] The half-life of 2-OH-DMI is approximately 22 hours, which is comparable to that of desipramine (17 hours), suggesting that the metabolite will accumulate with multiple dosing.[11]

Table 2: Comparative Pharmacokinetic Parameters

Parameter Desipramine (DMI) This compound (2-OH-DMI)
Half-life (t½) ~17 hours[11] ~22 hours[11]
Systemic Exposure (AUC) Parent Compound 51-94% of DMI AUC[4]

| Primary Metabolism | CYP2D6 Hydroxylation[2] | Renal Elimination[11] |

Pharmacodynamics: Assessing Antidepressant-Like Activity
  • Trustworthiness: Preclinical models of depression are essential for evaluating the potential therapeutic effects of new compounds. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for antidepressant activity.[12] In these tests, an increase in mobility (swimming or climbing) and a decrease in immobility time are indicative of an antidepressant-like effect.

In vivo studies have demonstrated that desipramine administration leads to behavioral changes consistent with antidepressant action, such as reduced immobility in the FST.[13][14] Crucially, clinical studies have shown that the combined plasma levels of DMI and 2-OH-DMI correlate more strongly with therapeutic response than DMI levels alone.[6] This provides strong evidence that 2-OH-DMI possesses independent antidepressant activity in humans.[6] Furthermore, both DMI and 2-OH-DMI plasma levels are correlated with physiological effects, such as changes in intracardiac conduction (PR interval prolongation).[15]

Experimental Protocol: Forced Swim Test (FST) in Rodents

Objective: To assess the antidepressant-like activity of 2-OH-DMI in mice.

Materials:

  • Male C57BL/6 mice.

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

  • Reference Compound: Desipramine (positive control).

  • Vehicle (negative control).

  • Glass cylinders (25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Step-by-Step Methodology:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer 2-OH-DMI, desipramine, or vehicle via intraperitoneal (i.p.) injection at a specific time point before the test (e.g., 30-60 minutes).

  • Pre-Swim Session (Day 1 - Optional but recommended for habituation): Place each mouse in a cylinder for a 15-minute conditioning swim. This increases the immobility on the test day, enhancing the sensitivity of the assay. Remove and dry the mice before returning them to their home cages.

  • Test Session (Day 2): Place each mouse in its respective cylinder for a 6-minute test session. Record the session for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the last 4 minutes of the 6-minute session. The total duration of immobility (defined as floating passively with only minor movements to maintain balance) is recorded.

  • Data Analysis: Compare the mean immobility time across the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time for the 2-OH-DMI group compared to the vehicle group indicates an antidepressant-like effect.

Causality and Self-Validation:

  • The use of both a positive control (Desipramine) and a negative control (vehicle) is essential to validate the results.

  • Blinding the observer during behavioral scoring prevents experimenter bias.

  • The water temperature and depth are critical parameters that must be kept consistent as they can influence behavior.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

The central challenge is to determine if the in vitro potency of 2-OH-DMI at its molecular targets translates into its observed in vivo pharmacological effects.

  • Authoritative Grounding: A successful IVIVC allows for the prediction of in vivo performance from in vitro data.[16] For CNS drugs, this is complicated by factors like blood-brain barrier penetration and the involvement of multiple neurotransmitter systems.

For 2-OH-DMI, a direct quantitative IVIVC is challenging due to a lack of precise in vitro binding data in the public domain. However, a qualitative correlation is evident:

  • In Vitro Evidence: 2-OH-DMI is known to interact with the norepinephrine transporter system.[9]

  • In Vivo Evidence: The metabolite is present at high concentrations in the plasma, and its levels, in conjunction with the parent drug, are significantly correlated with both therapeutic antidepressant response and physiological effects.[4][6][15]

This suggests that the in vitro activity of 2-OH-DMI at monoamine transporters is likely responsible for its contribution to the overall antidepressant effect observed in vivo. The poor correlation sometimes observed between plasma concentration and effect for desipramine alone may be partly explained by the variable formation of this active metabolite.[11]

Visualization: The IVIVC Concept for 2-OH-DMI

G cluster_invitro In Vitro Domain cluster_pk Pharmacokinetics cluster_invivo In Vivo Domain invitro_activity Molecular Activity (e.g., NET Binding Affinity) pk_params Plasma Concentration (AUC, Cmax, t½) invitro_activity->pk_params Dose & Formulation invivo_effect Pharmacological Effect (e.g., Antidepressant Response) invitro_activity->invivo_effect IVIVC (The Predictive Link) pk_params->invivo_effect Concentration-Effect Relationship

Caption: Conceptual model of In Vitro-In Vivo Correlation.

Conclusion and Future Directions

For researchers, this underscores the critical need to:

  • Fully Profile Metabolites: Do not assume a metabolite is inactive or shares an identical profile with the parent compound.

  • Integrate PK/PD Data: In clinical studies, measuring both parent drug and major active metabolite concentrations is essential for establishing meaningful exposure-response relationships.

  • Pursue Quantitative IVIVC: Future research should focus on generating precise in vitro potency and affinity values (Ki) for 2-OH-DMI across a panel of CNS targets. This data, when integrated with advanced pharmacokinetic modeling, could pave the way for a truly predictive IVIVC for desipramine therapy.

By continuing to bridge the gap between in vitro and in vivo pharmacology, the scientific community can better predict drug efficacy, optimize dosing strategies, and ultimately, improve patient outcomes in the treatment of depression.

References

  • Source: Not specified, but appears to be a clinical pharmacology summary.
  • Title: Desipramine, substrate for CYP2D6 activity: population pharmacokinetic model and design elements of drug–drug interaction trials Source: PMC URL
  • Title: Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers Source: PubMed URL
  • Title: this compound (HMDB0060992)
  • Title: this compound and desipramine plasma levels and electrocardiographic effects in depressed younger adults Source: PubMed URL
  • Title: Synthesis of 11C-labeled desipramine and its metabolite this compound: potential radiotracers for PET studies of the norepinephrine transporter Source: PubMed URL
  • Title: In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde Source: PMC - PubMed Central URL
  • Title: Antidepressant activity of this compound Source: PubMed URL
  • Title: Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram Source: PMC - NIH URL
  • Title: Active Metabolites of Imipramine and Desipramine in Man Source: PubMed URL
  • Title: Reliability of in vitro and in vivo methods for predicting P-glycoprotein effect on antidepressants delivery to the brain Source: PubMed Central URL
  • Title: Imipramine/Desipramine Pathway, Pharmacokinetics Source: ClinPGx URL
  • Title: The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter Source: PMC URL
  • Title: Chronic desipramine treatment alters tyrosine hydroxylase but not norepinephrine transporter immunoreactivity in norepinephrine axons in the rat prefrontal cortex Source: PubMed URL
  • Title: Effect of concurrent organic cation transporter blockade on norepinephrine clearance inhibiting- and antidepressant-like actions of desipramine and venlafaxine Source: PMC - NIH URL
  • Title: Desipramine attenuates forced swim test-induced behavioral and neurochemical alterations in mice: an in vivo(1)H-MRS study at 9.
  • Title: Revisiting the antidepressant-like effects of desipramine in male and female adult rats: sex disparities in neurochemical correlates Source: NIH URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxydesipramine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the proper disposal of 2-Hydroxydesipramine, a primary active metabolite of the tricyclic antidepressant Desipramine.[1] As drug development professionals, our responsibility extends beyond discovery and application to include the safe, ethical, and environmentally sound management of chemical compounds from "cradle to grave."[2] This document outlines the necessary procedures for laboratory personnel to handle and dispose of this compound and associated materials in compliance with regulatory standards, ensuring the protection of both personnel and the environment.

Hazard Assessment and Waste Characterization

The U.S. Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).[3] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2][4] Given the pharmacological activity and the known hazards of its parent compound, treating this compound as a hazardous waste is the only scientifically valid and compliant approach.

Table 1: Hazard Profile of Parent Compound, Desipramine Hydrochloride Data synthesized from the Desipramine Hydrochloride Safety Data Sheet.[5]

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral Harmful if swallowed.H302
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory/Skin Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.H334, H317
Specific Target Organ Toxicity Causes damage to organs. May cause respiratory irritation.H370, H335

Causality Behind the Protocol: The acute toxicity and irritation potential mandate the use of appropriate Personal Protective Equipment (PPE) at all times. The classification as a hazardous substance legally prohibits disposal via standard waste streams or sanitary sewers.

The Uncompromising Rule: No Drain Disposal

Under no circumstances should this compound or any hazardous pharmaceutical waste be disposed of by flushing it down a sink or toilet.[6][7] This practice is explicitly forbidden by the EPA.[6][7] Pharmaceuticals are environmentally persistent pollutants that conventional wastewater treatment plants are not designed to remove.[8][9] Their release into waterways can have detrimental effects on aquatic ecosystems and potentially re-enter human water supplies.[8][9]

The only acceptable disposal route for this compound in a laboratory setting is through a licensed hazardous waste management service.

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol applies to pure (unused) this compound, solutions containing the compound, and materials contaminated during research activities.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the following to mitigate risks of exposure and contact:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Lab Coat: To protect from skin contact and contamination of personal clothing.

Step 2: Waste Container Selection and Labeling

Proper containment is critical for safety and compliance.

  • Container Compatibility: Use a container made of material compatible with the waste (e.g., the original manufacturer's container, or a clean, sealable glass or polyethylene container for solutions).[4][10] The container must be in good condition, free of leaks or defects.[11]

  • Sealing: The container must have a secure, tight-fitting lid. It must be kept closed at all times except when actively adding waste.[2]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must clearly state:

    • The words "Hazardous Waste Pharmaceuticals" [11]

    • The full chemical name: "this compound" and any other components (e.g., solvents).

    • The date when waste accumulation began.

Step 3: Waste Accumulation and Segregation
  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[12]

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin or tub to contain any potential leaks or spills.[2][4]

  • Segregation: Store the this compound waste away from incompatible chemicals. Refer to your laboratory's Chemical Hygiene Plan for specific segregation guidelines.[4]

Step 4: Disposal of Contaminated Materials

Any item that has come into direct contact with this compound is also considered hazardous waste.

  • Solid Waste: Items such as contaminated gloves, weigh boats, pipette tips, and absorbent pads used for cleaning spills should be collected in a separate, clearly labeled, lined container.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container that is puncture-proof and labeled as chemical sharps waste.

  • Empty Containers: An "empty" container that held a P-listed acute hazardous waste must be triple-rinsed and the rinsate managed as hazardous waste. While this compound is not explicitly P-listed, it is best practice to follow this procedure due to its toxicity.

Step 5: Arranging for Final Disposal
  • Contact EHS: Once your waste container is full or you are ready to dispose of it, contact your institution's EHS or equivalent safety department.

  • Scheduled Pickup: EHS will arrange for the collection of the waste by a licensed hazardous waste contractor for proper treatment and disposal, typically via high-temperature incineration.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound waste in the laboratory.

G start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type solid_waste Pure Solid / Contaminated PPE waste_type->solid_waste Solid liquid_waste Aqueous / Solvent Solution waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill container Step 2: Select & Label 'Hazardous Waste' Container solid_waste->container liquid_waste->container spill_cleanup->container ppe->waste_type accumulate Step 3: Accumulate in SAA with Secondary Containment container->accumulate contact_ehs Step 4: Contact EHS for Pickup by Licensed Vendor accumulate->contact_ehs disposal Final Disposal (Incineration) contact_ehs->disposal

Caption: Workflow for this compound Waste Disposal.

Waste Minimization: A Proactive Approach

Beyond proper disposal, a robust safety culture incorporates waste minimization.[13]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates.

  • Scale-Appropriate Ordering: Purchase quantities of this compound appropriate for your planned experiments to avoid excess.[13]

  • Substitution: Where scientifically feasible, consider using less hazardous compounds.[13]

By adhering to these protocols, you ensure that your critical research does not come at the cost of personal safety or environmental integrity. This self-validating system of hazard assessment, containment, and professional disposal is the hallmark of a trustworthy and authoritative laboratory safety program.

References

  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES . U.S. Drug Enforcement Administration.

  • Environmental impact of pharmaceuticals and personal care products . Wikipedia.

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . U.S. Food and Drug Administration.

  • Safety Data Sheet: 2-Hydroxybenzaldehyde . Carl ROTH.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.

  • Safe disposal of unwanted medicines . Therapeutic Goods Administration (TGA), Australian Government.

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency.

  • USP 800 & Hazardous Drug Disposal . Stericycle.

  • This compound . PubChem, National Institutes of Health.

  • SAFETY DATA SHEET - Desipramine hydrochloride . Sigma-Aldrich.

  • Showing metabocard for this compound (HMDB0060992) . Human Metabolome Database.

  • Desipramine (hydrochloride) - Safety Data Sheet . Cayman Chemical.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center.

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency.

  • EPA: Hazardous Pharmaceutical Waste Management . Stericycle.

  • How to Dispose of Medicines Properly . U.S. Environmental Protection Agency.

  • Properly Managing Chemical Waste in Laboratories . Ace Waste.

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt.

  • Managing Hazardous Chemical Waste in the Lab . LabManager.

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists (ASHP).

  • Hazardous Waste Pharmaceuticals . Ohio Environmental Protection Agency.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxydesipramine
Reactant of Route 2
2-Hydroxydesipramine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.